molecular formula C9H5N3O2 B1139744 4-Phenyl-3-furoxancarbonitrile

4-Phenyl-3-furoxancarbonitrile

Cat. No.: B1139744
M. Wt: 187.15 g/mol
InChI Key: PMYJGTWUVVVOFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Phenyl-3-furoxancarbonitrile is a well-characterized furoxan derivative that acts as a thiol-cofactor-mediated nitric oxide (NO) donor . Its core research value lies in its ability to efficiently mimic endogenous NO signaling, making it a valuable tool for investigating the role of NO in various biological systems. The compound's mechanism of action involves the thiol-dependent release of NO, which in turn activates soluble guanylate cyclase (sGC) . This activation leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels, triggering a cascade of downstream effects that result in smooth muscle relaxation and modulation of cellular signaling pathways . In research applications, this compound has been demonstrated to be a potent vasodilator on rat aortic strips pre-contracted with noradrenaline and a powerful inhibitor of platelet aggregation . Beyond cardiovascular studies, this NO-donating capability is also highly relevant in neurobiological research. Furoxans with attenuated reactivity, which release lower fluxes of NO, have shown cytoprotective effects in primary neuronal cultures following oxygen glucose deprivation and can restore synaptic function in models impaired by oligomeric amyloid-β peptide, suggesting potential applications in studying neurodegenerative conditions . Furthermore, this specific furoxan has been utilized in reproductive physiological studies to explore the role of NO in cervical tissue remodeling, where it was shown to increase NO levels in vitro . Researchers value this compound for probing the NO-sGC-cGMP pathway in contexts ranging from vascular biology and neurology to other physiological processes where NO is a key signaling molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-6-8-9(11-14-12(8)13)7-4-2-1-3-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMYJGTWUVVVOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NO[N+](=C2C#N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Genesis of a Nitric Oxide Donor: An In-depth Technical Guide to the Formation Mechanism of 4-Phenyl-3-furoxancarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Phenyl-3-furoxancarbonitrile stands as a significant entity in medicinal chemistry, primarily recognized for its capacity to act as a nitric oxide (NO) donor.[1][2] This technical guide provides a comprehensive exploration of the formation mechanism of this unsymmetrically substituted furoxan. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the intricate reaction pathway, commencing from the synthesis of the pivotal precursor, α-azidophenylacetonitrile, and culminating in the intramolecular cyclization to the furoxan ring system. This guide integrates established principles of organic chemistry with detailed, actionable experimental protocols, offering a holistic understanding of this fascinating heterocyclic compound.

Introduction: The Significance of this compound

Furoxans, also known as 1,2,5-oxadiazole-2-oxides, are a class of heterocyclic compounds that have garnered considerable interest due to their diverse biological activities.[3][4][5] A key attribute of many furoxan derivatives is their ability to release nitric oxide, a critical signaling molecule in various physiological processes, including vasodilation and neurotransmission.[2][6] this compound, in particular, has been identified as a potent vasodilator and an inhibitor of platelet aggregation, underscoring its therapeutic potential.[1][2] Understanding the precise mechanism of its formation is paramount for the rational design and synthesis of novel, more effective nitric oxide-releasing drugs.

This guide delves into the nuanced chemistry of its synthesis, providing a foundational resource for researchers engaged in the exploration of furoxan-based therapeutics.

Elucidating the Formation Mechanism

The formation of the asymmetrically substituted this compound is best understood through a multi-step process that begins with the synthesis of a key precursor, α-azidophenylacetonitrile. The subsequent thermal decomposition and intramolecular cyclization of this precursor yield the final furoxan ring structure.

Step 1: Synthesis of the Precursor, α-Azidophenylacetonitrile

The journey to this compound commences with the preparation of α-azidophenylacetonitrile. This is typically achieved through a nucleophilic substitution reaction on α-bromophenylacetonitrile using an azide salt, such as sodium azide.

Reaction Scheme:

The causality behind this experimental choice lies in the good leaving group ability of the bromide ion and the strong nucleophilicity of the azide anion. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), to facilitate the dissolution of the reactants and promote the SN2 reaction mechanism.

Step 2: Thermal Decomposition and Intramolecular Cyclization

The cornerstone of the formation of the furoxan ring is the thermal decomposition of the α-azidophenylacetonitrile precursor. This process is believed to proceed through the formation of a highly reactive vinyl nitrene intermediate.

Proposed Mechanistic Pathway:

The thermal treatment of α-azidophenylacetonitrile initiates the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process, to generate a transient vinyl nitrene species. This intermediate is highly electrophilic and immediately undergoes a rapid intramolecular cyclization. The cyclization involves the attack of the nitrene nitrogen onto the nitrile nitrogen, followed by rearrangement to form the stable furoxan ring. The presence of the phenyl and cyano groups on the same carbon atom facilitates this intramolecular event.

The following diagram illustrates the proposed mechanistic pathway:

This compound Formation Mechanism cluster_0 Precursor Synthesis cluster_1 Furoxan Ring Formation alpha_bromo α-Bromophenylacetonitrile alpha_azido α-Azidophenylacetonitrile alpha_bromo->alpha_azido SN2 Reaction sodium_azide Sodium Azide sodium_azide->alpha_azido vinyl_nitrene Vinyl Nitrene Intermediate alpha_azido->vinyl_nitrene Thermal Decomposition (-N2) cyclization Intramolecular Cyclization vinyl_nitrene->cyclization furoxan This compound cyclization->furoxan

Caption: Proposed mechanism for the formation of this compound.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound. These protocols are designed to be self-validating, with clear endpoints and characterization steps.

Synthesis of α-Azidophenylacetonitrile

Materials:

  • α-Bromophenylacetonitrile

  • Sodium Azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve α-bromophenylacetonitrile (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the organic layer, and wash it successively with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude α-azidophenylacetonitrile.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Synthesis of this compound

Materials:

  • α-Azidophenylacetonitrile

  • Toluene or Xylene (high-boiling solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the purified α-azidophenylacetonitrile (1.0 eq) in toluene or xylene.

  • Heat the solution to reflux (approximately 110-140 °C, depending on the solvent) and maintain reflux for 2-4 hours. The evolution of nitrogen gas should be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • If precipitation occurs, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to obtain pure this compound as a crystalline solid.

The following workflow diagram summarizes the experimental procedure:

Experimental Workflow cluster_precursor Precursor Synthesis cluster_furoxan Furoxan Synthesis dissolve_bromo Dissolve α-bromophenylacetonitrile in DMF add_azide Add Sodium Azide dissolve_bromo->add_azide heat_stir Heat and Stir (50-60°C) add_azide->heat_stir workup Aqueous Workup and Extraction heat_stir->workup purify_precursor Column Chromatography Purification workup->purify_precursor dissolve_azido Dissolve α-azidophenylacetonitrile in Toluene purify_precursor->dissolve_azido reflux Reflux (110-140°C) dissolve_azido->reflux cool_precipitate Cool and Precipitate/Concentrate reflux->cool_precipitate recrystallize Recrystallize cool_precipitate->recrystallize

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound.

StepReactantsSolventTemperature (°C)Time (h)Typical Yield (%)
α-Azidophenylacetonitrile Synthesis α-Bromophenylacetonitrile, Sodium AzideDMF50-604-685-95
This compound Synthesis α-AzidophenylacetonitrileToluene110-1152-470-80

Conclusion

The formation of this compound is a testament to the elegant and powerful transformations possible within organic chemistry. By understanding the step-wise mechanism, from the synthesis of the α-azido precursor to its thermal cyclization, researchers are better equipped to explore the vast chemical space of furoxan-based nitric oxide donors. The detailed protocols provided herein serve as a practical guide for the synthesis of this important molecule, facilitating further investigation into its biological activities and the development of next-generation therapeutics. The principles outlined in this guide, particularly the thermal decomposition of vinyl azides, offer a versatile strategy for the construction of other complex heterocyclic systems.

References

  • Yousef, M. A., & Matsubara, R. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13(7), 4586-4603.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Medana, C., Ermondi, G., Fruttero, R., Di Stilo, A., Ferretti, C., & Gasco, A. (1994). Furoxans as nitric oxide donors. This compound: thiol-mediated nitric oxide release and biological evaluation. Journal of Medicinal Chemistry, 37(25), 4412–4416.
  • Grundmann, C., & Grünanger, P. (1971). The Nitrile Oxides. Springer-Verlag.
  • L'abbé, G. (1969). Decomposition and addition reactions of organic azides. Chemical Reviews, 69(3), 345–363.
  • Chugunova, E. A., et al. (2018). Benzofuroxans: their synthesis, properties, and biological activity. Russian Journal of General Chemistry, 88(13), 2825-2853.
  • Feelisch, M., & Noack, E. (1992). Thiol-mediated generation of nitric oxide from organic nitrates. European Journal of Pharmacology, 227(4), 401-406.

Sources

The Thiol-Mediated Bioactivation of 4-Phenyl-3-furoxancarbonitrile: A Comprehensive Guide to its Nitric Oxide Release Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Furoxans as Nitric Oxide Donors

Furoxans, or 1,2,5-oxadiazole-2-oxides, represent a fascinating class of heterocyclic compounds that have garnered significant attention in medicinal chemistry for their capacity to release nitric oxide (NO), a pivotal signaling molecule in a myriad of physiological and pathological processes.[1][2][3] Unlike spontaneous NO donors, many furoxan derivatives require bioactivation, often mediated by endogenous thiols, to liberate their NO payload.[4][5] This conditional release mechanism offers a tantalizing prospect for targeted drug delivery and controlled NO-based therapies. This guide provides an in-depth exploration of the nitric oxide release mechanism of a prominent member of this class, 4-phenyl-3-furoxancarbonitrile, intended for researchers, scientists, and professionals in the field of drug development. We will delve into the chemical intricacies of its thiol-dependent activation, the experimental methodologies to probe this phenomenon, and the consequential biological activities.

The Chemical Landscape of this compound-Mediated NO Release

The liberation of nitric oxide from this compound is not a spontaneous event but rather a nuanced chemical transformation contingent upon the presence of thiol cofactors, such as L-cysteine and glutathione (GSH).[4][6][7] In the absence of these thiols, the compound remains relatively stable, and NO release is negligible.[8] The interaction with thiols initiates a cascade of reactions that culminates in the cleavage of the furoxan ring and the release of NO.

The Proposed Thiol-Dependent Reaction Pathway

The prevailing hypothesis for the NO release from this compound involves a nucleophilic attack by the thiol on the furoxan ring, leading to ring-opening and subsequent rearrangement and fragmentation. While the precise intermediates are a subject of ongoing investigation, a plausible mechanism can be constructed based on the identified reaction products and the known chemistry of furoxans.[4][9]

The reaction of this compound with thiophenol has been shown to yield two primary products: phenylcyanoglyoxime and 5-amino-3-phenyl-4-(phenylthio)isoxazole.[4] The formation of these products provides critical insights into the underlying mechanism.

Below is a diagrammatic representation of the proposed reaction pathway:

NO_Release_Mechanism cluster_0 Initiation: Thiol Attack and Ring Opening cluster_1 Pathways to Products and NO Release Furoxan This compound Intermediate_A Thiol Adduct (Unstable) Furoxan->Intermediate_A Nucleophilic Attack Thiol R-SH (e.g., Glutathione, Cysteine) Thiol->Intermediate_A Intermediate_B Open-Ring Nitroso Intermediate Intermediate_A->Intermediate_B Ring Opening Product_1 Phenylcyanoglyoxime Intermediate_B->Product_1 Rearrangement & Hydrolysis Intermediate_C Isoxazole Precursor Intermediate_B->Intermediate_C Rearrangement & Cyclization NO_Release Nitric Oxide (NO) Intermediate_B->NO_Release Fragmentation Product_2 5-Amino-3-phenyl-4-(phenylthio)isoxazole Intermediate_C->Product_2 Thiol Addition Griess_Assay_Workflow Start Prepare Reagents Incubation Incubate Furoxan + Thiol in PBS at 37°C Start->Incubation Nitrate_Reduction Add Nitrate Reductase + NADPH (Optional) Incubation->Nitrate_Reduction Griess_A Add Griess Reagent A Nitrate_Reduction->Griess_A Griess_B Add Griess Reagent B Griess_A->Griess_B Measure_Absorbance Read Absorbance at 540 nm Griess_B->Measure_Absorbance Quantify Calculate Nitrite Concentration Measure_Absorbance->Quantify

Figure 2: Workflow for the Griess assay to quantify nitric oxide release.

Protocol 2: Fluorescent Detection of NO with 2,3-Diaminonaphthalene (DAN)

DAN reacts with the nitrosating agent formed from NO in the presence of oxygen to yield the highly fluorescent product 2,3-naphthotriazole.

Materials:

  • Same as Griess Assay, but replace Griess Reagent with:

  • 2,3-Diaminonaphthalene (DAN) solution (freshly prepared in HCl)

  • NaOH

  • Fluorometer or fluorescent microplate reader

Procedure:

  • Follow steps 1-3 of the Griess Assay protocol.

  • Add the DAN solution to each well and incubate.

  • Stop the reaction by adding NaOH.

  • Measure the fluorescence (Excitation: ~365 nm, Emission: ~450 nm).

  • Quantify the NO released by comparing the fluorescence to a standard curve.

Assessment of Biological Activity

Protocol 3: sGC Activity Assay (cGMP Measurement)

This protocol measures the product of sGC activation, cGMP, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Purified soluble guanylate cyclase or cell lysates containing sGC

  • This compound

  • L-cysteine

  • GTP (substrate for sGC)

  • IBMX (a phosphodiesterase inhibitor to prevent cGMP degradation)

  • cGMP ELISA kit

  • Reaction buffer (e.g., Tris-HCl with MgCl₂)

Procedure:

  • In a reaction tube, combine the reaction buffer, IBMX, GTP, L-cysteine, and the sGC preparation.

  • Add this compound at various concentrations.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction (e.g., by heating or adding a stop solution).

  • Measure the cGMP concentration in each sample using a cGMP ELISA kit according to the manufacturer's instructions.

Conclusion and Future Directions

This compound stands as a compelling example of a thiol-activated nitric oxide donor with significant therapeutic potential. Its mechanism of NO release, while complex, is beginning to be understood through the characterization of its reaction products and the application of robust analytical techniques. The profound biological effects, including vasodilation and anti-platelet activity, are a direct consequence of this NO liberation.

Future research in this area should focus on several key aspects. A more detailed elucidation of the reaction intermediates through advanced spectroscopic techniques and computational modeling would provide a more complete picture of the NO release mechanism. Furthermore, exploring the differential reactivity of this compound with various biological thiols and the potential for enzymatic involvement in its bioactivation will be crucial for understanding its pharmacological profile in vivo. The development of analogues with tailored NO release kinetics and enhanced target specificity will undoubtedly pave the way for novel therapeutic agents based on the versatile furoxan scaffold.

References

  • ResearchGate. (n.d.). Mechanism of NO release from furoxans.
  • Medana, C., Ermondi, G., Fruttero, R., Di Stilo, A., Ferretti, C., & Gasco, A. (1994). Furoxans as Nitric Oxide Donors. This compound. Journal of Medicinal Chemistry, 37(24), 4412–4416. [Link]
  • Fillioe, S., Ng, C., Huang, L., & Wachter-Jurcsak, N. (2015). Probing Nitroxide Release from Dibenzoyl Furoxans Using a Fluorescent Assay.
  • Megson, I. L., et al. (2006). Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. British Journal of Pharmacology, 148(5), 680-688. [Link]
  • Ferioli, R., et al. (1995). The involvement of the release of nitric oxide in the pharmacological activity of the new furoxan derivative CHF 2363. British Journal of Pharmacology, 114(4), 817-822. [Link]
  • Hayashi, M. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13(8), 5143-5156. [Link]
  • Hayashi, M. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13(8), 5143-5156. [Link]
  • ResearchGate. (n.d.). NO release from furoxan in physiological solution under the action of thiols.
  • American Chemical Society. (n.d.). Furoxans as Nitric Oxide Donors. This compound: Thiol-Mediated Nitric Oxide Release and Biological Evaluation. Journal of Medicinal Chemistry.
  • Gasco, A., et al. (2004). NO donors: Focus on furoxan derivatives. Pure and Applied Chemistry, 76(5), 973-981. [Link]
  • Megson, I. L., et al. (2006). Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. British Journal of Pharmacology, 148(5), 680-688. [Link]
  • Poh, W. H., et al. (2017). Nitric oxide-releasing polymeric furoxan conjugates. Polymer Chemistry, 8(30), 4479-4487. [Link]
  • National Center for Biotechnology Information. (n.d.). In Vitro Metabolic Stability and in Vivo Biodistribution of 3-Methyl-4-furoxancarbaldehyde Using PET Imaging in Rats.
  • Ferioli, R., et al. (1995). The involvement of the release of nitric oxide in the pharmacological activity of the new furoxan derivative CHF 2363. British Journal of Pharmacology, 114(4), 817-822. [Link]
  • ResearchGate. (2019). Synthesis of Some Furoxanes as a Potential Nitric Oxide Donor and Investigation of NO Releasing Activity.
  • Frontiers Media S.A. (2019). Nitric Oxide (NO)
  • Poh, W. H., et al. (2016). Furoxan-Bearing Micelles for Nitric Oxide Delivery. Macromolecular Bioscience, 16(11), 1641-1651. [Link]
  • Chen, L., et al. (2015). Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents. Molecules, 20(8), 13898-13916. [Link]
  • Barraud, N., et al. (2017). Furoxan Nitric Oxide Donors Disperse Pseudomonas aeruginosa Biofilms, Accelerate Growth, and Repress Pyoverdine Production. Antimicrobial Agents and Chemotherapy, 61(9), e00659-17. [Link]
  • University of Turin. (n.d.). Furoxans as Nitric Oxide Donors. This compound.
  • Aoyama, K. (2021). Glutathione in the Brain. International Journal of Molecular Sciences, 22(10), 5096. [Link]
  • Barraud, N., et al. (2017). Furoxan nitric oxide donors disperse Pseudomonas aeruginosa biofilms, accelerate growth, and repress pyoverdine production. IRIS-AperTO. [Link]
  • National Center for Biotechnology Information. (2020). Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors.
  • MDPI. (2022). In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 23(19), 11843. [Link]
  • Shih, A. Y., et al. (2003). Coordinate regulation of glutathione biosynthesis and release by Nrf2-expressing glia potently protects neurons from oxidative stress. The Journal of Neuroscience, 23(8), 3394-3406. [Link]
  • National Center for Biotechnology Information. (2024). Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents.
  • ResearchGate. (n.d.). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles.

Sources

An In-depth Technical Guide to 4-Phenyl-3-furoxancarbonitrile: Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Phenyl-3-furoxancarbonitrile, a heterocyclic compound of significant interest in medicinal chemistry. From its synthesis to its biological activity as a nitric oxide (NO) donor and soluble guanylate cyclase (sGC) activator, this document offers a detailed exploration for researchers, scientists, and drug development professionals. This guide delves into the historical context of its development, detailed synthetic protocols, physicochemical properties, and its mechanism of action, supported by experimental data and visual diagrams.

Introduction and Historical Context

The furoxan (1,2,5-oxadiazole-2-oxide) ring system has long been a subject of intrigue within heterocyclic chemistry due to its unique chemical properties and diverse biological activities. A key breakthrough in understanding the therapeutic potential of this scaffold came with the discovery that furoxan derivatives can act as nitric oxide (NO) donors. This realization opened the door for the development of novel cardiovascular and anti-thrombotic agents.

This compound, also known by synonyms such as Furoxan and RVC-589, emerged as a compound of interest within this class. While the precise initial synthesis is not extensively documented in a singular "discovery" paper, significant elucidation of its synthesis and vasodilatory properties was reported in the late 1990s. A seminal 1998 study by Gasco and colleagues detailed the synthesis and vasodilating activities of a series of furoxancarbonitriles, including the 4-phenyl derivative.[1] Further foundational work, particularly a 1994 paper by Medana et al., was instrumental in characterizing its thiol-mediated nitric oxide release and evaluating its biological effects as a potent vasodilator and inhibitor of platelet aggregation.[2] These studies established this compound as a valuable pharmacological tool and a lead compound for further drug development.

Physicochemical and Spectroscopic Characterization

This compound is a crystalline solid with the molecular formula C₉H₅N₃O₂ and a molecular weight of approximately 187.15 g/mol .[2][3] It is soluble in organic solvents such as ethanol.[3]

PropertyValueSource
CAS Number 125520-62-9[4]
Molecular Formula C₉H₅N₃O₂[4]
Molecular Weight 187.15 g/mol [3]
Appearance Crystalline Solid[2]
Solubility Ethanol: 25 mg/mL[3]

Spectroscopic Data:

While specific spectra are not widely published, typical chemical shifts in ¹H and ¹³C NMR spectroscopy for the phenyl and furoxan moieties can be predicted. The phenyl group would exhibit signals in the aromatic region (approx. 7.0-8.5 ppm in ¹H NMR and 120-140 ppm in ¹³C NMR). The furoxan ring carbons and the nitrile carbon would have distinct chemical shifts in the ¹³C NMR spectrum.

Synthesis of this compound

The synthesis of asymmetrically substituted furoxans like this compound can be challenging due to the nature of the furoxan ring. A common and effective method involves the dimerization of a nitrile oxide intermediate, which can be generated in situ from an appropriate precursor. The synthesis of a series of furoxancarbonitriles, including the 4-phenyl derivative, has been described.[1] A representative synthetic approach starting from α-oximino-phenylacetonitrile is outlined below.

Experimental Protocol: Synthesis from α-oximino-phenylacetonitrile

This protocol is based on general methods for furoxan synthesis and the specific disclosures in the scientific literature.[1]

Step 1: Preparation of α-oximino-phenylacetonitrile

  • Dissolve phenylacetonitrile in a suitable solvent such as ethanol.

  • Add a solution of sodium nitrite in water.

  • Cool the mixture in an ice bath and slowly add hydrochloric acid while stirring.

  • Continue stirring at low temperature for several hours.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude α-oximino-phenylacetonitrile, which can be purified by recrystallization.

Step 2: Oxidative Dimerization to this compound

  • Dissolve the α-oximino-phenylacetonitrile in a suitable solvent like dichloromethane.

  • Add an oxidizing agent, such as sodium hypochlorite solution, dropwise at room temperature.

  • Stir the reaction mixture vigorously for several hours until the reaction is complete (monitored by TLC).

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

Rationale of the Synthetic Approach

The synthesis hinges on the in situ generation of benzoylacetonitrile oxide from α-oximino-phenylacetonitrile. The nitrile oxide is a reactive intermediate that undergoes a [3+2] cycloaddition with another molecule of itself, followed by rearrangement to form the stable furoxan ring. The choice of oxidizing agent and reaction conditions is crucial to favor the desired furoxan product over potential side products.

Mechanism of Action and Biological Activity

The primary pharmacological significance of this compound lies in its ability to function as a nitric oxide (NO) donor.[2] This activity is central to its observed effects as a vasodilator and an inhibitor of platelet aggregation.[3]

Thiol-Mediated Nitric Oxide Release

The release of NO from this compound is not spontaneous but is mediated by the presence of thiol-containing compounds, such as cysteine or glutathione.[2] This bioactivation is a key feature of its mechanism. The interaction with thiols leads to the cleavage of the furoxan ring and the subsequent liberation of NO.

Thiol_Mediated_NO_Release cluster_0 Bioactivation This compound This compound Intermediate_Complex Thiol-Furoxan Adduct This compound->Intermediate_Complex + Thiol Thiol (R-SH) Thiol (R-SH) NO_Release Nitric Oxide (NO) Intermediate_Complex->NO_Release Ring Cleavage Inactive_Metabolites Inactive_Metabolites Intermediate_Complex->Inactive_Metabolites

Caption: Thiol-mediated bioactivation of this compound to release nitric oxide.

Activation of Soluble Guanylate Cyclase (sGC)

The released nitric oxide acts as a signaling molecule that activates the enzyme soluble guanylate cyclase (sGC).[3] NO binds to the heme prosthetic group of sGC, inducing a conformational change that stimulates the enzyme's catalytic activity. Activated sGC then converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

sGC_Activation_Pathway cluster_1 Cellular Signaling Cascade NO Nitric Oxide sGC_inactive sGC (inactive) NO->sGC_inactive Binds to Heme sGC_active sGC (active) sGC_inactive->sGC_active Conformational Change cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active Downstream_Effects Vasodilation, Platelet Inhibition cGMP->Downstream_Effects Activates PKG

Caption: The nitric oxide-soluble guanylate cyclase-cGMP signaling pathway.

Pharmacological Effects

The elevation of intracellular cGMP levels leads to the downstream physiological effects observed with this compound. In vascular smooth muscle cells, increased cGMP activates protein kinase G (PKG), which in turn leads to a decrease in intracellular calcium levels, resulting in muscle relaxation and vasodilation. In platelets, elevated cGMP inhibits key signaling pathways involved in platelet activation and aggregation.[2]

Biological ActivityIC₅₀ / EC₅₀Source
Platelet Aggregation Inhibition Potent inhibitor (specific IC₅₀ not detailed in abstract)[2]
Vasodilation Potent vasodilator (specific EC₅₀ not detailed in abstract)[1]
Soluble Guanylate Cyclase Activation Efficient activator[2]

Conclusion and Future Directions

This compound stands as a significant molecule in the study of nitric oxide donors and their therapeutic applications. Its thiol-dependent mechanism of NO release and subsequent activation of the sGC-cGMP pathway provide a clear rationale for its potent vasodilatory and antiplatelet effects. The synthetic routes, while requiring careful control, are accessible for laboratory-scale production and analog development.

Future research may focus on several key areas. The development of furoxan derivatives with tailored NO release profiles could lead to drugs with improved pharmacokinetic and pharmacodynamic properties. Further investigation into the in vivo efficacy and safety of this compound and related compounds is warranted to translate the promising in vitro data into clinical applications. Additionally, exploring the potential of this scaffold in other therapeutic areas where NO signaling plays a crucial role, such as in neurodegenerative diseases or cancer, could unveil new avenues for drug discovery.

References

  • Characterisation of furoxancarbonitriles as a new class of vasodilators. Arzneimittelforschung. 1998 Mar;48(3):212-8. [Link]
  • Electronic Supplementary Information for... (This is a general reference for NMR data and not a specific paper on the topic).
  • This compound | C9H5N3O2 | CID 1756 - PubChem. [Link]
  • ¹³C NMR Chemical Shifts - Oregon St
  • Characterisation of furoxancarbonitriles as a new class of vasodilators. Arzneimittelforschung. 1998 Mar;48(3):212-8. [Link]
  • NMR Spectroscopy :: ¹³C NMR Chemical Shifts - Organic Chemistry D
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the... Organometallics 2010, 29, 9, 2176–2179. [Link]
  • Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl- - Organic Syntheses Procedure. [Link]
  • Structural Perspectives on the Mechanism of Soluble Guanylate Cyclase Activation. Int J Mol Sci. 2021 May 21;22(11):5492. [Link]
  • Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. Molecules. 2013; 18(5):5492-5521. [Link]

Sources

spectroscopic analysis of 4-Phenyl-3-furoxancarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 4-Phenyl-3-furoxancarbonitrile

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry, primarily recognized for its function as a nitric oxide (NO) donor, vasodilator, and platelet aggregation inhibitor.[1] As with any compound intended for pharmaceutical research, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. This document is intended for researchers, chemists, and drug development professionals, offering not only procedural outlines but also the underlying scientific rationale for spectral interpretation, ensuring a thorough and validated structural elucidation.

Molecular Structure and Spectroscopic Implications

The structure of this compound (C₉H₅N₃O₂) combines three key functional moieties: a phenyl ring, a nitrile group (-C≡N), and a furoxan (1,2,5-oxadiazole 2-oxide) ring.[1] Each of these components imparts distinct and predictable signatures in various spectroscopic analyses. The furoxan ring, an aromatic 6π-electron system, is asymmetric, which influences the electronic environment of its substituents.[2] Understanding this structure is the foundation for interpreting the spectral data that follows.

Caption: Molecular structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR)
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

  • Background Scan: Perform a background scan with the clean, empty ATR accessory to acquire a spectrum of the ambient environment (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance (%) or absorbance versus wavenumber (cm⁻¹).

Spectral Interpretation

The IR spectrum of this compound is characterized by several key absorption bands that confirm its structural components.

  • Nitrile (C≡N) Stretch: A sharp, strong absorption band is expected near 2250 cm⁻¹.[3] This peak is highly diagnostic due to its intensity and its location in a relatively uncongested region of the spectrum.

  • Aromatic C-H Stretch: Weak to medium bands appearing above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) are indicative of C-H bonds where the carbon is sp²-hybridized, confirming the presence of the phenyl ring.[4][5]

  • Aromatic C=C Stretch: Multiple sharp, medium-intensity bands in the 1600–1450 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the phenyl ring.[6]

  • Furoxan Ring Vibrations: The furoxan ring contributes a series of complex bands in the fingerprint region. Key absorptions include C=N and N-O stretching vibrations, typically observed between 1650 cm⁻¹ and 1300 cm⁻¹.

Wavenumber (cm⁻¹) Intensity Vibrational Mode Assignment Rationale
~3080Medium-WeakAromatic C-H StretchConfirms sp² C-H bonds of the phenyl group.[4][5]
~2250Strong, SharpNitrile C≡N StretchHighly characteristic for the nitrile functional group.[3]
~1610, 1580, 1490, 1450Medium, SharpAromatic C=C Ring StretchConfirms the presence of the aromatic phenyl ring.[6]
~1620MediumFuroxan C=N StretchCharacteristic stretching vibration for the C=N bond within the furoxan heterocycle.
~1420, 1380Medium-StrongFuroxan N-O StretchCorresponds to the N-oxide and endocyclic N-O bonds of the furoxan moiety.
760, 690StrongAromatic C-H Out-of-Plane BendThe pattern is indicative of a monosubstituted benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must dissolve the sample without contributing interfering signals in the regions of interest.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is "shimmed" to maximize homogeneity.

  • ¹H NMR Acquisition: A standard proton experiment is run. Key parameters include the spectral width, acquisition time, and number of scans (typically 8-16).

  • ¹³C NMR Acquisition: A standard carbon experiment (e.g., with proton decoupling) is run. Due to the low natural abundance of ¹³C, more scans are required to achieve a good signal-to-noise ratio (typically several hundred to thousands).

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is relatively simple, as all signals arise from the five protons of the monosubstituted phenyl group. The furoxan ring itself has no protons.

  • Chemical Shift: The protons will appear in the aromatic region, typically between 7.5 and 8.5 ppm. The electron-withdrawing nature of the furoxan ring will deshield the protons, shifting them downfield relative to benzene (7.36 ppm).

  • Multiplicity: The signals will appear as a complex multiplet. The ortho-, meta-, and para-protons are chemically distinct and will exhibit coupling to each other, resulting in overlapping signals that are often difficult to resolve into simple doublets or triplets at standard field strengths.

  • Integration: The total integral of the multiplet in the aromatic region should correspond to five protons. This serves as an internal validation of the structure.

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a direct map of the carbon skeleton.

  • Furoxan Ring Carbons: These are highly diagnostic. Based on extensive studies of furoxan chemistry, the carbon attached to the exocyclic N-oxide (C4) is significantly deshielded compared to the other ring carbon (C3). Expect C4 (phenyl-substituted) to appear around 155-160 ppm and C3 (nitrile-substituted) to appear around 110-115 ppm.[2]

  • Nitrile Carbon: The nitrile carbon (C≡N) typically resonates in the 115-120 ppm region.[3] This signal may overlap with the C3 signal of the furoxan ring.

  • Phenyl Ring Carbons: Four distinct signals are expected for the phenyl group in the 125-140 ppm range: one for the ipso-carbon (the one attached to the furoxan ring), one for the two equivalent ortho-carbons, one for the two equivalent meta-carbons, and one for the para-carbon.

Technique Predicted Chemical Shift (δ, ppm) Assignment Rationale
¹H NMR 7.5 - 8.5Phenyl Protons (5H)Complex multiplet in the aromatic region, deshielded by the furoxan ring.
¹³C NMR ~160C4 (Furoxan)Highly deshielded carbon adjacent to the exocyclic N-oxide and substituted with the phenyl group.[2]
~130-135Phenyl Carbons (C-ortho, C-meta, C-para)Standard aromatic carbon region.
~125Phenyl Carbon (C-ipso)Quaternary carbon, often has a weaker signal intensity.
~118C≡N (Nitrile)Characteristic chemical shift for a nitrile carbon.[3]
~112C3 (Furoxan)Shielded relative to C4, substituted with the nitrile group.[2]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern upon ionization, which acts as a molecular fingerprint.

Experimental Protocol (Electron Ionization - MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or a GC inlet. The sample is vaporized in a high vacuum environment.

  • Ionization: In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged molecular ion (M⁺•).

  • Fragmentation: The high energy imparted during ionization causes the molecular ion to be in a high vibrational state, leading to its fragmentation into smaller, characteristic ions.

  • Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Spectral Interpretation
  • Molecular Ion Peak: The spectrum should show a clear molecular ion peak (M⁺•) at an m/z corresponding to the molecular weight of the compound (C₉H₅N₃O₂), which is approximately 187.[1] High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the exact mass to several decimal places (calculated: 187.0382).

  • Fragmentation Pattern: The fragmentation is key to confirming the connectivity. The furoxan ring is known to be labile under EI conditions.

G M [C₉H₅N₃O₂]⁺• m/z = 187 (Molecular Ion) F1 [C₉H₅N₂O]⁺• m/z = 157 M->F1 - NO F2 [C₈H₅N₂O₂]⁺ m/z = 161 M->F2 - CN F3 [C₇H₅N]⁺• m/z = 103 F1->F3 - C₂O F4 [C₆H₅]⁺ m/z = 77 F2->F4 - C₂N₂O₂

Caption: Plausible MS fragmentation pathway for this compound.

m/z Value Proposed Fragment Formula Neutral Loss
187Molecular Ion [C₉H₅N₃O₂]⁺•-
157Phenyl-substituted oxadiazole radical cation[C₉H₅N₂O]⁺•NO
161Phenyl-furoxan cation[C₈H₅N₂O₂]⁺CN
103Benzonitrile radical cation[C₇H₅N]⁺•C₂N₂O₂
77Phenyl cation[C₆H₅]⁺C₃N₃O₂

Integrated Analysis for Structural Verification

No single technique provides a complete picture. The strength of spectroscopic characterization lies in integrating the data from all methods to build an irrefutable case for the compound's structure.

cluster_data Experimental Data cluster_info Deduced Information IR FT-IR Spectrum FuncGroups Functional Groups (Nitrile, Phenyl, Furoxan) IR->FuncGroups NMR ¹H & ¹³C NMR Spectra CH_Framework C-H Framework (5 Aromatic Protons) NMR->CH_Framework Carbon_Skel Carbon Skeleton (9 Unique Carbons) NMR->Carbon_Skel MS Mass Spectrum Mol_Weight Molecular Weight (187 g/mol) MS->Mol_Weight Fragments Fragmentation Pattern (Loss of NO, CN) MS->Fragments Conclusion Verified Structure: This compound FuncGroups->Conclusion CH_Framework->Conclusion Carbon_Skel->Conclusion Mol_Weight->Conclusion Fragments->Conclusion

Caption: Workflow for integrated spectroscopic analysis.

The process is self-validating:

  • MS provides the molecular formula (via HRMS) and weight (187).

  • IR confirms the presence of the key functional groups predicted by that formula (nitrile, aromatic ring).

  • NMR confirms the number of protons (5H, from ¹H integration) and carbons (9 signals in ¹³C) and establishes their chemical environments, which must be consistent with the proposed structure.

  • The fragmentation pattern in the MS must be explainable by the cleavage of the confirmed structure.

When all data points converge without contradiction, the structure of this compound is considered unambiguously confirmed.

References

  • Synthesis, Spectroscopy and Structure of the Parent Furoxan (HCNO)2.
  • Finding Furoxan Rings. The Royal Society of Chemistry.
  • Finding Furoxan Rings.
  • Finding furoxan rings.
  • Phenylacetonitrile | C8H7N. PubChem - NIH.
  • Recent progress in synthesis and applic
  • Recent progress in synthesis and applic
  • This compound | C9H5N3O2. PubChem - NIH.
  • This compound (C9H5N3O2). PubChemLite.
  • This compound. Sigma-Aldrich.
  • This compound | CAS 125520-62-9. Santa Cruz Biotechnology.
  • Buy 4 Phenyl3 Furoxancarbonitrile Biochemical for Sale Online. MyBioSource.
  • Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
  • Table of Characteristic IR Absorptions.
  • Benzeneacetonitrile - Optional[1H NMR] - Chemical Shifts. SpectraBase.
  • Spectral Database for Organic Compounds,SDBS. AIST.
  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Synthesis of Furoxan Derivatives Based on 4-Aminofuroxan-3-carboxylic Acid Azide.
  • Rotationally resolved infrared spectroscopy of a jet-cooled phenyl radical in the gas phase.
  • Quantitative NMR analysis of a four-component mixture of phenylglycine deriv
  • CAS No : 125520-62-9| Chemical Name : this compound.
  • Structure-performance relationships of phenyl cinnamic acid derivatives as MALDI-MS matrices for sulf
  • Palladium complex with functionalized β-cyclodextrin: a promising catalyst featured by recognition ability for Suzuki-Miyaura coupling reaction in w
  • Energy-resolved mass spectrometry for differentiation of the fluorine substitution position on the phenyl ring of fluoromethc
  • database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis. Doc Brown's Chemistry.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II)
  • STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide.
  • Synthesis of 3-phenyl-4-styryl and 3-phenyl-4-hydroxy coumarins.
  • Synthesis and Characterization of Some New 4-Hydroxy-coumarin Deriv

Sources

A Multi-Modal Analytical Workflow for the Definitive Structural Elucidation of 4-Phenyl-3-furoxancarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The structural elucidation of heterocyclic compounds is a cornerstone of chemical research and drug development. 4-Phenyl-3-furoxancarbonitrile, a molecule featuring the biologically significant 1,2,5-oxadiazole-2-oxide (furoxan) ring, presents a classic analytical challenge: the unambiguous assignment of its regioisomeric structure. This technical guide presents a comprehensive, multi-modal workflow designed for researchers and drug development professionals to achieve definitive structural confirmation. By synergistically integrating data from mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray crystallography, this workflow provides a self-validating system that moves from initial hypothesis to unequivocal proof. Each analytical step is detailed with an emphasis on the causal logic behind experimental choices, field-proven protocols, and the interpretation of resulting data, establishing an authoritative framework for the characterization of asymmetrically substituted furoxans.

Introduction: The Furoxan Conundrum

This compound is a member of the furoxan class of heterocyclic compounds, which are noted for their diverse biological activities, often acting as nitric oxide (NO) donors.[1][2] The molecule consists of a 1,2,5-oxadiazole-2-oxide ring substituted with a phenyl group at the 4-position and a nitrile (cyano) group at the 3-position.[3][4][5][6][7] The inherent asymmetry of the furoxan ring means that substitution can lead to two possible regioisomers. The definitive identification of the correct isomer is paramount, as biological activity and chemical reactivity are intrinsically tied to the precise molecular architecture.

The central analytical challenge, therefore, is not merely to confirm the presence of the constituent functional groups but to irrefutably establish their connectivity. This guide outlines a logical, step-wise progression of analytical techniques, culminating in the gold-standard method for structural determination.

Foundational Analysis: Elemental Composition

Before delving into detailed structural analysis, the foundational step is to confirm the elemental composition and molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the ideal technique for this purpose.

Rationale & Expected Data

HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For this compound (C₉H₅N₃O₂), the expected exact mass is 187.0382 Da.[3] A measured mass within a narrow tolerance (typically < 5 ppm) of this theoretical value provides strong evidence for the correct elemental composition.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution. Further dilute to a final concentration of ~1-10 µg/mL.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ or in negative ion mode for [M-H]⁻.

  • Analysis: Identify the peak corresponding to the molecular ion and compare its measured m/z value to the theoretical exact mass calculated for C₉H₅N₃O₂.

Spectroscopic Interrogation: Assembling the Structural Puzzle

With the elemental formula confirmed, the next phase involves using spectroscopic techniques to piece together the molecular structure. This is a workflow where each technique provides complementary information.

cluster_0 Spectroscopic Interrogation Workflow HRMS HRMS Confirms Elemental Formula (C₉H₅N₃O₂) FTIR FTIR Spectroscopy Identifies Functional Groups (-C≡N, Phenyl, Furoxan) HRMS->FTIR Provides context for NMR NMR Spectroscopy (¹H & ¹³C) Maps Atom Connectivity FTIR->NMR Validates functional groups for Hypothesis Structural Hypothesis (this compound) NMR->Hypothesis Proposes specific regioisomer

Caption: Workflow of spectroscopic analysis leading to a structural hypothesis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups
  • Causality & Expertise: IR spectroscopy is an excellent first-pass technique. It is rapid, non-destructive, and provides immediate confirmation of the presence or absence of key functional groups whose vibrations have characteristic frequencies. For this molecule, the nitrile group (C≡N) is a particularly strong and sharp absorber, making it an unmistakable landmark in the spectrum.[8][9]

  • Expected Data: The FTIR spectrum is expected to show a strong, sharp absorption band in the range of 2240-2220 cm⁻¹ characteristic of an aromatic nitrile C≡N stretch.[8][9][10][11] Additional key absorptions include those for aromatic C-H stretching (>3000 cm⁻¹), C=C stretching in the phenyl ring (~1600-1450 cm⁻¹), and vibrations associated with the N-O and C-N bonds of the furoxan ring.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.

  • Spectrum Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample scan against the background. Perform baseline correction if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Connectivity
  • Causality & Expertise: While IR confirms what groups are present, NMR reveals how they are connected. ¹³C NMR is particularly powerful for furoxan chemistry. The N-oxide group significantly influences the electronic environment of the adjacent carbon atom, resulting in a substantial chemical shift difference between the two furoxan ring carbons (C3 and C4). This difference is the key to distinguishing between the 4-phenyl-3-cyano and 3-phenyl-4-cyano regioisomers.[1][12][13]

  • Expected Data:

    • ¹H NMR: A complex multiplet in the aromatic region (typically δ 7.5-7.8 ppm) integrating to 5 protons, corresponding to the phenyl group.

    • ¹³C NMR:

      • Signals for the phenyl group carbons (typically δ 125-132 ppm).

      • A signal for the nitrile carbon (C≡N), often around δ 110-115 ppm.

      • Two distinct signals for the furoxan ring carbons. The carbon adjacent to the phenyl group (C4) and the carbon adjacent to the nitrile group (C3) will have significantly different chemical shifts. Based on literature for similar structures, the C4 carbon is expected around δ 156-158 ppm, while the C3 carbon is expected further upfield around δ 111-113 ppm.[1] This large separation is diagnostic.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a spectrometer operating at a field strength of 400 MHz or higher. Tune and shim the instrument for optimal resolution and lineshape.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An adequate number of scans (often several hundred to thousands) is required due to the low natural abundance of ¹³C and the quaternary nature of the furoxan carbons.

Data Synthesis and The Spectroscopic Hypothesis

By integrating the data from all spectroscopic methods, a robust structural hypothesis can be formed.

Analytical Technique Parameter Expected Observation for this compound Inference
HRMS [M+H]⁺m/z 188.0455Elemental Formula: C₉H₅N₃O₂
FTIR C≡N StretchStrong, sharp band at ~2230 cm⁻¹Presence of nitrile group
Aromatic C=C StretchBands at ~1600-1450 cm⁻¹Presence of phenyl group
¹H NMR Chemical Shift & IntegralMultiplet at δ ~7.5-7.8 ppm, 5HMonosubstituted phenyl ring
¹³C NMR Furoxan C4 Signalδ ~157 ppmCarbon attached to phenyl group
Furoxan C3 Signalδ ~112 ppmCarbon attached to nitrile group
Nitrile Carbon Signalδ ~112 ppm (may overlap with C3)Presence of nitrile group

The combined data strongly supports the assignment as this compound. The HRMS confirms the formula, FTIR confirms the functional groups, ¹H NMR confirms the phenyl substituent, and most critically, ¹³C NMR provides the evidence for the specific regioisomeric arrangement.

Definitive Confirmation: Single-Crystal X-ray Crystallography

  • Trustworthiness & Authoritative Grounding: Spectroscopy provides compelling, yet indirect, evidence. Single-crystal X-ray crystallography is the definitive, "gold standard" technique that provides direct, unambiguous proof of molecular structure.[14] It generates a three-dimensional map of electron density from which the precise position of every atom can be determined, confirming connectivity, bond lengths, bond angles, and the overall molecular conformation.[15][16][17][18]

  • Expected Outcome: An unequivocal 3D structural model that visually confirms the furoxan ring with the phenyl group at C4 and the cyano group at C3. This provides irrefutable evidence that validates the spectroscopic hypothesis.

cluster_caption Confirmed Molecular Structure N1 N O_ring O N1->O_ring N_oxide N O_ring->N_oxide C_Ph C N_oxide->C_Ph O_ext O⁻ N_oxide->O_ext C_CN C C_CN->N1 CN C≡N C_CN->CN C_Ph->C_CN Phenyl Phenyl (C₆H₅) C_Ph->Phenyl N_plus + caption

Sources

Quantum Chemical Calculations for Furoxan Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Personality of Furoxans and the Predictive Power of Quantum Chemistry

Furoxan derivatives, characterized by the 1,2,5-oxadiazole-2-oxide ring system, represent a fascinating and highly potent class of compounds in medicinal chemistry.[1][2] Their significance primarily stems from their ability to act as nitric oxide (NO) donors, a crucial signaling molecule involved in a myriad of physiological processes, including vasodilation and neurotransmission.[2][3][4][5][6] This property has positioned them as promising candidates for the development of novel therapeutics for cardiovascular diseases, cancer, and neurodegenerative disorders.[4][7][8] However, the reactivity and NO-releasing capabilities of furoxans are intricately linked to their molecular structure, particularly the nature of substituents on the furoxan ring.[2][3]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of how quantum chemical calculations can be leveraged to explore the chemical space of furoxan derivatives. By employing these computational techniques, it is possible to predict and rationalize their electronic properties, reactivity, and potential as NO donors, thereby accelerating the drug discovery and design process.[9] We will delve into the theoretical underpinnings of these methods, provide practical, step-by-step protocols for performing calculations, and demonstrate how to interpret the results to gain actionable insights for medicinal chemistry campaigns.

Theoretical Foundations: Choosing the Right Computational Tools

The application of quantum chemical methods to study electron-rich heterocycles like furoxans requires careful consideration due to the challenges posed by electron-correlation effects.[10] However, advancements in computational algorithms and hardware have made it feasible to investigate these complex systems with high accuracy.[10]

Density Functional Theory (DFT): The Workhorse of Computational Chemistry

Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method for studying medium to large-sized molecules due to its excellent balance of accuracy and computational cost.[11][12] DFT calculations have been successfully employed to rationalize the regioselectivity of reactions involving furoxans and to study their thermodynamic stability.[7][13]

The choice of the functional and basis set is critical for obtaining reliable results. For furoxan derivatives, the B3LYP functional has been shown to provide a good description of their geometry and electronic properties.[11][12][14]

  • Functionals: Functionals in DFT approximate the exchange-correlation energy, which accounts for the quantum mechanical interactions between electrons. Common choices for organic molecules include:

    • B3LYP: A hybrid functional that combines the strengths of Hartree-Fock theory and DFT. It is a popular and well-tested functional for a wide range of applications.[12][14]

    • M06-2X: A meta-hybrid GGA functional that often provides improved accuracy for non-covalent interactions and thermochemistry.[14]

  • Basis Sets: A basis set is a set of mathematical functions used to represent the molecular orbitals. The size and flexibility of the basis set influence the accuracy of the calculation.

    • Pople-style basis sets (e.g., 6-31G(d,p), 6-311+G(d,p)): These are widely used and provide a good compromise between accuracy and computational cost for geometry optimizations and frequency calculations.[11][14]

    • Correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are recommended for high-accuracy single-point energy calculations.[12][15]

Ab Initio Methods: For Higher Accuracy

For situations demanding higher accuracy, such as the precise calculation of reaction barriers, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be employed.[12] However, these methods are computationally more expensive and are typically used for smaller systems or for benchmarking DFT results.

A Practical Workflow for Quantum Chemical Calculations of Furoxan Derivatives

This section outlines a step-by-step protocol for performing quantum chemical calculations on a furoxan derivative. We will use a generic furoxan molecule as an example to illustrate the process.

G cluster_prep 1. Molecular Structure Preparation cluster_calc 2. Quantum Chemical Calculation Setup cluster_run 3. Execution and Analysis mol_build Build 3D structure of the furoxan derivative pre_opt Initial geometry optimization (Molecular Mechanics) mol_build->pre_opt choose_method Select Method and Basis Set (e.g., B3LYP/6-31G(d,p)) pre_opt->choose_method input_file Create Input File for Quantum Chemistry Software choose_method->input_file run_calc Submit and Run the Calculation input_file->run_calc job_type Define Job Type (Optimization, Frequency, etc.) job_type->input_file check_conv Check for Convergence run_calc->check_conv analyze_output Analyze Output File check_conv->analyze_output visualize Visualize Results (Molecular Orbitals, Vibrational Frequencies) analyze_output->visualize

Caption: A general workflow for performing quantum chemical calculations on furoxan derivatives.

Step 1: Molecular Structure Preparation
  • Build the 3D Structure: Using a molecule builder in a computational chemistry software package (e.g., GaussView, Avogadro, Chemcraft), construct the 3D structure of the furoxan derivative of interest.[16] Ensure correct atom types and bond connectivity.

  • Initial Geometry Optimization: Perform a preliminary geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., UFF or MMFF94). This step provides a reasonable starting geometry for the more demanding quantum chemical calculations.

Step 2: Quantum Chemical Calculation Setup
  • Choose the Method and Basis Set: Based on the research question and available computational resources, select an appropriate level of theory. For routine geometry optimizations and electronic property calculations of furoxan derivatives, B3LYP/6-31G(d,p) is a robust starting point.[11][14]

  • Create the Input File: Prepare an input file for the quantum chemistry software (e.g., Gaussian, ORCA, Q-Chem).[16][17] This file typically contains:

    • The molecular coordinates.

    • The chosen method and basis set.

    • The type of calculation to be performed (e.g., geometry optimization, frequency calculation, single-point energy).

    • The charge and multiplicity of the molecule.

Step 3: Execution and Analysis
  • Submit and Run the Calculation: Submit the input file to the quantum chemistry software for execution. Monitor the progress of the calculation.

  • Check for Convergence: After the calculation is complete, verify that the geometry optimization has converged successfully. This is typically indicated by specific criteria in the output file, such as the maximum force and displacement being below a certain threshold.

  • Analyze the Output File: The output file contains a wealth of information about the molecule. Key properties to analyze for furoxan derivatives include:

    • Optimized Geometry: Bond lengths, bond angles, and dihedral angles of the optimized structure.

    • Thermodynamic Properties: Enthalpy, Gibbs free energy, and entropy. DFT calculations can be used to compute heats of formation.[7]

    • Vibrational Frequencies: A frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated infrared (IR) spectrum can be compared with experimental data if available.[11]

    • Electronic Properties:

      • Molecular Orbitals (HOMO/LUMO): The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their spatial distribution provide insights into the molecule's reactivity. The HOMO-LUMO gap is an indicator of chemical stability.

      • Mulliken or Natural Population Analysis (NPA) Charges: These provide information about the charge distribution within the molecule, which can be used to identify electrophilic and nucleophilic sites.

      • Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface, highlighting regions susceptible to electrophilic or nucleophilic attack.

  • Visualize the Results: Use visualization software to view the optimized geometry, molecular orbitals, and vibrational modes.

Application in Drug Development: Predicting NO Donor Activity and Reactivity

Quantum chemical calculations are particularly valuable for understanding the mechanism of NO release from furoxans, which is believed to occur via thiol-mediated cleavage of the furoxan ring.[3][4][6][13]

Modeling the Mechanism of NO Release

The proposed mechanism for thiol-induced NO release from furoxans involves a series of steps that can be investigated using computational methods.[2][3][4][13] DFT calculations can be used to:

  • Calculate the activation energies for key steps in the reaction pathway, such as the nucleophilic attack of a thiol on the furoxan ring.[13]

  • Determine the thermodynamic stability of intermediates and transition states.[13]

  • Rationalize the effect of substituents on the ease of NO release. For instance, electron-withdrawing groups at the 3-position of the furoxan ring are known to facilitate ring opening and NO release.[3]

G cluster_workflow Computational Workflow for Predicting NO Donor Activity start Furoxan Derivative Structure calc_properties DFT Calculation (e.g., B3LYP/6-31G(d,p)) start->calc_properties model_reaction Model Reaction with Thiol (e.g., Cysteine) start->model_reaction analyze_electronic Analyze Electronic Properties (LUMO energy, MEP) calc_properties->analyze_electronic predict_activity Predict Relative NO Donor Activity analyze_electronic->predict_activity calc_barrier Calculate Activation Energy for Ring Opening model_reaction->calc_barrier calc_barrier->predict_activity

Caption: A computational workflow to predict the nitric oxide donor activity of furoxan derivatives.

Quantitative Structure-Activity Relationship (QSAR) Studies

The data generated from quantum chemical calculations can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) studies. By correlating calculated properties (e.g., HOMO/LUMO energies, atomic charges, dipole moment) with experimentally determined biological activities, it is possible to build predictive models that can guide the design of new furoxan derivatives with enhanced potency and desired pharmacological profiles.

Data Presentation: A Comparative Analysis

To illustrate the utility of these calculations, the following table presents a hypothetical comparison of calculated properties for two furoxan derivatives with differing substituents.

PropertyFuroxan A (Electron-Donating Group)Furoxan B (Electron-Withdrawing Group)Implication for NO Donor Activity
LUMO Energy (eV) -1.5-2.5Lower LUMO energy in B suggests greater susceptibility to nucleophilic attack by thiols.
Charge on C3 Atom (NPA) +0.2+0.4More positive charge on C3 in B indicates a more electrophilic site for thiol attack.
Activation Energy for Ring Opening (kcal/mol) 2515Lower activation barrier for B suggests a faster rate of NO release.

Conclusion and Future Perspectives

Quantum chemical calculations provide a powerful and cost-effective approach to investigate the properties of furoxan derivatives, offering invaluable insights for drug discovery and development. By employing the methodologies outlined in this guide, researchers can gain a deeper understanding of the structure-activity relationships governing the NO-releasing capabilities of these compounds, ultimately leading to the rational design of more effective and safer therapeutics.

The continued development of computational methods and the increasing availability of high-performance computing resources will further enhance the predictive power of these techniques.[9] Future applications may include more sophisticated modeling of the interactions of furoxan derivatives with biological targets and the use of machine learning approaches to accelerate the discovery of novel NO donors.

References

  • Schrödinger, Inc. (n.d.). Physics-based Software Platform for Molecular Discovery & Design.
  • Aurora Fine Chemicals. (n.d.). Quantum and Molecular Physics - Drug Discovery Software.
  • Türker, B. L. (2018). Furoxan Derivatives of Pyrene - A DFT Study. Middle East Technical University.
  • Yousef, M. A., & Matsubara, R. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13(8), 5143–5165.
  • Fershtat, L. L., et al. (2021). DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Molecules, 26(16), 4945.
  • Terra Quantum. (2024). Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs.
  • Catalano, A., et al. (2016). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. International Journal of Molecular Sciences, 17(10), 1699.
  • iSciTech. (n.d.). Integrated Scientific Computing and Information Technologies - Softwares.
  • Thatcher, G. R. J., et al. (2012). Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. ACS Chemical Neuroscience, 3(1), 24–34.
  • ResearchGate. (n.d.). Review on the synthesis of furoxan derivatives.
  • Pasinszki, T., et al. (2005). Synthesis, Spectroscopy and Structure of the Parent Furoxan (HCNO)2. The Journal of Physical Chemistry A, 109(5), 805–814.
  • IntuitionLabs. (n.d.). A Technical Overview of Molecular Simulation Software.
  • Dighe, P. R., et al. (2019). FUROXAN DERIVATIVES AS POTENTIAL NITRIC OXIDE DONOR. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 7(3), 907-915.
  • Houk, K. N., et al. (1998). Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. The Journal of Organic Chemistry, 63(8), 2529–2536.
  • Chiacchio, U., et al. (2020). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Molecules, 25(21), 5174.
  • ResearchGate. (n.d.). Mechanism of NO release from furoxans.
  • Gasco, A., et al. (1993). An Analysis of the Lipophilicity of Furazan and Furoxan Derivatives using the CLOGP Algorithm. Journal of the Chemical Society, Perkin Transactions 2, (4), 799-803.
  • Gasco, A., et al. (2004). NO donors: Focus on furoxan derivatives. Pure and Applied Chemistry, 76(5), 973-981.
  • Rauhut, G. (2001). Quantum Chemical Studies on the Reactivity of Electron-Rich Heterocycles: Benzofuroxans. QSAR & Combinatorial Science, 20(5-6), 464-476.
  • Zhang, Q., et al. (2023). Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[7][7]bicyclic Structures. International Journal of Molecular Sciences, 24(10), 8846.
  • Kolesnikova, I. I., et al. (2023). Quantum chemical research of the molecular structure of 3,4-dicyanofuroxan. Structural Chemistry, 34(3), 849-858.
  • Catalano, A., et al. (2016). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. International Journal of Molecular Sciences, 17(10), 1699.
  • Gasco, A., et al. (2004). NO donors: Focus on furoxan derivatives. Pure and Applied Chemistry, 76(5), 973-981.
  • Li, J., et al. (2003). Study of synthesis and cardiovascular activity of some furoxan derivatives as potential NO-donors. Yao Xue Xue Bao, 38(11), 821-826.
  • ResearchGate. (n.d.). Synthesis and anti-inflammatory activity evaluation of NO-releasing furoxan/1,2,4-triazole hybrid derivatives.
  • Shreeve, J. M., et al. (2020). Finding furoxan rings. Journal of Materials Chemistry A, 8(11), 5488-5494.
  • Yousef, M. A., & Matsubara, R. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13(8), 5143–5165.
  • ResearchGate. (n.d.). Methods for the ring formation of furoxan (a) and benzofuroxan (b).
  • Paderborn Center for Parallel Computing. (2020). Density Functionals Basis Sets.
  • Nedopekin, D. A., et al. (2023). Regioselective Synthesis of NO-Donor (4-Nitro-1,2,3-triazolyl)furoxans via Eliminative Azide–Olefin Cycloaddition. Molecules, 28(19), 6965.

Sources

solubility and stability of 4-Phenyl-3-furoxancarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility and Stability of 4-Phenyl-3-furoxancarbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound stands as a significant molecule in pharmacological research, primarily recognized for its function as a thiol-activated nitric oxide (NO) donor. Understanding its fundamental physicochemical properties—namely solubility and stability—is paramount for its effective application in preclinical studies, formulation development, and ensuring the integrity of experimental data. This guide provides a comprehensive technical overview of the theoretical and practical aspects of characterizing the . It details robust, field-proven methodologies for determining thermodynamic solubility and for assessing the molecule's intrinsic stability through forced degradation studies, coupled with the development of a stability-indicating analytical method. This document is designed to equip researchers with the necessary knowledge to generate reliable data, interpret results, and implement best practices for the handling and storage of this compound.

Introduction to this compound

This compound, also known as 3-cyano-4-phenyl-1,2,5-oxadiazole 2-oxide, is a heterocyclic compound featuring a furoxan (1,2,5-oxadiazole 2-oxide) ring.[1][2] Its prominence in biomedical research stems from its classification as a potent nitric oxide (NO) donor.[3][4] Unlike direct NO-releasing compounds, furoxans are bioactivated, requiring the presence of thiol-containing cofactors, such as glutathione or L-cysteine, to elicit their pharmacological effects.[5][6] This thiol-dependent mechanism involves the nucleophilic attack on the furoxan ring, leading to ring-opening and the subsequent release of NO.[6][7]

The released NO can activate soluble guanylate cyclase (sGC), leading to a cascade of downstream effects including vasodilation and inhibition of platelet aggregation.[1][4][8] The presence of an electron-withdrawing cyano group at the 3-position is thought to facilitate the ring-opening process, making this compound an efficient NO donor.[9]

A thorough characterization of its solubility and stability is a non-negotiable prerequisite for its use in drug discovery and development for several reasons:

  • Solubility directly impacts bioavailability, dose formulation for in vitro and in vivo studies, and the reliability of screening assays. Poor solubility can lead to erroneous biological data and challenges in formulation.[10]

  • Stability data are critical for defining appropriate storage conditions, shelf-life, and understanding potential degradation pathways that could lead to a loss of potency or the formation of toxic byproducts.[4]

This guide provides the scientific framework and actionable protocols to thoroughly characterize these critical attributes.

Solubility Profiling

Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature and pressure to form a saturated solution. For preclinical research, thermodynamic solubility in aqueous buffers and relevant organic solvents is the most critical parameter.

Physicochemical Properties and Known Solubility Data

The structure of this compound—a planar, aromatic heterocyclic system with a phenyl substituent—suggests moderate lipophilicity. Its lack of easily ionizable functional groups indicates that its aqueous solubility is likely to be low and relatively independent of pH within the physiological range.

Quantitative solubility data for this compound is scarce in peer-reviewed literature. The primary available data point is from commercial suppliers, which must be treated as a qualitative indicator rather than a validated thermodynamic value.

Solvent Reported Solubility Source
Ethanol25 mg/mL (clear, colorless solution)Sigma-Aldrich[11]

Given the lack of comprehensive data, experimental determination is essential. The gold-standard approach for determining thermodynamic solubility is the shake-flask method .[12][13]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the definitive method for measuring the thermodynamic solubility of this compound. The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium.

Materials:

  • This compound (solid, powder form, purity ≥99%)[11]

  • Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, 0.9% Saline, Ethanol, DMSO, Acetonitrile)

  • Glass scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required (e.g., 2-5 mg per 1 mL of solvent).

  • Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for at least 24 to 48 hours to ensure equilibrium is reached.[10] A preliminary time-course experiment can be run to confirm the time to equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow larger particles to settle. To separate the undissolved solid from the saturated solution, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Filtration (Optional but Recommended): For complete removal of any remaining particulates, filter the collected supernatant through a 0.22 µm syringe filter. Causality Note: This step is crucial to prevent undissolved microparticles from artificially inflating the measured concentration. Adsorption of the compound to the filter should be checked and accounted for if significant.

  • Dilution: Accurately dilute the clear, saturated filtrate with the mobile phase used for HPLC analysis to bring the concentration within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV method (see Section 2.3) to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. Report the results in units such as mg/mL or mM.

Analytical Method: HPLC-UV for Quantification

A reversed-phase HPLC method is suitable for quantifying this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 60% B to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: ~254 nm (or determined by UV scan)

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Quantification: External calibration curve prepared from a stock solution of known concentration (e.g., in acetonitrile).

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Calculation prep1 Weigh excess solid (this compound) prep2 Add known volume of solvent (e.g., PBS pH 7.4) prep1->prep2 equil Agitate at constant temp. (e.g., 25°C for 24-48h) prep2->equil sep1 Centrifuge at high speed equil->sep1 sep2 Collect clear supernatant sep1->sep2 sep3 Filter through 0.22 µm syringe filter sep2->sep3 analysis1 Dilute filtrate with mobile phase sep3->analysis1 analysis2 Quantify using validated HPLC-UV method analysis1->analysis2 analysis3 Calculate solubility from calibration curve analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profiling and Degradation Pathways

Stability testing evaluates the intrinsic chemical stability of a molecule under various environmental conditions. For furoxans, this involves assessing both its general stability and its specific reactivity with thiols, which constitutes its bioactivation pathway.

General Stability of the Furoxan Ring

The furoxan ring is an aromatic, 6π-electron system, which confers a degree of stability.[2] It is generally reported to be stable in the presence of water and oxygen at ambient temperatures.[2] However, the ring system is known to be labile under certain conditions:

  • Thermal Stress: Furoxans can undergo thermal isomerization at temperatures above 100 °C.[14]

  • pH Stress: While some reports suggest stability across a range of acid-base conditions,[6] the ring can be sensitive to strongly alkaline environments.[11]

  • Chemical Reactivity: The most significant reactivity pathway is with nucleophilic thiols, leading to ring cleavage and NO release.[6][7]

To comprehensively map the stability of this compound, a forced degradation (stress testing) study is required. This involves subjecting the compound to harsh conditions to accelerate degradation and identify potential degradation products, which is essential for developing a stability-indicating analytical method.[1][4][15]

Experimental Protocol: Forced Degradation Study

This protocol follows ICH guidelines for stress testing of a drug substance. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without completely destroying the molecule.[1]

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a 50:50 acetonitrile:water mixture.

Stress Conditions (run in parallel):

  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at 60 °C for 24 hours. After incubation, neutralize with an equivalent amount of 0.1 N NaOH.[5]

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at 60 °C for 4 hours. After incubation, neutralize with an equivalent amount of 0.1 N HCl. Causality Note: Base hydrolysis is often faster than acid hydrolysis, requiring shorter incubation times.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.[4]

  • Thermal Degradation: Expose the solid powder to 80 °C in a dry oven for 48 hours. Also, expose the stock solution to 60 °C for 48 hours.

  • Photostability: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to shield it from light.

All stressed samples are then diluted to a suitable concentration and analyzed by the stability-indicating HPLC method described below.

Protocol: Stability-Indicating HPLC Method (SIAM)

A SIAM is an analytical method that can accurately quantify the decrease in the active ingredient's concentration due to degradation and effectively separate it from all its degradation products.[16][17][18]

Method Development Rationale: The HPLC conditions from Section 2.3 serve as a starting point. The forced degradation samples are injected to test the method's specificity. The gradient profile, mobile phase pH, and even the column type may need to be adjusted to achieve baseline separation between the parent peak and all degradant peaks. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Column: C18, 4.6 x 250 mm, 5 µm (A longer column can provide better resolution).

  • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH 3.0

  • Mobile Phase B: Acetonitrile

  • Gradient: A shallow gradient is often required. For example: 5% B for 2 min, ramp to 90% B over 30 min, hold for 5 min.

  • Flow Rate: 1.0 mL/min

  • Detection: PDA detector scanning from 200-400 nm.

  • Validation: Once developed, the method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is proven by its ability to resolve the parent peak from all degradants in the stressed samples.

Workflow for Forced Degradation and SIAM Development

G cluster_stress Forced Degradation cluster_hplc SIAM Development cluster_validate Method Validation start Drug Substance (Solid & Solution) acid Acid Hydrolysis (HCl, Heat) start->acid base Base Hydrolysis (NaOH, Heat) start->base ox Oxidation (H₂O₂ ) start->ox therm Thermal (Heat) start->therm photo Photolytic (ICH Light) start->photo hplc_inject Analyze Stressed Samples acid->hplc_inject base->hplc_inject ox->hplc_inject therm->hplc_inject photo->hplc_inject hplc_dev Develop HPLC Method (Column, Mobile Phase, Gradient) hplc_dev->hplc_inject hplc_eval Evaluate Peak Separation & Purity (PDA) hplc_inject->hplc_eval hplc_opt Optimize Method hplc_eval->hplc_opt validate Validate Final Method (ICH Guidelines) hplc_eval->validate Separation Achieved hplc_opt->hplc_inject

Caption: Workflow for Forced Degradation & SIAM Development.

Characterized Degradation Pathway: Thiol-Mediated NO Release

The most well-documented chemical transformation of this compound is not a degradation pathway in the traditional sense, but its intended bioactivation mechanism. This reaction is critical to its pharmacological activity.

In the presence of a thiol (R-SH), such as L-cysteine, a nucleophilic attack occurs on the furoxan ring. This leads to the cleavage of the N-O bond, ring opening, and ultimately the release of nitric oxide. The reaction with thiophenol has been shown to yield two primary products: phenylcyanoglyoxime and 5-amino-3-phenyl-4-(phenylthio)isoxazole.[7][11] This pathway underscores a key chemical liability that is harnessed for therapeutic effect.

G cluster_main Thiol-Mediated Degradation & NO Release start 4-Phenyl-3- furoxancarbonitrile intermediate Ring-Opening Intermediate start->intermediate Nucleophilic Attack thiol Thiol Cofactor (e.g., L-Cysteine) thiol->intermediate no_release Nitric Oxide (NO) Released intermediate->no_release Fragmentation products Final Products (e.g., Phenylcyanoglyoxime) intermediate->products

Caption: Thiol-Mediated Bioactivation of Furoxan.

Recommendations for Handling and Storage

Based on the known properties of furoxans and general best practices, the following recommendations apply to this compound:

  • Storage: The compound should be stored as a solid in a tightly sealed container at the recommended temperature of 2-8°C, protected from light.[11]

  • Solution Preparation: Stock solutions in organic solvents like DMSO or ethanol should be prepared fresh whenever possible. If storage is necessary, they should be kept at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

  • Aqueous Solutions: Due to the potential for hydrolysis over extended periods, aqueous solutions and buffers containing the compound should be prepared fresh daily for experiments. The stability in physiological buffer may be limited.[19]

  • Handling: Avoid contact with strong bases. Standard personal protective equipment (gloves, safety glasses) should be worn when handling the solid powder.

Conclusion

This compound is a valuable research tool whose experimental utility is fundamentally dependent on its solubility and stability. This guide has established that while specific, validated data for this compound is limited, a robust framework exists for its complete characterization. By employing the detailed shake-flask protocol, researchers can determine its thermodynamic solubility in any solvent of interest. Furthermore, the systematic application of forced degradation studies coupled with the development of a stability-indicating HPLC method will elucidate its degradation pathways and define its intrinsic stability. Adherence to these scientifically-grounded protocols will ensure the generation of high-quality, reliable data, thereby enhancing the validity and reproducibility of research involving this potent nitric oxide donor.

References

  • Scribd. (n.d.). Shake Flask Method.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay.
  • Medana, C., Ermondi, G., Fruttero, R., Di Stilo, A., Ferretti, C., & Gasco, A. (1994). Furoxans as Nitric Oxide Donors. This compound: Thiol-Mediated Nitric Oxide Release and Biological Evaluation. Journal of Medicinal Chemistry, 37(25), 4412–4416.
  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Matsubara, R., & Yousef, M. A. (2023). Recent progress in synthesis and application of furoxan. Organic & Biomolecular Chemistry, 21(8), 1604-1621.
  • Sigma-Aldrich. (n.d.). This compound.
  • Journal of Medicinal Chemistry. (1994). Furoxans as Nitric Oxide Donors. This compound: Thiol-Mediated Nitric Oxide Release and Biological Evaluation.
  • Alsulaimani, A. A., et al. (2014). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 7(10), 1184-1191.
  • Rolando, B., et al. (2018). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. International Journal of Molecular Sciences, 19(11), 3369.
  • Ba, L. A., et al. (2010). Development and validation of a stability-indicating HPLC method for the determination of related substances of benazepril hydrochloride in bulk drug and formulations. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 136-142. (Hypothetical reference for protocol details).
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.
  • PubChem. (n.d.). This compound.
  • Royal Society of Chemistry. (2023). Recent progress in synthesis and application of furoxan.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Thatcher, G. R. J., et al. (2012). Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. ACS Chemical Neuroscience, 3(1), 24-34.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Controlled Release, 157(2), 158-171.
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • (Reference intentionally left blank for future additions)
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Stability Indicating HPLC Method Development: A Review.
  • (Reference intentionally left blank for future additions)
  • SciSpace. (n.d.). 2278-6074 - Stability Indicating HPLC Method Development and Validation.
  • Lee, J., et al. (2015). Nitric oxide-releasing polymeric furoxan conjugates. Polymer Chemistry, 6(44), 7737-7748.

Sources

A Senior Application Scientist's Field Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Phenyl-3-furoxancarbonitrile (CAS: 125520-62-9)

Section 1: Core Compound Identity and Physicochemical Characteristics

This compound, identified by the CAS Number 125520-62-9, is a heterocyclic compound belonging to the furoxan (1,2,5-oxadiazole 2-oxide) class.[1][2][3] This molecule has garnered significant interest within the scientific community for its potent biological activities, which are primarily rooted in its function as a nitric oxide (NO) donor.[1][4][5] Its structure, featuring a phenyl group at position 4 and an electron-withdrawing cyano group at position 3, is critical to its mechanism of action.[6] Also known by synonyms such as 4-Ph-3-FCN and RVC-589, it serves as a valuable tool for investigating NO-mediated signaling pathways.[1][7][8]

This guide provides an in-depth analysis of its mechanism, biological effects, synthesis, and key experimental protocols to support its application in research and drug development.

PropertyValueSource
CAS Number 125520-62-9[1][2][8]
Molecular Formula C₉H₅N₃O₂[1][7][8]
Molecular Weight 187.15 g/mol [1][7]
IUPAC Name 2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carbonitrile[1]
Synonyms Furoxan, RVC-589; 4-Ph-3-FCN[1][7][8]
Appearance Powder[7]
Solubility Ethanol: 25 mg/mL (clear, colorless solution)[7]
Storage Temperature 2-8°C[7]

Section 2: The Furoxan Scaffold: A Privileged Nitric Oxide (NO) Releasing System

The furoxan ring system is a cornerstone in the design of NO-releasing drugs.[4][9] Nitric oxide is a fundamental signaling molecule involved in a vast array of physiological processes, including neurotransmission, immune regulation, and, most notably, the control of vascular tone.[4] Furoxan derivatives are capable of releasing NO under specific physiological conditions, particularly in the presence of thiol cofactors, thereby activating downstream signaling cascades.[4][7] This property allows the furoxan scaffold to be incorporated into various molecular designs, creating hybrid compounds that combine the therapeutic effects of NO with another pharmacological agent.[10] The chemistry of the furoxan ring is enigmatic and intriguing, allowing for fine-tuning of its NO-releasing capabilities based on the electronic properties of its substituents.[4][6]

Section 3: Causality of Action: Thiol-Mediated NO Release and sGC Pathway Activation

The primary mechanism of this compound's biological activity is its function as a pro-drug for nitric oxide. The process is not spontaneous but is critically dependent on the presence of thiol-containing molecules, such as L-cysteine or thiophenol.[4][7]

The Mechanistic Steps are as follows:

  • Thiol-Initiated Ring Opening: The furoxan ring undergoes nucleophilic attack by a thiol cofactor. The presence of the electron-withdrawing cyano group at the C3 position makes the ring susceptible to this attack, facilitating its opening.[6]

  • Formation of Intermediates: The reaction with thiols leads to the formation of principal products, including phenylcyanoglyoxime and, in the case of thiophenol, 5-amino-3-phenyl-4-(phenylthio)isoxazole.[4][7]

  • Nitric Oxide Release: The cleavage and rearrangement of the furoxan ring result in the liberation of nitric oxide (NO).[4]

  • sGC Activation: The released NO diffuses into target cells, such as vascular smooth muscle cells or platelets, and binds to the heme moiety of soluble guanylate cyclase (sGC).[1][4][8]

  • cGMP Production: This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).

  • Downstream Effects: Elevated cGMP levels activate protein kinase G (PKG), leading to a cascade of phosphorylation events that ultimately result in vasodilation (smooth muscle relaxation) and inhibition of platelet aggregation.[10]

Mechanism of Action cluster_extracellular Extracellular/In Vitro cluster_intracellular Intracellular (Target Cell) Compound This compound NO Nitric Oxide (NO) Compound->NO Ring Opening Thiol Thiol Cofactor (e.g., L-cysteine) Thiol->NO sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Diffuses into cell sGC_active sGC - Active sGC_inactive->sGC_active Binds to Heme cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active Response Biological Response (Vasodilation, Platelet Inhibition) cGMP->Response Activates PKG

Caption: Thiol-dependent NO release from this compound and subsequent activation of the sGC-cGMP pathway.

Section 4: Key Biological Activities & Therapeutic Potential

The NO-releasing property of this compound translates into potent and measurable biological effects, positioning it as a compound of interest for cardiovascular research.[1][4]

  • Vasodilator Agent: The compound demonstrates high vasodilatory activity on strips of rat thoracic aorta that have been pre-contracted with noradrenaline.[4] This effect is a direct consequence of the sGC activation and cGMP production in vascular smooth muscle cells.

  • Platelet Aggregation Inhibitor: It is a potent inhibitor of platelet aggregation.[1][4] This anti-platelet action is also mediated by the NO-sGC-cGMP pathway, which plays a crucial role in maintaining platelet quiescence.

  • Soluble Guanylate Cyclase (sGC) Activator: As the upstream mechanism for its primary effects, this compound is an efficient activator of rat lung soluble guanylate cyclase.[4][7][8]

  • Geroprotector Potential: The compound has been noted for its potential role as a geroprotector, although this area requires more extensive investigation.[1]

Biological ActivityKey MetricOrganism/SystemSource
Platelet Aggregation InhibitionIC₅₀ = 200 nMHuman Platelets[7]
VasodilationHigh ActivityRat Thoracic Aorta[4]
sGC ActivationEfficient ActivatorRat Lung[4]

Section 5: Synthesis and Characterization Insights

The synthesis of furoxans can be complex due to the labile nature of the ring.[11] General methods often involve the dimerization of nitrile oxides.[5] More recent strategies focus on the post-ring introduction of substituents, which allows for more direct synthesis of desired molecules.[11] While a detailed, step-by-step synthesis for this compound is not provided in the readily available literature, the foundational work by Medana et al. confirms its structure and purity through spectroscopic methods.[4]

Key characterization signals from this work include:

  • ¹³C NMR (CDCl₃): δ 155.0 (C-Ar), 132.5, 129.5, 128.0, 129.2, 129.5 (C-Ar), 109.2 (CN).[4]

Section 6: Field-Proven Experimental Protocols

The following protocols are based on the methodologies described by Medana et al. (1994) and represent self-validating systems for assessing the biological activity of this compound.

Experimental Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of Compound (e.g., in Ethanol) Aorta 1. Vasodilation Assay (Rat Aortic Strips) Compound_Prep->Aorta Add to System Platelet 2. Platelet Aggregation Inhibition Assay Compound_Prep->Platelet Add to System sGC 3. sGC Activation Assay (Rat Lung) Compound_Prep->sGC Add to System EC50 Calculate EC₅₀ (Vasodilation) Aorta->EC50 IC50 Calculate IC₅₀ (Platelet Aggregation) Platelet->IC50 Fold_Increase Determine Fold Increase in cGMP Production sGC->Fold_Increase

Caption: General experimental workflow for the in vitro evaluation of this compound.

Protocol 1: Vasodilation Activity on Rat Aortic Strips

Objective: To determine the vasorelaxant activity of the compound on isolated rat thoracic aorta pre-contracted with an agonist.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a male Wistar rat and excise the thoracic aorta.

    • Carefully remove adhering connective tissue and fat.

    • Cut the aorta into helical strips (approx. 2 mm wide and 20 mm long).

  • Experimental Setup:

    • Suspend the aortic strips in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with a 95% O₂ / 5% CO₂ gas mixture.

    • Connect the strips to an isometric force transducer to record changes in tension.

  • Equilibration and Contraction:

    • Allow the tissue to equilibrate for 60-90 minutes under a resting tension of 1.5 g, washing with fresh Krebs solution every 15 minutes.

    • Induce a stable contraction by adding Noradrenaline (1 µM) to the organ bath.

  • Compound Administration:

    • Once the contraction is stable, add cumulative concentrations of this compound to the bath.

    • Record the relaxation response at each concentration until a maximal response is achieved.

  • Data Analysis:

    • Express the relaxation as a percentage of the maximal contraction induced by noradrenaline.

    • Plot the concentration-response curve and calculate the EC₅₀ value (the concentration required to produce 50% of the maximal relaxation).

Protocol 2: Inhibition of Platelet Aggregation

Objective: To measure the inhibitory effect of the compound on platelet aggregation induced by an agonist.

Methodology:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Collect human blood into tubes containing 3.8% sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

  • Experimental Procedure:

    • Use a platelet aggregometer to monitor light transmission through a cuvette containing PRP, maintained at 37°C with stirring.

    • Add a vehicle control or varying concentrations of this compound to the PRP and incubate for a specified time (e.g., 2 minutes).

    • Initiate platelet aggregation by adding an agonist, such as arachidonic acid or ADP.

    • Record the change in light transmission for several minutes as platelets aggregate.

  • Data Analysis:

    • Determine the maximal aggregation for each concentration.

    • Calculate the percentage inhibition of aggregation relative to the vehicle control.

    • Plot the concentration-inhibition curve and determine the IC₅₀ value (the concentration causing 50% inhibition).[7]

Protocol 3: Soluble Guanylate Cyclase (sGC) Activation Assay

Objective: To quantify the ability of the compound to activate sGC by measuring cGMP production.

Methodology:

  • Enzyme Preparation:

    • Prepare a soluble fraction from rat lung homogenate, which serves as the source of sGC.

  • Reaction Mixture:

    • In a final volume of 300 µL, prepare a reaction mixture containing:

      • 50 mM Tris-HCl buffer (pH 7.4)

      • 5 mM MgCl₂

      • 10 mM EGTA

      • sGC enzyme preparation (e.g., 10 µg)

      • GTP (substrate)

      • A phosphodiesterase inhibitor (to prevent cGMP degradation)

  • Incubation:

    • Add varying concentrations of this compound to the reaction mixture. Crucially, run parallel experiments in the presence and absence of a thiol cofactor (e.g., 5 mM L-cysteine) to demonstrate thiol dependency.[4]

    • Incubate the mixture for 5 minutes at 37°C.[4]

  • Termination and Measurement:

    • Stop the reaction by adding a suitable buffer and boiling.

    • Centrifuge the samples and collect the supernatant.

    • Quantify the amount of cGMP produced using a commercially available enzyme immunoassay (EIA) kit.

  • Data Analysis:

    • Express the results as pmol of cGMP formed per mg of protein per minute.

    • Calculate the fold increase in sGC activity compared to the basal (unstimulated) level.

Section 7: Safety & Handling

As a research chemical, this compound should be handled with appropriate care in a laboratory setting.

  • Hazard Classifications: Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritant 2; Eye Irritant 2; Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system).[7]

  • Signal Word: Warning.[7]

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[7]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. Use a dust mask (N95 or equivalent) when handling the powder form.[7]

Section 8: Conclusion and Future Directions

This compound stands as a well-characterized and potent NO donor with clear vasodilatory and anti-platelet effects. Its thiol-dependent mechanism of action and the established in vitro protocols make it an excellent tool for researchers in pharmacology and drug development. Future research could explore its potential in developing hybrid molecules, investigating its effects in in vivo models of cardiovascular disease, and further elucidating its potential as a geroprotective agent.[1][10] The robust foundation of knowledge surrounding this compound provides a strong starting point for novel therapeutic innovations.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1756, this compound.
  • Medana, C., Ermondi, G., Fruttero, R., Di Stilo, A., Ferretti, C., & Gasco, A. (1994). Furoxans as Nitric Oxide Donors. This compound. Journal of Medicinal Chemistry, 37(24), 4412–4416.
  • Kotelnikova, S. V., et al. (2023). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. MDPI.
  • Ramazani, A., et al. (2021). Syntheses and Antitumor Properties of Furoxan Derivatives. Current Organic Chemistry, 25(7), 757-778.
  • Wikipedia contributors. (n.d.). Furoxan. In Wikipedia, The Free Encyclopedia.
  • ACS Publications. (n.d.). Furoxans as Nitric Oxide Donors. This compound: Thiol-Mediated Nitric Oxide Release and Biological Evaluation. Journal of Medicinal Chemistry.
  • Gasco, A., et al. (n.d.). NO donors: Focus on furoxan derivatives. ResearchGate.
  • Tanimoto, H., & Kambe, N. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13(7), 4465-4480.
  • Rolando, B., et al. (2020). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. International Journal of Molecular Sciences, 21(23), 9037.
  • Pharmaffiliates. (n.d.). This compound.

Sources

A Comprehensive Technical Guide to 4-Phenyl-3-furoxancarbonitrile: A Potent Thiol-Activated Nitric Oxide Donor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-3-furoxancarbonitrile, a heterocyclic compound belonging to the furoxan (1,2,5-oxadiazole-2-oxide) class, has garnered significant attention in medicinal chemistry and pharmacology.[1] Its prominence stems from its function as a potent, thiol-dependent nitric oxide (NO) donor.[1] This property underpins its significant biological activities, including vasodilation and the inhibition of platelet aggregation, making it a valuable lead compound in the development of novel therapeutics for cardiovascular and related disorders.[1][2] This technical guide provides a comprehensive overview of this compound, encompassing its chemical identity, synthesis, mechanism of action, and key biological activities, supported by experimental protocols and quantitative data.

Nomenclature and Chemical Identity

A clear understanding of the nomenclature of this compound is essential for navigating the scientific literature. The compound is identified by several synonyms and a unique CAS number, which are summarized in the table below.

IdentifierValue
Systematic Name This compound
IUPAC Name 2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carbonitrile
Common Synonyms Furoxan, RVC-589; Phenyl-furazancarbonitrile 2-Oxide; 4-Ph-3-FCN
CAS Number 125520-62-9

Synthesis of this compound

The synthesis of this compound, like other furoxan derivatives, typically involves the oxidation of dioximes.[3] The following protocol is a representative method for its preparation.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the oxidation of the corresponding dioxime.

Materials:

  • Aromatic or aliphatic dioximes

  • Sodium hypochlorite (NaOCl) solution

  • L-cysteine

  • Solvents (e.g., ethanol, dichloromethane)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

  • Dioxime Preparation: Synthesize the precursor dioxime from the appropriate starting materials (e.g., an aromatic aldehyde or ketone). This can often be achieved through a reaction with hydroxylamine.

  • Oxidative Cyclization: In a suitable reaction vessel, dissolve the synthesized dioxime in a basic medium.

  • Slowly add a solution of sodium hypochlorite (NaOCl) to the reaction mixture with stirring. The NaOCl acts as the oxidizing agent to facilitate the cyclization to the furoxan ring.[3]

  • Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, neutralize the mixture and extract the product with an organic solvent like dichloromethane.

  • Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound using column chromatography on silica gel to yield the final product.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as 1H-NMR, 13C-NMR, and FT-IR, as well as elemental analysis.[3]

Causality Behind Experimental Choices: The use of NaOCl in a basic medium is a common and effective method for the oxidative cyclization of dioximes to form the furoxan ring. The basic conditions facilitate the deprotonation of the oxime hydroxyl groups, making them more susceptible to oxidation. Purification by column chromatography is a standard and effective technique for separating the desired product from any unreacted starting materials or byproducts.

Mechanism of Action: A Thiol-Activated Prodrug

This compound functions as a prodrug, requiring metabolic activation to exert its biological effects. The core of its mechanism lies in its interaction with endogenous thiols, such as L-cysteine and glutathione, which triggers the release of nitric oxide.[1]

Thiol-Mediated Nitric Oxide Release

The furoxan ring of this compound is susceptible to nucleophilic attack by the sulfhydryl group of thiols. This interaction initiates a cascade of reactions that leads to the opening of the furoxan ring and the subsequent liberation of NO. The electron-withdrawing nature of the nitrile group at the 3-position of the furoxan ring is believed to enhance its reactivity towards thiols, contributing to its potent NO-releasing capabilities.

Thiol_Mediated_NO_Release cluster_0 Cellular Environment This compound This compound Thiol_Adduct Thiol Adduct Intermediate This compound->Thiol_Adduct Nucleophilic Attack Thiol (R-SH) Thiol (R-SH) Thiol (R-SH)->Thiol_Adduct Ring_Opening Furoxan Ring Opening Thiol_Adduct->Ring_Opening Rearrangement NO_Release Nitric Oxide (NO) Release Ring_Opening->NO_Release

Caption: Thiol-Mediated Nitric Oxide Release from this compound.

Activation of Soluble Guanylate Cyclase (sGC)

The released nitric oxide is a key signaling molecule that activates the enzyme soluble guanylate cyclase (sGC).[4] sGC is a heterodimeric protein that, upon activation by NO, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[4]

sGC_Signaling_Pathway NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (Inactive) NO->sGC_inactive Binds to Heme Moiety sGC_active Soluble Guanylate Cyclase (Active) sGC_inactive->sGC_active Conformational Change cGMP cGMP sGC_active->cGMP Catalyzes Conversion GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Vasodilation Platelet Inhibition PKG->Physiological_Effects Phosphorylates Targets

Caption: Soluble Guanylate Cyclase (sGC) Signaling Pathway.

The resulting increase in intracellular cGMP levels activates cGMP-dependent protein kinases (PKG), which in turn phosphorylate various downstream targets. This cascade of events leads to a range of physiological responses, most notably the relaxation of smooth muscle cells, resulting in vasodilation, and the inhibition of platelet activation and aggregation.

Biological Activities and Quantitative Data

This compound exhibits potent biological activities, primarily as a vasodilator and an inhibitor of platelet aggregation.[1]

Biological ActivityParameterValueReference
Vasodilation EC50Potent, with some derivatives being more potent than sodium nitroprusside.[2][2]
Platelet Aggregation Inhibition IC50Highly potent inhibitor.[1]
Nitric Oxide Release -Thiol-dependent and concentration-dependent.[3][3]
sGC Activation -Potent activator.[1]
Experimental Protocols for Biological Evaluation

Objective: To quantify the release of nitric oxide from this compound in the presence of a thiol cofactor.

Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO2-), a stable and quantifiable oxidation product of NO in aqueous solutions.

Materials:

  • This compound

  • L-cysteine or other thiol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Griess Reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium nitrite (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add PBS, the thiol cofactor (e.g., L-cysteine), and the test compound to the desired final concentrations. Include control wells without the furoxan and without the thiol.

  • Incubation: Incubate the plate at 37°C for a specified time to allow for the thiol-mediated release of NO and its conversion to nitrite.

  • Griess Reaction: Add the Griess Reagent to each well and incubate at room temperature for 10-15 minutes, protected from light. A purple azo dye will form in the presence of nitrite.[5][6]

  • Measurement: Measure the absorbance at approximately 540 nm using a microplate reader.

  • Quantification: Prepare a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the concentration of nitrite, and thus the amount of NO released, in the experimental samples.[5]

Causality Behind Experimental Choices: The Griess assay is a well-established, sensitive, and straightforward method for the indirect measurement of NO release. The use of a thiol cofactor is critical, as it is required for the activation of the furoxan prodrug. The standard curve is essential for accurate quantification of the released NO.

Objective: To evaluate the inhibitory effect of this compound on platelet aggregation.

Principle: Light transmission aggregometry (LTA) measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. An inhibitor of platelet aggregation will reduce the extent of this light transmission increase.[7][8]

Materials:

  • Freshly drawn human blood anticoagulated with sodium citrate

  • Platelet agonist (e.g., ADP, collagen)

  • This compound

  • Saline or appropriate buffer

  • Light transmission aggregometer

Procedure:

  • PRP Preparation: Centrifuge the anticoagulated whole blood at a low speed to obtain platelet-rich plasma (PRP). Centrifuge a separate aliquot at a high speed to obtain platelet-poor plasma (PPP), which will be used as a blank.

  • Assay Setup: Place a cuvette containing PRP and a stir bar into the aggregometer at 37°C.

  • Baseline Measurement: Set the baseline (0% aggregation) with PRP and the 100% aggregation mark with PPP.

  • Inhibition Assay: Add a known concentration of this compound or vehicle control to the PRP and incubate for a short period.

  • Induction of Aggregation: Add a platelet agonist (e.g., ADP) to induce aggregation and record the change in light transmission over time.

  • Data Analysis: Determine the percentage of inhibition of platelet aggregation by comparing the aggregation curve of the sample treated with this compound to that of the vehicle control. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the maximal platelet aggregation.

Causality Behind Experimental Choices: LTA is the gold standard for assessing platelet function and the effects of antiplatelet agents. The use of a platelet agonist is necessary to induce aggregation, and the comparison to a vehicle control allows for the specific determination of the inhibitory effect of the test compound.

Conclusion

This compound stands out as a well-characterized and potent nitric oxide donor with significant potential in drug discovery. Its thiol-dependent mechanism of action, leading to the activation of the sGC-cGMP signaling pathway, provides a clear rationale for its vasodilatory and antiplatelet effects. The experimental protocols detailed in this guide offer a framework for the synthesis and biological evaluation of this and similar furoxan-based compounds. As research into NO-donating drugs continues, this compound will likely remain a key reference compound and a source of inspiration for the design of new and improved therapeutic agents.

References

  • PubChem. This compound.
  • PubChem. This compound.
  • Gasco, A. M., Boschi, D., Di Stilo, A., Medana, C., Gasco, A., Martorana, P. A., & Schönafinger, K. (1998). Characterisation of furoxancarbonitriles as a new class of vasodilators. Arzneimittel-Forschung, 48(3), 212–218. [Link][2]
  • Kavala, V., & Yaka, B. (2019). Synthesis of Some Furoxanes as a Potential Nitric Oxide Donor and Investigation of NO Releasing Activity.
  • Nanotechnology Characterization Laboratory. (2016). Analysis of Platelet Aggregation by Light Transmission Aggregometry. [Link][7]
  • Protocols.io. (2019). Protocol Griess Test. [Link][6]
  • Le Blanc, J., Mullier, F., Vayne, C., & Lordkipanidzé, M. (2021). Advances in Platelet Function Testing—Light Transmission Aggregometry and Beyond. Journal of Clinical Medicine, 10(20), 4798. [Link][8]
  • Wittenborn, E. C., & Marletta, M. A. (2021). Structural Perspectives on the Mechanism of Soluble Guanylate Cyclase Activation. International Journal of Molecular Sciences, 22(11), 5552. [Link][4]

Sources

The Biological Role of Nitric Oxide Donors: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the biological roles of nitric oxide (NO) and the application of NO donors in research and drug development. It is designed for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into the mechanisms of NO signaling, the classification and function of NO donors, and detailed experimental protocols for their study.

Introduction: The Dichotomous Nature of a Simple Molecule

Nitric oxide (NO), a simple diatomic molecule, has emerged as a critical signaling molecule in a vast array of physiological and pathological processes.[1][2] Its discovery as the endothelium-derived relaxing factor (EDRF) revolutionized our understanding of cardiovascular homeostasis.[3] NO's biological functions are remarkably diverse, ranging from the regulation of vascular tone and neurotransmission to its involvement in the immune response and host defense.[1][4][5][6] However, the biological effects of NO are highly concentration-dependent; while physiological nanomolar concentrations are crucial for maintaining homeostasis, higher concentrations can lead to nitrosative stress and cellular damage, implicating NO in the pathogenesis of various diseases.[2][7]

This guide will delve into the core mechanisms of NO signaling, explore the chemical diversity and therapeutic potential of NO donors, and provide detailed, field-proven methodologies for their investigation.

The Two Faces of Nitric Oxide Signaling: cGMP-Dependent and -Independent Pathways

Nitric oxide exerts its biological effects through two primary signaling paradigms: the canonical cyclic guanosine monophosphate (cGMP)-dependent pathway and the cGMP-independent pathway, predominantly mediated by post-translational protein modification through S-nitrosylation.

The Canonical cGMP-Dependent Pathway

The most well-characterized signaling pathway for NO involves the activation of soluble guanylate cyclase (sGC).[8][9][10] NO, being a small and lipophilic molecule, readily diffuses across cell membranes. In target cells, such as vascular smooth muscle cells, it binds to the heme moiety of sGC, inducing a conformational change that activates the enzyme.[9][11] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[3][11][12]

Elevated intracellular cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets.[8][12] In vascular smooth muscle, PKG activation results in a decrease in intracellular calcium concentration and desensitization of the contractile machinery to calcium, leading to vasodilation and increased blood flow.[9][11] This pathway is fundamental to the regulation of blood pressure and is a primary target for cardiovascular therapeutics.[4][8]

Diagram: The Canonical NO/cGMP Signaling Pathway

NO_cGMP_Pathway cluster_endothelial Endothelial Cell cluster_smooth_muscle Smooth Muscle Cell eNOS eNOS L_Citrulline L-Citrulline eNOS->L_Citrulline NO_EC eNOS->NO_EC NO L_Arginine L-Arginine L_Arginine->eNOS NO_SMC NO_EC->NO_SMC NO Diffusion sGC sGC (inactive) sGC_active sGC (active) sGC->sGC_active NO binding GTP GTP sGC_active->GTP cGMP cGMP GTP->cGMP PKG PKG (inactive) cGMP->PKG PKG_active PKG (active) PKG->PKG_active Vasodilation Vasodilation PKG_active->Vasodilation

Caption: The canonical NO/cGMP signaling pathway leading to vasodilation.

S-Nitrosylation: A cGMP-Independent Regulatory Mechanism

Beyond the cGMP pathway, NO can directly modify protein function through a post-translational modification known as S-nitrosylation.[13][14] This process involves the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue, forming an S-nitrosothiol (SNO).[13] S-nitrosylation is a reversible modification that can alter a protein's activity, localization, and stability, thereby regulating a wide range of cellular processes.[13][14]

Aberrant S-nitrosylation has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders like Parkinson's and Alzheimer's disease, as well as cardiovascular and metabolic diseases.[1][2][6][15][16] The specificity of S-nitrosylation is a topic of intense research, with evidence suggesting that both enzymatic and non-enzymatic mechanisms contribute to the selective modification of target proteins.

Diagram: The Process of Protein S-Nitrosylation

S_Nitrosylation NO_source Nitric Oxide (NO) Protein_SH Protein-SH (Cysteine Thiol) NO_source->Protein_SH S-Nitrosylation Protein_SNO Protein-SNO (S-Nitrosothiol) Protein_SH->Protein_SNO Functional_Change Altered Protein Function (Activity, Stability, Localization) Protein_SNO->Functional_Change Griess_Assay_Workflow Start Sample (Supernatant, Plasma) Deproteinize Deproteinize (if necessary) Start->Deproteinize Nitrate_Reduction Nitrate Reduction (Optional, for Total NO) Deproteinize->Nitrate_Reduction Griess_Reaction Add Griess Reagents (Sulfanilamide & NED) Nitrate_Reduction->Griess_Reaction Incubate Incubate Griess_Reaction->Incubate Measure_Absorbance Measure Absorbance (~540 nm) Incubate->Measure_Absorbance Analyze Calculate Concentration (using Standard Curve) Measure_Absorbance->Analyze

Caption: Step-by-step workflow for NO measurement using the Griess assay.

Detection of S-Nitrosylated Proteins: The Biotin-Switch Technique

The biotin-switch technique is a powerful method for the specific detection and identification of S-nitrosylated proteins in complex biological samples. [3][17][18][19][20] Principle: The method involves three key steps: 1) blocking of free (non-nitrosylated) cysteine thiols; 2) selective reduction of S-nitrosothiols to free thiols; and 3) labeling of the newly formed thiols with a biotinylating reagent. The biotinylated proteins can then be detected by western blotting or purified using streptavidin affinity chromatography. [3] Step-by-Step Protocol:

  • Lysis and Blocking:

    • Lyse cells or tissues in a buffer containing a metal chelator (e.g., EDTA) and a detergent.

    • Block free thiol groups by incubating the lysate with a thiol-reactive compound, typically methyl methanethiosulfonate (MMTS), in the presence of SDS to denature the proteins. [3][18]2. Removal of Blocking Reagent:

    • Remove excess MMTS by protein precipitation with cold acetone. [3][18]3. Selective Reduction and Biotinylation:

    • Resuspend the protein pellet in a buffer containing ascorbate to selectively reduce the S-nitrosothiols to free thiols.

    • Simultaneously, label the newly formed thiols with a biotinylating agent such as biotin-HPDP (N-[6-(biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide). [3][18]4. Detection:

    • The biotinylated proteins can be detected by western blotting using an anti-biotin antibody or streptavidin-HRP.

    • Alternatively, the biotinylated proteins can be enriched by streptavidin-agarose pull-down followed by immunoblotting for a specific protein of interest. [18]

Diagram: The Biotin-Switch Technique Workflow

Biotin_Switch_Workflow Start Protein Lysate (containing Protein-SH and Protein-SNO) Block Block Free Thiols (with MMTS) Start->Block Precipitate1 Acetone Precipitation Block->Precipitate1 Reduce_Label Reduce SNOs (Ascorbate) & Label with Biotin-HPDP Precipitate1->Reduce_Label Precipitate2 Acetone Precipitation Reduce_Label->Precipitate2 Detect Detection Precipitate2->Detect Western Western Blot (Anti-Biotin or Streptavidin-HRP) Detect->Western Pulldown Streptavidin Pulldown + Immunoblot Detect->Pulldown

Caption: Workflow of the biotin-switch technique for detecting S-nitrosylated proteins.

Real-Time Detection of Nitric Oxide: Chemiluminescence

Chemiluminescence-based detection offers a highly sensitive and real-time method for measuring NO in both gaseous and liquid samples. [21][22][23][24][25] Principle: This technique is based on the gas-phase reaction between NO and ozone (O₃). This reaction produces an excited state of nitrogen dioxide (NO₂*), which then decays to its ground state by emitting a photon of light. The intensity of the emitted light is directly proportional to the NO concentration. [21][25] Experimental Setup: A chemiluminescence NO analyzer is used, which consists of a reaction chamber where the sample is mixed with ozone, and a photomultiplier tube to detect the emitted light. For liquid samples, a purge system is used to transfer the NO from the liquid phase to the gas phase. [22] Procedure:

  • Calibration: Calibrate the instrument using a certified NO gas standard.

  • Sample Introduction:

    • For gaseous samples, the gas is directly introduced into the reaction chamber.

    • For liquid samples, the sample is injected into a purge vessel containing a reducing agent (e.g., tri-iodide) that converts nitrite, nitrate, and S-nitrosothiols to NO gas. The NO is then carried by an inert gas stream to the reaction chamber. [21]3. Measurement: The instrument continuously measures the light emission, providing a real-time readout of the NO concentration.

In Vivo Assessment of Nitric Oxide Donor Efficacy

Animal models are crucial for evaluating the therapeutic potential and pharmacokinetic properties of NO donors. [26][27][28] Commonly Used Animal Models:

  • Models of Hypertension: Spontaneously hypertensive rats (SHR) or angiotensin II-induced hypertension models can be used to assess the blood pressure-lowering effects of NO donors.

  • Models of Ischemia-Reperfusion Injury: Models of myocardial, cerebral, or renal ischemia-reperfusion injury are used to evaluate the protective effects of NO donors against tissue damage. [29]* Models of Thrombosis: Ferric chloride-induced carotid artery thrombosis models can be used to assess the anti-platelet and anti-thrombotic effects of NO donors.

  • Xenotransplantation Models: Ex vivo perfusion models, such as porcine lung perfusion with human blood, can be used to evaluate the ability of NO donors to mitigate hyperacute xenograft rejection. [27] Key Parameters to Measure:

  • Hemodynamic parameters: Blood pressure, heart rate, and blood flow.

  • Infarct size and tissue damage: Measured by histological staining (e.g., TTC staining for myocardial infarction).

  • Biomarkers of oxidative stress and inflammation.

  • Platelet aggregation and thrombus formation.

Conclusion and Future Perspectives

The field of nitric oxide research continues to expand, with new discoveries constantly refining our understanding of its complex biological roles. Nitric oxide donors have proven to be indispensable tools for dissecting NO signaling pathways and represent a promising class of therapeutic agents for a multitude of diseases. [5][30]The development of novel NO donors with improved tissue specificity, controlled release kinetics, and fewer side effects remains a key area of research. [7][31]The continued application of the advanced experimental techniques outlined in this guide will be instrumental in advancing our knowledge and translating the therapeutic potential of nitric oxide into clinical reality.

References

  • The Role of Nitric Oxide in Neurodegeneration. Potential for Pharmacological Intervention. CNS Drugs. [Link]
  • Cardiovascular roles of nitric oxide: A review of insights from nitric oxide synthase gene disrupted mice. Cardiovascular Research. [Link]
  • The biotin switch method for the detection of S-nitrosyl
  • Role of Nitric Oxide in Neurodegeneration: Function, Regulation, and Inhibition. Molecular Neurobiology. [Link]
  • Nitric oxide signalling in cardiovascular health and disease.
  • Role of nitric oxide in inflammation-mediated neurodegeneration. Annals of the New York Academy of Sciences. [Link]
  • The Role of Nitric Oxide in Neurodegener
  • Nitric Oxide Donors and Cardiovascular Agents Modulating the Bioactivity of Nitric Oxide. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
  • Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiol
  • Role of Nitric Oxide in Neurodegeneration: Function, Regul
  • Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances. ACS Chemical Biology. [Link]
  • S-nitrosothiol biology and therapeutic potential in metabolic disease. PMC. [Link]
  • Nitric oxide signalling in cardiovascular health and disease. Semantic Scholar. [Link]
  • S-Nitrosothiol biology and therapeutic potential in metabolic disease. PubMed. [Link]
  • Nitric Oxide Signaling in the Cardiovascular System: Implications for Heart Failure. Current Opinion in Cardiology. [Link]
  • Nitric Oxide and its Role in Cardiovascular Diseases.
  • Nitric oxide (NO)- and nitroxyl (HNO)-generating diazeniumdiolates (NONOates): emerging commercial opportunities. Journal of Pharmacy and Pharmacology. [Link]
  • Facilitating Nitrite-Derived S-Nitrosothiol Formation in the Upper Gastrointestinal Tract in the Therapy of Cardiovascular Diseases. MDPI. [Link]
  • Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. PMC. [Link]
  • Detection of Protein S-Nitrosylation with the Biotin Switch Technique. PMC. [Link]
  • S-Nitrosothiols: a class of nitric oxide-donor drugs. Portland Press. [Link]
  • Fifty Years of Diazeniumdiolate Research. From Laboratory Curiosity to Broad-Spectrum Biomedical Advances. NIH. [Link]
  • Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitros
  • Chemiluminescence-based Assays for Detection of Nitric Oxide and its Derivatives from Autoxidation and Nitros
  • The Biotin Switch Method for the Detection of S-Nitrosylated Proteins. University of Liverpool. [Link]
  • S-Nitrosylation Detection Kit (Biotin Switch). RayBiotech. [Link]
  • Detection of Protein S-Nitrosylation with the Biotin Switch Technique.
  • Protocol Griess Test. protocols.io. [Link]
  • Detection of Nitric Oxide and Determination of Nitrite Concentrations in Arabidopsis thaliana and Azospirilum brasilense. Bio-protocol. [Link]
  • Assessment of in vivo Ocular Toxicity of Nitric Oxide Donors Compounds. IOVS. [Link]
  • S-Nitrosothiols and the S-Nitrosoproteome of the Cardiovascular System. PMC. [Link]
  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
  • Repurposing nitric oxide donating drugs in cancer therapy through immune modulation. Journal of Biomedical Science. [Link]
  • Pharmacokinetics and pharmacodynamics of nitric oxide mimetic agents. PMC. [Link]
  • Direct Chemiluminescent Detection of Nitric Oxide in Aqueous Solutions Using the Natural Nitric Oxide Target, Soluble Guanylyl Cyclase. NIH. [Link]
  • Beneficial effect of a nitric oxide donor in an ex vivo model of pig-to-human pulmonary xenotransplantation.
  • A primer for measuring cGMP signaling and cGMP-mediated vascular relax
  • The use of nitric oxide donors in pharmacological studies. Fundamental & Clinical Pharmacology. [Link]
  • cGMP mediates the vascular and platelet actions of nitric oxide: Confirmation using an inhibitor of the soluble guanylyl cyclase.
  • DIFFERENT CLASS OF NITRIC OXIDE DONORS.
  • Nitric oxide inhalation transiently elevates pulmonary levels of cGMP, iNOS mRNA, and TNF-α. American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]
  • Scheme 1. General outline of the chemiluminescence detection of nitric...
  • Nitric Oxide, Donors, & Inhibitors. AccessMedicine. [Link]
  • Efficacy of Nitric Oxide-Releasing Nanofibers in Reducing Renal Ischemia-Reperfusion Injury in a R
  • Measurement of NO in biological samples. PMC. [Link]
  • In vivo assessment of microvascular nitric oxide production and its relation with blood flow.
  • Nitric Oxide–cGMP Pathway Modulation in an Experimental Model of Hypoxic Pulmonary Hypertension. PMC. [Link]

Sources

A Technical Guide to Thiol-Mediated Nitric Oxide Release from Furoxans

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Furoxans (1,2,5-oxadiazole-2-oxides) represent a pivotal class of heterocyclic compounds renowned for their capacity to act as nitric oxide (NO) donors.[1] Their biological activity is predominantly linked to the release of NO, a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and immune response.[2][3] A key mechanism for this bioactivation is the chemical reaction with endogenous thiols, such as cysteine and glutathione.[4] This guide provides a comprehensive technical overview of the thiol-mediated NO release from furoxans, detailing the underlying chemical mechanisms, robust experimental protocols for its study, the biological significance of the released NO, and the therapeutic potential of these compounds.

The Furoxan Scaffold: A Tunable Nitric Oxide Donor

Furoxans are five-membered heterocyclic N-oxides that are generally stable under ambient conditions but can be chemically triggered to release nitric oxide.[5] This property positions them as valuable prodrugs.[2] Unlike their corresponding furazan analogues, which lack the N-oxide moiety and are incapable of releasing NO, the furoxan ring is susceptible to nucleophilic attack, initiating the decomposition cascade that liberates NO.[6]

The true elegance of the furoxan system lies in its tunability. The rate and extent of NO release can be precisely modulated by the nature of the substituents at the 3- and 4-positions of the furoxan ring.[7][8] Electron-withdrawing groups generally enhance the electrophilicity of the ring carbons, accelerating the reaction with thiols and leading to faster NO release.[7] This chemical flexibility allows for the design of furoxan derivatives with tailored NO-releasing profiles, from rapid, high-flux donors to slow, sustained-release agents, catering to diverse therapeutic applications.[8]

The Chemical Mechanism of Thiol-Mediated NO Release

The liberation of nitric oxide from a furoxan ring in the presence of a thiol is a complex process that involves nucleophilic attack and subsequent ring cleavage. While several mechanisms have been proposed, a consensus pathway involves the initial interaction of a thiolate anion (RS⁻) with an electrophilic carbon atom of the furoxan ring.[6][7]

The key steps are as follows:

  • Nucleophilic Attack: The process is initiated by the attack of a thiol on one of the carbon atoms of the furoxan ring. Quantum-chemical studies suggest a preference for attack on the carbon atom bonded to the N-oxide group.[9]

  • Ring Opening: This attack leads to the formation of a transient, unstable intermediate adduct. The formation of this adduct destabilizes the heterocyclic ring, causing it to open.[7]

  • Rearrangement and NO Release: The open-ring intermediate undergoes further rearrangement and fragmentation. This cascade ultimately results in the formation of a dioxime derivative and the release of nitric oxide (NO).[7][10] Other potential byproducts include nitrite, nitrate, and S-nitrosothiols.[2]

The precise nature of the intermediates and the stoichiometry of thiol consumption versus NO release can be complex and may not always be 1:1, as some pathways may regenerate the thiol.[11]

Thiol-Furoxan Reaction Mechanism Furoxan Furoxan Derivative Intermediate Thiol Adduct (Unstable Intermediate) Furoxan->Intermediate 1. Nucleophilic Attack Thiol Thiol (R-SH) Thiol->Intermediate RingOpening Ring Opening & Rearrangement Intermediate->RingOpening 2. Destabilization NO Nitric Oxide (NO) RingOpening->NO 3. Release Products Dioxime & Other Byproducts RingOpening->Products Fragmentation

Caption: Proposed mechanism for thiol-mediated nitric oxide release from furoxans.

Methodologies for Studying NO Release

Quantifying the release of NO from furoxans is essential for characterizing new derivatives and understanding their pharmacological potential. Due to the short half-life of NO, its production is typically measured indirectly by quantifying its stable oxidation products, nitrite (NO₂⁻) and nitrate (NO₃⁻), or directly using real-time electrochemical sensors.[12][13]

Experimental Protocol 1: Quantification of NO Release via Griess Assay

The Griess reaction is a well-established colorimetric method for detecting nitrite, a stable end-product of NO oxidation in aqueous solutions.[14] It provides a reliable and cost-effective means to quantify total NO release over time.

Materials:

  • Furoxan stock solution (e.g., 10 mM in DMSO)

  • Thiol cofactor solution (e.g., 100 mM L-cysteine in phosphate-buffered saline)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid[12]

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water[12]

  • Sodium Nitrite (NaNO₂) standard solution (1 M)

  • 96-well microplate and plate reader (540-570 nm)

Step-by-Step Methodology:

  • Standard Curve Preparation: Prepare a series of NaNO₂ standards (e.g., 1-100 µM) by diluting the stock solution in PBS. This will be used to correlate absorbance with nitrite concentration.[12]

  • Reaction Setup: In a microcentrifuge tube, combine PBS (pH 7.4), the thiol cofactor solution (to a final concentration of e.g., 5 mM), and the furoxan stock solution (to a final concentration of e.g., 100 µM). Ensure the final DMSO concentration is low (<1%) to avoid interference. Prepare a control sample without the furoxan.[15]

  • Incubation: Incubate the reaction mixture at 37°C.[15]

  • Sampling: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) from the reaction mixture.

  • Griess Reaction:

    • Pipette 50 µL of each standard and time-point sample into separate wells of a 96-well plate.

    • Add 50 µL of Griess Reagent Solution A to each well.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well.[16]

    • Incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.

  • Measurement: Read the absorbance of the plate at 540 nm using a microplate reader.[17]

  • Calculation: Subtract the blank absorbance from all readings. Plot the standard curve (Absorbance vs. Nitrite Concentration). Use the linear regression equation from the standard curve to determine the nitrite concentration in each sample at each time point.

Experimental Protocol 2: Real-Time NO Detection with an Electrochemical Sensor

Electrochemical (amperometric) sensors provide the unique advantage of measuring NO directly and in real-time, offering high sensitivity and temporal resolution.[18][19]

Materials:

  • Amperometric NO-selective electrode and free radical analyzer system.[13]

  • Reaction vessel/chamber maintained at 37°C.

  • Furoxan stock solution and thiol cofactor solution as described above.

  • Calibrated NO gas or a chemical NO donor (e.g., S-nitroso-N-acetylpenicillamine, SNAP) for sensor calibration.

Step-by-Step Methodology:

  • Sensor Calibration: Calibrate the NO electrode according to the manufacturer's instructions. This typically involves generating a standard curve by adding known concentrations of a standard NO solution and recording the resulting current (in picoamperes, pA).[13]

  • Establish Baseline: Place the calibrated electrode into a reaction vessel containing PBS (pH 7.4) and the thiol cofactor, maintained at 37°C. Allow the system to stabilize and record a steady baseline current.

  • Initiate Reaction: Inject the furoxan stock solution into the vessel to achieve the desired final concentration.

  • Real-Time Monitoring: Continuously record the current generated by the electrode over time. The increase in current is directly proportional to the concentration of NO being released.[13]

  • Data Analysis: Convert the measured current (pA) to NO concentration (nM or µM) using the calibration curve. Plot NO concentration versus time to obtain a real-time release profile.

NO_Quantification_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis cluster_griess Griess Assay (Indirect) cluster_electro Electrochemical (Direct) cluster_result 4. Quantification prep_furoxan Prepare Furoxan Stock Solution mix Combine Reagents in Reaction Vessel prep_furoxan->mix prep_thiol Prepare Thiol Cofactor Solution prep_thiol->mix prep_buffer Prepare PBS (pH 7.4) prep_buffer->mix incubate Incubate at 37°C mix->incubate sample Sample at Time Points incubate->sample sensor Insert Calibrated NO Electrode incubate->sensor griess_reagent Add Griess Reagents sample->griess_reagent read_abs Read Absorbance (540 nm) griess_reagent->read_abs quantify Calculate NO Release Profile (Concentration vs. Time) read_abs->quantify record Record Current (pA) in Real-Time sensor->record record->quantify

Caption: Experimental workflow for quantifying NO release from furoxans.

Comparative Analysis of Furoxan Derivatives

The structural modifications on the furoxan ring significantly impact the kinetics of NO release. The following table summarizes data for representative furoxan derivatives, highlighting the influence of different substituents.

Furoxan DerivativeThiol CofactorAssay ConditionNO₂⁻ Release (% mol/mol)Reference
4-Methyl-3-phenylsulfonylfuroxanCysteinepH 7.4, 37°C, 1hHigh[10]
3-Cyano-4-phenylfuroxanThiophenolN/AHigh[20]
Furoxan-fenoterol hybrid (15a)Cysteine (5 mM)pH 7.4, 37°C, 1h18.2 ± 1.1[15]
Furoxan-fenoterol hybrid (34a)Cysteine (5 mM)pH 7.4, 37°C, 1h7.9 ± 0.5[15]
Furoxan-fenoterol hybrid (36a)Cysteine (5 mM)pH 7.4, 37°C, 1h2.5 ± 0.3[15]
Peptidomimetic Furoxan (9a)Cysteine (2.5 mM)pH 7.4, 37°C, 24h~10 µM (from 250 µM)[11]

Data is illustrative and compiled from different experimental setups. Direct comparison requires standardized assay conditions.

Biological Significance: The NO-sGC-cGMP Signaling Pathway

The therapeutic effects of furoxans are primarily mediated by the nitric oxide they release. In biological systems, NO's most well-characterized role is the activation of soluble guanylate cyclase (sGC).[2]

  • NO Release and Diffusion: Following thiol-mediated decomposition, NO is released into the local cellular environment. As a small, lipophilic gas, it readily diffuses across cell membranes.

  • sGC Activation: NO binds to the ferrous heme iron cofactor of soluble guanylate cyclase (sGC), inducing a conformational change that activates the enzyme.[12]

  • cGMP Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[10]

  • Downstream Effects: cGMP acts as a second messenger, primarily by activating Protein Kinase G (PKG). PKG then phosphorylates various downstream protein targets, leading to a cascade of events that result in the final physiological response, such as the relaxation of vascular smooth muscle, inhibition of platelet aggregation, and modulation of neurotransmission.[12]

This pathway is central to the vasodilatory effects of furoxans, making them promising candidates for treating cardiovascular conditions like hypertension and angina.[2][7]

NO_Signaling_Pathway Furoxan Furoxan Prodrug NO Nitric Oxide (NO) Furoxan->NO Reaction Thiol Endogenous Thiols (e.g., Glutathione) Thiol->NO sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Binds to Heme Iron sGC_active sGC - Active sGC_inactive->sGC_active Activation cGMP cGMP (Second Messenger) GTP GTP GTP->cGMP Catalyzed by Active sGC PKG Protein Kinase G (PKG) Activation cGMP->PKG Allosteric Activation Response Physiological Response (e.g., Smooth Muscle Relaxation, Inhibition of Platelet Aggregation) PKG->Response Phosphorylation of Target Proteins

Caption: The canonical NO/sGC/cGMP signaling pathway activated by furoxans.

Therapeutic Applications and Future Directions

The ability of furoxans to serve as thiol-dependent NO donors has established them as a versatile platform for drug development. Their applications span a wide range of therapeutic areas:

  • Cardiovascular Disease: As potent vasodilators and inhibitors of platelet aggregation, furoxans have been explored for treating hypertension, angina, and preventing thrombotic events.[10][21]

  • Oncology: High concentrations of NO can induce apoptosis in tumor cells.[22] Hybrid molecules combining a furoxan moiety with known anti-cancer agents have been synthesized to enhance anti-proliferative activity.[6][22]

  • Neuroprotection: NO plays a complex, dual role in the central nervous system. Furoxans with attenuated reactivity have been shown to be neuroprotective, potentially through the activation of the NO/sGC cascade, and may offer therapeutic value in conditions like Alzheimer's disease.[11][23]

  • Antimicrobial Agents: NO is a component of the innate immune response against pathogens. Furoxan derivatives have shown promise as antimicrobial and antiparasitic agents.[7]

The future of furoxan-based drug development lies in the rational design of hybrid molecules and tissue-specific donors. By linking the furoxan scaffold to other pharmacophores, researchers can create drugs with dual mechanisms of action.[5] Furthermore, designing furoxans that are preferentially activated by specific enzymes or cellular microenvironments could lead to more targeted therapies with fewer side effects.

References

  • Feelisch, M., et al. (1992). Thiol-mediated generation of nitric oxide accounts for the vasodilator action of furoxans. Biochemical Pharmacology, 44(6), 1149-1157. [Link]
  • Wang, R., et al. (2012). Review on the synthesis of furoxan derivatives.
  • Hayashi, Y., et al. (2023).
  • Gasco, A., et al. (2004). NO donors: Focus on furoxan derivatives. Pure and Applied Chemistry, 76(5), 973–981. [Link]
  • Shi, Y., et al. (2015). Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents. Molecules, 20(6), 11056-11072. [Link]
  • Rolando, B., et al. (2018). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. International Journal of Molecular Sciences, 19(11), 3593. [Link]
  • Fershtat, L. L., & Makhova, N. N. (2021). Furoxan-based hybrids: recent advances in the synthesis and pharmacological activity.
  • Wikipedia. (2025). Furoxan. Wikipedia. [Link]
  • Lazzarato, L., et al. (2007). Nitric Oxide Donor β2-Agonists: Furoxan Derivatives Containing the Fenoterol Moiety and Related Furazans. Journal of Medicinal Chemistry, 50(12), 2933-2939. [Link]
  • Schönafinger, K. (1999). Heterocyclic NO prodrugs. Il Farmaco, 54(5), 316-320. [Link]
  • Collins, P. M., & Overend, W. G. (1972). Synthesis of Carbohydrate Furoxan Derivatives.
  • Leite, M. S., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Pharmaceutics, 12(6), 513. [Link]
  • Tsikas, D. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology, 359, 131-141. [Link]
  • ResearchGate. (n.d.). NO release from furoxan in physiological solution under the action of thiols.
  • Fershtat, L. L., & Makhova, N. N. (2021). Recent Advances in the Synthesis and Biomedical Applications of Heterocyclic NO-Donors. Molecules, 26(18), 5658. [Link]
  • Khropov, Y. V., et al. (2002). Thiol-Induced Nitric Oxide Release from 3-Halogeno-3,4-dihydrodiazete 1,2-Dioxides. Journal of Organic Chemistry, 67(22), 7728-7734. [Link]
  • Medana, C., et al. (1994). Furoxans as Nitric Oxide Donors. 4-Phenyl-3-furoxancarbonitrile: Thiol-Mediated Nitric Oxide Release and Biological Evaluation. Journal of Medicinal Chemistry, 37(25), 4412-4416. [Link]
  • ResearchGate. (n.d.).
  • Fillioe, S., et al. (2015). Probing Nitroxide Release from Dibenzoyl Furoxans Using a Fluorescent Assay.
  • Thatcher, G. R. J., et al. (2012). Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. ACS Chemical Neuroscience, 3(4), 291-302. [Link]
  • Stamer, W. D., et al. (2020). Direct, real-time electrochemical measurement of nitric oxide in ex vivo cultured human corneoscleral segments. Experimental Eye Research, 195, 108035. [Link]
  • Zhang, X. (2002). Real time and in vivo monitoring of nitric oxide by electrochemical sensors- From dream to reality.
  • Ward, W. K. (2008). Tutorial Review: Electrochemical Nitric Oxide Sensors for Physiological Measurements. Annual Review of Analytical Chemistry, 1, 41-63. [Link]
  • Butler, A. R., & Feelisch, M. (2005). Recent developments in nitric oxide donor drugs. British Journal of Pharmacology, 145(7), 827-837. [Link]
  • Terán, M. V., et al. (2002). Synthesis and characterization of thiol containing furoxan derivatives as coligands for the preparation of potential bioreductive radiopharmaceuticals. Bioorganic & Medicinal Chemistry, 10(4), 1079-1085. [Link]
  • ResearchGate. (n.d.).
  • Lisovin, A. V., & Kurbatov, S. V. (2015). Mechanism of Thiol-Induced Nitrogen(II) Oxide Donation by Furoxans: a Quantum-Chemical Study. Chemistry of Heterocyclic Compounds, 51, 951–960. [Link]
  • Lazar Scientific, Inc. (n.d.). Complete Nitric Oxide Measurement System - The Low Cost Alternative to Griess. Lazar Scientific, Inc.[Link]
  • Zhang, X. (2002). Nitric oxide detection methods in vitro and in vivo. Medical Science Monitor, 8(10), RA249-RA257. [Link]
  • Thatcher, G. R. J., et al. (2012). Furoxans (1,2,5-oxadiazole-N-oxides) as novel NO mimetic neuroprotective and procognitive agents. ACS Chemical Neuroscience, 3(4), 291-302. [Link]
  • Feelisch, M., et al. (1989). On the mechanism of NO release from sydnonimines. Journal of Cardiovascular Pharmacology, 14 Suppl 11, S13-S22. [Link]
  • Thatcher, G. R. J., et al. (2014). Furoxans (Oxadiazole-4N-oxides) with Attenuated Reactivity are Neuroprotective, Cross the Blood Brain Barrier, and Improve Passive Avoidance Memory. Journal of Medicinal Chemistry, 57(15), 6336–6348. [Link]
  • Hayashi, Y., et al. (2023). Recent progress in synthesis and application of furoxan. Kobe University Repository. [Link]
  • Gurdal, E. E., et al. (2019). Synthesis of Some Furoxanes as a Potential Nitric Oxide Donor and Investigation of NO Releasing Activity.

Sources

4-Phenyl-3-furoxancarbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Phenyl-3-furoxancarbonitrile: A Potent Nitric Oxide Donor and Soluble Guanylate Cyclase Activator

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and pharmacology. We will delve into its core chemical properties, synthesis, mechanism of action as a nitric oxide (NO) donor, and its biological implications, particularly in the context of drug development. The information presented herein is curated to provide both foundational knowledge and practical insights for researchers in the field.

Core Molecular Profile

This compound, also known by synonyms such as Furoxan and RVC-589, is a stable, crystalline solid at room temperature.[1][2] Its fundamental chemical and physical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₅N₃O₂[3][4]
Molecular Weight 187.15 g/mol [1][4]
Alternate Molecular Weight 187.20 g/mol [2][3]
CAS Number 125520-62-9[3]
Appearance Crystalline Solid / Powder[1]
Solubility Ethanol: 25 mg/mL (clear, colorless solution)
Storage Temperature 2-8°C[1]
IUPAC Name 2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carbonitrile[3]

Synthesis of Furoxan Derivatives: A Conceptual Workflow

Below is a generalized workflow illustrating a conceptual synthetic approach to substituted furoxans.

G cluster_0 Precursor Synthesis cluster_1 Furoxan Ring Formation cluster_2 Post-Ring Modification (PRIS) A Starting Materials (e.g., Aldehyde, Hydroxylamine) B Oxime Formation A->B C Dimerization/Oxidative Cyclization B->C D Substituted Furoxan Core C->D E Introduction of Phenyl Group D->E F Introduction of Cyano Group E->F G This compound F->G

Caption: A generalized workflow for the synthesis of substituted furoxans.

Mechanism of Action: Thiol-Mediated Nitric Oxide Release

The primary pharmacological significance of this compound lies in its ability to function as a nitric oxide (NO) donor.[3] The release of NO from the furoxan ring is not spontaneous but is mediated by the presence of thiol-containing cofactors, such as L-cysteine or thiophenol.[6] This thiol-dependent activation is a key feature of its mechanism.

The interaction with thiols is thought to induce the cleavage of the furoxan ring, leading to the formation of intermediate species that subsequently release NO.[6] The liberated NO then acts as a signaling molecule, primarily by activating soluble guanylate cyclase (sGC).[3][4][6]

Activation of sGC leads to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger involved in numerous physiological processes.[7][8] The elevation of intracellular cGMP levels is responsible for the downstream pharmacological effects of this compound, including vasodilation and inhibition of platelet aggregation.[3][6][7][8]

G A This compound C Ring Opening & NO Release A->C B Thiol Cofactors (e.g., L-cysteine) B->C D Nitric Oxide (NO) C->D E Soluble Guanylate Cyclase (sGC) (Inactive) D->E F sGC (Active) E->F Activation H cGMP F->H Conversion G GTP G->H I Downstream Effects (Vasodilation, Platelet Aggregation Inhibition) H->I

Caption: Signaling pathway of this compound.

Biological Activities and Therapeutic Potential

The ability of this compound to generate NO and subsequently elevate cGMP levels translates into significant biological activities with therapeutic potential.

  • Vasodilation: By activating sGC in vascular smooth muscle cells, the compound induces relaxation, leading to vasodilation. This property makes it a subject of interest for cardiovascular conditions characterized by endothelial dysfunction or reduced NO bioavailability.[3][6]

  • Platelet Aggregation Inhibition: this compound is a potent inhibitor of platelet aggregation.[3][6] This anti-platelet effect is also mediated by the NO-sGC-cGMP pathway and suggests its potential utility in the prevention and treatment of thrombotic disorders.

  • Soluble Guanylate Cyclase Activation: As a direct activator of sGC, this compound can bypass the need for endogenous NO production, which can be impaired in various disease states.[3][4]

Experimental Protocols: Representative Methodologies

The following are generalized protocols for assessing the key biological activities of this compound. Researchers should optimize these protocols based on their specific experimental setup.

Nitric Oxide Release Assay (Griess Assay)

The Griess assay is a common colorimetric method for the indirect measurement of NO release by quantifying its stable breakdown products, nitrite and nitrate.

Principle: In this assay, nitrate is first reduced to nitrite, and then the total nitrite is measured by a reaction with Griess reagents to form a colored azo dye, which can be quantified spectrophotometrically.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of this compound at various concentrations in a suitable buffer.

  • Incubation: Incubate the compound solutions with a thiol cofactor (e.g., L-cysteine) at 37°C for a defined period to allow for NO release.

  • Griess Reaction:

    • Add Griess Reagent I (e.g., sulfanilamide in an acidic solution) to the samples and incubate.

    • Add Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate in the dark.

  • Measurement: Measure the absorbance of the samples at approximately 540 nm using a spectrophotometer.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Soluble Guanylate Cyclase (sGC) Activation Assay

This assay measures the ability of this compound to activate purified sGC and produce cGMP.

Principle: The amount of cGMP produced by the enzymatic activity of sGC is quantified, typically using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

Step-by-Step Methodology:

  • Reaction Mixture: Prepare a reaction mixture containing purified sGC, GTP (the substrate), and other necessary cofactors (e.g., Mg²⁺) in a suitable buffer.

  • Compound Addition: Add varying concentrations of this compound to the reaction mixture. Include appropriate controls (e.g., basal activity without the compound, positive control with a known sGC activator).

  • Incubation: Incubate the reaction mixture at 37°C for a specific time to allow for cGMP production.

  • Reaction Termination: Stop the reaction by adding a termination solution (e.g., a solution containing EDTA or by heat inactivation).

  • cGMP Quantification: Measure the concentration of cGMP in each sample using a commercially available cGMP ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the amount of cGMP produced as a function of the compound concentration to determine the EC₅₀ value for sGC activation.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[3]

  • GHS Hazard Statements: H302+H312+H332, H315, H319, H335

  • Precautionary Statements: P261, P280, P301+P312, P302+P352+P312, P304+P340+P312, P305+P351+P338

  • Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95 or equivalent), eye shields, and chemical-resistant gloves when handling this compound.

Researchers should always consult the full Safety Data Sheet (SDS) before working with this chemical.

Conclusion

This compound is a valuable pharmacological tool and a promising scaffold for drug discovery. Its well-defined mechanism of action as a thiol-dependent NO donor and sGC activator provides a solid foundation for its exploration in cardiovascular and other therapeutic areas. This guide has provided a comprehensive overview of its chemical properties, synthesis, biological activities, and key experimental methodologies to aid researchers in their scientific endeavors with this intriguing molecule.

References

  • This compound | C9H5N3O2 | CID 1756 - PubChem. [Link]
  • Furoxans as Nitric Oxide Donors. This compound - American Chemical Society. [Link]
  • CAS No : 125520-62-9| Chemical Name : this compound | Pharmaffili
  • This compound (C9H5N3O2) - PubChemLite. [Link]
  • Recent progress in synthesis and applic
  • (PDF) Probing Nitroxide Release from Dibenzoyl Furoxans Using a Fluorescent Assay. [Link]
  • Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents - PMC - PubMed Central. [Link]
  • Furoxans as Nitric Oxide Donors. This compound: Thiol-Mediated Nitric Oxide Release and Biological Evaluation | Journal of Medicinal Chemistry. [Link]
  • The involvement of the release of nitric oxide in the pharmacological activity of the new furoxan deriv
  • The involvement of the release of nitric oxide in the pharmacological activity of the new furoxan deriv
  • Recent progress in synthesis and application of furoxan - RSC Publishing. [Link]
  • Soluble Guanylate Cyclase | marletta-labor
  • Structural Perspectives on the Mechanism of Soluble Guanylate Cyclase Activ
  • Allosteric activation of the nitric oxide receptor soluble guanylate cyclase mapped by cryo-electron microscopy | eLife. [Link]
  • Activation mechanism of human soluble guanylate cyclase by stimulators and activ
  • Molecular Aspects of Soluble Guanylate Cyclase Activation and Stimul

Sources

Methodological & Application

Application Note & Protocol: Quantifying Nitric Oxide Release from 4-Phenyl-3-furoxancarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles and practices for quantifying nitric oxide (NO) release from the furoxan-based donor, 4-Phenyl-3-furoxancarbonitrile (PFC). We delve into the thiol-dependent bioactivation mechanism of furoxans, compare common analytical techniques, and provide detailed, validated protocols for both indirect (Griess Assay) and direct (Amperometric Sensing) quantification of NO. This guide is designed to ensure technical accuracy, experimental reproducibility, and a deep understanding of the causality behind the protocols.

Introduction: The Significance of this compound as an NO Donor

Nitric oxide (NO) is a pivotal endogenous signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and immune response.[1] The therapeutic potential of compounds that can deliver NO in a controlled manner is immense. Furoxans (1,2,5-oxadiazole 2-oxides) are a class of heterocyclic compounds that have garnered significant interest as NO-releasing drugs.[2][3][4]

This compound (PFC) is a notable furoxan derivative that demonstrates potent biological activities, such as vasodilation and inhibition of platelet aggregation, which are directly linked to its ability to release NO.[2][5] Unlike spontaneous NO donors, the release of NO from PFC is not automatic; it requires bioactivation, primarily through interaction with endogenous thiols.[2][4][5] This characteristic offers a potential mechanism for targeted or localized drug action. Accurate and reliable quantification of NO release from PFC is therefore critical for characterizing its pharmacokinetic and pharmacodynamic profile, determining its therapeutic window, and developing it as a potential drug candidate.

Principle of Nitric Oxide Release from Furoxans

The bioactivation of the furoxan ring is the rate-limiting step for NO release and is fundamental to understanding its mechanism of action. Furoxans are electrophiles that react with nucleophilic thiol-containing molecules, such as the endogenous tripeptide glutathione (GSH) or cysteine residues in proteins.[4][5][6] While the precise mechanism is complex and can follow several pathways, a generally accepted model involves the nucleophilic attack of a thiol on the furoxan ring.[4][7] This interaction leads to the cleavage of the N-O bond of the heterocyclic ring, its subsequent rearrangement and fragmentation, and ultimately the liberation of two molecules of NO per molecule of furoxan.

This thiol-dependency is a key experimental consideration. In in vitro assays, the reaction often will not proceed at a significant rate without the addition of a thiol cofactor like L-cysteine or glutathione (GSH).[2][6] Furthermore, this reaction can be catalyzed by enzymes such as Glutathione S-transferases (GSTs), which facilitate the conjugation of GSH with electrophilic substrates.[8][9][10]

G PFC This compound (PFC) Intermediate Unstable Thiol Adduct & Ring Opening PFC->Intermediate Nucleophilic Attack Thiol Thiol Cofactor (e.g., Glutathione, Cysteine) Thiol->Intermediate GST Enzymatic Catalyst (e.g., GSTs) GST->Intermediate Catalysis NO Nitric Oxide (NO) (Released) Intermediate->NO Fragmentation Byproducts Denitrated Byproducts (e.g., Phenylcyanoglyoxime) Intermediate->Byproducts

Caption: Thiol-dependent bioactivation pathway of this compound (PFC).

Selecting an Appropriate Quantification Method

Due to the short half-life and reactive nature of NO, its direct measurement can be challenging.[11] Several direct and indirect methods are available, each with distinct advantages and limitations. The choice of method depends on the experimental goals, required sensitivity, and available instrumentation.

Method Principle Measurement Pros Cons
Griess Assay ColorimetricIndirect (measures Nitrite, NO₂⁻)Cost-effective, high-throughput, good for endpoint/cumulative releaseLow sensitivity in complex media, interference from other substances, no real-time data.[11][12]
Amperometric Sensing ElectrochemicalDirect (measures NO gas)Real-time kinetics, high sensitivity (nM), high specificity.[13]Requires specialized sensor and equipment, susceptible to membrane fouling, transient signals in complex media.[11][14]
Hemoglobin Assay SpectrophotometricIndirect (measures Methemoglobin)Very high sensitivity (nM)Only useful while oxyhemoglobin is available, interference from other reducing/oxidizing agents.[11]

For most routine screening and dose-response studies of PFC, the Griess Assay provides a robust and accessible starting point for measuring total NO release over time. For detailed mechanistic studies requiring kinetic data, Amperometric Sensing is the superior method. This guide will provide detailed protocols for both.

Protocol 1: Indirect Quantification of NO via the Griess Assay

This protocol measures nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solutions, as an index of total NO production.[1][11][12] The protocol involves incubating PFC with a thiol cofactor and then adding the Griess Reagent, which converts nitrite into a colored azo dye that can be measured spectrophotometrically.[15]

Required Materials & Reagents
  • This compound (PFC)

  • L-cysteine or Glutathione (GSH)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Sodium Nitrite (NaNO₂)

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine (NED) in deionized water.

    • Note: These solutions should be stored at 4°C, protected from light.[1] Many commercial kits are also available.[12][15]

  • Clear, flat-bottom 96-well microplate

  • Microplate reader capable of measuring absorbance at 540 nm

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_read Detection & Analysis P1 Prepare PFC Stock (in DMSO) A1 Add Standards, Samples (PFC), & Controls to 96-well plate P1->A1 P2 Prepare Nitrite Standards (1-100 µM in PBS) P2->A1 P3 Prepare Thiol Solution (e.g., 5 mM L-cysteine in PBS) A2 Add Thiol Solution to initiate NO release (except in controls) P3->A2 A1->A2 A3 Incubate at 37°C (e.g., for 1-3 hours) A2->A3 R1 Add Griess Reagents A & B to all wells A3->R1 R2 Incubate 10 min at RT (in the dark) R1->R2 R3 Read Absorbance at 540 nm R2->R3 R4 Calculate Concentration from Standard Curve R3->R4

Caption: Step-by-step workflow for the Griess assay to quantify PFC-derived nitrite.

Step-by-Step Procedure

Step 1: Preparation of Nitrite Standard Curve

  • Prepare a 1 mM stock solution of sodium nitrite (NaNO₂) in PBS.

  • Perform serial dilutions of the stock solution in PBS to create standards ranging from 1 µM to 100 µM.

  • Add 100 µL of each standard dilution to separate wells of the 96-well plate in triplicate. Include a "blank" well with 100 µL of PBS only.[1]

Step 2: Preparation of Samples and Controls

  • Prepare a 10 mM stock solution of PFC in DMSO.

  • Prepare a 10 mM stock solution of L-cysteine in PBS. This concentration is an example; the optimal thiol concentration may need to be determined empirically.

  • In separate wells of the same 96-well plate, prepare the following reactions in a final volume of 100 µL (in triplicate):

    • Test Wells: PBS, desired final concentration of PFC (e.g., 100 µM), and 5 mM L-cysteine.

    • Control 1 (No Thiol): PBS and the same concentration of PFC, but no L-cysteine. This validates the thiol-dependency.

    • Control 2 (No PFC): PBS and 5 mM L-cysteine only. This controls for any background nitrite in the reagents.

Step 3: Incubation

  • Cover the plate and incubate at 37°C for a defined period (e.g., 1, 2, or 4 hours) to allow for NO release and conversion to nitrite. The incubation time should be consistent across all experiments.

Step 4: Griess Reaction and Measurement

  • Allow the plate to cool to room temperature.

  • Add 50 µL of Griess Reagent Solution A (sulfanilamide) to every well, including standards, samples, and controls.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Solution B (NED) to every well.

  • Incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop in wells containing nitrite.

  • Measure the absorbance of each well at 540 nm using a microplate reader.[11][15]

Data Analysis
  • Subtract the absorbance value of the blank (PBS only) from all standard and sample readings.

  • Plot the corrected absorbance values for the nitrite standards against their known concentrations (in µM).

  • Perform a linear regression to generate a standard curve and determine the equation of the line (y = mx + c) and the R² value (should be >0.99 for a valid assay).

  • Use the equation to calculate the concentration of nitrite in your sample wells from their corrected absorbance values.

  • The final value represents the cumulative amount of NO released and converted to nitrite during the incubation period.

Protocol 2: Direct, Real-Time Quantification with an Amperometric NO Sensor

This protocol allows for the direct measurement of NO gas as it is released from PFC in real-time. It utilizes an NO-selective electrode that generates an electrical current proportional to the concentration of NO diffusing across its membrane.[13]

Required Materials & Equipment
  • Amperometric Nitric Oxide Sensor (e.g., from WPI, Unisense).

  • High-sensitivity picoammeter or data acquisition system compatible with the sensor.

  • Reaction vessel/chamber with a small stir bar, maintained at 37°C.

  • Calibration solutions (e.g., S-nitroso-N-acetyl-penicillamine, SNAP, as a chemical NO donor, or saturated NO solution).

  • PFC, L-cysteine, PBS, and DMSO as described in Protocol 1.

  • Deoxygenated PBS (prepared by bubbling with nitrogen gas) to minimize auto-oxidation of NO.

Step-by-Step Procedure

Step 1: Sensor Polarization and Calibration

  • Assemble the NO sensor and connect it to the data acquisition system according to the manufacturer's instructions.

  • Polarize the electrode at the recommended potential (typically +700 to +900 mV) in deoxygenated PBS at 37°C until a stable, low-current baseline is achieved.[14] This can take 30-60 minutes.

  • Calibrate the sensor by adding known concentrations of an NO standard (e.g., aliquots of a SNAP solution) to the reaction vessel. Record the stepwise increase in current (pA or nA) for each addition. This creates a calibration curve of current vs. NO concentration.

Step 2: Baseline Measurement

  • Replace the calibration solution with fresh, deoxygenated PBS (containing a stir bar) in the reaction vessel at 37°C.

  • Submerge the calibrated sensor tip in the solution and allow the signal to return to a stable baseline.

Step 3: Initiating the Reaction

  • While continuously recording the sensor output, add the thiol cofactor (e.g., L-cysteine to a final concentration of 5 mM) to the vessel. The baseline should remain stable.

  • Inject the PFC stock solution (in DMSO) into the vessel to achieve the desired final concentration. The injection volume should be minimal to avoid significant dilution or temperature change.

Step 4: Data Acquisition

  • Continue recording the signal as it increases, reflecting the real-time release of NO from the PFC.

  • Record until the signal peaks and begins to decay, or for a pre-determined duration. The decay reflects the consumption and degradation of NO in the solution.

Data Analysis
  • Convert the raw current data (pA) to NO concentration (nM or µM) using the calibration curve generated in Step 1.

  • Plot NO concentration versus time.

  • From this kinetic profile, key parameters can be determined:

    • Cmax: The maximum concentration of NO achieved.

    • Tmax: The time taken to reach Cmax.

    • Initial rate of NO release: The slope of the initial phase of the curve.

    • Total NO flux: The area under the curve (AUC).

Trustworthiness & Validation: Essential Controls

To ensure the integrity of your data, the following controls are essential for both protocols:

  • Thiol-free control: PFC without a thiol cofactor should produce a negligible signal, confirming the bioactivation mechanism.

  • PFC-free control: The thiol cofactor alone in buffer should produce no signal, confirming it is not a source of NO or interfering substances.

  • Vehicle control: The solvent for PFC (e.g., DMSO) should be added to a thiol-containing solution to ensure it does not affect the assay.

  • Positive control: Use a well-characterized NO donor (e.g., Sodium Nitroprusside with light, or SNAP) to confirm the assay system is working correctly.

Conclusion

Quantifying nitric oxide release from this compound is a critical step in its evaluation as a therapeutic agent. The indirect Griess assay offers a reliable method for determining cumulative NO release and is suitable for screening applications. For more detailed mechanistic insights, direct amperometric sensing provides invaluable real-time kinetic data. By understanding the thiol-dependent bioactivation mechanism and implementing the rigorous, self-validating protocols described herein, researchers can generate accurate and reproducible data to advance the development of furoxan-based therapeutics.

References

  • Almeida, A. M., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. PMC - PubMed Central. [Link]
  • Lu, C., et al. (2020). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
  • Medana, C., et al. (1994). Furoxans as Nitric Oxide Donors. This compound. American Chemical Society. [Link]
  • Larsen, L. H., et al. (2018). Amperometric sensor for nanomolar nitrous oxide analysis. The Ward Lab. [Link]
  • ResearchGate. Mechanism of Thiol-Induced Nitrogen(II) Oxide Donation by Furoxans: a Quantum-Chemical Study | Request PDF. [Link]
  • PubMed.
  • ResearchGate.
  • Megson, I. L., et al. (2006). Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. British Journal of Pharmacology. [Link]
  • ACS Publications. Furoxans as Nitric Oxide Donors. This compound: Thiol-Mediated Nitric Oxide Release and Biological Evaluation. Journal of Medicinal Chemistry. [Link]
  • Shin, J. H., et al. (2012). Microfluidic Amperometric Sensor for Analysis of Nitric Oxide in Whole Blood. PMC - NIH. [Link]
  • Thatcher, G. R. J., et al. (2012). Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. PubMed Central. [Link]
  • Zhang, X., & Kumarsamy, S. (2008). Detection of Low Levels of Nitric Oxide Using an Electrochemical Sensor. PMC - NIH. [Link]
  • Unisense. NITRIC OXIDE SENSOR USER MANUAL. [Link]
  • Calsolaro, F., et al. (2019). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. PMC - PubMed Central. [Link]
  • Megson, I. L., et al. (2006).
  • ResearchGate.
  • Sestelo, J. P., et al. (2022). Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions. PMC - NIH. [Link]
  • ResearchGate. (PDF)
  • Calsolaro, F., et al. (2019). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. MDPI. [Link]
  • Li, Y., et al. (2015). Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents. PMC - PubMed Central. [Link]
  • Tew, K. D., & Townsend, D. M. (2023). The role of glutathione S-transferases in human disease pathogenesis and their current inhibitors. PMC - PubMed Central. [Link]
  • Board, P. G., & Menon, D. (2023). The Multifaceted Role of Glutathione S-Transferases in Health and Disease. MDPI. [Link]
  • L'évêque, V., et al. (2022).
  • Awasthi, Y. C., et al. (2004).
  • Awasthi, S., et al. (2008).

Sources

In Vitro Bioactivity of 4-Phenyl-3-furoxancarbonitrile: A Senior Application Scientist's Guide to In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 4-Phenyl-3-furoxancarbonitrile. This furoxan derivative is a potent nitric oxide (NO) donor, exhibiting significant vasodilator, anti-platelet, and potential anti-inflammatory and anticancer activities. The protocols detailed herein are designed to be robust and reproducible, providing a framework for characterizing the compound's multifaceted biological effects.

Introduction to this compound

This compound belongs to the furoxan class of heterocyclic compounds, which are known for their ability to release nitric oxide under physiological conditions. The release of NO is a critical signaling event in numerous biological processes, including the regulation of vascular tone, neurotransmission, and the immune response. The unique chemical structure of this compound allows for thiol-mediated decomposition, leading to the liberation of NO and subsequent activation of soluble guanylate cyclase (sGC). This activation results in the increased production of cyclic guanosine monophosphate (cGMP), a key second messenger that mediates many of the downstream effects of NO.

This guide will detail the essential in vitro assays to quantify the NO-releasing capacity of this compound and to assess its functional consequences, including vasodilation, inhibition of platelet aggregation, and potential anti-inflammatory and cytotoxic effects.

Core Assays for Characterizing this compound Activity

A multi-assay approach is recommended to fully elucidate the in vitro activity profile of this compound. The following table summarizes the key assays described in this guide:

Biological Activity Primary Assay Secondary/Mechanistic Assays Key Parameters Measured
Nitric Oxide Release Griess AssayNitrite (NO₂⁻) concentration
Vasodilation Isolated Rat Aortic Ring AssayVascular tension, EC₅₀
sGC Activation Purified sGC Activity AssayIntracellular cGMP AssaycGMP production, EC₅₀
Anti-Platelet Aggregation ADP-Induced Platelet AggregationPercent aggregation, IC₅₀
Anti-inflammatory LPS-stimulated RAW 264.7 AssayCytokine Quantification (ELISA)NO production, Pro-inflammatory cytokines
Anticancer/Cytotoxicity MTT Cell Viability AssayCell viability, IC₅₀

Diagram: Thiol-Mediated Nitric Oxide Release and sGC Activation

G cluster_0 Thiol-Mediated NO Release cluster_1 sGC Activation and Downstream Signaling This compound This compound Unstable Intermediate Unstable Intermediate This compound->Unstable Intermediate Reaction with Thiol (e.g., Cysteine) Thiol (e.g., Cysteine) Thiol (e.g., Cysteine)->Unstable Intermediate Nitric Oxide (NO) Nitric Oxide (NO) Unstable Intermediate->Nitric Oxide (NO) Decomposition Byproducts Byproducts Unstable Intermediate->Byproducts sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC Vasodilation, etc. Physiological Effects (e.g., Vasodilation) cGMP->Vasodilation, etc. Mediates

Caption: Thiol-dependent NO release from this compound and subsequent sGC activation.

Protocols

Nitric Oxide Release: The Griess Assay

Principle: This colorimetric assay indirectly measures NO production by quantifying its stable breakdown product, nitrite (NO₂⁻), in an aqueous environment. The Griess reagent converts nitrite into a purple azo compound, and the absorbance is proportional to the nitrite concentration.

Materials:

  • This compound

  • L-cysteine or other thiol-containing compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water

    • (Mix equal volumes of Solution A and B immediately before use)

  • Sodium nitrite (NaNO₂) standard solution (100 µM)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Standard Curve Preparation: Prepare a serial dilution of the NaNO₂ standard solution in PBS to generate concentrations ranging from 1 to 100 µM.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) and then dilute in PBS to the desired final concentrations.

  • Reaction Initiation: To initiate NO release, add a thiol cofactor (e.g., L-cysteine, final concentration 1 mM) to the diluted this compound solutions. Include a control group without the thiol.

  • Incubation: Incubate the samples at 37°C for a defined period (e.g., 30, 60, 120 minutes) to allow for NO release and its conversion to nitrite.

  • Griess Reaction:

    • Pipette 50 µL of each standard and sample into a 96-well plate in triplicate.

    • Add 50 µL of the freshly prepared Griess reagent to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (PBS) from all readings. Plot the standard curve of absorbance versus NaNO₂ concentration and determine the nitrite concentration in the samples from the linear regression of the standard curve.

Vasodilatory Activity: Isolated Rat Aortic Ring Assay

Principle: This ex vivo assay measures the ability of a compound to relax pre-constricted arterial rings, providing a functional measure of its vasodilatory properties.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Phenylephrine (PE) or other vasoconstrictor

  • Acetylcholine (ACh)

  • Organ bath system with force transducers

  • Carbogen gas (95% O₂ / 5% CO₂)

Protocol:

  • Tissue Preparation:

    • Euthanize a rat and excise the thoracic aorta.

    • Immediately place the aorta in ice-cold Krebs-Henseleit solution.

    • Carefully remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in length.

  • Mounting: Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Viability and Endothelium Integrity Check:

    • Contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable contraction is achieved, add acetylcholine (e.g., 10 µM) to assess endothelium-dependent relaxation. A relaxation of >80% indicates intact endothelium.

  • Vasodilation Assay:

    • Wash the rings and allow them to return to baseline tension.

    • Pre-contract the rings again with phenylephrine.

    • Once a stable plateau is reached, add cumulative concentrations of this compound to the organ bath.

    • Record the relaxation response at each concentration.

  • Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation).

Soluble Guanylate Cyclase (sGC) Activation Assay

Principle: This assay directly measures the ability of this compound to activate purified sGC by quantifying the production of cGMP from GTP.

Materials:

  • Purified soluble guanylate cyclase

  • This compound

  • GTP

  • Dithiothreitol (DTT) or another thiol

  • Assay buffer (e.g., 50 mM TEA-HCl, pH 7.4, containing MgCl₂, IBMX)

  • cGMP enzyme immunoassay (EIA) kit

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, purified sGC, and the desired concentration of this compound.

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding GTP and the thiol cofactor.

  • Incubation: Incubate the reaction mixture at 37°C for a defined time (e.g., 10 minutes).

  • Reaction Termination: Stop the reaction by adding a termination buffer (e.g., ice-cold ethanol or a buffer from the EIA kit).

  • cGMP Quantification: Measure the amount of cGMP produced using a commercially available cGMP EIA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the amount of cGMP produced per unit of time and protein. Plot the concentration-response curve for this compound and determine the EC₅₀ for sGC activation.

Anti-Platelet Aggregation Assay

Principle: This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist like ADP. Light transmission aggregometry is a common method where an increase in light transmission through a platelet suspension corresponds to aggregation.

Materials:

  • Fresh human whole blood from healthy, drug-free donors

  • 3.2% Sodium citrate

  • Adenosine diphosphate (ADP)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Light transmission aggregometer

Protocol:

  • PRP and PPP Preparation:

    • Collect whole blood into tubes containing 3.2% sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP.[1]

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Aggregation Measurement:

    • Pipette adjusted PRP into aggregometer cuvettes with a stir bar and incubate at 37°C.

    • Set the baseline (0% aggregation) with PRP and 100% aggregation with PPP.[1]

    • Add this compound or vehicle control to the PRP and incubate for a few minutes.

    • Induce aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis: Determine the maximal percentage of aggregation. Calculate the percentage inhibition of aggregation by this compound compared to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value.

Anti-inflammatory Activity Assay

Principle: This cell-based assay uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages to model inflammation. The inhibitory effect of this compound on the production of inflammatory mediators like NO is measured.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM supplemented with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

  • 96-well cell culture plates

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group and an LPS-only group.

  • NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess Assay as described in Protocol 1.

  • Data Analysis: Calculate the percentage inhibition of NO production by this compound compared to the LPS-only group. Determine the IC₅₀ value.

Anticancer/Cytotoxicity: MTT Cell Viability Assay

Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or solubilization buffer

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Remove the medium and dissolve the formazan crystals in DMSO or a solubilization buffer.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle-treated control. Plot the concentration-response curve and calculate the IC₅₀ value.

Data Interpretation and Further Steps

The results from these in vitro assays will provide a comprehensive profile of the biological activities of this compound. A low EC₅₀ value in the vasodilation and sGC activation assays, coupled with significant NO release, would confirm its potency as a vasodilator. A low IC₅₀ in the platelet aggregation assay would indicate its potential as an anti-thrombotic agent. Similarly, low IC₅₀ values in the anti-inflammatory and cytotoxicity assays would suggest potential therapeutic applications in inflammation and cancer, respectively.

Further mechanistic studies could include investigating the effects on specific signaling pathways (e.g., phosphorylation of VASP), gene expression of inflammatory mediators, and induction of apoptosis in cancer cells.

References

  • Tsoupras, A., Lordan, R., et al. (2018). Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. MethodsX, 5, 1237-1244.
  • Distinct molecular requirements for activation or stabilization of soluble guanylyl cyclase upon haem oxidation-induced degradation. British Journal of Pharmacology, 164(2b), 483-495.
  • Megson, I. L., et al. (2006). Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. British Journal of Pharmacology, 148(3), 395-404.
  • Fontana, P., et al. (2003). Adenosine Diphosphate–Induced Platelet Aggregation Is Associated With P2Y12 Gene Sequence Variations in Healthy Subjects.
  • Favaloro, E. J., & Lippi, G. (2012). Platelet Aggregation Testing in Platelet-Rich Plasma: Description of Procedures With the Aim to Develop Standards in the Field. Seminars in Thrombosis and Hemostasis, 38(05), 527-542.
  • Marletta, M. A. Soluble Guanylate Cyclase.
  • Garthwaite, J. (2005). On the activation of soluble guanylyl cyclase by nitric oxide. Proceedings of the National Academy of Sciences, 102(38), 13485-13486.
  • Evgenov, O. V., et al. (2006). NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential. Nature Reviews Drug Discovery, 5(9), 755-768.
  • Feelisch, M., et al. (2002). In Vitro Activation of Soluble Guanylyl Cyclase and Nitric Oxide Release: A Comparison of NO Donors and NO Mimetics. Nitric Oxide, 7(1), 21-34.
  • European Patent Office. (2006).
  • Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]
  • Lacchini, S., et al. (2015). Visualization of nitric oxide production by individual platelets during adhesion in flowing blood. Blood, 125(4), 716-725.
  • Lu, W., et al. (2020). A review of natural compounds to regulate platelet aggregation: molecular mechanism and research advance. Frontiers in Pharmacology, 11, 583921.
  • NCL. (2016). Analysis of Platelet Aggregation by Light Transmission Aggregometry. [Link]
  • ClinPGx.
  • Bio-protocol. (2019). Platelet Isolation and Activation Assays. Bio-protocol, 9(20), e3402.

Sources

Application Notes & Protocols: 4-Phenyl-3-furoxancarbonitrile as a Thiol-Dependent Vasodilator Agent

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 4-Phenyl-3-furoxancarbonitrile as a potent vasodilator. It delves into the fundamental mechanism of action, offers detailed protocols for its experimental application, and provides insights into data interpretation and validation.

Introduction and Scientific Background

This compound, a member of the furoxan (1,2,5-oxadiazole 2-oxide) class of heterocyclic compounds, is a powerful vasodilator agent.[1][2] Its pharmacological activity stems from its function as a nitric oxide (NO) donor.[1][2][3] Unlike spontaneous NO donors, the bioactivation of the furoxan ring is a nuanced process, critically dependent on the presence of thiol-containing cofactors, such as endogenous glutathione (GSH).[2][4] This thiol-dependency allows for a controlled, biologically-mediated release of NO, which then initiates the canonical signaling cascade for smooth muscle relaxation. The presence of an electron-withdrawing cyano group at the 3-position of the furoxan ring enhances its reactivity, promoting ring opening and facilitating the release of NO, contributing to its high potency.[5]

This guide provides the foundational knowledge and practical, validated protocols to effectively investigate and harness the vasodilatory properties of this compound in both in vitro and in vivo research settings.

Compound Profile and Handling

A thorough understanding of the compound's properties is essential for safe and effective experimentation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carbonitrile[1]
Synonyms 4-Ph-3-FCN, RVC-589[1][6]
CAS Number 125520-62-9[6][7]
Molecular Formula C₉H₅N₃O₂[1]
Molecular Weight 187.15 g/mol [1]
Appearance Powder
Solubility Soluble in ethanol (25 mg/mL)
Storage Store at 2-8°C

Safety and Handling: this compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation.[1] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

Core Mechanism of Action: From Furoxan to Vasodilation

The vasodilatory effect of this compound is not direct but is mediated by its metabolic conversion to nitric oxide. This process involves a well-defined intracellular signaling pathway.

3.1. Thiol-Dependent Bioactivation and NO Release The furoxan ring is an electrophilic system that reacts with nucleophilic thiol groups present in endogenous molecules like cysteine and glutathione (GSH).[4][8][9] This reaction is not spontaneous in buffer alone but is catalyzed by these biological thiols, leading to the cleavage of the furoxan ring and the subsequent release of nitric oxide (NO).[8][9][10]

3.2. Activation of the NO/sGC/cGMP Signaling Pathway Once released into the vascular smooth muscle cells, NO acts as a signaling molecule. It binds to the heme moiety of soluble guanylate cyclase (sGC), a key enzyme in this pathway.[11][12] This binding activates sGC, which then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[11][13]

3.3. cGMP-Mediated Smooth Muscle Relaxation The accumulation of intracellular cGMP activates cGMP-dependent protein kinase (PKG).[13][14] PKG, in turn, phosphorylates several downstream targets that collectively lead to a decrease in intracellular calcium (Ca²⁺) concentrations. This reduction in cytosolic Ca²⁺ results in the dephosphorylation of myosin light chains, causing the relaxation of vascular smooth muscle, vessel dilation (vasodilation), and a subsequent decrease in blood pressure.[15]

Vasodilation_Pathway cluster_extracellular Extracellular Space / Plasma cluster_smc Vascular Smooth Muscle Cell Furoxan 4-Phenyl-3- furoxancarbonitrile Furoxan_entry Furoxan_entry Furoxan->Furoxan_entry Thiol Thiol Cofactors (e.g., GSH) NO Nitric Oxide (NO) Thiol:e->NO:w sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease ↓ Intracellular [Ca²⁺] PKG->Ca_decrease Leads to Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation Furoxan_entry:c->Thiol:w Bioactivation InVitro_Workflow cluster_prep Tissue Preparation cluster_exp Myograph Experiment cluster_analysis Data Analysis A1 Isolate Artery (e.g., Rat Aorta) A2 Clean Connective Tissue A1->A2 A3 Cut into 2mm Rings A2->A3 B1 Mount Ring in Myograph A3->B1 B2 Equilibrate & Normalize Tension B1->B2 B3 Viability Check (High K⁺ Solution) B2->B3 B4 Pre-constrict with Phenylephrine B3->B4 B5 Cumulative Addition of 4-Ph-3-FCN B4->B5 C1 Record Tension Changes B5->C1 C2 Generate Dose- Response Curve C1->C2 C3 Calculate EC₅₀ C2->C3 InVivo_Workflow A1 Animal Preparation & Anesthesia B1 Surgical Cannulation (e.g., Carotid Artery) A1->B1 C1 Connect to Transducer & Data Acquisition System B1->C1 D1 Record Baseline Blood Pressure C1->D1 E1 Administer Compound (e.g., IV Infusion) D1->E1 F1 Monitor & Record BP Changes E1->F1 G1 Data Analysis (e.g., % Change in MAP) F1->G1

Sources

Application Notes and Protocols: 4-Phenyl-3-furoxancarbonitrile as a Potent Platelet Aggregation Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Nitric Oxide-Donating Antiplatelet Agent

4-Phenyl-3-furoxancarbonitrile is a heterocyclic compound belonging to the furoxan class of nitric oxide (NO) donors.[1] Emerging as a compound of significant interest in cardiovascular research, it demonstrates potent vasodilatory and platelet aggregation inhibitory effects.[1] Its mechanism of action, centered on the release of nitric oxide, positions it as a promising candidate for the development of novel anti-thrombotic therapies. This document provides a comprehensive guide to the scientific principles and practical laboratory protocols for investigating the antiplatelet properties of this compound.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₉H₅N₃O₂
Molecular Weight 187.15 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents such as DMSO and ethanol

Mechanism of Action: The Nitric Oxide-cGMP Signaling Cascade

The primary mechanism through which this compound exerts its antiplatelet effect is via the intracellular release of nitric oxide (NO). This process is critically dependent on the presence of thiol-containing compounds, such as L-cysteine, which act as cofactors in the bioactivation of the furoxan ring system to liberate NO.

Once released within the platelet, NO activates soluble guanylate cyclase (sGC), a key enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2] The subsequent elevation in intracellular cGMP levels triggers a signaling cascade that ultimately leads to the inhibition of platelet activation and aggregation.

A pivotal downstream effector in this pathway is the vasodilator-stimulated phosphoprotein (VASP). Increased cGMP levels lead to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates VASP at specific serine residues (primarily Ser239). Phosphorylated VASP plays a crucial role in modulating actin dynamics and integrin αIIbβ3 activation, thereby preventing platelet shape change and aggregation. The phosphorylation status of VASP serves as a reliable biomarker for the activity of the NO-cGMP signaling pathway in platelets.[3][4]

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_platelet Platelet Cytosol 4P3F This compound NO Nitric Oxide (NO) 4P3F->NO Thiol-dependent release Thiols Thiol Cofactors (e.g., L-cysteine) Thiols->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates pVASP Phosphorylated VASP (p-VASP) PKG->pVASP Phosphorylates VASP VASP VASP->PKG Inhibition Inhibition of Platelet Aggregation pVASP->Inhibition Experimental_Workflow cluster_lta Protocol 1: Light Transmission Aggregometry cluster_wb Protocol 2: VASP Phosphorylation Western Blot Blood Whole Blood Collection PRP_PPP PRP & PPP Preparation Blood->PRP_PPP Incubation Incubate PRP with This compound PRP_PPP->Incubation Washed_Platelets Prepare Washed Platelets PRP_PPP->Washed_Platelets Aggregation Induce Aggregation with Agonist Incubation->Aggregation LTA_Analysis LTA Data Acquisition Aggregation->LTA_Analysis IC50 IC50 Determination LTA_Analysis->IC50 Treatment Treat with This compound Washed_Platelets->Treatment Lysis Cell Lysis & Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE & Western Blot Lysis->SDS_PAGE Detection Detect Phospho-VASP & Total VASP SDS_PAGE->Detection Quantification Densitometric Analysis Detection->Quantification

Caption: Workflow for evaluating this compound's antiplatelet activity.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of the experimental results, the following considerations are crucial:

  • Positive and Negative Controls: In all assays, include appropriate positive controls (e.g., known platelet inhibitors like sodium nitroprusside for NO-mediated effects) and negative/vehicle controls (e.g., DMSO) to validate the assay performance.

  • Agonist Concentration-Response Curves: For LTA, establish the optimal submaximal concentration for each agonist to ensure a sensitive window for detecting inhibition.

  • Donor Variability: Platelet reactivity can vary between individuals. It is recommended to perform experiments using blood from multiple healthy donors to assess the generalizability of the findings.

  • Thiol Cofactor Dependence: To confirm the NO-donating mechanism, experiments can be performed in the presence and absence of a thiol cofactor. The antiplatelet effect of this compound should be significantly enhanced in the presence of thiols.

  • sGC Inhibition: The use of a soluble guanylate cyclase inhibitor, such as ODQ (1H-o[3][5][6]xadiazolo[4,3-a]quinoxalin-1-one), should attenuate the inhibitory effect of this compound, providing further evidence for its cGMP-dependent mechanism.

Conclusion

This compound represents a promising lead compound in the development of novel antiplatelet therapies. Its mechanism as a thiol-dependent nitric oxide donor, leading to the activation of the sGC-cGMP-VASP signaling pathway, offers a targeted approach to inhibiting platelet aggregation. The protocols outlined in these application notes provide a robust framework for the in-depth investigation of its pharmacological properties, paving the way for further preclinical and clinical development.

References

  • Srihirun, S., et al. (2019). Platelet-based Detection of Nitric Oxide in Blood by Measuring VASP Phosphorylation. Journal of Visualized Experiments, (143), e58647. [Link]
  • Piknova, B., et al. (2019). Platelet-based Detection of Nitric Oxide in Blood by Measuring VASP Phosphorylation. Journal of Visualized Experiments, (143), e58647. [Link]
  • National Center for Biotechnology Information. (2019). Platelet-based Detection of Nitric Oxide in Blood by Measuring VASP Phosphorylation. JoVE (Journal of Visualized Experiments). [Link]
  • Srihirun, S., Schechter, A. N., & Piknova, B. (2022).
  • ResearchGate. (n.d.). Inhibition of ADP-induced (A) and collagen-induced (B)
  • Semantic Scholar. (2019).
  • Malyshev, I. Y., et al. (2002). Vasorelaxant and antiplatelet activity of 4,7-dimethyl-1,2,5-oxadiazolo[3,4-d]pyridazine 1,5,6-trioxide: role of soluble guanylate cyclase, nitric oxide and thiols. British Journal of Pharmacology, 137(5), 654–664. [Link]
  • MDPI. (2023). Antiplatelet Effects of Flavonoid Aglycones Are Mediated by Activation of Cyclic Nucleotide-Dependent Protein Kinases. International Journal of Molecular Sciences. [Link]
  • ResearchGate. (n.d.). Inhibition of platelet aggregation by compound 4. (A) and (B) IC50 of... [Link]
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (2020). Platelet Aggregation Inhibition: An Evidence-Based Systematic Review on the Role of Herbs for Primary Prevention Based on Randomized Controlled Trials. Journal of the American College of Nutrition, 39(8), 743-756. [Link]
  • Gasco, A., et al. (1993). 4-Methyl-3-(arylsulfonyl)furoxans: a new class of potent inhibitors of platelet aggregation. Journal of Medicinal Chemistry, 36(18), 2593-2599. [Link]
  • Lee, W., et al. (2017). Inhibition of Collagen-Induced Platelet Aggregation by the Secobutanolide Secolincomolide A from Lindera obtusiloba Blume. Frontiers in Pharmacology, 8, 563. [Link]
  • MDPI. (2024). Anti-Inflammatory and Antiplatelet Interactions on PAF and ADP Pathways of NSAIDs, Analgesic and Antihypertensive Drugs for Cardioprotection—In Vitro Assessment in Human Platelets. International Journal of Molecular Sciences. [Link]
  • Sudo, T., et al. (2003). Phosphorylation of the vasodilator-stimulated phosphoprotein (VASP) by the anti-platelet drug, cilostazol, in platelets.
  • Antonini, I., et al. (2011). Synthesis and evaluation of platelet aggregation inhibitory activity of some 3-phenyl-pyrroloquinazolinones. European Journal of Medicinal Chemistry, 46(9), 4169-4176. [Link]
  • Schwarz, M. W., et al. (2005). Comparison of VASP-phosphorylation assay to light-transmission aggregometry in assessing inhibition of the platelet ADP P2Y12 receptor. Thrombosis and Haemostasis, 94(5), 1016-1022. [Link]
  • van der Meijden, P. E. J., et al. (2021). Multiparameter Evaluation of the Platelet-Inhibitory Effects of Tyrosine Kinase Inhibitors Used for Cancer Treatment. International Journal of Molecular Sciences, 22(20), 11193. [Link]

Sources

Application Notes and Protocols for Cell Culture Studies with 4-Phenyl-3-furoxancarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 4-Phenyl-3-furoxancarbonitrile in Cellular Research

This compound is a heterocyclic compound belonging to the furoxan class of molecules, which are recognized as potent nitric oxide (NO) donors.[1][2][3] Nitric oxide is a critical signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[4] The ability of this compound to release NO under physiological conditions makes it a valuable tool for investigating the cellular effects of NO in various research areas, particularly in cancer biology and pharmacology.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in cell culture studies, detailing its mechanism of action and providing robust protocols for its experimental use.

Mechanism of Action: A Nitric Oxide-Centric Signaling Cascade

The primary mechanism of action of this compound is its ability to function as a nitric oxide (NO) donor.[2] This process is often facilitated by the presence of intracellular thiols, such as L-cysteine.[1][7][8] Upon entering the cellular environment, this compound undergoes a chemical reaction that leads to the release of NO.

The released NO is a highly reactive gaseous molecule that can readily diffuse across cell membranes and activate soluble guanylate cyclase (sGC).[2][4][9] The activation of sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger. Elevated levels of cGMP can then modulate the activity of downstream targets, including protein kinases, ion channels, and phosphodiesterases, leading to a variety of cellular responses.

In the context of cancer research, high concentrations of NO released from furoxan derivatives have been shown to induce cell cycle arrest and apoptosis in tumor cells.[5][6] This can occur through both cGMP-dependent and -independent pathways. NO can also react with other cellular components to form reactive nitrogen species (RNS), which can lead to nitrosative stress and contribute to apoptosis. Furthermore, some studies suggest that furoxan derivatives can have NO-independent effects, potentially through direct interactions with cellular proteins.[8] Phenylsulfonylfuroxans, a related class of compounds, have been noted to induce ferroptosis in cancer cells by inhibiting glutathione peroxidase 4 (GPX4).[5]

4-Phenyl-3-furoxancarbonitrile_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular 4P3F This compound 4P3F_intra This compound 4P3F->4P3F_intra Cellular Uptake NO Nitric Oxide (NO) 4P3F_intra->NO Reaction Thiol Thiol (e.g., Cysteine) Thiol->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP GTP->sGC Downstream Downstream Cellular Effects (e.g., Apoptosis) cGMP->Downstream MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Overnight Incubate Overnight Seed_Cells->Incubate_Overnight Prepare_Compound Prepare Compound Dilutions Incubate_Overnight->Prepare_Compound Treat_Cells Treat Cells Prepare_Compound->Treat_Cells Incubate_Time Incubate (24-72h) Treat_Cells->Incubate_Time Add_MTT Add MTT Solution Incubate_Time->Add_MTT Incubate_MTT Incubate (4h) Add_MTT->Incubate_MTT Remove_Medium Remove Medium Incubate_MTT->Remove_Medium Add_DMSO Add DMSO Remove_Medium->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Analyze_Data Analyze Data (IC50 Calculation) Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cytotoxicity assay.
Protocol 2: Measurement of Nitric Oxide Production using the Griess Assay

This protocol measures the accumulation of nitrite (a stable oxidation product of NO) in the cell culture supernatant as an indicator of NO release from this compound. [6][7] Materials:

  • This compound

  • Selected cell line

  • 24-well cell culture plates

  • Phenol red-free cell culture medium

  • Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)

  • Sodium nitrite standard solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 24-well plate and allow them to adhere overnight.

    • Prepare dilutions of this compound in phenol red-free medium.

    • Replace the medium with the compound dilutions or control solutions.

    • Incubate for the desired time period (e.g., 2, 6, 12, 24 hours).

  • Sample Collection:

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Centrifuge the supernatant to remove any detached cells or debris.

  • Griess Assay:

    • Prepare a standard curve using serial dilutions of the sodium nitrite standard solution in phenol red-free medium.

    • In a 96-well plate, add 50 µL of each supernatant sample and standard to separate wells.

    • Add 50 µL of the sulfanilamide solution to all wells and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of the N-(1-naphthyl)ethylenediamine dihydrochloride solution to all wells and incubate for another 5-10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance of the nitrite standards against their concentrations.

    • Determine the concentration of nitrite in the experimental samples by interpolating their absorbance values from the standard curve.

    • Express the results as the amount of nitrite produced per well or normalized to cell number/protein concentration.

Data Presentation: Expected Outcomes

The following table summarizes the type of quantitative data you can expect to generate from the described protocols.

Parameter Assay Expected Outcome Typical Units
Cell ViabilityMTT AssayDose-dependent decrease in cell viability% of control
IC₅₀MTT AssayConcentration for 50% inhibition of cell growthµM
Nitrite ConcentrationGriess AssayDose- and time-dependent increase in nitrite levelsµM

Troubleshooting and Considerations

  • Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in your experiments is low and consistent across all conditions to avoid solvent-induced toxicity.

  • Compound Stability: Prepare fresh dilutions of the compound for each experiment, as its stability in aqueous solutions over long periods may vary.

  • Cell Line Specificity: The sensitivity of different cell lines to this compound can vary significantly. It is essential to perform dose-response experiments for each new cell line.

  • Thiol Dependence: The presence of thiols can influence the rate of NO release. [1][8]Consider the thiol content of your cell culture medium and the intracellular environment of your chosen cell line.

  • NO Scavengers: To confirm that the observed effects are NO-dependent, consider including a control group treated with an NO scavenger, such as carboxy-PTIO.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the diverse roles of nitric oxide in cellular physiology and pathology. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the potential of this compound in their specific areas of interest. By carefully designing and executing experiments, and by understanding the underlying mechanism of action, scientists can effectively leverage this compound to advance our understanding of NO-mediated signaling pathways and their implications in health and disease.

References

  • Gasco, A., Fruttero, R., Sorba, G., & Gasco, A. M. (2007). Nitric Oxide Donor β2-Agonists: Furoxan Derivatives Containing the Fenoterol Moiety and Related Furazans. Journal of Medicinal Chemistry, 50(23), 5606-5615. [Link]
  • Fruttero, R., & Gasco, A. (2007). Nitric Oxide Donor β2-Agonists: Furoxan Derivatives Containing the Fenoterol Moiety and Related Furazans. American Chemical Society. [Link]
  • Wang, Y., Li, Y., Wang, Y., Zhang, Y., & Wang, J. (2024). An overview of phenylsulfonylfuroxan-based nitric oxide donors for cancer treatment. Bioorganic Chemistry, 151, 108020. [Link]
  • Gasperi, T., et al. (2021). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. International Journal of Molecular Sciences, 22(16), 8847. [Link]
  • Gasco, A., & Fruttero, R. (2004). NO donors: Focus on furoxan derivatives. Pure and Applied Chemistry, 76(5), 973-981. [Link]
  • Wang, L., et al. (2015). Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents. Molecules, 20(5), 8954-8971. [Link]
  • Cao, F., et al. (2023). A coumarin-furoxan hybrid as novel nitric oxide donor induced cell apoptosis and ferroptosis in NSCLC by promoting S-nitrosylation of STAT3 and negative regulation of JAK2-STAT3 pathway. Biochemical Pharmacology, 212, 115561. [Link]
  • Medana, C., et al. (1994). Furoxans as Nitric Oxide Donors. This compound. Journal of Medicinal Chemistry, 37(24), 4412-4416. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1756, this compound. PubChem.
  • Nocentini, A., et al. (2024). Harnessing Nitric Oxide-Donating Benzofuroxans for Targeted Inhibition of Carbonic Anhydrase IX in Cancer. Journal of Medicinal Chemistry. [Link]
  • Li, D., et al. (2016). Nitric oxide donor hybrid compounds as promising anticancer agents. Drug Discoveries & Therapeutics, 10(6), 299-305. [Link]
  • Sodano, F., et al. (2021). Tuning NO release of organelle-targeted furoxan derivatives and their cytotoxicity against lung cancer cells. Bioorganic Chemistry, 111, 104869. [Link]
  • Sodano, F., et al. (2021). Tuning NO release of organelle-targeted furoxan derivatives and their cytotoxicity against lung cancer cells.
  • Li, Y., & Wang, J. (2023). Recent progress in synthesis and application of furoxan. RSC Medicinal Chemistry, 14(3), 405-423. [Link]
  • da Silva, P. B., et al. (2016). Synthesis and biological activity of furoxan derivatives against Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 124, 625-634. [Link]
  • Belskaya, N. P., et al. (2010). Furoxan derivatives induce apoptosis in MOLT-4 cells, but not in Raji cells.

Sources

Application Notes and Protocols for Preclinical Evaluation of 4-Phenyl-3-furoxancarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preclinical evaluation of 4-Phenyl-3-furoxancarbonitrile, a novel nitric oxide (NO)-releasing compound. As a furoxan derivative, it acts as a potent vasodilator and exhibits significant anti-inflammatory and anti-platelet aggregation properties.[1] The protocols detailed herein are designed to rigorously assess the efficacy of this compound in established and validated animal models. This guide moves beyond a simple recitation of steps, offering insights into the rationale behind experimental choices and providing a framework for generating robust and reproducible data. The primary focus is on evaluating the vasodilatory and anti-inflammatory potential of this compound, reflecting its core pharmacological activities.

Scientific Background and Mechanism of Action

This compound belongs to the furoxan class of heterocyclic compounds, which are known to function as NO donors.[2] The release of nitric oxide is a critical biological signaling event, underpinning a multitude of physiological processes, including the regulation of vascular tone, inflammation, and hemostasis.[3]

The proposed mechanism for NO release from this compound involves a thiol-mediated activation.[3][4] Endogenous thiols, such as glutathione, interact with the furoxan ring, leading to its cleavage and the subsequent liberation of nitric oxide.[5] This released NO then activates soluble guanylate cyclase (sGC) in target cells, such as vascular smooth muscle cells.[3][6] The activation of sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7][8] Elevated intracellular cGMP levels then initiate a signaling cascade that results in vasodilation and the inhibition of inflammatory processes.[4][9]

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Signaling pathway of this compound.

Recommended Animal Models for Efficacy Testing

The selection of an appropriate animal model is paramount for obtaining clinically relevant data. Based on the known pharmacological profile of this compound, the following models are recommended:

  • For Vasodilatory Efficacy: Isolated Aortic Ring Assay

  • For Anti-inflammatory Efficacy:

    • Carrageenan-Induced Paw Edema in Rats

    • Arachidonic Acid-Induced Ear Edema in Mice

These models are well-characterized, reproducible, and widely accepted in the field of pharmacology for the assessment of vasodilatory and anti-inflammatory agents.

Experimental Protocols

Protocol for Isolated Aortic Ring Vasodilation Assay

This ex vivo model provides a direct assessment of the vasodilatory effect of this compound on vascular smooth muscle.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

  • Phenylephrine (PE)

  • This compound

  • Organ bath system with isometric force transducers

  • Carbogen gas (95% O2, 5% CO2)

Procedure:

  • Tissue Preparation:

    • Humanely euthanize the rat and excise the thoracic aorta.

    • Immediately place the aorta in ice-cold Krebs-Henseleit solution.

    • Carefully remove adhering connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in width.[10]

  • Mounting and Equilibration:

    • Suspend the aortic rings between two stainless steel hooks in organ baths containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Contraction and Vasodilation Assessment:

    • Induce a submaximal contraction with phenylephrine (1 µM).

    • Once the contraction has stabilized, add cumulative concentrations of this compound to the organ bath at regular intervals.

    • Record the relaxation response as a percentage of the initial PE-induced contraction.

Data Analysis:

Construct a concentration-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

dot graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Experimental workflow for the isolated aortic ring assay.

Protocol for Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible model of acute inflammation.[1]

Materials:

  • Male Wistar rats (180-220 g)

  • 1% (w/v) Carrageenan solution in sterile saline

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals for at least one week before the experiment.

    • Randomly assign animals to control and treatment groups (n=6-8 per group).

  • Drug Administration:

    • Administer this compound or vehicle orally or intraperitoneally 60 minutes before carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[11]

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness immediately before carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer or calipers.

Data Analysis:

Calculate the percentage of inhibition of edema for each treatment group compared to the control group at each time point.

Protocol for Arachidonic Acid-Induced Ear Edema in Mice

This model is particularly useful for evaluating inhibitors of arachidonic acid metabolism, a key pathway in inflammation.[10]

Materials:

  • Male Swiss albino mice (20-25 g)

  • Arachidonic acid solution (e.g., 2 mg in 20 µL acetone)

  • This compound

  • Vehicle

  • Micrometer or punch biopsy and analytical balance

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize animals and randomly assign them to control and treatment groups.

  • Drug Administration:

    • Administer this compound or vehicle topically to the inner and outer surfaces of the right ear 30-60 minutes before arachidonic acid application.

  • Induction of Edema:

    • Apply 20 µL of the arachidonic acid solution to the inner and outer surfaces of the right ear.

  • Measurement of Ear Edema:

    • After 1 hour, euthanize the mice and cut a standard-sized disc from both the treated (right) and untreated (left) ears using a biopsy punch.

    • Weigh the ear discs immediately. The difference in weight between the right and left ear punches indicates the degree of edema.

Data Analysis:

Calculate the percentage of inhibition of ear edema for each treatment group compared to the control group.

Data Presentation and Expected Outcomes

Table 1: Representative Dosing for Preclinical Efficacy Studies
Animal ModelSpeciesCompound AdministrationSuggested Dose RangePositive Control
Isolated Aortic RingRatCumulative concentration in organ bath10⁻⁹ to 10⁻⁵ MSodium Nitroprusside
Carrageenan Paw EdemaRatOral or Intraperitoneal1 - 30 mg/kgIndomethacin (5 mg/kg)
Arachidonic Acid Ear EdemaMouseTopical0.1 - 1 mg/earIndomethacin (1 mg/ear)

Note: The suggested dose ranges are based on typical doses for NO donors and anti-inflammatory drugs in these models. A dose-ranging study is recommended to determine the optimal dose for this compound. A study on the furoxan NO donor, PRG150, in a rat model of painful diabetic neuropathy showed analgesic efficacy with subcutaneous bolus doses ranging from 8 fmol/kg to 800 pmol/kg.

Table 2: Expected Quantitative Outcomes
Animal ModelPrimary EndpointExpected Outcome with this compound
Isolated Aortic RingEC50 for VasorelaxationDose-dependent relaxation of pre-contracted aortic rings
Carrageenan Paw Edema% Inhibition of Paw EdemaSignificant reduction in paw volume/thickness compared to control
Arachidonic Acid Ear Edema% Inhibition of Ear EdemaSignificant reduction in ear punch weight difference compared to control

Concluding Remarks and Future Directions

The protocols outlined in this document provide a robust framework for the initial preclinical efficacy assessment of this compound. Positive results in these models would warrant further investigation into its pharmacokinetic and toxicological profiles. Furthermore, given the multifaceted roles of nitric oxide in physiology and pathology, exploring the efficacy of this compound in other relevant disease models, such as hypertension, thrombosis, and neuroinflammatory conditions, would be a logical next step in its development as a potential therapeutic agent.

References

  • The furoxan nitric oxide donor, PRG150, evokes dose-dependent analgesia in a rat model of painful diabetic neurop
  • The mouse ear inflammatory response to topical arachidonic acid. PubMed. [Link]
  • Furoxans as Nitric Oxide Donors. This compound. American Chemical Society. [Link]
  • Aortic Ring Assay. PMC - NIH. [Link]
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
  • This compound | C9H5N3O2 | CID 1756. PubChem - NIH. [Link]
  • (PDF) NO donors: Focus on furoxan derivatives.
  • In Vitro Metabolic Stability and in Vivo Biodistribution of 3-Methyl-4-furoxancarbaldehyde Using PET Imaging in R
  • Furoxan-Bearing Micelles for Nitric Oxide Delivery. PubMed. [Link]
  • Nitric oxide-releasing polymeric furoxan conjugates.
  • Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. PMC - PubMed Central. [Link]
  • A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. NIH. [Link]
  • The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflamm
  • Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. PubMed. [Link]
  • Design and synthesis of furoxan-based nitric oxide-releasing glucocorticoid derivatives with potent anti-inflammatory activity and improved safety. PubMed. [Link]
  • Percentage summary of signaling mechanism pathway studies conducted in...
  • Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. British Journal of Pharmacology. [Link]
  • Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. MDPI. [Link]
  • Communication is Key: Mechanisms of Intercellular Signaling in Vasodil
  • Signaling Paradigms of H 2 S-Induced Vasodilation: A Comprehensive Review. MDPI. [Link]
  • [Inhibition of arachidonic acid-induced ear edema in the mouse with lipoxygenase-, cyclo-oxygenase- and dual inhibitors]. PubMed. [Link]
  • Tachyphylaxis in 12-0-tetradecanoylphorbol acetate- and arachidonic acid-induced ear edema. PubMed. [Link]
  • Effect of anti-inflammatory compounds on edema formation and myeloperoxidase activity in the arachidonic acid-induced ear model in the mouse. PubMed. [Link]
  • Inhibition of arachidonic acid-induced ear oedema as a model for assessing topical anti-inflamm
  • Carrageenan Induced Paw Edema (R
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the R
  • Carrageenan induced Paw Edema Model.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
  • The Structure and Activation of Soluble Guanyl
  • Structural Perspectives on the Mechanism of Soluble Guanylate Cyclase Activ

Sources

Application Notes & Protocols for the Analytical Detection of 4-Phenyl-3-furoxancarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical detection and quantification of 4-Phenyl-3-furoxancarbonitrile, a potent nitric oxide (NO) donor with significant applications in pharmacological research. Recognizing the need for robust and reliable analytical methods in drug development and quality control, we present detailed protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a primary quantitative method and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmatory analysis. The causality behind experimental choices, method validation strategies, and data interpretation are discussed to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound (also known as 4-Ph-3-FCN or RVC-589) is a heterocyclic compound belonging to the furoxan class of molecules.[1] Furoxans are distinguished by their capacity to release nitric oxide (NO), a critical signaling molecule involved in numerous physiological processes, including vasodilation and neurotransmission.[2][3] Specifically, this compound acts as a thiol-mediated NO donor, an activator of soluble guanylate cyclase, a vasodilator, and a potent inhibitor of platelet aggregation.[1][2][4]

The therapeutic potential of this compound necessitates precise and accurate analytical methods for its detection and quantification in various matrices, from bulk active pharmaceutical ingredients (APIs) to complex biological samples. This application note serves as a technical resource for researchers engaged in the synthesis, formulation, and preclinical evaluation of this compound.

Physicochemical Properties

A thorough understanding of the analyte's properties is fundamental to the development of effective analytical methods. The key physicochemical properties of this compound are summarized below.

PropertyValueSource
IUPAC Name 2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carbonitrile[1]
Molecular Formula C₉H₅N₃O₂[1]
Molecular Weight 187.15 g/mol [1]
Appearance Powder
Solubility Soluble in ethanol (25 mg/mL)
CAS Number 125520-62-9[1][4]

General Analytical Workflow

The successful analysis of this compound follows a structured workflow, from initial sample handling to final data reporting. This process ensures that results are accurate, reproducible, and fit for purpose.

Analytical_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Reporting Sample Sample Receipt (API or Formulation) Dissolution Accurate Weighing & Dissolution (e.g., in Ethanol/Mobile Phase) Sample->Dissolution Filtration Filtration through 0.45 µm Syringe Filter Dissolution->Filtration HPLC HPLC-UV Analysis (Primary Method) Filtration->HPLC Inject GCMS GC-MS Analysis (Confirmatory Method) Filtration->GCMS Inject Integration Peak Integration & Quantification HPLC->Integration Chromatogram GCMS->Integration Chromatogram & Mass Spectrum Validation System Suitability Check (e.g., Tailing Factor, RSD) Integration->Validation Report Final Report Generation Validation->Report

Caption: General analytical workflow for this compound.

Primary Analytical Technique: HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the recommended primary technique for the routine quantification of this compound due to its robustness, precision, and suitability for non-volatile compounds. The presence of a phenyl group and a conjugated heterocyclic system provides strong chromophores, making Ultraviolet (UV) detection highly effective.

Principle of Separation

This method employs Reverse-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is polar. This compound, being a relatively nonpolar molecule, will be retained on the column and will elute at a characteristic time when the mobile phase polarity is sufficiently decreased (i.e., by increasing the organic solvent concentration).

Recommended HPLC-UV Protocol

Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

Materials:

  • Analyte: this compound reference standard (≥99% purity)

  • Solvents: HPLC-grade acetonitrile and methanol; ultrapure water (18.2 MΩ·cm).

  • Modifier: Formic acid (LC-MS grade).

Chromatographic Conditions:

ParameterRecommended SettingRationale
Column Phenyl-Hexyl, 3 µm, 100 x 4.6 mmA phenyl phase offers alternative selectivity and π-π interactions with the analyte's phenyl ring, providing excellent retention and peak shape.[5][6]
Mobile Phase A 0.1% Formic Acid in WaterAcidification of the mobile phase sharpens peaks by suppressing the ionization of any acidic silica sites on the stationary phase.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with low viscosity and good UV transparency.
Gradient 0-1 min: 40% B1-8 min: 40% to 90% B8-9 min: 90% B9-10 min: 90% to 40% B10-15 min: 40% B (Equilibration)A gradient elution ensures the efficient elution of the analyte while cleaning the column of more strongly retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak distortion.
Detection UV at 254 nmThe phenyl ring and conjugated system are expected to have strong absorbance at this wavelength. A DAD can be used to confirm peak purity.
Expected RT ~ 5-7 minutes (method dependent)

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in ethanol or mobile phase to prepare a 1.0 mg/mL stock solution. Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Prepare unknown samples by dissolving them in the diluent to an expected concentration within the calibration range.

  • System Setup: Equilibrate the HPLC system with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

  • Analysis: Inject the blank (diluent), followed by the calibration standards, and then the unknown samples. A Quality Control (QC) standard should be run every 10-15 injections to monitor system performance.

Confirmatory Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides an orthogonal analytical technique for the unambiguous identification of this compound. It offers high selectivity and provides structural information through mass spectral fragmentation patterns, making it an excellent confirmatory tool.

Principle of Analysis

Volatile or semi-volatile compounds are vaporized in a heated inlet and separated in a capillary column based on their boiling points and interaction with the stationary phase. As compounds elute from the column, they enter a mass spectrometer, where they are ionized (typically by Electron Ionization - EI), fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting fragmentation pattern is a unique "fingerprint" for the compound.

  • A Note on Thermal Stability: Furoxans can undergo thermal isomerization or decomposition at high temperatures.[7][8] It is crucial to use the lowest possible inlet and oven temperatures that still allow for good chromatography to minimize the risk of analyte degradation.

Recommended GC-MS Protocol

Instrumentation:

  • A GC system with a split/splitless inlet coupled to a Mass Spectrometer (e.g., a single quadrupole).

Materials:

  • Solvent: HPLC-grade or higher ethyl acetate.

  • Carrier Gas: Helium (99.999% purity).

Chromatographic and Spectrometric Conditions:

ParameterRecommended SettingRationale
Column HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm filmA 5% phenyl-methylpolysiloxane phase is a robust, general-purpose column suitable for a wide range of semi-polar compounds.[9]
Inlet Temp. 250 °CThis temperature should be sufficient to volatilize the analyte without causing significant degradation. Optimization may be required.
Injection Mode Split (e.g., 20:1)Split injection is used for concentrated samples to prevent column overloading and ensure sharp peaks.
Carrier Gas Helium at 1.2 mL/min (Constant Flow)Helium is the standard carrier gas for GC-MS, providing good efficiency.
Oven Program 100 °C (hold 1 min), then ramp at 15 °C/min to 280 °C (hold 5 min)The program starts at a low temperature to trap the analyte at the head of the column and ramps to elute it effectively.
MS Source Temp. 230 °CStandard temperature for an EI source.
MS Quad Temp. 150 °CStandard temperature for a quadrupole mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching.
Scan Range m/z 40 - 300This range will cover the molecular ion (m/z 187) and key fragments.

Procedure:

  • Sample Preparation: Prepare samples by dissolving them in ethyl acetate to a concentration of approximately 10-100 µg/mL.

  • Analysis: Inject 1 µL of the sample into the GC-MS system.

  • Data Interpretation:

    • Identify the peak corresponding to this compound based on its retention time.

    • Confirm identity by comparing the acquired mass spectrum to the expected pattern. Key expected ions include:

      • m/z 187: Molecular ion [M]⁺

      • m/z 157: Loss of NO ([M-30]⁺)

      • m/z 130: Loss of the furoxan ring fragment

      • m/z 103: Phenylnitrile fragment

      • m/z 77: Phenyl group [C₆H₅]⁺

Method Validation and Logic

To ensure that the analytical methods are trustworthy and fit for purpose, they must be validated. The choice between methods depends on the analytical goal.

Method_Selection node_rect node_rect Start Analytical Goal? Quant Routine QC & Quantification? Start->Quant Ident Identity Confirmation or Impurity ID? Start->Ident Bio Analysis in Biological Matrix? Start->Bio HPLC Use HPLC-UV Protocol Quant->HPLC Yes GCMS Use GC-MS Protocol Ident->GCMS Yes LCMS Develop LC-MS/MS Method Bio->LCMS Yes

Caption: Logic for selecting the appropriate analytical method.

All developed methods should be validated according to ICH guidelines, assessing parameters such as:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating a direct proportional relationship between concentration and instrument response over a defined range.

  • Accuracy: The closeness of the test results to the true value (assessed via spike/recovery studies).

  • Precision: The degree of agreement among individual tests (assessed as repeatability and intermediate precision).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1756, this compound.
  • Medana, C., et al. (1994). Furoxans as Nitric Oxide Donors. This compound: Thiol-Mediated Nitric Oxide Release and Biological Evaluation. Journal of Medicinal Chemistry, 37(24), 4412–4416.
  • Pang, W., et al. (2020). Finding furoxan rings. Journal of Materials Chemistry A, 8(9), 4785-4791.
  • Telekes, J., et al. (2007). Synthesis, Spectroscopy and Structure of the Parent Furoxan (HCNO)2. The Journal of Physical Chemistry A, 111(15), 2871–2881.
  • Pang, W., et al. (2020). Finding furoxan rings. Journal of Materials Chemistry A, 8(9), 4785-4791.
  • Medana, C., et al. (1994). Furoxans as Nitric Oxide Donors. This compound: Thiol-Mediated Nitric Oxide Release and Biological Evaluation. Journal of Medicinal Chemistry.
  • Borbély, E., et al. (2012). Photoelectron Spectroscopic Investigation of the Electronic Structure of Furoxans. The Journal of Physical Chemistry A, 116(34), 8716–8723.
  • Rolando, B., et al. (2019). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. International Journal of Molecular Sciences, 20(23), 5849.
  • Wang, R., et al. (2023). Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[8][8]bicyclic Structures. Molecules, 28(10), 4153.
  • Yoshikawa, T., & Nagano, K. (2023). Recent progress in synthesis and application of furoxan. Organic & Biomolecular Chemistry, 21(11), 2263-2278.
  • Pharmaffiliates. This compound Product Page.
  • Qu, F., et al. (2024). Synthesis and Biological Evaluation of Seco-Coumarin/Furoxan Hybrids as Potent Anti-Tumor Agents to Overcome Multidrug Resistance via Multiple Mechanisms. International Journal of Molecular Sciences, 25(11), 5979.
  • Yenti, R., et al. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 1833-1841.
  • Zhang, X., et al. (2022). Pharmacokinetics of Novel Furoxan/Coumarin Hybrids in Rats Using LC-MS/MS Method and Physiologically Based Pharmacokinetic Model. Pharmaceutics, 14(11), 2496.
  • Yoshikawa, T., & Nagano, K. (2023). Recent progress in synthesis and application of furoxan. Organic & Biomolecular Chemistry.
  • Wang, J., et al. (2015). Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents. Molecules, 20(2), 2575-2593.
  • Lin, Y., et al. (2022). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. Foods, 11(13), 1937.
  • Tselinskii, I.V., et al. (2007). Synthesis of Furoxan Derivatives Based on 4-Aminofuroxan-3-carboxylic Acid Azide. Russian Journal of Organic Chemistry, 43(1), 122-130.
  • Al-Massarani, S., et al. (2022). GC-MS Method for Quantification and Pharmacokinetic Study of Four Volatile Compounds in Rat Plasma after Oral Administration of Commiphora myrrh (Nees) Engl. Resin and In Vitro Cytotoxic Evaluation. Molecules, 27(3), 1083.
  • SIELC Technologies. Separation of Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]- on Newcrom R1 HPLC column.
  • GL Sciences. Inertsil Ph-3 HPLC Column, 3 µm, 100 x 4.6 mm.
  • GL Sciences. InertSustain Phenyl HPLC Column, 3 µm, 50 x 4.6 mm.
  • Kumar, P., et al. (2018). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. Analytical Methods, 10(4), 438-443.
  • Mena-Avanzini, P., et al. (2017). Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine. Molecular Nutrition & Food Research, 61(9), 1700077.
  • Kraemer, T., et al. (2000). Synthesis of 2,3- and 3,4-methylenedioxyphenylalkylamines and their regioisomeric differentiation by mass spectral analysis using GC-MS-MS. Forensic Science International, 114(3), 139-153.
  • Al-Haideri, S. S. (2014). Synthesis of 3-phenyl-4-styryl and 3-phenyl-4-hydroxy coumarins. Journal of Al-Nahrain University, 17(2), 53-58.
  • Kumar, P., et al. (2018). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. Analytical Methods.

Sources

Application Note: A Robust HPLC Method for the Quantification of 4-Phenyl-3-furoxancarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a detailed, robust, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Phenyl-3-furoxancarbonitrile. This compound, a significant nitric oxide (NO) donor and vasodilator agent, requires precise analytical methods for its characterization, stability studies, and quality control in research and drug development settings.[1] The proposed method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The methodology is designed to be straightforward, ensuring ease of implementation while maintaining high standards of accuracy and precision. This document provides a comprehensive protocol, the scientific rationale for the selected parameters, and system suitability criteria to ensure self-validating performance.

Introduction and Scientific Rationale

This compound is a heterocyclic compound belonging to the furoxan (1,2,5-oxadiazole-2-oxide) class of molecules.[1] Its physiological activity as a thiol-mediated nitric oxide donor makes it a compound of significant interest in pharmacological research.[2] Accurate quantification is paramount for evaluating its purity, studying its degradation kinetics, and determining its concentration in various experimental matrices.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy. The choice of a reversed-phase method is dictated by the molecular structure of this compound. With a molecular weight of 187.15 g/mol and the presence of a non-polar phenyl group, it is well-suited for retention on a hydrophobic stationary phase like octadecylsilane (C18).[1][2]

The key to this method's design is the interplay between the analyte's properties and the chromatographic components:

  • Stationary Phase Selection: A C18 column is selected for its versatility and strong hydrophobic interactions with the phenyl ring of the analyte, ensuring adequate retention and separation from polar impurities. Phenyl-type columns could also be employed to leverage specific π-π interactions, but a C18 column provides a more universally available and robust starting point.[3]

  • Mobile Phase Composition: The mobile phase consists of a mixture of acetonitrile (MeCN) and water. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency at the detection wavelength. The ratio of MeCN to water is optimized to achieve a suitable retention time, ensuring the analyte elutes with a sharp, symmetrical peak within a reasonable analysis time. An isocratic elution is proposed for simplicity and reproducibility.

  • Detection Method: The conjugated system formed by the phenyl ring and the furoxan heterocycle imparts strong ultraviolet (UV) absorbance. A detection wavelength of 254 nm is selected, as this is a common and effective wavelength for detecting compounds containing aromatic moieties, providing excellent sensitivity.[4][5]

This application note provides a complete protocol grounded in these established principles of chromatographic science, ensuring a trustworthy and scientifically valid method for researchers.

Proposed HPLC Method Parameters

All quantitative data and chromatographic conditions are summarized in the table below for clarity and rapid reference.

ParameterRecommended Condition
Instrument Standard HPLC system with UV/Vis or DAD detector
Column (Stationary Phase) C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Diluent Mobile Phase (Acetonitrile:Water, 60:40)

Detailed Experimental Protocols

Reagents and Materials
  • This compound reference standard (≥99% purity)[2]

  • Acetonitrile (HPLC grade)

  • Deionized Water (Type I, 18.2 MΩ·cm)

  • Methanol (HPLC grade, for cleaning)

  • 0.45 µm syringe filters (PTFE or Nylon)

Preparation of Solutions

Mobile Phase Preparation (1 L):

  • Carefully measure 600 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

  • Add 400 mL of deionized water.

  • Mix thoroughly and degas the solution for 15-20 minutes using an ultrasonic bath or an online degasser.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25.0 mg of this compound reference standard.

  • Transfer the powder to a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of the diluent (Mobile Phase) and sonicate for 5 minutes to ensure complete dissolution. The compound is soluble in ethanol, which indicates good solubility in acetonitrile-rich mobile phases.[2]

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly by inversion.

Working Standard Solutions (e.g., 100 µg/mL):

  • Pipette 5.0 mL of the 1000 µg/mL stock solution into a 50 mL Class A volumetric flask.

  • Dilute to the mark with the diluent and mix well. This solution can be further diluted to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

HPLC System Setup and Operation
  • System Purge: Purge the HPLC system, including all pump lines, with the prepared mobile phase to remove any residual solvents.

  • Equilibration: Set the flow rate to 1.0 mL/min and the column oven temperature to 30 °C. Equilibrate the C18 column with the mobile phase for at least 30 minutes, or until a stable baseline is achieved at the 254 nm detection wavelength.

  • System Suitability Test (SST):

    • Inject the 100 µg/mL working standard solution six consecutive times.

    • The system is deemed ready for analysis if the following criteria are met:

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

      • Tailing Factor (T): 0.8 – 1.5

      • Theoretical Plates (N): ≥ 2000

  • Analysis Procedure:

    • Construct a calibration curve by injecting the series of working standard solutions.

    • Prepare sample solutions by accurately weighing the material, dissolving it in the diluent to a concentration within the calibration range, and filtering through a 0.45 µm syringe filter.

    • Inject the prepared sample solutions into the HPLC system.

    • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the analytical protocol, from initial preparation to final data analysis.

HPLC_Workflow cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing reagents Reagents & Standards (Acetonitrile, Water, Analyte) mobile_phase Prepare Mobile Phase (60:40 MeCN:H2O) reagents->mobile_phase standards Prepare Standard Solutions (Stock & Working Standards) reagents->standards samples Prepare Sample Solutions (Dissolve & Filter) reagents->samples equilibration System Equilibration (Stable Baseline) sst System Suitability Test (SST) (6 injections of standard) equilibration->sst Proceed if stable calibration Calibration Curve (Inject Standards) sst->calibration Proceed if SST passes analysis Sample Analysis (Inject Samples) calibration->analysis integration Peak Integration (Area, Retention Time) analysis->integration quantification Quantification (vs. Calibration Curve) integration->quantification report Final Report (Concentration, Purity) quantification->report

Sources

Application Note: Mass Spectrometry of 4-Phenyl-3-furoxancarbonitrile and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Phenyl-3-furoxancarbonitrile is a heterocyclic compound featuring a furoxan ring system, a phenyl substituent, and a nitrile group.[1] Furoxans, also known as 1,2,5-oxadiazole-2-oxides, are a class of compounds that have garnered significant interest in medicinal chemistry, partly due to their capacity to act as nitric oxide (NO) donors.[2][3] The metabolic fate of such compounds is of paramount importance in drug development, as it dictates their pharmacokinetic profile, efficacy, and potential for toxicity. Understanding the biotransformation of this compound is crucial for elucidating its mechanism of action and ensuring its safety and efficacy in preclinical and clinical studies.

This application note provides a comprehensive guide for the mass spectrometric analysis of this compound and its predicted metabolites. We will delve into the rationale behind the experimental design, from sample preparation to liquid chromatography-tandem mass spectrometry (LC-MS/MS) method development and data interpretation. The protocols outlined herein are designed to be robust and serve as a foundational methodology for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Predicted Metabolic Pathways

The metabolism of this compound is anticipated to proceed through several key pathways, primarily mediated by cytochrome P450 (CYP) enzymes.[4][5] Based on the metabolism of similar heterocyclic and phenyl-containing compounds, the following biotransformations are proposed:

  • Aromatic Hydroxylation: The phenyl group is a likely site for hydroxylation, a common metabolic pathway for aromatic compounds, leading to the formation of phenolic metabolites.[4][5]

  • Furoxan Ring Metabolism: The furoxan ring may undergo enzymatic reduction or rearrangement, potentially leading to ring-opened products. The metabolism of five-membered nitrogen-containing heterocycles can involve oxidative ring cleavage.[5]

  • Nitrile Group Metabolism: While the nitrile group is often metabolically stable, it can, in some instances, be hydrolyzed to a carboxylic acid or reduced to an amine.[6][7] However, for many pharmaceuticals, the nitrile moiety remains intact.[7]

These predicted pathways are illustrated in the following diagram:

Metabolic Pathway of this compound parent This compound (m/z 188.04) metabolite1 Hydroxylated Metabolite (m/z 204.04) parent->metabolite1 Aromatic Hydroxylation (Phase I) metabolite2 Ring-Opened Metabolite (m/z 206.05) parent->metabolite2 Furoxan Ring Opening (Phase I) metabolite3 Carboxylic Acid Metabolite (m/z 207.04) parent->metabolite3 Nitrile Hydrolysis (Phase I)

Caption: Predicted metabolic pathways of this compound.

Experimental Workflow

A systematic workflow is essential for the reliable identification and quantification of this compound and its metabolites. The proposed workflow encompasses sample preparation, LC-MS/MS analysis, and data processing.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Matrix (e.g., Plasma, Microsomes) extraction Protein Precipitation & Solid-Phase Extraction (SPE) sample->extraction reconstitution Reconstitution in Mobile Phase extraction->reconstitution lc UPLC Separation (C18 Column) reconstitution->lc ms Tandem Mass Spectrometry (ESI+, MRM) lc->ms identification Metabolite Identification (Full Scan & Product Ion Scan) ms->identification quantification Quantification (MRM) identification->quantification report Reporting quantification->report

Caption: Experimental workflow for the analysis of this compound and its metabolites.

Protocols

Sample Preparation

The choice of sample preparation technique is critical for removing interferences from the biological matrix and concentrating the analytes of interest.

Protocol: Protein Precipitation and Solid-Phase Extraction (SPE)

  • Protein Precipitation:

    • To 100 µL of plasma or microsomal incubation, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Collect the supernatant.

  • Solid-Phase Extraction (for cleaner samples and higher sensitivity):

    • Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the protein precipitation step.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the analytes with 1 mL of methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Rationale: Protein precipitation is a rapid method for removing the bulk of proteins. Subsequent SPE provides a more thorough cleanup, which is often necessary for achieving low limits of quantification and minimizing matrix effects in the mass spectrometer.

LC-MS/MS Method

A well-developed LC-MS/MS method is essential for the separation, detection, and quantification of the parent compound and its metabolites.[8][9]

Instrumentation:

  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a good starting point for the separation of moderately polar compounds.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Rationale: A C18 column provides good retention and separation for a wide range of small molecules. The gradient elution allows for the separation of metabolites with varying polarities from the parent compound. Formic acid is added to the mobile phase to promote protonation of the analytes in positive ion mode ESI.

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Modes:

    • Full Scan: To identify the protonated molecules [M+H]+ of the parent compound and its potential metabolites.

    • Product Ion Scan (PIS): To determine the fragmentation patterns of the parent compound and its metabolites.

    • Multiple Reaction Monitoring (MRM): For targeted quantification of the parent compound and its identified metabolites.

  • Key Settings (to be optimized for the specific instrument):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

Rationale: ESI in positive mode is generally suitable for nitrogen-containing heterocyclic compounds. A combination of full scan and product ion scans is necessary for metabolite identification. MRM provides the highest sensitivity and selectivity for quantification.

Data Analysis and Interpretation

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the parent compound and its major predicted metabolites, along with potential product ions for use in MRM method development.

CompoundFormula[M+H]+ (m/z)Predicted Product Ions (m/z)
This compound C₉H₅N₃O₂188.04171.04 (-OH), 160.03 (-CO), 142.04 (-NO₂), 115.04 (C₇H₅N), 77.04 (C₆H₅)
Hydroxylated Metabolite C₉H₅N₃O₃204.04187.04 (-OH), 176.03 (-CO), 158.04 (-NO₂), 131.04 (C₇H₅NO), 93.03 (C₆H₅O)
Ring-Opened Metabolite C₉H₇N₃O₃206.05Varies depending on the specific ring-opening mechanism.
Carboxylic Acid Metabolite C₉H₆N₂O₄207.04189.03 (-H₂O), 163.03 (-CO₂), 145.04 (-CO₂ -H₂O), 117.04 (C₇H₅O), 77.04 (C₆H₅)

Rationale for Fragmentation: The fragmentation of the parent compound is predicted to involve losses of small neutral molecules such as OH, CO, and NO₂ from the furoxan ring. Cleavage of the bond between the phenyl and furoxan rings can lead to the characteristic phenyl cation (m/z 77). For the metabolites, similar fragmentation patterns are expected, with mass shifts corresponding to the metabolic modifications.

Metabolite Identification Strategy
  • Full Scan Analysis: Analyze samples from in vitro metabolism studies (e.g., liver microsomes) in full scan mode to search for the predicted m/z values of the metabolites.

  • Product Ion Scan Analysis: Perform product ion scans on the candidate metabolite peaks to confirm their structure by comparing their fragmentation patterns to that of the parent compound.

  • High-Resolution Mass Spectrometry: Utilize high-resolution mass spectrometry to obtain accurate mass measurements, which can help in confirming the elemental composition of the metabolites.

Conclusion

This application note provides a detailed and scientifically grounded framework for the mass spectrometric analysis of this compound and its metabolites. The outlined protocols for sample preparation and LC-MS/MS analysis, coupled with the predicted metabolic pathways and fragmentation data, offer a robust starting point for researchers. It is important to emphasize that the proposed metabolic pathways and fragmentation patterns are predictive and require experimental verification. The successful application of these methods will provide critical insights into the metabolic fate of this compound, thereby supporting its further development as a potential therapeutic agent.

References

  • Understanding P450-mediated Bio-transformations into Epoxide and Phenolic Metabolites.
  • Pharmacokinetics of Novel Furoxan/Coumarin Hybrids in Rats Using LC-MS/MS Method and Physiologically Based Pharmacokinetic Model.
  • Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry.
  • Pharmacokinetics of Novel Furoxan/Coumarin Hybrids in Rats Using LC-MS/MS Method and Physiologically Based Pharmacokinetic Model. PubMed. [Link]
  • NO donors: Focus on furoxan derivatives.
  • Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs. [Link]
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • EI-MS fragmentation pathways of 3-FMC and 4-FMC. Journal of Chinese Mass Spectrometry Society. [Link]
  • Recent progress in synthesis and application of furoxan.
  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
  • Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors. PubMed Central. [Link]
  • Identifying metabolites of new psychoactive substances using in silico prediction tools.
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing. [Link]
  • Biotransformation Reactions of Five-Membered Arom
  • Biotransformation reactions of five-membered arom
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent. [Link]
  • Biotransformation Reactions of Five-Membered Aromatic Heterocyclic Rings.
  • Development of an LC-ESI(-). Uni Wuppertal. [Link]
  • Metabolic pathways of furan leading to formation of potential...
  • Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions. Colibri. [Link]
  • Computational Prediction of Metabolism: Sites, Products, SAR, P450 Enzyme Dynamics, and Mechanisms. PubMed Central. [Link]
  • Fragmentation of phenyl radical cations in mass spectrometry. Chemistry Stack Exchange. [Link]
  • Metabolic Forest: Predicting the Diverse Structures of Drug Metabolites. PubMed Central. [Link]
  • Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry. [Link]
  • Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents. PubMed Central. [Link]
  • Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Imre Blank's Homepage. [Link]
  • Metabolomics analysis reveals perturbations of cerebrocortical metabolic pathways in the Pahenu2 mouse model of phenylketonuria. PubMed Central. [Link]
  • Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. MDPI. [Link]
  • Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Chemistry Stack Exchange. [Link]
  • Comprehensive Biotransformation Analysis of Phenylalanine-Tyrosine Metabolism Reveals Alternative Routes of Metabolite Clearance in Nitisinone-Treated Alkaptonuria. PubMed Central. [Link]
  • Metabolic Pathways as Targets for Drug Screening.

Sources

Furoxans: From Nitric Oxide Donors to Novel Therapeutics - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Furoxans, or 1,2,5-oxadiazole-2-oxides, represent a versatile class of heterocyclic compounds with significant therapeutic potential, primarily attributed to their ability to act as nitric oxide (NO) donors. This guide provides an in-depth exploration of the rationale, methodologies, and critical considerations for developing novel therapeutic applications for furoxans. We will delve into the fundamental mechanism of thiol-dependent NO release, detail robust protocols for synthesis and biological evaluation, and discuss the challenges and future directions in translating these promising compounds from the bench to the clinic.

Introduction: The Therapeutic Promise of Furoxans

Furoxans have garnered considerable interest in medicinal chemistry due to their unique ability to release nitric oxide (NO), a critical signaling molecule involved in a myriad of physiological processes, including vasodilation, neurotransmission, and immune regulation.[1] Unlike spontaneous NO donors, the bioactivation of most furoxans is dependent on the presence of thiols, such as glutathione, which are abundant intracellularly.[2] This property offers the potential for targeted NO delivery and a more controlled pharmacological effect. The therapeutic landscape for furoxans is broad, with promising preclinical data in cardiovascular diseases, oncology, neurodegenerative disorders, and infectious diseases.[3][4]

Mechanism of Action: Thiol-Dependent Nitric Oxide Release

The hallmark of furoxan bioactivity is the thiol-mediated cleavage of the furoxan ring, leading to the release of NO. This process is initiated by the nucleophilic attack of a thiol group on the furoxan ring, which is an electrophilic species. The subsequent ring-opening and rearrangement cascade ultimately yields NO and other byproducts.[2] The rate and extent of NO release can be finely tuned by modifying the substituents on the furoxan ring, allowing for the design of compounds with specific pharmacokinetic and pharmacodynamic profiles.[3]

Synthetic Strategies for Furoxan-Based Drug Candidates

The synthesis of furoxan derivatives is a critical step in the drug discovery process. While various methods exist, the post-ring introduction of substituents (PRIS) strategy has emerged as a powerful approach for creating diverse chemical libraries.[5] This section will provide a detailed protocol for the synthesis of a representative furoxan, 4-phenyl-3-furoxancarbonitrile, a known activator of soluble guanylate cyclase.[1]

Protocol 2.1: Synthesis of this compound

This two-step protocol outlines the synthesis of the oxime precursor followed by its oxidative cyclization to the furoxan.

Step 1: Synthesis of Benzaldoxime

Materials:

  • Benzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1.0 eq) in ethanol.

  • In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium bicarbonate (1.5 eq).

  • Slowly add the aqueous hydroxylamine solution to the stirred solution of benzaldehyde.

  • Reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x volume of residue).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude benzaldoxime.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure benzaldoxime.

Step 2: Oxidative Cyclization to this compound

Materials:

  • Benzaldoxime (from Step 1)

  • Sodium hypochlorite solution (NaOCl, commercial bleach)

  • Dichloromethane (CH₂Cl₂)

  • Sodium cyanide (NaCN)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve benzaldoxime (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add an aqueous solution of sodium hypochlorite (2.0 eq) to the stirred reaction mixture over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, add a solution of sodium cyanide (1.2 eq) in water dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

In Vitro Evaluation of Furoxan Derivatives

A critical phase in the development of furoxan-based therapeutics is the comprehensive in vitro characterization of their biological activity. This includes quantifying their NO-releasing capacity and assessing their effects on relevant cellular models.

Protocol 3.1: Quantification of Nitric Oxide Release using the Griess Assay

The Griess assay is a simple and widely used colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite (NO₂⁻).[1]

Materials:

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water

  • Sodium nitrite (NaNO₂) standard solution (100 µM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplate

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of the sodium nitrite standard solution in PBS to create standards ranging from 1 to 100 µM.

  • Sample Preparation: Dissolve the furoxan compound in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentration in PBS containing a thiol source (e.g., 5 mM L-cysteine) to initiate NO release. Incubate for a defined period (e.g., 1 hour) at 37°C.

  • Assay:

    • Add 50 µL of each standard and sample to separate wells of a 96-well plate.

    • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Subtract the absorbance of the blank (PBS with thiol) from all readings. Plot a standard curve of absorbance versus nitrite concentration and determine the concentration of nitrite in the samples from the linear regression of the standard curve.

Diagram 3.1: Griess Reaction for Nitrite Detection

Griess_Reaction Nitrite Nitrite (NO₂⁻) Diazonium Diazonium Salt Nitrite->Diazonium + H⁺ Sulfanilamide Sulfanilamide (in acidic solution) Sulfanilamide->Diazonium AzoDye Azo Dye (Magenta Color) Diazonium->AzoDye NED N-(1-naphthyl)ethylenediamine (NED) NED->AzoDye Aortic_Ring_Workflow Start Start: Euthanize Rat IsolateAorta Isolate Thoracic Aorta Start->IsolateAorta PrepareRings Prepare 2-3 mm Aortic Rings IsolateAorta->PrepareRings MountInOrganBath Mount Rings in Organ Bath PrepareRings->MountInOrganBath Equilibrate Equilibrate (60-90 min) MountInOrganBath->Equilibrate PreContract Pre-contract with Phenylephrine or KCl Equilibrate->PreContract AddFuroxan Add Furoxan (Cumulative Doses) PreContract->AddFuroxan RecordData Record Tension Changes AddFuroxan->RecordData Analyze Analyze Data (EC₅₀) RecordData->Analyze End End Analyze->End

Caption: Step-by-step workflow for assessing the vasodilator effects of furoxans.

Protocol 4.2: In Vivo Xenograft Model for Anticancer Efficacy

This protocol describes a general procedure for evaluating the antitumor activity of furoxan derivatives in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line (e.g., U937 for leukemia) [6]* Matrigel (optional)

  • Furoxan compound formulation for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the furoxan compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dosing schedule and duration. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: Volume = (length x width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Analysis: Compare the tumor growth inhibition in the treatment group to the control group.

Challenges and Future Directions in Furoxan Drug Development

Despite their therapeutic promise, the development of furoxan-based drugs faces several challenges:

  • Controlled and Targeted NO Release: Achieving tissue- and cell-specific NO release remains a significant hurdle. The ubiquitous nature of thiols can lead to non-specific activation. Future strategies may involve designing furoxans that are activated by specific enzymes overexpressed in diseased tissues.

  • Pharmacokinetics and Metabolism: The in vivo stability and metabolic fate of furoxans are not fully understood. Comprehensive pharmacokinetic studies are crucial to optimize dosing regimens and minimize potential off-target effects. [7]* Toxicity and Side Effects: While often designed to be safer than traditional NO donors, the potential for toxicity from furoxan metabolites and the consequences of systemic NO release need to be carefully evaluated.

  • Clinical Translation: To date, few furoxan derivatives have advanced to clinical trials. [5]Bridging the gap between promising preclinical data and successful clinical development will require a deeper understanding of their long-term safety and efficacy in relevant patient populations.

The future of furoxan-based drug development lies in the rational design of next-generation compounds with improved specificity, controlled NO release kinetics, and favorable pharmacokinetic profiles. The integration of advanced drug delivery systems, such as nanoparticles, may also offer new avenues for enhancing the therapeutic index of furoxans.

References

  • Feelisch, M., & Schönafinger, K. (1992). Thiol-mediated generation of nitric oxide accounts for the vasodilator action of furoxans. Biochemical pharmacology, 44(6), 1149–1157.
  • Gasco, A., & Fruttero, R. (2004). NO donors: Focus on furoxan derivatives. Pure and Applied Chemistry, 76(5), 973-981.
  • Matsubara, R., & Yousef, M. A. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13(8), 5228-5248.
  • Schiefer, I. T., Vandeveer, M., & Thatcher, G. R. (2012). Furoxans (1, 2, 5 oxadiazole-N-oxides) as novel NO mimetic neuroprotective and procognitive agents. Journal of medicinal chemistry, 55(7), 3566–3570.
  • Boiani, M., & González, M. (2005). Furoxan: a promising scaffold for drug development. Mini reviews in medicinal chemistry, 5(10), 925-938.
  • Zhang, T., Wei, X. J., & Wang, X. J. (2014). Preparation and antitumor activity of a tamibarotene-furoxan derivative. Asian Pacific journal of cancer prevention : APJCP, 15(15), 6343–6347.
  • Wang, Y., et al. (2021). Pharmacokinetics of Novel Furoxan/Coumarin Hybrids in Rats Using LC-MS/MS Method and Physiologically Based Pharmacokinetic Model. Pharmaceutics, 13(11), 1859.
  • Cerecetto, H., et al. (2006). Furoxan derivatives as cytotoxic agents: Preliminary in vivo antitumoral activity studies. Bioorganic & medicinal chemistry, 14(3), 899–905.
  • Rolando, B., et al. (2017). Molecular Hybridization Tools in the Development of Furoxan-Based NO-Donor Prodrugs. ChemistryOpen, 6(3), 276–292.
  • Organic Syntheses Procedure. (n.d.).
  • Zhang, T., Wei, X. J., & Wang, X. J. (2014). Preparation and antitumor activity of a tamibarotene-furoxan derivative. Asian Pacific journal of cancer prevention : APJCP, 15(15), 6343–6347.
  • Chen, Z. P., et al. (2003). Study of synthesis and cardiovascular activity of some furoxan derivatives as potential NO-donors. Yao xue xue bao = Acta pharmaceutica Sinica, 38(11), 823–828.
  • Matnurov, E. M., et al. (2022). Furoxan-based derivatives for anticancer treatment. Furoxan fragments...
  • Meng, Z. Q., & Zhang, H. F. (2007). The vasodilator effect and its mechanism of sulfur dioxide-derivatives on isolated aortic rings of rats. Journal of toxicology and environmental health. Part A, 70(18), 1547–1552.

Sources

4-Phenyl-3-furoxancarbonitrile in cardiovascular research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 4-Phenyl-3-furoxancarbonitrile for Cardiovascular Research

Introduction: Unveiling a Potent Nitric Oxide Donor

This compound, often abbreviated as 4-Ph-3-FCN, is a heterocyclic compound belonging to the furoxan class of molecules.[1] In the landscape of cardiovascular research, it has garnered significant attention primarily for its function as a potent nitric oxide (NO) donor.[2] Unlike endogenous NO production, which is enzymatically controlled, 4-Ph-3-FCN and other furoxans release NO through chemical decomposition, a process critically dependent on the presence of thiol-containing cofactors.[2][3] This property makes it an invaluable tool for investigating the downstream effects of the NO/cGMP signaling pathway in various physiological and pathophysiological contexts.

This guide provides a comprehensive overview of 4-Ph-3-FCN, detailing its mechanism of action, key cardiovascular applications, standardized experimental protocols, and essential safety information for researchers and drug development professionals.

Physicochemical Properties and Handling

Proper handling and storage are paramount for maintaining the integrity and reactivity of 4-Ph-3-FCN. It is a powder that should be stored in a cool, dry, and well-ventilated area.[4]

PropertyData
Chemical Name This compound
Synonyms Furoxan, RVC-589
Molecular Formula C₉H₅N₃O₂
Molecular Weight 187.15 g/mol [1]
CAS Number 125520-62-9[5]
Appearance Powder
Solubility Soluble in ethanol (25 mg/mL)
Storage Temperature 2-8°C

Core Mechanism of Action: The Thiol-Dependent NO-cGMP Pathway

The cardiovascular effects of 4-Ph-3-FCN are almost exclusively mediated by its ability to release nitric oxide, which then activates a well-defined signaling cascade. The process is not spontaneous; it requires interaction with biological thiols.

  • Thiol-Mediated NO Release: The furoxan ring of 4-Ph-3-FCN is inherently electrophilic. In a biological environment, nucleophilic thiol groups from molecules like L-cysteine or glutathione attack the furoxan ring.[2][3] This interaction leads to the opening and subsequent decomposition of the ring structure, which liberates nitric oxide (NO).[3][6] The presence of an electron-withdrawing cyano group in the 3-position of the ring is believed to enhance the rate and amount of NO production.[3]

  • Activation of Soluble Guanylate Cyclase (sGC): Once released, NO diffuses into nearby vascular smooth muscle cells or platelets. Inside these cells, NO binds to the heme moiety of soluble guanylate cyclase (sGC), inducing a conformational change that activates the enzyme.[7][8]

  • cGMP Synthesis and PKG Activation: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[9] This elevation in intracellular cGMP concentration serves as a second messenger, activating cGMP-dependent protein kinase (PKG).[10]

  • Downstream Physiological Effects: PKG activation leads to the phosphorylation of several downstream protein targets. In vascular smooth muscle, this results in a decrease in intracellular calcium (Ca²⁺) levels and desensitization of the contractile machinery to calcium, leading to muscle relaxation and vasodilation.[11] In platelets, the same pathway inhibits platelet activation and aggregation.[10][12]

NO_cGMP_Pathway cluster_extracellular Extracellular / Plasma cluster_intracellular Intracellular (Smooth Muscle Cell / Platelet) Furoxan This compound NO Nitric Oxide (NO) Furoxan->NO Ring Opening & Decomposition Thiol Thiol Cofactors (e.g., L-Cysteine, Glutathione) Thiol->NO sGC_inactive sGC (Inactive) sGC_active sGC (Active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalysis GTP GTP GTP->sGC_active PKG_inactive PKG (Inactive) cGMP->PKG_inactive Binding PKG_active PKG (Active) PKG_inactive->PKG_active Activation Response Physiological Response (Vasodilation, Inhibition of Platelet Aggregation) PKG_active->Response Phosphorylation of Target Proteins NO->sGC_inactive Binding to Heme Group

Caption: NO-cGMP signaling pathway activated by this compound.

Key Applications in Cardiovascular Research

4-Ph-3-FCN is a versatile tool for probing NO-related signaling in several key areas of cardiovascular function.

Application 1: Vasodilation

The compound is a highly effective vasodilator, inducing relaxation in pre-contracted vascular tissues.[2][6] Its potency is often compared to established clinical vasodilators. The mechanism is cGMP-dependent and can be blocked by inhibitors of sGC, such as ODQ (1H-[2][4]oxadiazolo[4,3-a]quinoxalin-1-one).[3][7]

CompoundPotency (Vasodilation)
This compound High potency on rat thoracic aorta strips[2]
Other Phenyl-cyano furoxans 3-10 fold higher potency than Glyceryl Trinitrate (GTN)[6]
Sodium Nitroprusside (SNP) Less potent than some furoxancarbonitrile derivatives[13]
Application 2: Inhibition of Platelet Aggregation

4-Ph-3-FCN is a potent inhibitor of platelet aggregation induced by various agonists like collagen and ADP.[2][6][12] This effect is mediated by the NO-cGMP pathway, which interferes with the intracellular signaling that leads to platelet activation and aggregation.

ParameterValue
Inhibitor This compound
Effect Platelet Aggregation Inhibition
IC₅₀ Value 200 nM
Mechanism cGMP-dependent[12][14]
Application 3: Cardioprotection Studies

While direct studies on 4-Ph-3-FCN for cardioprotection are less common, its fundamental mechanism as an NO donor suggests potential utility in this area. Nitric oxide is known to play a role in protecting the myocardium from ischemia/reperfusion injury. The ability of 4-Ph-3-FCN to deliver NO intracellularly makes it a candidate for investigating the protective mechanisms of the NO/cGMP pathway in cardiac cells.[15][16] Further research is warranted to explore its efficacy in models of myocardial infarction and heart failure.

Experimental Protocols

The following protocols provide a validated framework for studying the cardiovascular effects of 4-Ph-3-FCN in vitro.

Protocol 1: Assessment of Vasodilator Activity in Isolated Rat Aortic Rings

This protocol details the measurement of vasodilation using an organ bath system, a standard method for assessing vascular reactivity.

Workflow:

Vasodilation_Workflow A 1. Isolate Thoracic Aorta from Rat B 2. Cut into Rings (2-3 mm) A->B C 3. Mount Rings in Organ Bath B->C D 4. Equilibrate under Optimal Tension C->D E 5. Pre-contract with Noradrenaline D->E F 6. Add Cumulative Concentrations of 4-Ph-3-FCN E->F G 7. Record Relaxation Response F->G H 8. Analyze Data & Calculate EC₅₀ G->H

Caption: Experimental workflow for assessing vasodilation in isolated aortic rings.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Humanely euthanize a male Wistar rat and immediately excise the thoracic aorta.

    • Place the aorta in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1).

    • Carefully remove adherent connective and fatty tissue. Cut the aorta into 2-3 mm wide rings.

  • Mounting:

    • Suspend each aortic ring between two L-shaped stainless-steel hooks in a 10 mL organ bath filled with Krebs-Henseleit buffer.

    • Maintain the bath at 37°C and continuously aerate with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.

    • Connect the upper hook to an isometric force transducer to record changes in tension.

  • Equilibration and Contraction:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

    • Induce a stable contraction by adding a submaximal concentration of a vasoconstrictor, typically noradrenaline (1 µM) or phenylephrine.[2][6]

  • Concentration-Response Curve:

    • Once the contraction reaches a stable plateau, add 4-Ph-3-FCN to the bath in a cumulative manner (e.g., from 1 nM to 10 µM).

    • Allow the tissue to stabilize after each addition before adding the next concentration.

    • Record the relaxation at each concentration as a percentage of the pre-contraction induced by noradrenaline.

  • Data Analysis:

    • Plot the percentage of relaxation against the logarithm of the molar concentration of 4-Ph-3-FCN.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value (the concentration that produces 50% of the maximal relaxation).

Protocol 2: In Vitro Platelet Aggregation Assay by Light Transmittance Aggregometry

This protocol measures the ability of 4-Ph-3-FCN to inhibit platelet aggregation using the turbidimetric method first described by Born.[6][12]

Workflow:

Platelet_Workflow A 1. Collect Whole Blood into Anticoagulant B 2. Prepare Platelet-Rich Plasma (PRP) via Centrifugation A->B C 3. Adjust Platelet Count B->C D 4. Pre-incubate PRP with 4-Ph-3-FCN or Vehicle C->D E 5. Add Aggregating Agent (e.g., Collagen) D->E F 6. Monitor Change in Light Transmittance E->F G 7. Calculate % Inhibition F->G H 8. Determine IC₅₀ Value G->H

Caption: Experimental workflow for in vitro platelet aggregation assay.

Step-by-Step Methodology:

  • PRP Preparation:

    • Draw venous blood from a healthy, drug-free donor into a tube containing 3.8% (w/v) sodium citrate (9:1 blood/citrate ratio).

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).

    • Keep the PRP at room temperature and use within 3 hours.

  • Assay Procedure:

    • Place an aliquot of PRP (e.g., 250 µL) into a siliconized glass cuvette with a magnetic stir bar in a light transmittance aggregometer, maintained at 37°C.

    • Calibrate the instrument by setting 0% aggregation with the PRP sample and 100% aggregation with platelet-poor plasma (obtained by centrifuging the remaining blood at 2000 x g for 10 minutes).

    • Add different concentrations of 4-Ph-3-FCN (dissolved in a suitable solvent like ethanol or DMSO) or vehicle control to the PRP. Incubate for a short period (e.g., 2-5 minutes).[2]

  • Induction of Aggregation:

    • Initiate platelet aggregation by adding a known concentration of an agonist, such as collagen (e.g., 2-5 µg/mL).[6]

    • Record the change in light transmittance for 5-10 minutes. As platelets aggregate, the turbidity of the sample decreases, and light transmittance increases.

  • Data Analysis:

    • The maximum aggregation is determined from the peak of the transmittance curve.

    • Calculate the percentage inhibition for each concentration of 4-Ph-3-FCN relative to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration that inhibits aggregation by 50%).

Safety and Handling

As a research chemical, this compound must be handled with appropriate caution.

  • Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][4]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles or an eyeshield, and a lab coat.[17] When handling the powder, use a dust mask (e.g., N95) or work in a well-ventilated area or fume hood.[18]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.[4]

    • Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[4]

    • Ingestion: If swallowed, seek immediate medical assistance.[17]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[4]

Conclusion and Future Perspectives

This compound is a powerful and reliable NO-donor for cardiovascular research. Its thiol-dependent mechanism of action allows for the targeted investigation of the NO/cGMP signaling pathway's roles in vasodilation and platelet function.[2][6] The detailed protocols provided here offer a standardized approach for researchers to harness its capabilities.

Future research could focus on leveraging its potent anti-platelet and vasodilatory properties in in vivo models of cardiovascular diseases such as hypertension, thrombosis, and myocardial ischemia-reperfusion injury.[13][15] Furthermore, its structure can serve as a scaffold for the design of novel therapeutic agents that aim to modulate NO signaling for the treatment of cardiovascular disorders.

References

  • Medana, C., Ermondi, G., Fruttero, R., Di Stilo, A., Ferretti, C., & Gasco, A. (1994). Furoxans as Nitric Oxide Donors. This compound: Thiol-Mediated Nitric Oxide Release and Biological Evaluation. Journal of Medicinal Chemistry, 37(24), 4412–4416. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1756, this compound.
  • Turnbull, C. M., Cena, C., Fruttero, R., Gasco, A., Rossi, A. G., & Megson, I. L. (2006). Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. British Journal of Pharmacology, 148(4), 517–526. [Link]
  • Ferioli, R., Folco, G. C., Ferretti, C., Gasco, A. M., Medana, C., Fruttero, R., ... & Gasco, A. (1995). A new class of furoxan derivatives as NO donors: mechanism of action and biological activity. British Journal of Pharmacology, 114(4), 816–820. [Link]
  • Sorrenti, V., Vanella, L., Raffaele, M., Barbagallo, I., & Pittalà, V. (2021). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. International Journal of Molecular Sciences, 22(16), 8758. [Link]
  • Oxford Lab Fine Chem LLP. (n.d.). Material Safety Data Sheet - 4-PHENYL PHENOL 98%.
  • American Chemical Society Publications. (n.d.). Furoxans as Nitric Oxide Donors. This compound: Thiol-Mediated Nitric Oxide Release and Biological Evaluation.
  • University of Edinburgh Research Explorer. (n.d.). Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets.
  • Bongrani, S., Razzetti, R., Papotti, M., Soldi, M., Gasco, A., & Civelli, M. (1995). The involvement of the release of nitric oxide in the pharmacological activity of the new furoxan derivative CHF 2363. British Journal of Pharmacology, 116(1), 1591–1596. [Link]
  • Wilson, A. A., Garcia, A., Jardine, M. J., Wang, M., Vazquez, S., & Goodman, M. M. (2018). In Vitro Metabolic Stability and in Vivo Biodistribution of 3-Methyl-4-furoxancarbaldehyde Using PET Imaging in Rats. ACS Medicinal Chemistry Letters, 9(6), 539–544. [Link]
  • Gasco, A. M., Boschi, D., Di Stilo, A., Medana, C., Gasco, A., Martorana, P. A., & Schönafinger, K. (1998). Characterisation of furoxancarbonitriles as a new class of vasodilators. Arzneimittel-Forschung, 48(3), 212–218. [Link]
  • Turnbull, C. M., Cena, C., Fruttero, R., Gasco, A., Rossi, A. G., & Megson, I. L. (2006). Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. British Journal of Pharmacology, 148(4), 517-26. [Link]
  • Pavan, V., & da Silva, R. S. (2021). Phenolic Bioactives as Antiplatelet Aggregation Factors: The Pivotal Ingredients in Maintaining Cardiovascular Health. Molecules, 26(16), 4987. [Link]
  • Luo, T., Chen, B., Wang, X., Chen, L., & Liu, J. (2017). Chemical Chaperone 4-Phenylbutyric Acid Reduces Cardiac Ischemia/Reperfusion Injury by Alleviating Endoplasmic Reticulum Stress and Oxidative Stress. Medical Science Monitor, 23, 5636–5645. [Link]
  • Villalobos, L. A., & Sanchez-Recillas, A. (2020). Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. Molecules, 25(17), 3946. [Link]
  • Vaez, H., Shiri, M., Nili-Ahmadabadi, A., & Baluchnejadmojarad, T. (2023). Chemical chaperon 4-phenylbutric acid improves cardiac function following isoproterenol-induced myocardial infarction in rats. Iranian Journal of Basic Medical Sciences, 26(2), 195–201. [Link]
  • Francis, S. H., Busch, J. L., Corbin, J. D., & Sibley, D. (2010). cGMP-dependent protein kinases and cGMP phosphodiesterases in nitric oxide and cGMP action. Pharmacological Reviews, 62(3), 525–563. [Link]
  • Goyal, R. K., & Schmidt, H. H. (2023). Vasodilators. In StatPearls.
  • Czikora, A., & Feher, A. (2020). Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain. Frontiers in Molecular Neuroscience, 13, 137. [Link]
  • ResearchGate. (n.d.). cGMP-dependent and cGMP-independent pathways of nitric oxide signals.

Sources

studying smooth muscle cell proliferation with furoxans

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Investigating the Anti-Proliferative Effects of Furoxans on Smooth Muscle Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting Smooth Muscle Cell Proliferation with Furoxan-Based Nitric Oxide Donors

The abnormal proliferation of vascular smooth muscle cells (VSMCs) is a critical event in the pathogenesis of atherosclerosis and restenosis following vascular injury.[1] In a healthy vessel, VSMCs exist in a quiescent, contractile state, regulating vascular tone. However, in response to endothelial injury and inflammatory signals, they can switch to a synthetic, proliferative phenotype, migrating into the intimal layer of the vessel wall and contributing to plaque formation.[2][3] Therefore, inhibiting VSMC proliferation is a key therapeutic strategy for managing vascular diseases.

Nitric oxide (NO) is a crucial signaling molecule endogenously produced by endothelial cells that plays a vital role in maintaining vascular homeostasis.[4] It is a potent vasodilator and also exhibits anti-proliferative effects on VSMCs, primarily by promoting a shift back towards a quiescent, contractile phenotype.[3][4] Furoxans (1,2,5-oxadiazole-2-oxides) are a class of heterocyclic compounds that function as effective NO donors.[5][6] Their ability to release NO is typically initiated through a reaction with intracellular thiols, such as glutathione (GSH).[5][7][8] This property makes them valuable pharmacological tools and potential therapeutic agents for cardiovascular diseases where exogenous NO delivery is beneficial.

This guide provides a comprehensive overview and detailed protocols for studying the anti-proliferative effects of furoxan compounds on smooth muscle cells. We will delve into the underlying mechanisms of action, provide step-by-step experimental procedures, and offer insights into data interpretation, empowering researchers to effectively evaluate this promising class of compounds.

Mechanism of Action: How Furoxans Modulate SMC Proliferation

The primary mechanism by which furoxans are thought to inhibit SMC proliferation is through the release of nitric oxide and the subsequent activation of the NO/cGMP signaling cascade. However, emerging evidence also points towards NO-independent effects that contribute to their bioactivity.[4][9]

1. NO-Dependent Pathway (The Canonical Pathway): Upon entering the cell, the furoxan ring undergoes a thiol-mediated cleavage, releasing NO.[10] NO then activates soluble guanylate cyclase (sGC), which catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP).[11] Elevated intracellular cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn modulates the cell cycle machinery to halt proliferation.[3] Key downstream effects include:

  • Inhibition of G1/S Transition: The NO-cGMP-PKG axis can suppress the expression of Cyclin D1 and inhibit the activity of cyclin-dependent kinase 4 (cdk4).[12][13] This prevents the phosphorylation of the retinoblastoma protein (Rb), keeping the transcription factor E2F in an inactive state and blocking entry into the S phase of the cell cycle.

  • Upregulation of Cdk Inhibitors: NO can increase the expression of cyclin-dependent kinase inhibitors like p21, which further contributes to cell cycle arrest.[4][14]

2. NO-Independent and Alternative Pathways: Recent proteomics studies suggest that furoxans can also exert anti-proliferative effects through mechanisms independent of NO and cGMP.[4][9] These studies failed to prevent the anti-proliferative effect of furoxans even when inhibitors of the cGMP pathway were used.[4][9] This suggests that other cellular proteins and networks are modulated by furoxans or their degradation products.[4][9] For example, NO itself, at high concentrations, can inhibit cell growth through cGMP-independent mechanisms, such as the direct inhibition of ornithine decarboxylase, an enzyme crucial for polyamine synthesis and cell proliferation.[15]

Furoxan_Signaling cluster_cell Smooth Muscle Cell Furoxan Furoxan Compound Thiols Intracellular Thiols (e.g., GSH) Furoxan->Thiols Enters Cell NO_Independent NO-Independent Mechanisms (e.g., SUMO1 modulation) Furoxan->NO_Independent May act via CellMembrane Cell Membrane NO Nitric Oxide (NO) Thiols->NO Bioactivation sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates CyclinD_cdk4 Cyclin D1 / cdk4 Complex PKG->CyclinD_cdk4 Inhibits pRb pRb Phosphorylation CyclinD_cdk4->pRb Promotes G1_S G1-S Phase Transition CyclinD_cdk4->G1_S pRb->G1_S Allows Proliferation SMC Proliferation G1_S->Proliferation Leads to NO_Independent->Proliferation Inhibits

Caption: Furoxan signaling pathways in smooth muscle cells.

Experimental Workflow: A Step-by-Step Investigative Framework

A systematic approach is essential for accurately characterizing the effects of furoxans on SMC proliferation. The following workflow outlines the key experimental stages, from initial cell culture to detailed mechanistic analysis.

Experimental_Workflow Start SMC Isolation & Culture Sync Cell Synchronization (Serum Starvation) Start->Sync Treat Treatment with Furoxan (Dose-Response & Time-Course) Sync->Treat Endpoint Endpoint Assays Treat->Endpoint MTT Cell Viability/Proliferation (MTT Assay) Endpoint->MTT Quantify Proliferation FACS Cell Cycle Analysis (Flow Cytometry) Endpoint->FACS Analyze Cell Cycle WB Protein Expression Analysis (Western Blot) Endpoint->WB Measure Proteins Analysis Data Analysis & Interpretation MTT->Analysis FACS->Analysis WB->Analysis

Caption: Overall experimental workflow for studying furoxan effects.

Detailed Protocols

Protocol 1: Vascular Smooth Muscle Cell (VSMC) Culture

This protocol describes the isolation and culture of VSMCs from mouse aorta, a commonly used primary cell model. Similar principles apply to other sources like human umbilical arteries.[16][17][18]

Rationale: Primary cells, while more challenging to culture than cell lines, provide a more physiologically relevant model for studying vascular biology.

Materials:

  • Complete DMEM medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Collagenase Type 2 solution: 1.5 mg/mL in serum-free DMEM.[17]

  • Phosphate-Buffered Saline (PBS), sterile.

  • 0.25% Trypsin-EDTA.

  • 70% Ethanol.

Procedure:

  • Aortic Isolation: Euthanize a mouse according to approved institutional guidelines. Spray the abdomen with 70% ethanol. Surgically expose and carefully excise the thoracic aorta.

  • Preparation: Place the aorta in a sterile petri dish containing cold, sterile PBS. Gently remove the surrounding adipose and connective tissue under a dissecting microscope.

  • Digestion: Transfer the cleaned aorta to a tube containing 1-2 mL of Collagenase Type 2 solution. Incubate at 37°C in a 5% CO₂ incubator for 4-6 hours, or until the tissue has largely disaggregated.[17]

  • Cell Plating: Add 3 mL of complete DMEM to neutralize the collagenase. Centrifuge the cell suspension at 300 x g for 5 minutes.[17] Discard the supernatant, resuspend the cell pellet in 1 mL of complete DMEM, and plate in a single well of a 24-well plate.[17]

  • Primary Culture: Incubate at 37°C, 5% CO₂. Do not disturb the cells for the first 3-5 days to allow for attachment. After 5 days, gently replace the medium. VSMCs will exhibit a characteristic "hills and valleys" or spindle-shaped morphology.

  • Subculturing (Passaging): When cells reach 80-90% confluency, wash with PBS, add 0.25% Trypsin-EDTA, and incubate for 2-4 minutes at 37°C.[18][19] Neutralize with complete DMEM, centrifuge, and re-plate at a 1:3 or 1:4 ratio. Use cells between passages 3 and 8 for experiments to avoid phenotypic drift.

Protocol 2: Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[20]

Rationale: This assay provides a quantitative, high-throughput method to determine the dose-dependent effect of furoxans on SMC proliferation.

Materials:

  • VSMCs cultured in a 96-well plate.

  • Furoxan stock solutions (e.g., 10 mM in DMSO).

  • Serum-free DMEM.

  • Complete DMEM (10% FBS).

  • MTT solution: 5 mg/mL MTT in sterile PBS.[20]

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.

Procedure:

  • Cell Seeding: Plate VSMCs in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete DMEM. Incubate overnight to allow for attachment.

  • Synchronization: Aspirate the medium and wash cells with PBS. Add 100 µL of serum-free DMEM and incubate for 24 hours. This arrests the majority of cells in the G0/G1 phase, synchronizing the population.

  • Treatment: Prepare serial dilutions of the furoxan compound in complete DMEM (containing a growth stimulus like 10% FBS or PDGF). The final DMSO concentration should be consistent across all wells and ideally <0.1%.

    • Controls: Include wells with:

      • Medium only (Blank).

      • Cells + vehicle (DMSO) in serum-free medium (Negative Control/Baseline).

      • Cells + vehicle (DMSO) in complete medium (Positive Control/Maximal Proliferation).

  • Incubation: Aspirate the synchronization medium and add 100 µL of the appropriate treatment or control medium. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple precipitate is visible.[21]

  • Solubilization: Carefully aspirate the medium. Add 100-150 µL of solubilization solution (DMSO) to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.[22]

  • Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle. PI is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[23]

Rationale: This method directly assesses how furoxans affect cell cycle progression, identifying specific checkpoints (e.g., G1/S or G2/M arrest) that are targeted.

Materials:

  • VSMCs cultured in 6-well plates.

  • Furoxan compounds and controls.

  • PBS (calcium and magnesium-free).

  • 70% Ethanol, ice-cold.

  • PI Staining Solution: 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS.

Procedure:

  • Culture and Treatment: Seed VSMCs in 6-well plates. Synchronize and treat with furoxan compounds and controls as described in the MTT assay protocol (adjust volumes accordingly). Incubate for the desired time (e.g., 24 hours).

  • Cell Harvest: Collect both floating and adherent cells. Aspirate the medium (containing floating cells) into a centrifuge tube. Wash the adherent cells with PBS, detach with Trypsin-EDTA, and add them to the same tube.

  • Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Fixation: Resuspend the cell pellet in 200 µL of cold PBS. While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes. The RNase A is crucial for degrading RNA to ensure PI only stains DNA.[23]

  • Analysis: Analyze the samples on a flow cytometer. Create a histogram of fluorescence intensity. The G0/G1 peak (2N DNA content) will have approximately half the fluorescence intensity of the G2/M peak (4N DNA content).[23] Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 4: Western Blotting for Cell Cycle Proteins

Western blotting allows for the semi-quantitative analysis of specific protein levels, providing mechanistic insight into the cell cycle data obtained from flow cytometry.

Rationale: By measuring changes in key regulatory proteins, you can confirm the mechanism of furoxan-induced cell cycle arrest.

Key Protein Targets:

  • PCNA (Proliferating Cell Nuclear Antigen): A marker for cell proliferation, its expression is highest during the S phase.[24][25]

  • Cyclin D1: A key regulator of the G1 to S phase transition.[13]

  • p21/p27: Cyclin-dependent kinase inhibitors that cause cell cycle arrest.[12][14]

  • Loading Control: β-actin, GAPDH, or Tubulin to ensure equal protein loading.

Procedure:

  • Culture and Lysis: Culture, synchronize, and treat VSMCs in 6-well or 10 cm plates. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[26]

  • Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-PCNA, anti-Cyclin D1) diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensity using densitometry software and normalize the expression of target proteins to the loading control.

Data Presentation and Interpretation

Table 1: Effect of Furoxan-X on VSMC Viability (MTT Assay)

Treatment Concentration (µM) % Viability (Relative to Positive Control) ± SD
Vehicle Control (0 µM) 100.0 ± 5.2
1 85.3 ± 4.1
10 52.1 ± 3.5
50 25.8 ± 2.9
100 10.2 ± 1.8

Data are presented as mean ± standard deviation (n=3). Viability is normalized to the vehicle-treated positive control (10% FBS).

Table 2: Effect of Furoxan-X (50 µM) on VSMC Cell Cycle Distribution

Treatment Group % G0/G1 Phase ± SD % S Phase ± SD % G2/M Phase ± SD
Negative Control (Serum-Free) 88.1 ± 2.1 5.4 ± 0.8 6.5 ± 1.3
Positive Control (10% FBS) 55.3 ± 3.3 32.5 ± 2.5 12.2 ± 1.9
Furoxan-X (50 µM) + 10% FBS 79.5 ± 2.8 10.1 ± 1.5 10.4 ± 1.7

Data are presented as mean ± standard deviation (n=3) from flow cytometry analysis.

Interpretation:

  • The MTT data (Table 1) would indicate a dose-dependent inhibition of VSMC proliferation by Furoxan-X, allowing for the calculation of an IC₅₀ value.

  • The cell cycle data (Table 2) would suggest that Furoxan-X causes a significant accumulation of cells in the G0/G1 phase compared to the positive control, indicating a G1 cell cycle arrest.

  • Western blot results showing decreased Cyclin D1 and PCNA expression, and increased p21/p27 expression, would provide a mechanistic basis for the observed G1 arrest.

By integrating these methodologies, researchers can build a comprehensive profile of a furoxan compound's anti-proliferative activity, elucidating its mechanism of action and evaluating its potential as a therapeutic agent for vascular proliferative diseases.

References

  • Roviezzo, F., et al. (2016). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. International Journal of Molecular Sciences.
  • Y-H, W., et al. (2016). Vascular Smooth Muscle Cell Isolation and Culture from Mouse Aorta. Bio-protocol.
  • Ishida, A., et al. (1999). Distinct Role of cAMP and cGMP in the Cell Cycle Control of Vascular Smooth Muscle Cells. Circulation Research.
  • Megson, I. L., et al. (2006). Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. British Journal of Pharmacology.
  • Ishida, A., et al. (1999). Distinct role of cAMP and cGMP in the cell cycle control of vascular smooth muscle cells: cGMP delays cell cycle transition through suppression of cyclin D1 and cyclin-dependent kinase 4 activation. Circulation Research.
  • Megson, I. L., et al. (2006). Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. British Journal of Pharmacology.
  • Roviezzo, F., et al. (2016). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. PMC - PubMed Central.
  • Feil, R., et al. (2018). cGMP Signaling and Vascular Smooth Muscle Cell Plasticity. PMC - NIH.
  • Sa-Aadu, P., et al. (2018). Guidelines for the Isolation and Characterization of Murine Vascular Smooth Muscle Cells. International Society of Cardiovascular Translational Research - NIH.
  • Bertinaria, M., et al. (1998). The involvement of the release of nitric oxide in the pharmacological activity of the new furoxan derivative CHF 2363. British Journal of Pharmacology.
  • Lincoln, T. M., et al. (2006). Regulation of vascular smooth muscle cell phenotype by cyclic GMP and cyclic GMP-dependent protein kinase. IMR Press.
  • Ignarro, L. J., et al. (1999). Role of the arginine-nitric oxide pathway in the regulation of vascular smooth muscle cell proliferation. PNAS.
  • Marks, D. S., et al. (1995). Cell cycle effects of nitric oxide on vascular smooth muscle cells. PubMed - NIH.
  • Sarkar, R., et al. (1997). Nitric Oxide Modulates Expression of Cell Cycle Regulatory Proteins. Circulation.
  • Kariya, K., et al. (2000). cGMP-Elevating Agents Suppress Proliferation of Vascular Smooth Muscle Cells by Inhibiting the Activation of Epidermal Growth Factor Signaling Pathway. Hypertension.
  • Thatcher, G. R. J., et al. (2013). Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. PubMed Central.
  • Ortega, C., et al. (N.d.). Isolation and culture of vascular smooth muscle cells (VSMC) derived from human temporal arteries. Supplementary Methods.
  • Sarkar, R., et al. (1996). Nitric Oxide Reversibly Inhibits the Migration of Cultured Vascular Smooth Muscle Cells. Circulation Research.
  • Matnurov, E. M., et al. (2025). Mechanism of NO release from furoxans. ResearchGate.
  • Wang, Y., et al. (2023). Isolation and Cultivation of Vascular Smooth Muscle Cells from the Mouse Circle of Willis. Journal of Visualized Experiments.
  • Wong, V., et al. (2022). Proliferation Of Vascular Smooth Muscle Cells Using Click Chemistry l Protocol Preview. JoVE.
  • Al-Zer, H., et al. (2023). A Modified Protocol for the Isolation, Culture, and Characterization of Human Smooth Muscle Cells from the Umbilical Cord. MDPI.
  • Wong, V., et al. (2019). Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry. JoVE.
  • Halayko, A. J., et al. (1999). Characterization of molecular determinants of smooth muscle cell heterogeneity. PubMed.
  • Horton, T. (N.d.). MTT Cell Assay Protocol. Texas Children's Hospital.
  • Bio-protocol. (2023). Cell Viability Assay (MTT Assay) Protocol. Bio-protocol.
  • Moretti, M., et al. (2007). Flow cytometric cell cycle analysis of muscle precursor cells cultured within 3D scaffolds in a perfusion bioreactor. PubMed.
  • Roviezzo, F., et al. (2016). Studies on the mechanism of action of the antiproliferative effect of no-donors furoxans in smooth muscle cells. Atherosclerosis.
  • Ferioli, R., et al. (1995). A new class of furoxan derivatives as NO donors: mechanism of action and biological activity. British Journal of Pharmacology.
  • Abe, R., et al. (2012). Cell cycle analysis. (A) Representative fl ow cytometric histograms of... ResearchGate.
  • Bio-Rad. (N.d.). Western Blot Loading Controls. Bio-Rad.
  • Gutzeit, C., et al. (2014). Regulation of Vascular Smooth Muscle Cell Proliferation. Circulation Research.
  • Medeiros, V. F., et al. (2021). Furoxans and tocopherol analogs-furoxan hybrids as anticancer agents. PubMed.
  • Minca, E. C., et al. (2007). Analysis of proliferating cell nuclear antigen (PCNA) associated with DNA. PubMed.
  • Son, M. J., et al. (2022). Regulation of Smooth Muscle Cell Proliferation by Mitochondrial Ca2+ in Type 2 Diabetes. International Journal of Molecular Sciences.
  • da Silva, W. F., et al. (2022). Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions. PMC - NIH.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Phenyl-3-furoxancarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for improving yield in 4-Phenyl-3-furoxancarbonitrile synthesis.

Welcome to the dedicated technical guide for the synthesis of this compound. This molecule, a potent activator of soluble guanylate cyclase and a nitric oxide (NO) donor, is of significant interest in drug development.[1][2] However, its synthesis, primarily through the dimerization of benzonitrile oxide, can be challenging. The furoxan ring is known to be labile under various conditions, making the synthesis difficult and often resulting in low yields.[3][4][5]

This guide is structured to provide direct, actionable solutions to common problems encountered in the laboratory. We will delve into the causality behind experimental choices, ensuring you not only follow a protocol but understand the chemistry that drives your results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific, frequently encountered problems in a question-and-answer format.

Q1: My reaction yield is extremely low or I've isolated no product. What are the likely causes?

A1: A low or zero yield in this synthesis almost always points to one of two critical stages: the in situ generation of the benzonitrile oxide intermediate or its subsequent dimerization.

  • Probable Cause 1: Inefficient Generation of Benzonitrile Oxide. The most common route to benzonitrile oxide is the base-induced dehydrohalogenation of a benzohydroximoyl halide, which is itself formed from the oxidation of benzaldoxime. A failure here means the key intermediate is never formed in sufficient concentration.

    • Solution: Scrutinize your oxidation step. The use of N-Chlorosuccinimide (NCS) is a reliable and effective method for converting the starting benzaldoxime into the necessary benzohydroximoyl chloride intermediate.[6][7] NCS acts as an electrophilic chlorine source. The reaction requires a base, such as triethylamine or pyridine, to then eliminate HCl and generate the highly reactive benzonitrile oxide dipole.[8] Ensure your NCS is fresh and dry, as it can be deactivated by moisture. Likewise, the base must be anhydrous.

  • Probable Cause 2: Unfavorable Dimerization Conditions. Benzonitrile oxide is a classic 1,3-dipole. It reacts with itself in a [3+2] cycloaddition reaction to form the furoxan ring.[9][10][11] This dimerization is sensitive to solvent, temperature, and concentration. If conditions are not optimal, the nitrile oxide can polymerize or participate in other side reactions.

    • Solution: Control the concentration of the nitrile oxide. This is best achieved by adding the base (e.g., triethylamine) slowly to the solution containing benzaldoxime and NCS. This slow addition ensures that the benzonitrile oxide is generated gradually and dimerizes as it forms, keeping its instantaneous concentration low and minimizing polymerization. The reaction rate can be influenced by the solvent; non-polar solvents like carbon tetrachloride have been shown to sometimes accelerate dimerization compared to more polar media.[9]

Q2: I've isolated a product, but my spectroscopic analysis (NMR, IR) shows a mixture of isomers or significant impurities. Why?

A2: This is a common challenge related to the regioselectivity of the dimerization and potential side reactions.

  • Probable Cause 1: Formation of Regioisomers. The dimerization of an unsymmetrical nitrile oxide can theoretically lead to two different furoxan regioisomers (3,4-disubstituted and 3,5-disubstituted). While the 3,4-diphenylfuroxan (from benzonitrile oxide) is generally the major product, reaction conditions can influence the ratio.

    • Solution: Temperature control is key. Running the reaction at lower temperatures (e.g., 0-5 °C) often enhances regioselectivity. The choice of solvent can also play a role, so consistency is crucial. If isomers are unavoidable, they often have different polarities, allowing for separation by column chromatography.

  • Probable Cause 2: Contamination with Succinimide. When using NCS as the oxidant, succinimide is a major byproduct. If not removed properly during workup, it can contaminate your final product.

    • Solution: Implement an aqueous wash. Succinimide is water-soluble. During your workup, after the reaction is complete, quenching with water and performing several washes with a dilute aqueous base (like sodium bicarbonate solution) followed by water will effectively remove the succinimide byproduct before the final extraction and solvent evaporation steps.[12]

Q3: The purification of the final product by recrystallization or chromatography is difficult and leads to significant product loss. What can I do?

A3: The lability of the furoxan ring means it can degrade on stationary phases like silica gel or under harsh heating.[4][5]

  • Probable Cause 1: Decomposition on Silica Gel. The acidic nature of standard silica gel can catalyze the ring-opening or rearrangement of the furoxan product.

    • Solution: If chromatography is necessary, use a deactivated stationary phase. You can deactivate silica gel by pre-treating it with a solvent mixture containing a small amount of a neutral or basic modifier, like triethylamine (e.g., hexane/ethyl acetate with 0.5% triethylamine). Alternatively, using a less acidic stationary phase like alumina (neutral or basic grade) can prevent degradation.

  • Probable Cause 2: Thermal Degradation during Recrystallization. Prolonged heating in a recrystallization solvent can cause the product to decompose or isomerize.

    • Solution: Choose a solvent system where the product has high solubility at a moderate temperature but low solubility when cold. This allows for rapid dissolution without prolonged heating. Ethanol or isopropanol are often good starting points.[2] Dissolve the crude product in the minimum amount of hot solvent, then cool it quickly in an ice bath to promote rapid crystallization and minimize time spent at high temperatures.

Frequently Asked Questions (FAQs)

  • What is the fundamental reaction mechanism? The synthesis proceeds in three key stages:

    • Oxidation: Benzaldoxime is oxidized by NCS to form a benzohydroximoyl chloride intermediate.

    • Elimination: A base (e.g., triethylamine) abstracts a proton, leading to the elimination of HCl and the in situ formation of the benzonitrile oxide 1,3-dipole.

    • Cycloaddition: Two molecules of the transient benzonitrile oxide undergo a [3+2] cycloaddition (dimerization) to form the stable this compound ring system.[9]

  • What are the critical safety precautions?

    • N-Chlorosuccinimide (NCS): NCS is an oxidizing agent and an irritant.[6][7] Avoid contact with skin and eyes, and do not inhale the dust. Handle in a well-ventilated fume hood.

    • Solvents: Use appropriate organic solvents like dichloromethane or ethyl acetate in a fume hood. They are volatile and flammable.

    • Triethylamine: This base is corrosive and has a strong, unpleasant odor. Always handle it in a fume hood.

  • How can I confirm the structure and purity of the final product?

    • TLC: Thin-layer chromatography is excellent for monitoring reaction progress and assessing the purity of the final product.[2]

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural information. The aromatic proton signals and the quaternary carbon signals of the furoxan ring will be characteristic.

    • IR Spectroscopy: Look for the characteristic nitrile (C≡N) stretching frequency, typically around 2230 cm⁻¹.

    • Mass Spectrometry: Confirms the molecular weight of the product (C₉H₅N₃O₂, MW: 187.15 g/mol ).[13]

Data & Workflow Visualization

Troubleshooting Workflow

G start Low Yield Issue check_reagents Are reagents (NCS, base) fresh and anhydrous? start->check_reagents check_temp Was temperature controlled (e.g., 0-5 °C)? check_reagents->check_temp Yes cause_reagents Cause: Reagent Degradation Solution: Use fresh, dry reagents. check_reagents->cause_reagents No check_base_add Was the base added slowly (dropwise)? check_temp->check_base_add Yes cause_temp Cause: Side Reactions / Isomerization Solution: Maintain low temperature. check_temp->cause_temp No cause_concentration Cause: Nitrile Oxide Polymerization Solution: Ensure slow generation. check_base_add->cause_concentration No success Yield Improved check_base_add->success Yes

Caption: A decision tree for troubleshooting low yield issues.

Reaction Mechanism

ReactionMechanism cluster_0 Step 1: Oxidation cluster_1 Step 2: Elimination cluster_2 Step 3: Dimerization Benzaldoxime Benzaldoxime Intermediate Benzohydroximoyl Chloride Benzaldoxime->Intermediate + NCS NitileOxide Benzonitrile Oxide (1,3-Dipole) Intermediate->NitileOxide + Base - HCl NCS NCS Product 4-Phenyl-3- furoxancarbonitrile NitileOxide->Product [3+2] Cycloaddition (x2 molecules) Base Base (Et3N)

Caption: The three-step mechanism for furoxan synthesis.

Table 1: Troubleshooting Summary
Problem Probable Cause Recommended Solution
Low / No YieldInefficient nitrile oxide generationUse fresh, anhydrous NCS and base.
Nitrile oxide polymerizationAdd base dropwise to control concentration.
Product ContaminationMixture of regioisomersRun reaction at 0-5 °C; purify via chromatography.
Succinimide byproductPerform aqueous base wash (e.g., NaHCO₃) during workup.
Purification IssuesDegradation on silica gelUse deactivated silica or neutral alumina for chromatography.
Thermal decompositionUse a minimal amount of a suitable hot solvent and cool quickly.

Optimized Experimental Protocol

This protocol is a synthesized methodology based on established chemical principles for this reaction class. Researchers should adapt it based on their specific laboratory conditions and scale.

Reagents & Materials:

  • α-Phenyl-α-cyanoacetaldoxime (precursor to the nitrile)

  • N-Chlorosuccinimide (NCS)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add α-phenyl-α-cyanoacetaldoxime (1.0 eq) and NCS (1.1 eq). Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the aldoxime).

  • Initiation: Cool the flask to 0 °C using an ice-water bath.

  • Nitrile Oxide Generation & Dimerization: While stirring vigorously, add a solution of triethylamine (1.2 eq) in anhydrous DCM dropwise via the dropping funnel over a period of 30-45 minutes. The slow addition is critical to control the concentration of the reactive nitrile oxide intermediate.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC, checking for the consumption of the starting material.

  • Workup:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to remove succinimide and any acidic byproducts, followed by brine (1x).

    • Dry the separated organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase in vacuo to obtain the crude product.

    • The crude solid can be purified by recrystallization from a minimal amount of hot ethanol or by column chromatography on deactivated silica gel using a hexane/ethyl acetate gradient.

References

  • Title: Kinetics and mechanism of dimerisation of benzonitrile N-oxides to furazan N-oxides. Source: Journal of the Chemical Society B: Physical Organic (RSC Publishing) URL:[Link]
  • Title: Recent progress in synthesis and application of furoxan. Source: RSC Advances URL:[Link]
  • Title: Reactions of a Stable Benzonitrile Oxide with Aminopyridines.
  • Title: Recent progress in synthesis and application of furoxan. Source: RSC Publishing URL:[Link]
  • Title: Base‐Catalyzed Domino Reaction Between Aldoxime and N‐Chlorosuccinimide in Alcohol: One‐Pot Synthesis of Alkyl 3‐(3‐Aryl‐1,2,4‐oxadiazol‐5‐yl)propanoates.
  • Title: Recent progress in synthesis and application of furoxan.
  • Title: Synthesis of Furoxan Derivatives Based on 4-Aminofuroxan-3-carboxylic Acid Azide.
  • Title: N-Chlorosuccinimide: The Reliable Oxidizing Agent for Organic Reactions. Source: Nanjing Suru Chemical Co., Ltd URL:[Link]
  • Title: N-Chlorosuccinimide (NCS). Source: Organic Chemistry Portal URL:[Link]
  • Title: Methods for the ring formation of furoxan (a) and benzofuroxan (b).
  • Title: Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions. Source: PMC - NIH URL:[Link]
  • Title: Plausible mechanism for the synthesis of furoxan.
  • Title: Convenient Conversion of Aldoximes into Nitriles with N-Chlorosuccinimide and Pyridine.
  • Title: Unveiling Hydrogen Bonding and Solvent Effects on Directed Nitrile Oxide [3 + 2] Cycloaddition Reactions. Source: NIH URL:[Link]
  • Title: A surprising new route to 4-nitro-3-phenylisoxazole. Source: PubMed URL:[Link]
  • Title: Understanding the molecular mechanism of the [3+2] cycloaddition reaction of benzonitrile oxide toward electron-rich N-vinylpyrrole: A DFT Study.
  • Title: Corey–Kim oxid
  • Title: this compound.
  • Title: Preparation of Benzonitriles, Part 3: By Ammoxid
  • Title: Regioselective Synthesis of NO-Donor (4-Nitro-1,2,3-triazolyl)furoxans via Eliminative Azide–Olefin Cycloaddition. Source: MDPI URL:[Link]
  • Title: 4-phenylsemicarbazide. Source: Organic Syntheses Procedure URL:[Link]
  • Title: Acetoacetonitrile, 2-(p-chlorophenyl)-4-phenyl. Source: Organic Syntheses Procedure URL:[Link]

Sources

Technical Support Center: 4-Phenyl-3-furoxancarbonitrile Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 4-Phenyl-3-furoxancarbonitrile. This resource is designed for researchers, scientists, and drug development professionals who are actively working with this compound. Here, we address common challenges and provide practical, field-tested solutions to ensure you achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

This compound is a heterocyclic compound of significant interest due to its activity as a nitric oxide (NO) donor, soluble guanylate cyclase activator, and platelet aggregation inhibitor.[1] However, the unique furoxan ring structure, while essential for its biological activity, also presents specific purification challenges. The labile nature of the furoxan ring, potential for thermal rearrangement, and the presence of closely related impurities necessitate carefully optimized purification protocols.[2][3]

This guide provides a structured approach to troubleshooting common issues encountered during the purification of this compound, ensuring the integrity and purity of your final compound.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: Low Recovery After Recrystallization

Question: I am experiencing significant product loss during the recrystallization of this compound. What are the likely causes and how can I improve my yield?

Answer:

Low recovery during recrystallization is a frequent challenge and can stem from several factors related to solvent choice, temperature, and the inherent properties of the compound.

Probable Causes & Solutions:

  • Inappropriate Solvent System: The solubility of this compound is a critical parameter. While soluble in ethanol (25 mg/mL), using a single, highly effective solvent can lead to the compound remaining in the mother liquor even after cooling.

    • Solution: Employ a binary solvent system. A good starting point is a solvent in which the compound is soluble at elevated temperatures (e.g., ethanol, methanol) and an anti-solvent in which it is poorly soluble (e.g., water, hexane). Dissolve the crude product in a minimal amount of the hot primary solvent and then slowly add the anti-solvent until turbidity is observed. Allow the solution to cool slowly.

  • Excessive Solvent Volume: Using too much solvent will prevent the solution from becoming supersaturated upon cooling, thus hindering crystallization.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures that the solution is saturated, promoting crystal formation as it cools.

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of fine, impure crystals or oils, which are difficult to collect and can trap impurities.

    • Solution: Allow the crystallization mixture to cool to room temperature slowly and undisturbed. Subsequently, place it in an ice bath or refrigerator to maximize crystal precipitation.

Experimental Protocol: Optimized Recrystallization

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • While the solution is still hot, add distilled water dropwise until the solution becomes slightly cloudy.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least one hour to complete the crystallization process.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Issue 2: Persistent Impurities After Column Chromatography

Question: I am using silica gel column chromatography to purify this compound, but I am still observing impurities in my final fractions. How can I improve the separation?

Answer:

While furoxans are generally stable on silica gel, co-elution with structurally similar byproducts can occur.[2][3] The choice of eluent and column parameters are crucial for achieving high purity.

Probable Causes & Solutions:

  • Inappropriate Eluent Polarity: If the eluent system is too polar, the compound and impurities may travel up the column too quickly, resulting in poor separation. Conversely, an eluent that is not polar enough may lead to very slow elution and band broadening.

    • Solution: A common eluent system for furoxan derivatives is a mixture of petroleum ether and ethyl acetate.[4][5] Start with a low polarity mixture (e.g., 10:1 petroleum ether:ethyl acetate) and gradually increase the polarity to elute your target compound. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent system beforehand.

  • Column Overloading: Loading too much crude product onto the column will exceed its separation capacity, leading to overlapping bands of the product and impurities.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used for the column.

  • Decomposition on Silica Gel: Although generally stable, some furoxan derivatives can be sensitive to the acidic nature of silica gel, leading to partial decomposition during chromatography.[6]

    • Solution: If decomposition is suspected, consider using neutral alumina as the stationary phase or deactivating the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent system.

Data Presentation: Eluent Systems for Furoxan Purification

Eluent System (v/v)ApplicationReference
Petroleum Ether / Ethyl Acetate (ranging from 10:1 to 3:1)General purification of furoxan derivatives.[4][5]
Dichloromethane / Methanol (20:1)Used for some furoxans, but can lead to decomposition.[6]
Issue 3: Thermal Instability and Isomerization

Question: My purified this compound appears to be degrading or changing over time, even during purification. What is happening and how can I prevent it?

Answer:

Furoxans can undergo thermal isomerization at temperatures above 100°C.[2] This is a significant challenge, as it can lead to the formation of the regioisomeric impurity, 3-Phenyl-4-furoxancarbonitrile, which can be difficult to separate.

Probable Causes & Solutions:

  • High Temperatures During Purification: Using high heat for extended periods during recrystallization or solvent removal can trigger isomerization.

    • Solution: Avoid prolonged heating. When performing recrystallization, bring the solvent to a boil, dissolve the compound, and then allow it to cool. For solvent removal, use a rotary evaporator at a reduced pressure and a moderate temperature (e.g., < 40°C).

  • Improper Storage: Storing the compound at room temperature or in the light can lead to slow degradation over time.

    • Solution: this compound should be stored at 2-8°C in a tightly sealed, light-resistant container.

Visualization: Furoxan Isomerization Pathway

Furoxan_Isomerization This compound This compound Intermediate Intermediate This compound->Intermediate Δ (>100°C) 3-Phenyl-4-furoxancarbonitrile 3-Phenyl-4-furoxancarbonitrile Intermediate->3-Phenyl-4-furoxancarbonitrile Ring Re-closure

Caption: Thermal rearrangement of the furoxan ring.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance of pure this compound?

  • A1: Pure this compound is typically a powder. Any significant coloration may indicate the presence of impurities.

Q2: Which analytical techniques are best for assessing the purity of this compound?

  • A2: A combination of techniques is recommended:

    • Thin Layer Chromatography (TLC): For rapid, qualitative assessment of purity and for optimizing solvent systems for column chromatography. A purity of ≥99% by TLC is a common specification.

    • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis. Purity of >95% is often required for biological testing.[7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural confirmation and can reveal the presence of isomers or other impurities. The chemical shifts of the C3 and C4 carbons of the furoxan ring (around 115 and 160 ppm, respectively) are particularly useful for identifying the correct regioisomer.[2]

    • Mass Spectrometry (MS): To confirm the molecular weight (187.15 g/mol ).[1]

Q3: Are there any specific safety precautions I should take when handling this compound?

  • A3: Yes, this compound is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation.[1] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: Can I use distillation to purify this compound?

  • A4: Distillation is generally not recommended for this compound due to its thermal lability. The high temperatures required for distillation would likely cause significant decomposition and isomerization.[2][6]

Visualization: Purification Workflow Decision Tree

Purification_Workflow start Crude Product recrystallization Recrystallization (Ethanol/Water) start->recrystallization purity_check1 Purity Check (TLC/HPLC) recrystallization->purity_check1 column_chrom Column Chromatography (Silica Gel, PE/EA) purity_check1->column_chrom Impurities Present final_product Pure Product (Store at 2-8°C) purity_check1->final_product Purity >99% purity_check2 Purity Check (TLC/HPLC/NMR) column_chrom->purity_check2 purity_check2->recrystallization Impurities Present purity_check2->final_product Purity >99%

Caption: Decision tree for selecting a purification strategy.

References

  • Recent progress in synthesis and applic
  • This compound | C9H5N3O2 | CID 1756. PubChem - NIH. [Link]
  • Recent progress in synthesis and application of furoxan. Kobe University Repository. [Link]
  • Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. PubMed Central. [Link]
  • Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[8][8]bicyclic Structures. MDPI. [Link]
  • Synthesis, Spectroscopy and Structure of the Parent Furoxan (HCNO)2.
  • Mechanochemical Dimerization of Aldoximes to Furoxans. PMC - NIH. [Link]

Sources

Furoxan Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for furoxan synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of furoxan chemistry. The labile nature of the furoxan ring often leads to challenging syntheses and a variety of side reactions.[1][2][3][4][5][6] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles in your research.

Troubleshooting Guide: Common Issues in Furoxan Synthesis

This section addresses specific problems you may encounter during your experiments, offering explanations for their causes and actionable solutions.

Q1: I am observing a significant amount of nitrile byproduct in my reaction. What is causing this and how can I prevent it?

A: The formation of nitrile compounds is a common side reaction in furoxan synthesis, often stemming from the ring-opening of the furoxan core.[3] This is particularly prevalent when the furoxan ring is subjected to certain nucleophiles or reaction conditions.

Causality and Mechanism:

The furoxan ring, despite its aromatic character, possesses a relatively low stabilization energy due to the presence of multiple heteroatom-heteroatom bonds, making it susceptible to ring cleavage.[3] Nucleophilic attack, especially by nitrogen nucleophiles, can readily induce ring-opening reactions.[3]

For instance, in the synthesis of 4-sulfonyloxy furoxans from 4-hydroxyfuroxan ammonium salts, the use of sulfonyl chlorides can lead to the formation of a significant amount of nitrile byproduct. This is due to the in situ generation of Bu₄NCl, which acts as a nucleophile and attacks the furoxan ring, causing it to open.[3][7]

Troubleshooting and Optimization:

  • Reagent Selection: When converting 4-hydroxyfuroxan ammonium salts to 4-sulfonyloxy furoxans, use sulfonic acid anhydrides instead of sulfonyl chlorides to avoid the formation of chloride ions that can initiate ring-opening.[3][7]

  • Control of Nucleophiles: Be mindful of the nucleophiles present in your reaction mixture. If a strong nucleophile is required for a desired transformation on a substituent, consider a synthetic route that introduces the furoxan ring at a later stage.

  • Reaction Conditions: Avoid harsh conditions such as high temperatures or highly concentrated solutions, which can promote ring-opening.[3]

Q2: My furoxan synthesis is resulting in a low yield and a complex mixture of products. How can I improve the yield and purity?

A: Low yields in furoxan synthesis can be attributed to a variety of factors, including competing side reactions, suboptimal reaction conditions, and procedural issues during workup.[8][9][10]

Potential Causes and Solutions:

  • Ring Instability: The inherent lability of the furoxan ring is a primary contributor to low yields.[3][5][6] Careful selection of synthetic routes and reaction conditions is crucial.

  • Side Reactions: As discussed in Q1, ring-opening to form nitriles is a major issue. Other side reactions include the formation of regioisomers and other heterocyclic byproducts.

  • Reagent Stoichiometry and Quality: Ensure the correct molar ratios of your reactants. For example, in mechanochemical synthesis from aldoximes, an excess of base can be detrimental to the yield.[11] The purity of starting materials is also critical.

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products.[8]

  • Purification Strategy: Furoxans can be sensitive to purification conditions. While many are stable enough for silica gel chromatography, some may require alternative purification methods like recrystallization to avoid decomposition.[3]

Workflow for Troubleshooting Low Yields:

TroubleshootingWorkflow start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temperature, Solvent, pH) check_reagents->check_conditions monitor_reaction Monitor Reaction by TLC check_conditions->monitor_reaction optimize_workup Optimize Workup and Purification monitor_reaction->optimize_workup Incomplete reaction or degradation? analyze_byproducts Characterize Byproducts (NMR, MS) monitor_reaction->analyze_byproducts Side products observed? success Improved Yield optimize_workup->success modify_route Modify Synthetic Route analyze_byproducts->modify_route modify_route->start

Caption: A logical workflow for diagnosing and resolving low yields in furoxan synthesis.

Q3: I am getting a mixture of regioisomers. How can I control the regioselectivity of my furoxan synthesis?

A: The formation of regioisomers is a common challenge in the synthesis of unsymmetrically substituted furoxans.[3] The regioselectivity is often influenced by the synthetic method and the nature of the substituents.

Strategies for Regiocontrol:

  • Post-Ring Introduction of Substituents (PRIS): The PRIS strategy can offer better regiocontrol.[3][5][6] For example, in SNAr reactions of furoxans, the C4 position is generally more electron-deficient and therefore more susceptible to nucleophilic attack than the C3 position.[3][7] This inherent electronic preference can be exploited to achieve regioselective substitution.

  • Directed Synthesis: In some cases, a specific regioisomer can be favored by choosing a particular synthetic route. For instance, the synthesis of (4-nitro-1,2,3-triazolyl)furoxans via eliminative azide-olefin cycloaddition has been shown to be regioselective.[12]

  • Isomerization: Furoxans can undergo thermal or photochemical isomerization. While this can sometimes be a side reaction, it can also be used to convert an undesired regioisomer into the desired one, although this is not a universally applicable solution.

MethodRegioselectivityNotes
SNAr on 4-substituted furoxans High for the 4-positionThe C4 carbon is more electrophilic.[3][7]
Oxidative cyclization of vic-dioximes Can be variableDepends on the substituents on the dioxime.
Dimerization of nitrile oxides Not applicable for unsymmetrical furoxansLeads to symmetrically substituted furoxans.[13][14]

Frequently Asked Questions (FAQs)

Q: What are the most common methods for synthesizing the furoxan ring?

A: The most common methods include:

  • Oxidative cyclization of vic-dioximes: This is a widely used method where a 1,2-dioxime is oxidized using various reagents like sodium hypochlorite or (diacetoxyiodo)benzene.[15][16][17]

  • Dimerization of nitrile oxides: Nitrile oxides, generated in situ from precursors like aldoximes or hydroximoyl chlorides, can dimerize to form symmetrically substituted furoxans.[11][13][14][18]

  • From terminal alkenes: Reaction of terminal alkenes with N₂O₃ can readily produce nitrofuroxans, which are versatile intermediates.[3]

Q: Are furoxans stable compounds?

A: The stability of furoxans can vary significantly depending on their substituents.[3] While many furoxans are stable enough to be purified by silica gel chromatography and stored at room temperature, the furoxan ring is inherently labile and can be susceptible to ring-opening reactions under certain conditions (e.g., in the presence of strong nucleophiles, high temperatures).[1][3] Furoxans with high-energy functional groups, developed as energetic materials, can be thermally sensitive.

Q: How can I distinguish between the two regioisomers of a furoxan?

A: ¹³C NMR spectroscopy is a powerful tool for distinguishing between furoxan regioisomers. The chemical shifts of the C3 and C4 carbons are typically well-separated, with the C3 carbon appearing at a higher magnetic field (around 115 ppm) and the C4 carbon at a lower field (around 160 ppm). This difference is due to the mesomeric electron donation from the exocyclic oxygen to the C3 carbon.[3] Single-crystal X-ray diffraction provides definitive structural confirmation.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Disubstituted Furoxans via Mechanochemical Dimerization of Aldoximes

This protocol is adapted from a solvent-free, mechanochemical method which offers high efficiency and mild reaction conditions.[11]

Materials:

  • Aldoxime (0.4 mmol)

  • Sodium chloride (NaCl, 24.4 mg, 0.4 mmol)

  • Oxone® (247.4 mg, 0.4 mmol)

  • Triethylamine (NEt₃, 56 µL, 0.4 mmol)

  • Milling vessel and balls (e.g., stainless steel)

  • Planetary ball mill or mixer mill

Procedure:

  • To a milling vessel, add the aldoxime, NaCl, Oxone®, and triethylamine.

  • Add the milling balls to the vessel.

  • Mill the mixture at room temperature for the appropriate time (typically 30-60 minutes, monitor by TLC).

  • After the reaction is complete, add dichloromethane (DCM) to the vessel and stir to dissolve the product.

  • Filter the mixture to remove insoluble inorganic salts.

  • Wash the solid residue with additional DCM.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol1 start Combine Aldoxime, NaCl, Oxone®, and NEt₃ in Milling Vessel mill Mechanochemical Milling (30-60 min, RT) start->mill extract Extract with DCM mill->extract filter Filter to Remove Solids extract->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography concentrate->purify product Isolated Furoxan purify->product

Caption: Workflow for the mechanochemical synthesis of furoxans.

Protocol 2: Synthesis of 4-Alkynylfuroxans from 4-Nitrofuroxans

This protocol describes a C-C bond-forming reaction on the furoxan ring via nucleophilic substitution.[3][7]

Materials:

  • 4-Nitrofuroxan (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • n-Butyllithium (n-BuLi, 1.1 equiv of a solution in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous conditions (e.g., nitrogen or argon atmosphere)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the terminal alkyne in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add n-BuLi solution dropwise and stir for 30 minutes at -78 °C to form the lithium acetylide.

  • In a separate flame-dried flask, dissolve the 4-nitrofuroxan in anhydrous THF and cool to -78 °C.

  • Slowly transfer the lithium acetylide solution to the 4-nitrofuroxan solution via cannula.

  • Stir the reaction mixture at -78 °C and allow it to warm to room temperature over several hours (monitor by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Recent progress in synthesis and application of furoxan - RSC Publishing. (2023-02-09).
  • Recent progress in synthesis and application of furoxan - ResearchGate. (2023-02-06).
  • Recent progress in synthesis and application of furoxan - PMC - NIH. (2023-02-09).
  • Mechanochemical Dimerization of Aldoximes to Furoxans - PMC - NIH. (2022-04-18).
  • Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents - PubMed Central.
  • Synthetic Strategies Toward Nitrogen-Rich Energetic Compounds Via the Reaction Characteristics of Cyanofurazan/Furoxan - NIH. (2022-03-17).
  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study | Request PDF - ResearchGate. (2025-08-06).
  • Proposed mechanism for the dimerization of nitrile oxides to furoxans. - ResearchGate.
  • Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions - PMC - NIH. (2022-03-08).
  • Regioselective Synthesis of NO-Donor (4-Nitro-1,2,3-triazolyl)furoxans via Eliminative Azide–Olefin Cycloaddition - MDPI. (2023-10-07).
  • Recent progress in synthesis and application of furoxan - ResearchGate. (2023-02-06).
  • Recent progress in synthesis and application of furoxan - RSC Publishing.
  • Optimization of the reaction conditions for generation of nitrile oxide... - ResearchGate.
  • Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[19][19]bicyclic Structures - MDPI. (2023-05-16).
  • Novel vic-dioximes: synthesis, structure characterization, and antimicrobial activity evaluation - PMC - NIH.
  • New Strategy for Enhancing Energetic Properties by Regulating Trifuroxan Configuration: 3,4-Bis(3-nitrofuroxan-4-yl)furoxan - PMC - PubMed Central. (2019-03-13).
  • Synthesis and Characterization of Bisnitrofurazanofuroxan - SciSpace.
  • Synthesis of 3-methyl-4-nitrofuroxan 1. - ResearchGate.
  • Recent progress in synthesis and application of furoxan - Kobe University. (2023-02-09).
  • benzofurazan oxide - Organic Syntheses Procedure.
  • Novel vic-dioximes: synthesis, structure characterization, and antimicrobial activity evaluation - PubMed.
  • (PDF) New Strategy for Enhancing Energetic Properties by Regulating Trifuroxan Configuration: 3,4-Bis(3-nitrofuroxan-4-yl)furoxan - ResearchGate.
  • Assembly of Nitrofurazan and Nitrofuroxan Frameworks for High-Performance Energetic Materials - ResearchGate. (2025-08-26).

Sources

stability issues of 4-Phenyl-3-furoxancarbonitrile in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Phenyl-3-furoxancarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the knowledge to anticipate and resolve potential experimental challenges, ensuring the reliability and reproducibility of your results.

Introduction to this compound and its Stability Profile

This compound is a heterocyclic compound belonging to the furoxan class, which is widely recognized for its capacity to act as a nitric oxide (NO) donor.[1][2][3] This property makes it a valuable tool in various biological studies, including those related to vasodilation, platelet aggregation inhibition, and as a soluble guanylate cyclase activator.[1][2][4] However, the very mechanism that underlies its biological activity—the release of NO—is intrinsically linked to its chemical stability, particularly in solution.

The primary pathway for the degradation of this compound in a biological or experimental setting is through a thiol-mediated reaction.[1][3] In the presence of sulfhydryl-containing molecules such as cysteine, glutathione, or even proteins with exposed thiol groups, the furoxan ring undergoes nucleophilic attack, leading to ring-opening and the subsequent release of nitric oxide. This process results in the formation of degradation products, including phenylcyanoglyoxime and 5-amino-3-phenyl-4-(phenylthio)isoxazole.[1] Understanding and controlling this degradation is paramount for obtaining accurate and reproducible experimental outcomes.

Troubleshooting Guide

This section addresses common experimental issues encountered when working with this compound solutions. Each problem is followed by potential causes and actionable solutions.

Issue 1: Inconsistent or lower-than-expected biological activity of the compound.

Potential Cause 1: Degradation of this compound in stock solution.

  • Explanation: Stock solutions, especially if not stored properly, can degrade over time, leading to a lower effective concentration of the active compound.

  • Solution:

    • Preparation: Prepare stock solutions in an appropriate solvent such as ethanol, where it is soluble up to 25 mg/mL.[1] For aqueous buffers, prepare fresh solutions for each experiment or assess stability over the desired experimental timeframe.

    • Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[5][6][7] Solid this compound should be stored at 2-8°C for short-term and -20°C for long-term storage.[1][7]

    • Verification: If degradation is suspected, the concentration and purity of the stock solution can be verified using analytical techniques such as HPLC-UV.

Potential Cause 2: Rapid degradation in the experimental medium.

  • Explanation: The presence of thiols (e.g., in cell culture media containing amino acids like cysteine, or in buffers with thiol-based reducing agents) will accelerate the degradation of this compound.[1][3]

  • Solution:

    • Medium Composition: Be aware of the composition of your experimental buffer or medium. If it contains high concentrations of thiols, expect a shorter half-life of the compound.

    • Time-Course Experiments: Perform time-course experiments to understand the kinetics of your compound in the specific experimental setup.

    • Control Experiments: Include a "degraded" control by pre-incubating this compound in the experimental medium for a period sufficient to cause significant degradation before adding it to your assay. This will help differentiate between the effects of the intact compound and its degradation products.

Issue 2: High variability between experimental replicates.

Potential Cause 1: Inconsistent preparation of working solutions.

  • Explanation: If the compound precipitates upon dilution from a concentrated stock into an aqueous buffer, the actual concentration in solution will be lower and more variable.

  • Solution:

    • Dilution Method: When diluting the stock solution, add it to the aqueous buffer with vigorous vortexing or stirring to ensure proper mixing and minimize precipitation.

    • Solubility Check: Visually inspect the working solution for any signs of precipitation. If solubility is an issue, consider using a co-solvent or preparing a more dilute stock solution.

Potential Cause 2: Photodegradation.

  • Solution:

    • Protection from Light: Prepare and handle solutions of this compound in a manner that minimizes exposure to light. Use amber vials or wrap containers in aluminum foil.[9]

    • Dark Control: Include a control group that is handled entirely in the dark to assess the potential impact of light on your experimental outcome.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: Ethanol is a suitable solvent, with a reported solubility of up to 25 mg/mL.[1] For biological experiments, DMSO is also a common choice for preparing high-concentration stock solutions.[6] Always use anhydrous, high-purity solvents.

Q2: How should I store my this compound solutions?

A2: For long-term stability, it is recommended to store stock solutions in single-use aliquots at -20°C or -80°C.[5][6][7] Avoid repeated freeze-thaw cycles. Aqueous working solutions should ideally be prepared fresh for each experiment.

Q3: My experimental buffer contains DTT/β-mercaptoethanol. Will this affect the stability of this compound?

A3: Yes, absolutely. Dithiothreitol (DTT) and β-mercaptoethanol are potent reducing agents containing thiol groups. They will react with this compound, leading to its rapid degradation and the release of nitric oxide.[1][3] You should account for this interaction in your experimental design.

Q4: How can I measure the stability of this compound in my specific experimental buffer?

A4: You can perform a stability study by incubating a solution of the compound in your buffer at the experimental temperature. At various time points, take aliquots and analyze the remaining concentration of this compound using a suitable analytical method like reverse-phase HPLC with UV detection.

Q5: What are the primary degradation products of this compound?

A5: In the presence of thiols, the main degradation products are phenylcyanoglyoxime and 5-amino-3-phenyl-4-(phenylthio)isoxazole.[1]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Solution using HPLC-UV

This protocol provides a framework for determining the stability of this compound in a specific buffer.

Materials:

  • This compound

  • Your experimental buffer of interest

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA) or formic acid

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Prepare a stock solution of this compound (e.g., 10 mM in ethanol).

  • Prepare the test solution by diluting the stock solution to a final concentration (e.g., 100 µM) in your experimental buffer.

  • Incubate the test solution at your desired experimental temperature (e.g., 37°C).

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the test solution.

  • Immediately quench the reaction by diluting the aliquot in a cold mobile phase (e.g., 50:50 acetonitrile:water with 0.1% TFA) to prevent further degradation.

  • Analyze the samples by HPLC-UV. Monitor the peak area of this compound at an appropriate wavelength (e.g., determined by a UV scan).

  • Plot the percentage of remaining this compound against time to determine its stability profile in your buffer.

Data and Visualization

Table 1: Factors Influencing the Stability of this compound in Solution
FactorInfluence on StabilityRationale
Thiols Decreases stabilityMediates the primary degradation pathway through nucleophilic attack on the furoxan ring, leading to NO release.[1][3]
Elevated Temperature Likely decreases stabilityGenerally increases the rate of chemical reactions, including degradation.
Extreme pH May decrease stabilityCan potentially catalyze hydrolysis or other degradation pathways of the furoxan ring or nitrile group.[10]
Light Exposure Potentially decreases stabilityPhotons can provide the energy to initiate degradation reactions in photosensitive molecules.[8][9]
Diagrams

Thiol_Mediated_Degradation cluster_reactants Reactants cluster_process Reaction cluster_products Products PF3FC This compound RingOpening Nucleophilic Attack & Ring Opening PF3FC->RingOpening Thiol Thiol (R-SH) Thiol->RingOpening NO Nitric Oxide (NO) RingOpening->NO DegradationProducts Degradation Products (e.g., Phenylcyanoglyoxime) RingOpening->DegradationProducts Troubleshooting_Workflow Start Inconsistent/Low Activity CheckStock Check Stock Solution (Age, Storage) Start->CheckStock CheckMedium Assess Experimental Medium (Presence of Thiols) CheckStock->CheckMedium Stock OK PrepareFresh Prepare Fresh Stock Solution CheckStock->PrepareFresh Degradation Suspected RunStabilityAssay Perform Stability Assay (Protocol 1) CheckMedium->RunStabilityAssay Thiols Present ReRun Re-run Experiment CheckMedium->ReRun No Obvious Issues PrepareFresh->ReRun AdjustProtocol Adjust Experimental Protocol (e.g., shorter incubation) RunStabilityAssay->AdjustProtocol AdjustProtocol->ReRun

Sources

Technical Support Center: Optimizing Nitric Oxide Release from 4-Phenyl-3-furoxancarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with the potent nitric oxide (NO) donor, 4-Phenyl-3-furoxancarbonitrile. This guide is designed to provide in-depth troubleshooting assistance and answer frequently asked questions to ensure the success and reproducibility of your experiments. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested advice to help you navigate the nuances of working with this compound.

Introduction: The Chemical Biology of this compound

This compound is a member of the furoxan (1,2,5-oxadiazole-2-oxide) class of heterocyclic compounds, which are renowned for their ability to release nitric oxide under specific physiological conditions.[1][2] The release of NO is not spontaneous; it is critically dependent on the presence of thiol-containing cofactors, such as glutathione (GSH), which are abundant in biological systems.[1][3][4] This thiol-dependent activation mechanism involves the nucleophilic attack of a thiolate anion on the furoxan ring, leading to ring-opening and subsequent release of NO.[2][5] This controlled release mechanism makes this compound a valuable tool for studying NO signaling pathways and a promising scaffold for the development of novel therapeutics for cardiovascular and other diseases.[1][6][7]

Troubleshooting Guide: A Problem-Solution Approach

This section addresses common issues encountered during experiments with this compound, providing a logical workflow for diagnosis and resolution.

Problem 1: Inconsistent or No Detectable Nitric Oxide Release

This is one of the most frequent challenges. The following step-by-step guide will help you systematically identify the root cause.

Diagnostic Workflow:

  • Verify Thiol Cofactor Presence and Concentration:

    • Rationale: The release of NO from this compound is absolutely dependent on the presence of thiols.[1] Without a suitable thiol source, the furoxan ring will not be cleaved to release NO.

    • Action: Ensure that your reaction buffer or cell culture medium is supplemented with a thiol-containing compound. Glutathione (GSH) is the most common physiological thiol and is often used in in vitro assays.[3][8] If you are using a purified system, you must add an exogenous thiol. For cellular experiments, be aware that intracellular GSH levels can vary between cell types and under different experimental conditions.[9][10]

    • Optimization: Perform a concentration-response experiment to determine the optimal thiol concentration for your system. A typical starting point for in vitro assays is in the range of 1-10 mM for GSH.

  • Assess Compound Integrity and Purity:

    • Rationale: The purity of your this compound is paramount. Impurities or degradation of the compound can lead to reduced or absent NO release.

    • Action: Whenever possible, obtain the compound from a reputable supplier with a certificate of analysis.[11][12] If you have synthesized the compound in-house, verify its identity and purity using standard analytical techniques such as NMR, mass spectrometry, and HPLC.

    • Storage: Store the compound under the recommended conditions (typically at 2-8°C, protected from light and moisture) to prevent degradation.

  • Evaluate Your Nitric Oxide Detection Method:

    • Rationale: The choice of NO detection method and its proper execution are critical. Different methods have varying sensitivities, specificities, and potential interferences.[13][14]

    • Common Methods & Troubleshooting:

      • Griess Assay: This colorimetric method detects nitrite (NO₂⁻), a stable oxidation product of NO in aqueous solutions.[13][14]

        • Issue: Low signal. Solution: Ensure your assay has sufficient time to accumulate nitrite. Also, be aware that some media components can interfere with the Griess reaction.[15] Run a positive control with a known concentration of sodium nitrite.

      • Electrochemical Sensors (NO-selective electrodes): These provide real-time measurement of NO.

        • Issue: No signal or noisy baseline. Solution: Calibrate the sensor according to the manufacturer's instructions immediately before use. Ensure the sensor membrane is not damaged or fouled.

      • Fluorescent Probes (e.g., DAF-FM): These are used for intracellular NO detection.

        • Issue: High background fluorescence or no increase in signal. Solution: Optimize probe loading concentration and incubation time. Be cautious of autoxidation of the probe and potential artifacts. Include appropriate controls, such as cells treated with an NO scavenger (e.g., cPTIO).[16]

Troubleshooting Flowchart:

troubleshooting_workflow start Problem: No/Low NO Release check_thiol Is a thiol cofactor present at an appropriate concentration? start->check_thiol check_compound Is the this compound pure and intact? check_thiol->check_compound Yes solution_thiol Solution: Add/optimize thiol concentration (e.g., GSH). check_thiol->solution_thiol No check_detection Is the NO detection method validated and working correctly? check_compound->check_detection Yes solution_compound Solution: Verify compound purity via analytical methods. Ensure proper storage. check_compound->solution_compound No solution_detection Solution: Calibrate sensor, run positive controls (e.g., nitrite standard for Griess), and check for interferences. check_detection->solution_detection No end_node Successful NO Detection check_detection->end_node Yes solution_thiol->check_thiol solution_compound->check_compound solution_detection->check_detection

Caption: Troubleshooting workflow for absent or low NO release.

Problem 2: High Variability in Experimental Replicates

High variability can obscure real biological effects and make data interpretation difficult.

Potential Causes and Solutions:

  • Inconsistent Thiol Concentrations: Minor variations in the preparation of stock solutions can lead to significant differences in NO release.

    • Solution: Prepare a large batch of thiol-containing buffer or media for each experiment to ensure consistency across all replicates.

  • Oxygen Tension Fluctuations: The reaction of NO with oxygen to form nitrite is a key step in many detection methods.

    • Solution: Standardize incubation conditions. For endpoint assays like the Griess assay, ensure all samples are processed under the same atmospheric conditions. For real-time measurements, allow the system to equilibrate before adding the NO donor.

  • Cellular Health and Density: In cell-based assays, the physiological state of the cells will directly impact intracellular thiol levels and enzymatic activity.

    • Solution: Use cells at a consistent passage number and confluency. Ensure cell viability is high before starting the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of NO release from this compound?

A1: The release of nitric oxide from this compound is initiated by a nucleophilic attack of a thiolate anion (RS⁻) on the furoxan ring.[2] This attack leads to the cleavage of the N-O bond of the ring, followed by a series of rearrangements that ultimately liberate one molecule of nitric oxide. The reaction also produces other byproducts.[1]

Mechanism of Thiol-Mediated NO Release:

no_release_mechanism furoxan This compound intermediate Unstable Intermediate furoxan->intermediate Nucleophilic Attack thiol Thiol (R-SH) thiolate Thiolate (R-S⁻) thiol->thiolate Deprotonation thiolate->intermediate no_release Nitric Oxide (NO) Release intermediate->no_release byproducts Byproducts intermediate->byproducts

Caption: Simplified mechanism of thiol-dependent NO release.

Q2: Can I use other thiols besides glutathione?

A2: Yes, other thiol-containing molecules, such as cysteine and N-acetylcysteine (NAC), can also facilitate NO release from furoxans.[17] However, the efficiency of NO release can vary depending on the specific thiol used, its concentration, and the pKa of the sulfhydryl group. Glutathione is often the preferred choice for in vitro studies aiming to mimic physiological conditions due to its high intracellular concentration.[8][18]

Q3: What are the appropriate controls for an experiment using this compound?

A3: A robust experimental design with proper controls is essential.[16][19]

Control TypePurposeExample
Vehicle Control To account for any effects of the solvent used to dissolve the compound.The solvent (e.g., DMSO, ethanol) at the same final concentration used for the test compound.
Thiol-Only Control To ensure the thiol cofactor itself does not elicit a response.The reaction buffer or media containing the thiol, but not the NO donor.
NO Scavenger Control To confirm that the observed biological effect is indeed mediated by nitric oxide.Co-incubation of the NO donor with an NO scavenger like carboxy-PTIO (cPTIO).
Inactive Analog Control To distinguish effects of the parent molecule from those of NO.If available, use a structurally related furazan analog that does not release NO.[3][5]

Q4: How does pH affect NO release?

A4: The pH of the environment can influence the rate of NO release primarily by affecting the concentration of the reactive thiolate anion (RS⁻). The Henderson-Hasselbalch equation dictates the equilibrium between the protonated thiol (RSH) and the deprotonated thiolate (RS⁻). A more alkaline pH will favor the formation of the thiolate, potentially increasing the rate of the initial nucleophilic attack on the furoxan ring. Therefore, maintaining a stable and physiologically relevant pH (e.g., 7.4) is crucial for reproducible results.

Q5: Are there any known side reactions or interfering substances I should be aware of?

A5: Yes. The reaction of this compound with thiols can produce byproducts other than NO.[1] While often not biologically active in the same way as NO, it is important to be aware of their existence, especially in long-term experiments. Additionally, components of complex biological media, such as certain vitamins or amino acids, have been shown to scavenge NO, which could lead to an underestimation of the amount of NO released.[15] When possible, conduct preliminary experiments in simpler buffered solutions to characterize the NO release profile before moving to more complex media.

Experimental Protocols

Protocol 1: Quantification of NO Release using the Griess Assay

This protocol provides a general framework for measuring nitrite, a stable end-product of NO oxidation, in a 96-well plate format.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a fresh 20 mM solution of glutathione (GSH) in phosphate-buffered saline (PBS), pH 7.4.

    • Prepare Griess Reagent by mixing equal volumes of 1% (w/v) sulfanilamide in 5% phosphoric acid and 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Prepare a nitrite standard curve (e.g., 0-100 µM) using sodium nitrite in the same buffer as your samples.

  • Experimental Setup:

    • In a 96-well plate, add your experimental samples. For a simple in vitro release assay, combine PBS (pH 7.4), GSH (final concentration 1-10 mM), and your desired concentration of this compound.

    • Include all necessary controls (vehicle, GSH only).

    • The final volume in each well should be consistent (e.g., 100 µL).

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours) to allow for NO release and its conversion to nitrite.

  • Griess Reaction:

    • Add 100 µL of Griess Reagent to each well.

    • Incubate at room temperature for 10-15 minutes, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration in your samples by comparing their absorbance to the nitrite standard curve.

References

  • Medana, C., Ermondi, G., Fruttero, R., Di Stilo, A., Ferretti, C., & Gasco, A. (1994). Furoxans as Nitric Oxide Donors. This compound: Thiol-Mediated Nitric Oxide Release and Biological Evaluation. Journal of Medicinal Chemistry, 37(25), 4412–4416. [Link]
  • Gasco, A., & Fruttero, R. (2004). NO donors: Focus on furoxan derivatives. Pure and Applied Chemistry, 76(5), 973–981. [Link]
  • Feelisch, M., & Stamler, J. S. (Eds.). (1996). Methods in Nitric Oxide Research. John Wiley & Sons.
  • Hetrick, E. M., & Schoenfisch, M. H. (2009). Accurate Nitric Oxide Measurements from Donors in Cell Media: Identification of Scavenging Agents. Analytical Chemistry, 81(15), 6247–6255. [Link]
  • Matsubara, R., & Hayashi, M. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13(7), 4358–4376. [Link]
  • Del Soldato, P., et al. (1996). The involvement of the release of nitric oxide in the pharmacological activity of the new furoxan derivative CHF 2363. British Journal of Pharmacology, 118(4), 831–836. [Link]
  • Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 43(5), 645–657. [Link]
  • ResearchGate. (n.d.). 13 questions with answers in NITRIC OXIDE DONORS | Science topic. [Link]
  • Carpenter, A. W., & Schoenfisch, M. H. (2012). Analytical Chemistry of Nitric Oxide. Chemical Society Reviews, 41(10), 3742–3752. [Link]
  • Cena, C., et al. (2006). Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. British Journal of Pharmacology, 148(4), 405–414. [Link]
  • Nasuno, R., et al. (2021). The analytical method to identify the nitrogen source for nitric oxide synthesis. Journal of General and Applied Microbiology, 67(1), 1–6. [Link]
  • Del Soldato, P., et al. (1996). The involvement of the release of nitric oxide in the pharmacological activity of the new furoxan derivative CHF 2363. British Journal of Pharmacology, 118(4), 831-836. [Link]
  • Packer, L. (Ed.). (2002). Methods in Enzymology: Nitric Oxide, Part D. Academic Press.
  • Medana, C., et al. (1994). Furoxans as Nitric Oxide Donors. This compound: Thiol-Mediated Nitric Oxide Release and Biological Evaluation. Journal of Medicinal Chemistry, 37(25), 4412-4416. [Link]
  • Medana, C., et al. (1994). Furoxans as Nitric Oxide Donors. This compound. Journal of Medicinal Chemistry, 37, 4412-4416. [Link]
  • Matsubara, R., & Hayashi, M. (2023). Recent progress in synthesis and application of furoxan. RSC Advances, 13(7), 4358-4376. [Link]
  • Napoli, C., & Ignarro, L. J. (2003). Nitric Oxide Donors and Cardiovascular Agents Modulating the Bioactivity of Nitric Oxide. Current Pharmaceutical Design, 9(26), 2117–2127. [Link]
  • Wang, P. G., Xian, M., Tang, X., Wu, X., Wen, Z., Cai, T., & Janczuk, A. J. (2002). Nitric Oxide Donors: Chemical Activities and Biological Applications. Chemical Reviews, 102(4), 1091–1134. [Link]
  • Pharmaffiliates. (n.d.). This compound. [Link]
  • Vaughn, M. W., et al. (2000). Analysis of nitric oxide donor effectiveness in resistance vessels. American Journal of Physiology-Heart and Circulatory Physiology, 278(1), H25-H34. [Link]
  • Bisi, A., et al. (2021). Hybrids as NO Donors. Molecules, 26(18), 5556. [Link]
  • Sau, A., et al. (2022). Glutathione-Mediated Conjugation of Anticancer Drugs: An Overview of Reaction Mechanisms and Biological Significance for Drug Detoxification and Bioactivation. International Journal of Molecular Sciences, 23(16), 9349. [Link]
  • Ferioli, R., et al. (1995). A new class of furoxan derivatives as NO donors: mechanism of action and biological activity. British Journal of Pharmacology, 114(4), 816–822. [Link]
  • Ma, L., et al. (2015). Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents. Molecules, 20(1), 1143–1162. [Link]
  • De Rosa, S. C., et al. (2022).
  • Lu, S. C. (2013). Glutathione synthesis. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(5), 3143–3153. [Link]
  • Aoyama, K., & Nakaki, T. (2021). Glutathione in the Brain. International Journal of Molecular Sciences, 22(10), 5091. [Link]
  • Sedlak, T. W., et al. (2019). Sulforaphane Augments Glutathione and Influences Brain Metabolites in Human Subjects: A Clinical Pilot Study.

Sources

overcoming solubility problems with 4-Phenyl-3-furoxancarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Potent NO Donor

4-Phenyl-3-furoxancarbonitrile (CAS: 125520-62-9), also known as RVC-589, is a heterocyclic compound of significant interest in biomedical research.[1][2][3] It functions as a thiol-dependent nitric oxide (NO) donor and a potent activator of soluble guanylate cyclase (sGC), making it a valuable tool for studying vasodilation, platelet aggregation, and related signaling pathways.[1][2][4] However, like many promising new chemical entities, its utility in biological assays is frequently hampered by its limited aqueous solubility.[5][6]

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and in-depth protocols to effectively overcome solubility challenges associated with this compound, ensuring reliable and reproducible experimental outcomes.

Quick Reference Data: Physicochemical Properties

Before designing any experiment, understanding the fundamental properties of the compound is critical. The table below summarizes key data for this compound.

PropertyValueSource(s)
CAS Number 125520-62-9[1][3][4]
Molecular Formula C₉H₅N₃O₂[1][3][4]
Molecular Weight 187.15 g/mol [2][3]
Appearance Crystalline Solid / Powder[2][3]
Storage Temperature 2-8°C[2][3]
Known Solubility Ethanol: 25 mg/mL[2]
Water: Practically InsolubleInferred from general properties of furoxans[5][6][7]
DMSO: Soluble (Empirical testing recommended)General solvent for poorly soluble drugs[5]
DMF: Soluble (Empirical testing recommended)General solvent for poorly soluble drugs[5]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with this compound.

Q1: Why is the solubility of this compound a concern for my experiments?

A: For a compound to be biologically active in an in vitro assay, it must be fully dissolved in the aqueous buffer or cell culture medium. Poor solubility can lead to several critical issues:

  • Inaccurate Concentration: Undissolved particles mean the actual concentration in solution is lower than calculated, leading to underestimation of potency (e.g., incorrect IC₅₀ values).

  • Poor Reproducibility: The amount of dissolved compound can vary between experiments, causing inconsistent results.

  • Compound Precipitation: The compound may precipitate out of solution when a concentrated stock is diluted into an aqueous buffer, forming aggregates that can cause artifacts in assays like light scattering or cell-based imaging.

Q2: What is the recommended starting solvent for making a stock solution?

A: Based on available data, 100% Ethanol is an excellent starting point, with a reported solubility of up to 25 mg/mL.[2] For many cell-based assays where high concentrations of ethanol may be cytotoxic, Dimethyl Sulfoxide (DMSO) is a widely accepted alternative for preparing high-concentration stock solutions of poorly soluble compounds.[5]

Q3: My compound isn't dissolving, even in ethanol or DMSO. What's my next step?

A: If you encounter difficulty, do not immediately assume the compound is insoluble. The rate of dissolution may be slow. Follow a systematic approach:

  • Ensure adequate mixing: Vortex the solution for 1-2 minutes.

  • Try sonication: Use a bath sonicator for 5-10 minutes to break up particles and increase the surface area for dissolution.

  • Apply gentle heat: Warming the solution can increase solubility. However, this must be done cautiously. Refer to Protocol 2 for a safe and effective method.

  • Consider a co-solvent system: If a pure organic solvent is not suitable for your final assay conditions, preparing a stock in a co-solvent system may be necessary. See Protocol 3 for guidance.

The workflow below provides a logical decision-making process for troubleshooting these issues.

G start Start: Prepare Stock Solution solvent Select Solvent (e.g., Ethanol, DMSO) start->solvent dissolve Add solvent and mix thoroughly (Vortex/Sonicate) solvent->dissolve check Is solution clear? dissolve->check yes_node Success! Proceed with experiment check->yes_node Yes no_node Troubleshoot check->no_node No heat Apply Gentle Heat (Protocol 2) no_node->heat recheck Is solution clear? heat->recheck cosolvent Use Co-Solvent System (Protocol 3) recheck->yes_node Yes recheck->cosolvent No G cluster_0 Aqueous System cluster_1 Co-Solvent System W1 H2O W2 H2O W3 H2O W4 H2O W5 H2O W6 H2O Drug Drug (Insoluble) CW1 H2O CS1 Co-Solvent CW1->CS1 CW2 H2O CW3 H2O CW4 H2O Drug_S Drug (Soluble) CS1->Drug_S CS2 Co-Solvent Drug_S->CW3

Caption: Co-solvents reduce solvent polarity, enabling dissolution of hydrophobic compounds.

In-Depth Troubleshooting Protocols

Protocol 1: Standard Preparation of a 10 mM Stock Solution in Ethanol

This protocol describes the standard method for preparing a stock solution, which should be the first approach for any new batch of the compound.

Materials:

  • This compound (MW: 187.15 g/mol )

  • Anhydrous Ethanol (≥99.5%)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

    • 187.15 g/mol * 0.010 mol/L * 0.001 L = 0.00187 g = 1.87 mg

  • Weighing: Accurately weigh approximately 1.87 mg of this compound and place it into a clean, sterile vial. Record the exact weight.

  • Solvent Addition: Add 1.0 mL of anhydrous ethanol to the vial.

  • Initial Mixing: Cap the vial securely and vortex vigorously for 30-60 seconds. Visually inspect for any undissolved particles.

  • Sonication (If Necessary): If particles remain, place the vial in a bath sonicator at room temperature for 5-10 minutes. The ultrasonic waves will help break apart small agglomerates.

  • Final Inspection: The solution should be clear and free of any visible particulates. If the solution is still not clear, proceed to Protocol 2.

  • Storage: Store the stock solution at -20°C or -80°C in a tightly sealed amber vial to protect from light and prevent solvent evaporation.

Protocol 2: Dissolution Using Gentle Warming

This protocol should be used if the compound fails to dissolve at room temperature following Protocol 1.

Materials:

  • Vial containing the compound and solvent from Protocol 1

  • Water bath or heating block with precise temperature control

  • Thermometer

Procedure:

  • Set Temperature: Set the water bath or heating block to 37°C. Do not exceed 40°C to minimize the risk of compound degradation.

  • Incubation: Place the securely capped vial into the heating block or water bath.

  • Intermittent Mixing: Every 2-3 minutes, remove the vial, vortex for 15-20 seconds, and visually inspect.

  • Time Limit: Continue this process for a maximum of 15 minutes. If the compound is not dissolved by this point, higher temperatures are unlikely to help and may damage the compound.

  • Cooling: Once dissolved, allow the solution to cool slowly to room temperature. Observe carefully for any signs of precipitation. If it remains clear, the solution is ready for storage. If it precipitates, a co-solvent system may be required.

Protocol 3: Using a DMSO/PBS Co-Solvent System for Aqueous Dilutions

This protocol is designed for preparing working solutions for biological assays that cannot tolerate high concentrations of ethanol. It involves making a high-concentration stock in DMSO and then carefully diluting it.

Materials:

  • This compound

  • Anhydrous, cell-culture grade DMSO

  • Phosphate-Buffered Saline (PBS), pH 7.4, or other aqueous buffer

  • Vortex mixer

Procedure:

  • Prepare High-Concentration DMSO Stock: Prepare a concentrated stock solution (e.g., 20-50 mM) in 100% DMSO following the steps in Protocol 1 (substituting DMSO for ethanol). Ensure it is fully dissolved.

  • Serial Dilution Principle: The key to avoiding precipitation is to perform serial dilutions, never making a single large dilution step directly into the aqueous buffer.

  • Intermediate Dilution: Prepare an intermediate dilution. For example, dilute your 50 mM DMSO stock 1:10 in 100% DMSO to get a 5 mM stock.

  • Final Dilution into Aqueous Buffer: To prepare a final 10 µM working solution from a 5 mM stock (a 1:500 dilution):

    • Pipette 499 µL of your final aqueous buffer (e.g., PBS or cell media) into a fresh tube.

    • While vortexing the buffer at a medium speed, add 1 µL of the 5 mM DMSO stock solution directly into the vortex. This rapid mixing is crucial to prevent localized high concentrations that can cause precipitation.

  • Final Solvent Concentration: In this example, the final concentration of DMSO is 0.2%. This is generally well-tolerated by most cell lines and assays. Always run a vehicle control with the same final DMSO concentration.

  • Inspect for Precipitation: After dilution, let the solution sit for 5-10 minutes and inspect for any cloudiness or precipitate before use.

References

  • Kumar, S., & Singh, S. (2015). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate.
  • Pawar, P., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: Importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Pharmaffiliates. (n.d.). This compound.
  • Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. International Journal of Pharma Sciences and Research, 8(5), 16-27.
  • Auctores. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs.
  • Williams, D. L., et al. (2013). Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. ACS Chemical Neuroscience, 4(1), 115–125.

Sources

byproduct formation in the synthesis of phenyl furoxans

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Researcher

Welcome to the technical support center for the synthesis of phenyl furoxans (phenyl-1,2,5-oxadiazole-2-oxides). As versatile heterocyclic compounds, furoxans are pivotal in medicinal chemistry and materials science, largely due to their role as nitric oxide (NO) donors.[1][2][3] However, their synthesis is often hampered by the formation of stubborn byproducts, leading to challenges in yield, purification, and regiochemical control. The lability of the furoxan ring and its precursors under various reaction conditions necessitates a nuanced understanding of the underlying mechanisms to troubleshoot effectively.[4][5]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. It moves beyond simple protocols to explain the causal chemistry, empowering you to make informed decisions and optimize your synthetic strategy.

Troubleshooting Guide

Q1: My final product is an inseparable mixture of two phenyl furoxan regioisomers. How can I isolate the desired isomer or prevent the formation of the other?

Plausible Causes & Mechanistic Insight: This is one of the most common challenges in furoxan chemistry. When the two substituents on the furoxan ring are different (e.g., a phenyl group and another group), two regioisomers can exist.[1] These isomers are often in thermal or photochemical equilibrium with each other. The isomerization is believed to proceed through a transient dinitrosoalkene intermediate, which can re-cyclize to form either isomer.[6][7] The energy barrier for this interconversion depends on the substituents, meaning that for some phenyl furoxans, isomerization can occur even at room temperature, making separation futile.[1][6]

Recommended Actions & Validation:

  • Analytical Confirmation: First, confirm the presence of both isomers. The most reliable method is ¹³C NMR spectroscopy . The two carbons of the furoxan ring have distinct chemical shifts, typically around 115 ppm (C3, influenced by the N-oxide) and 160 ppm (C4).[1][7] The presence of two sets of these signals confirms a regioisomeric mixture. X-ray crystallography, if obtainable, provides definitive structural proof.[8]

  • Purification Strategy: If the isomers are stable enough, they can often be separated by silica gel chromatography, as their polarities may differ slightly.[1][7]

  • Strategic Synthesis: If isomerization is rapid, a separation-based approach is not viable. The solution lies in a "Post-Ring Introduction of Substituents" (PRIS) strategy.[4][9] This involves creating a symmetric furoxan precursor and then performing a selective reaction at one position. For example, starting with 3,4-bis(phenylsulfonyl)furoxan allows for selective nucleophilic aromatic substitution (SNAr) at the 4-position, providing a single regioisomer.[10]

  • Temperature Control: Since isomerization can be thermally induced, conduct your reaction and purification at the lowest feasible temperatures.[7]

Logical Workflow for Isomerization Issues

cluster_0 Problem: Regioisomer Mixture A Observe Mixture in Product B Confirm with ¹³C NMR A->B C Attempt Separation (Chromatography) B->C Isomers Confirmed D Separation Successful? C->D E Isolate Desired Isomer D->E Yes F Isomers Co-elute or Interconvert D->F No G Adopt PRIS Synthetic Strategy F->G H Synthesize Symmetric Precursor G->H I Perform Regioselective Substitution H->I J Obtain Single Isomer Product I->J

Caption: Troubleshooting workflow for regioisomer formation.

Q2: My reaction to form a phenyl furoxan from the corresponding benzil dioxime yields the phenyl furazan as a major byproduct. What is causing this deoxygenation?

Plausible Causes & Mechanistic Insight: The formation of a furazan (1,2,5-oxadiazole) instead of a furoxan signifies the reduction or loss of the N-oxide oxygen. This typically occurs when the oxidative cyclization of the α-dioxime precursor is incomplete or when overly harsh/reductive conditions are used. Some oxidizing agents or reaction conditions can promote this side reaction. For instance, certain metal-catalyzed oxidations or prolonged heating can lead to deoxygenation.

Recommended Actions & Validation:

  • Choice of Oxidant: The classic method for oxidative cyclization of dioximes to furoxans is using alkaline sodium hypochlorite (NaOCl).[2] This method is generally effective. If you are using other oxidants, consider switching to a fresh, properly titrated solution of NaOCl in a basic medium (e.g., NaOH solution).

  • Reaction Conditions: Avoid excessive heat and prolonged reaction times, as these can promote decomposition and deoxygenation. Monitor the reaction by TLC to determine the point of maximum furoxan formation before significant byproduct appears.

  • Alternative Route: Consider synthesizing the phenyl furoxan via the dimerization of benzonitrile oxide. This route forms the N-oxide ring directly and avoids the potential for deoxygenation during an oxidation step. Benzonitrile oxide can be generated in situ from benzaldoxime using an oxidant like NaOCl or by dehydrohalogenation of the corresponding hydroximoyl halide.

Table 1: Common Byproducts in Phenyl Furoxan Synthesis and Their Identification

Byproduct NameCommon CauseKey Analytical Signature
Regioisomer Thermal/photochemical equilibrium via dinitrosoalkene intermediate.[6][7]¹³C NMR: Two sets of signals for furoxan ring carbons (~115 & 160 ppm).[1][7]
Phenyl Furazan Deoxygenation of the furoxan N-oxide during synthesis or workup.Mass Spec: Molecular ion peak is 16 mass units lower than the expected furoxan.
Ring-Opened Products Attack by strong nucleophiles (e.g., Grignard, organolithiums).[6]IR: Appearance of C=O or O-H stretches. NMR: Loss of aromatic furoxan signals.
Benzonitrile Dimer Instability of benzonitrile oxide precursor.[11]Identified by comparison to known spectral data for the specific dimer (e.g., 3,6-diphenyl-1,4,2,5-dioxadiazine).
Q3: I am trying to perform a C-C bond formation on a phenyl furoxan ring using an organolithium reagent, but I'm getting a complex mixture of byproducts and low yields.

Plausible Causes & Mechanistic Insight: The furoxan ring is an electron-deficient system, making it susceptible to nucleophilic attack. However, its heteroatom-heteroatom bonds also make it prone to ring-opening under the action of strong nucleophiles like organolithiums or Grignard reagents.[6] The nucleophile can attack not only the ring carbons (C3 and C4) but also the heteroatoms, leading to a cascade of decomposition reactions. For example, attack of a butyl anion on an oxygen atom of a nitro-substituted furoxan has been proposed to form an alkoxyfuroxan byproduct.[1] The high reactivity of these strong carbon nucleophiles often leads to a lack of selectivity and multiple side reactions.[1]

Recommended Actions & Validation:

  • Use Softer Nucleophiles: C-C bond-forming reactions on the furoxan ring are challenging.[1] Success has been found using "softer" or more stable nucleophiles. For instance, alkynyl lithium reagents have been shown to give higher yields of the desired adduct compared to alkyl lithium reagents, possibly due to their reduced propensity to cause ring-opening.[1]

  • Employ a Leaving Group: The most successful C-C bond formations on the furoxan ring are SNAr reactions. Synthesize a phenyl furoxan with a good leaving group, such as a nitro (–NO₂) or arylsulfonyl (–SO₂Ar) group, at the position you wish to functionalize.[1][4] You can then displace this group with a suitable carbon nucleophile under more controlled conditions.

  • Consider Radical Reactions: Recent advances have shown that carbon radicals can be added to the furoxan ring, particularly at the 3-position of furoxans bearing a sulfonyl group. This radical addition-elimination pathway provides a novel strategy for C-C bond formation.[4]

Mechanism of Nucleophilic Attack on Furoxan Ring

Caption: Potential outcomes of nucleophilic attack on the furoxan ring.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to phenyl furoxans, and how do they compare in terms of byproduct formation?

There are several major methods, each with its own advantages and disadvantages regarding byproducts.[1]

  • Dimerization of Benzonitrile Oxides: This is a very common route where benzonitrile oxide, typically generated in situ from a precursor like a benzhydroximoyl halide or by oxidation of benzaldoxime, undergoes a [3+2] cycloaddition with itself.[12]

    • Pros: Direct, often high-yielding.

    • Cons: Benzonitrile oxides are highly reactive and can be unstable, leading to the formation of undesired dimers or polymers if not trapped efficiently.[11] Controlling the regioselectivity of dimerization for unsymmetrical nitrile oxides is impossible.

  • Oxidative Cyclization of α-Dioximes (e.g., Benzil Dioxime): This involves oxidizing the dioxime with an agent like NaOCl.[2][6]

    • Pros: Readily available starting materials.

    • Cons: Can lead to the formation of the corresponding furazan as a deoxygenation byproduct. The reaction may require careful pH and temperature control.

  • From Styrenes and Nitrosonium Tetrafluoroborate (NOBF₄): This method allows for the synthesis of furoxans from styrenes under non-acidic conditions.[13]

    • Pros: A more modern approach that can offer good yields and avoids some traditional precursors.

    • Cons: May have substrate scope limitations, and the reagent can be moisture-sensitive.

Q2: What are the best analytical techniques to assess the purity of my phenyl furoxan product?

A combination of techniques is essential for comprehensive purity analysis.[][15]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity and quantifying impurities.[16] A reverse-phase C18 column with a UV detector is typically effective for these aromatic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the overall structure. As mentioned, ¹³C NMR is indispensable for identifying and quantifying regioisomeric mixtures due to the characteristic large difference in chemical shifts for the C3 and C4 carbons of the furoxan ring.[1][7]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and helps identify byproducts. For example, a furazan byproduct will have a molecular weight 16 amu less than the furoxan.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the purity of crystalline solids that are >98% pure without the need for a reference standard.[]

Q3: How significantly do reaction conditions like solvent and temperature affect byproduct formation?

These parameters are critical and must be optimized for each specific synthesis.[17]

  • Temperature: Higher temperatures can accelerate desired reactions but often increase the rate of side reactions and decomposition even more. Thermal isomerization between furoxan regioisomers is a key example of a temperature-dependent side reaction.[6][7] Running reactions at lower temperatures, while potentially slower, generally improves purity.

  • Solvent: The choice of solvent affects the solubility of reactants and the stability of intermediates. For instance, in the generation of benzonitrile oxides, the solvent can influence the rate of dimerization versus other side reactions. Greener solvents like 2-MeTHF are being explored as alternatives to traditional choices like benzene or dichloromethane.[10][17]

  • Oxidant/Reagent Stoichiometry: Using the correct stoichiometry is vital. An excess of an oxidant might lead to over-oxidation or decomposition, while too little will result in an incomplete reaction, leaving starting material as a major impurity.[17]

References

  • Matsubara, R., Hayashi, M., & Ando, A. (2023). Recent progress in synthesis and application of furoxan. RSC Advances.
  • Tuccio, B., et al. (2012). Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. ACS Chemical Neuroscience.
  • Wang, C., et al. (2021). Synthetic Strategy, Cyclization Mechanism of Furoxan and Its Application in Energetic Materials. Chinese Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Plausible mechanism for the synthesis of furoxan. ResearchGate.
  • Yilmaz, I., & Ceylan, S. (2019). Synthesis of Some Furoxanes as a Potential Nitric Oxide Donor and Investigation of NO Releasing Activity. ResearchGate.
  • Tuccio, B., et al. (2012). Furoxans (1,2,5-oxadiazole-N-oxides) as novel NO mimetic neuroprotective and procognitive agents. PubMed.
  • Kobe University Repository. (2023). The synthesis of carbon-substituted furoxans via radical-mediated pathway and further transformation to various nitrogen-contain. Kobe University.
  • ResearchGate. (n.d.). Mechanism of NO release from furoxans. ResearchGate.
  • Gasco, A., et al. (2004). NO donors: Focus on furoxan derivatives. Pure and Applied Chemistry.
  • Matsubara, R., Hayashi, M., & Ando, A. (2023). Recent progress in synthesis and application of furoxan. ResearchGate.
  • Colibri. (2022). Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions. Colibri.
  • de Oliveira, B. F., et al. (2021). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Molecules.
  • Matsubara, R., Hayashi, M., & Ando, A. (2023). Recent progress in synthesis and application of furoxan. RSC Publishing.
  • PubChem. (n.d.). Benzonitrile. National Institutes of Health.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. ResearchGate.
  • Gonzalez, F. V., et al. (2022). Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions. PMC - NIH.
  • Fershtat, L. L., et al. (2023). Regioselective Synthesis of NO-Donor (4-Nitro-1,2,3-triazolyl)furoxans via Eliminative Azide–Olefin Cycloaddition. PMC - NIH.
  • ResearchGate. (n.d.). Energy profile for the reaction of benzonitrile oxide with 5-acetoxy-2(5H). ResearchGate.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc..
  • Wikipedia. (n.d.). Benzonitrile. Wikipedia.
  • ResearchGate. (2025). Reactions of a Stable Benzonitrile Oxide with Aminopyridines. ResearchGate.
  • Matsubara, R., Hayashi, M., & Ando, A. (2023). Recent progress in synthesis and application of furoxan. RSC Publishing.
  • ResearchGate. (n.d.). Chemical structures of furoxan and its relatives. ResearchGate.
  • PubMed. (2024). Improvement of Thermal Stability and Sensitivity of Furazan/Furoxan via Ring Closure Generation of Vicinal Amino-Nitro Structure. PubMed.
  • ArtMolecule. (n.d.). Impurities and Degradation products. ArtMolecule.
  • Kobe University Repository. (2023). Recent progress in synthesis and application of furoxan. Kobe University.
  • ResearchGate. (n.d.). Review on the synthesis of furoxan derivatives. ResearchGate.
  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci.
  • MDPI. (2023). Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[18][18]bicyclic Structures. MDPI.
  • ACS Publications. (2003). Synthesis, Spectroscopy and Structure of the Parent Furoxan (HCNO)2. ACS Publications.
  • Journal of Materials Chemistry A. (2020). Finding furoxan rings. RSC Publishing.

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Phenyl-3-furoxancarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of furoxan derivatives, including 4-Phenyl-3-furoxancarbonitrile, involves hazardous materials and potentially energetic compounds. These procedures should only be carried out by trained professionals in a well-equipped laboratory with appropriate safety measures in place. This document is for informational and educational purposes only.

Introduction

This compound is a molecule of interest due to its activity as a soluble guanylate cyclase activator.[1] As research progresses from bench-scale synthesis to larger, pilot-scale production, significant challenges can arise. The chemistry of furoxans is known to be sensitive, and scaling up requires careful consideration of reaction kinetics, thermodynamics, and safety.[2][3][4][5] This guide provides a technical support framework to address common issues encountered during the scale-up synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the synthesis of this compound?

A1: The primary safety concerns revolve around the thermal stability of the furoxan ring and the handling of hazardous reagents. Furoxan derivatives can be energetic and may have limited thermal stability.[6][7][8] Scale-up can exacerbate exothermic events due to a decreased surface-area-to-volume ratio, making heat dissipation more challenging.[9] Additionally, the synthesis often involves nitriles, which can be toxic.[10] A thorough risk assessment and adherence to strict safety protocols are crucial.[11][12][13]

Q2: What are the common synthetic routes to this compound?

A2: While various methods for furoxan synthesis exist, a common approach involves the dimerization of a nitrile oxide intermediate, which is often generated in situ from an appropriate precursor like an oxime.[14][15][16] The specific synthesis of this compound has been described in the literature, often starting from precursors that can be cyclized to form the furoxan ring.[17]

Q3: Why is regioselectivity an issue in furoxan synthesis and how can it be controlled during scale-up?

A3: The synthesis of unsymmetrically substituted furoxans can lead to the formation of two regioisomers.[2] Controlling the reaction conditions, such as temperature, solvent, and the nature of the substituents, is key to influencing the regioselectivity. During scale-up, maintaining consistent and precise control over these parameters across a larger reaction volume is critical to ensure the desired isomer is the major product.[18][19]

Q4: What analytical techniques are recommended for monitoring the reaction and ensuring the quality of this compound?

A4: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) is invaluable for monitoring reaction progress, identifying byproducts, and assessing final purity.[20] For structural confirmation and characterization, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (MS) are essential.[21][22]

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up synthesis of this compound.

Issue 1: Poor Yield and Incomplete Conversion
Potential Cause Troubleshooting Strategy Scientific Rationale
Inefficient Mixing - Implement more efficient overhead stirring. - Consider the use of baffles in the reactor to improve turbulence.In larger reactors, inefficient mixing can lead to localized concentration gradients and temperature differences, slowing down the reaction rate.[9]
Incorrect Reaction Temperature - Utilize a jacketed reactor with a circulating temperature control unit. - Monitor the internal reaction temperature with a calibrated probe.The formation of the furoxan ring is often temperature-sensitive. Deviations from the optimal temperature can lead to side reactions or incomplete conversion.
Moisture Sensitivity - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).The nitrile oxide intermediate is susceptible to hydrolysis, which can reduce the yield of the desired furoxan.
Issue 2: Formation of Impurities and Byproducts
Potential Cause Troubleshooting Strategy Scientific Rationale
Side Reactions - Optimize the rate of reagent addition to maintain a low concentration of the reactive intermediate. - Re-evaluate the solvent choice, as it can influence reaction pathways.High concentrations of reactive intermediates can lead to polymerization or other undesired side reactions.
Thermal Decomposition - Perform calorimetric studies to understand the thermal profile of the reaction. - Ensure the cooling capacity of the reactor is sufficient to handle any exotherms.Furoxans can undergo thermal isomerization or decomposition at elevated temperatures, leading to a mixture of products.[2]
Regioisomer Formation - Carefully control the reaction temperature and addition rates. - Investigate the effect of different solvents on the isomeric ratio.The formation of the furoxan ring can result in two different regioisomers. The ratio can be highly dependent on the reaction conditions.
Issue 3: Challenges with Product Isolation and Purification
Potential Cause Troubleshooting Strategy Scientific Rationale
Crystallization Difficulties - Screen different solvent systems for crystallization. - Control the cooling rate to promote the formation of well-defined crystals.The choice of solvent and the cooling profile are critical for obtaining a crystalline product with good purity and filterability.[23]
Product Instability on Silica Gel - Consider alternative purification methods such as recrystallization or preparative HPLC. - If chromatography is necessary, use a less acidic grade of silica gel or an alternative stationary phase.Furoxans can be sensitive to the acidic nature of standard silica gel, which can lead to degradation during purification.[2]
Oily Product - Ensure all starting materials are consumed by monitoring with HPLC or TLC. - Attempt to triturate the oil with a non-polar solvent to induce crystallization.Residual solvents or impurities can prevent the product from solidifying.

Experimental Workflow and Visualization

General Workflow for Scale-Up Synthesis

The following diagram illustrates a general workflow for scaling up the synthesis of this compound, emphasizing key control points.

G Workflow for Synthesis Scale-Up cluster_0 Pre-Reaction cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Analysis & QC A Hazard Assessment B Reagent & Solvent Qualification A->B C Equipment Setup & Dryness Check B->C D Inert Atmosphere Purge C->D E Charge Reagents & Solvent D->E F Controlled Temperature Ramp E->F G Slow Addition of Key Reagent F->G H Reaction Monitoring (HPLC/TLC) G->H I Quenching H->I J Extraction I->J K Solvent Removal J->K L Crystallization K->L M Filtration & Drying L->M N Purity Analysis (HPLC) M->N O Structural Confirmation (NMR, MS) N->O P Final Product Approval O->P

Caption: A generalized workflow for the scale-up synthesis of this compound.

Troubleshooting Logic Diagram

This diagram provides a logical approach to troubleshooting common issues during scale-up.

G Troubleshooting Logic Start Problem Encountered Yield Low Yield? Start->Yield Purity Low Purity? Yield->Purity No Mixing Check Mixing Efficiency Yield->Mixing Yes Isolation Isolation Issues? Purity->Isolation No SideReactions Optimize Reagent Addition Purity->SideReactions Yes Crystallization Screen Crystallization Solvents Isolation->Crystallization Yes Temp Verify Temperature Control Mixing->Temp Moisture Ensure Anhydrous Conditions Temp->Moisture Decomp Assess Thermal Stability SideReactions->Decomp Isomers Analyze for Regioisomers Decomp->Isomers Purification Evaluate Purification Method Crystallization->Purification Oily Check for Impurities Purification->Oily

Caption: A decision tree for troubleshooting common problems in chemical synthesis scale-up.

References

  • Improvement of Thermal Stability and Sensitivity of Furazan/Furoxan via Ring Closure Generation of Vicinal Amino-Nitro Structure. The Journal of Organic Chemistry. [Link]
  • Improvement of Thermal Stability and Sensitivity of Furazan/Furoxan via Ring Closure Generation of Vicinal Amino-Nitro Structure. PubMed. [Link]
  • Improvement of Thermal Stability and Sensitivity of Furazan/Furoxan via Ring Closure Generation of Vicinal Amino-Nitro Structure. Semantic Scholar. [Link]
  • Recent progress in synthesis and applic
  • Improvement of Thermal Stability and Sensitivity of Furazan/Furoxan via Ring Closure Generation of Vicinal Amino-Nitro Structure.
  • Recent progress in synthesis and applic
  • Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. PubMed Central. [Link]
  • Synthesis and characterization of furoxan derivatives.
  • Recent progress in synthesis and application of furoxan.
  • Synthesis, Spectroscopy and Structure of the Parent Furoxan (HCNO)2.
  • Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[24][24]bicyclic Structures. MDPI. [Link]
  • Recent progress in synthesis and applic
  • Synthesis of Furoxan Derivatives Based on 4-Aminofuroxan-3-carboxylic Acid Azide. Semantic Scholar. [Link]
  • Pharmacokinetics of Novel Furoxan/Coumarin Hybrids in Rats Using LC-MS/MS Method and Physiologically Based Pharmacokinetic Model. NIH. [Link]
  • Synthetic Strategy, Cyclization Mechanism of Furoxan and Its Application in Energetic M
  • Methods for the ring formation of furoxan (a) and benzofuroxan (b).
  • Plausible mechanism for the synthesis of furoxan.
  • Recent progress in synthesis and application of furoxan. Semantic Scholar. [Link]
  • NITRILES. CDC Stacks. [Link]
  • A surprising new route to 4-nitro-3-phenylisoxazole. PubMed. [Link]
  • Safe handling of hazardous drugs. PMC - PubMed Central. [Link]
  • This compound.
  • Working with Chemicals.
  • Controlling Occupational Exposure to Hazardous Drugs. OSHA. [Link]
  • Regioselective Synthesis of NO-Donor (4-Nitro-1,2,3-triazolyl)furoxans via Eliminative Azide–Olefin Cycloaddition.
  • Regioselective Synthesis of NO-Donor (4-Nitro-1,2,3-triazolyl)furoxans via Eliminative Azide–Olefin Cycloaddition. MDPI. [Link]

Sources

avoiding degradation of 4-Phenyl-3-furoxancarbonitrile during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Phenyl-3-furoxancarbonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout your experimental workflows. Here, we address common challenges and provide expert-driven solutions to prevent unwanted degradation and ensure reproducible, high-quality data.

Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its fundamental chemical properties?

A1: this compound is a heterocyclic compound belonging to the furoxan (1,2,5-oxadiazole-2-oxide) class.[1][2] Its primary biochemical action is as a nitric oxide (NO) donor.[1][3] This NO-releasing capability is not spontaneous; it is a bioactivated process that is critically dependent on the presence of thiols (e.g., glutathione, cysteine, or even experimental reagents like thiophenol).[4][5] The furoxan ring is an electrophilic system, making it susceptible to reaction with thiol-containing cofactors, which initiates the ring-opening cascade that liberates NO.[5] This thiol-dependency is a key feature that must be considered in all experimental designs. The compound is typically a crystalline solid or powder at room temperature.[6]

Q2: What are the ideal long-term storage and basic handling conditions for this compound?

A2: Proper storage is the first line of defense against degradation.

  • Solid Form: As a solid, this compound should be stored in a tightly sealed container at 2-8°C .[6] Protect it from light by using an amber vial or by storing the container in a dark place. The compound is classified as a combustible solid and is harmful if inhaled, swallowed, or in contact with skin, so appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should always be used during handling.[1]

  • In Solution: Stock solutions should be prepared fresh whenever possible. If storage is necessary, aliquot the solution into single-use volumes in tightly sealed vials and store at -20°C or -80°C . Avoid repeated freeze-thaw cycles. The choice of solvent is critical; use dry, high-purity solvents like DMSO or ethanol.

Q3: What are the primary factors that can cause the degradation of this compound?

A3: The furoxan ring system, while generally stable under specific conditions, is susceptible to several degradation pathways.[4] Understanding these is crucial for experimental design.

  • Chemical Reactivity (Nucleophiles): The most significant pathway is its intended reaction with thiols .[4][5] Unintentional contamination of buffers or media with thiol-containing compounds (e.g., DTT, β-mercaptoethanol, or even cysteine from media supplements) will trigger NO release and degradation. Other strong nucleophiles can also react with the furoxan ring, particularly if there are suitable leaving groups present.[4][7]

  • Thermal Stress: While stable at ambient temperatures, furoxans can undergo thermal isomerization at temperatures exceeding 100°C.[4] The presence of tautomers can also reduce the overall stability of the furoxan skeleton.[8][9] Although routine experiments are unlikely to reach such high temperatures, this sensitivity underscores the need to avoid excessive heating during dissolution or other procedures.

  • Photochemical Degradation: Furoxans can be sensitive to light. Photochemical energy can trigger isomerization or other rearrangements.[4] This is particularly relevant for experiments conducted over long durations on an open lab bench or in plate readers that are not light-proof.

The diagram below illustrates the main degradation drivers.

cluster_main Degradation Drivers for this compound Compound This compound (Stable State) Degradation Degraded Products (e.g., Ring-Opened Adducts, Isomers) Compound->Degradation Ring Opening/ Rearrangement Thiol Thiol Nucleophiles (e.g., GSH, Cys, DTT) Thiol->Compound Initiates Reaction Heat Thermal Energy (>100°C) Heat->Compound Induces Isomerization Light UV/Visible Light (Photons) Light->Compound Induces Isomerization

Caption: Key factors leading to the degradation of this compound.

Troubleshooting Guide
Q4: My compound is losing activity in my stock solution. What is the likely cause and how can I prevent it?

A4: This is a common issue often related to solution stability. The primary culprits are solvent quality and storage conditions.

Causality:

  • Water Contamination: The presence of water in organic solvents like DMSO can promote hydrolysis over long-term storage, potentially affecting the nitrile group or the furoxan ring.

  • Thiol Contamination: Some biological-grade solvents or reagents may have trace amounts of thiol-containing impurities, which can slowly degrade the compound over time.

  • Oxidation: While furoxans are generally stable to oxygen, prolonged storage in solution, especially if not under an inert atmosphere, can lead to slow oxidative processes.[4]

Troubleshooting Protocol: Preparing and Storing Stable Stock Solutions

  • Select High-Quality Solvent: Use anhydrous, high-purity grade DMSO or ethanol (≥99.8%).[10] Purchase in small-volume bottles to minimize water absorption from atmospheric moisture after opening.

  • Prepare Concentrated Stock: Prepare a high-concentration stock solution (e.g., 10-50 mM). This minimizes the relative amount of any contaminants and reduces the volume needed for dilutions, thereby limiting the introduction of impurities into your experiment.

  • Use Inert Gas (Optional but Recommended): For maximum stability, gently bubble argon or nitrogen gas through the solvent before adding the compound. After dissolution, flush the headspace of the vial with the inert gas before sealing.

  • Aliquot for Single Use: Dispense the stock solution into single-use volumes in amber glass or polypropylene microvials. This prevents contamination of the entire stock and avoids damaging freeze-thaw cycles.

  • Store Properly: Store aliquots at -80°C for long-term storage. For daily use, an aliquot can be kept at -20°C.

Q5: I'm seeing unexpected peaks in my HPLC/LC-MS analysis post-experiment. What are they?

A5: The appearance of new peaks is a clear indicator of compound transformation. The identity of these peaks depends on the experimental conditions.

Likely Degradation Products:

  • Thiol-Adducts and Ring-Opened Products: If your experiment involves any thiol-containing reagents, you are likely observing the products of the NO-releasing reaction. The reaction with thiophenol, for example, is known to produce phenylcyanoglyoxime and 5-amino-3-phenyl-4-(phenylthio)isoxazole. Similar products will form with other biological thiols.

  • Isomers: If the sample was exposed to high heat or significant light, you might be observing a regioisomer of the parent compound due to thermal or photochemical rearrangement.[4]

  • Hydrolysis Products: If the compound was subjected to harsh pH conditions (either strongly acidic or basic), you could be seeing hydrolysis of the nitrile group to a carboxylic acid or amide.

Troubleshooting Workflow: Identifying Degradation Products

cluster_workflow Workflow for Investigating Unexpected Analytical Peaks Start Unexpected Peak(s) Observed in HPLC/LC-MS Check_Thiol Did the experiment contain thiols (GSH, DTT, Cys)? Start->Check_Thiol Check_Stress Was the sample exposed to heat (>40°C) or prolonged light? Check_Thiol->Check_Stress No Result_Thiol Peaks are likely thiol adducts and ring-opened products. Check_Thiol->Result_Thiol Yes Check_pH Was the sample exposed to extreme pH (<4 or >9)? Check_Stress->Check_pH No Result_Stress Peaks could be thermal/photo isomers. Check_Stress->Result_Stress Yes Result_pH Peaks could be hydrolysis products (e.g., carboxylic acid). Check_pH->Result_pH Yes Result_Unknown Consider other reactive species or impurities in the matrix. Check_pH->Result_Unknown No

Caption: A logical workflow to diagnose the source of unexpected analytical peaks.

Q6: How can I perform a simple stability study to confirm if my experimental conditions are causing degradation?

A6: A forced degradation or stability study is the definitive way to test the compound's resilience to your specific experimental conditions.[11] This involves intentionally exposing the compound to stressors and monitoring its integrity over time, typically with HPLC.

Protocol: Forced Degradation Study using HPLC

  • Preparation:

    • Prepare a fresh 1 mM stock of this compound in your chosen solvent (e.g., Acetonitrile or DMSO).

    • Prepare your experimental buffer or medium.

    • Set up labeled vials for each condition.

  • Experimental Setup:

    • Create a working solution by diluting the stock to a final concentration of 50 µM in your experimental buffer.

    • Aliquot this working solution into the different stress condition vials.

    • Immediately take a sample from the "Control" vial for t=0 analysis. This is your baseline.

  • Stress Conditions:

    • Create a matrix of conditions to test. See the table below for an example.

    • Incubate the vials under their respective conditions for a set period (e.g., 2, 4, 8, 24 hours).

  • Analysis:

    • At each time point, take an aliquot from each vial.

    • If necessary, perform a sample cleanup (e.g., protein precipitation with acetonitrile) to remove interfering matrix components.

    • Analyze all samples by a validated stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).[11]

    • Calculate the percentage of the parent compound remaining relative to the t=0 sample. A loss of >5-10% typically indicates significant degradation.

Table 1: Example Design for a Forced Degradation Study

Condition IDStressorIncubation TemperatureIncubation LightDescription
C1None (Control)37°CDarkSimulates standard incubation.
S1Light37°CAmbient Lab LightTests for photostability.
S2Acid37°CDarkBuffer adjusted to pH 3 with 0.1M HCl.
S3Base37°CDarkBuffer adjusted to pH 10 with 0.1M NaOH.
S4Thiol37°CDarkBuffer with 1 mM Glutathione added.
S5Thermal60°CDarkTests for accelerated thermal degradation.

By comparing the results from the stress conditions (S1-S5) to the control (C1), you can pinpoint the exact factors causing instability in your experimental setup and take corrective action, such as protecting your samples from light or ensuring your buffers are free of contaminating nucleophiles.

References
  • ACS Publications. (n.d.). Improvement of Thermal Stability and Sensitivity of Furazan/Furoxan via Ring Closure Generation of Vicinal Amino-Nitro Structure. The Journal of Organic Chemistry.
  • PubMed. (2024).
  • Royal Society of Chemistry. (2023).
  • Semantic Scholar. (n.d.).
  • [MDPI. (2023). Enhanced Energetic Performance via the Combination of Furoxan and Oxa-[9][9]bicyclic Structures.]([Link])
  • Sigma-Aldrich. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). This compound.
  • ACS Publications. (2022). Photostability and Antiproliferative Activity of Furan Analogues of Combretastatin A-4. Chemical Research in Toxicology.
  • Frontiers. (2019).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). This compound.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • PubChemLite. (n.d.). This compound.
  • PubMed Central (PMC). (n.d.). Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents.
  • Research Journal of Pharmacy and Technology. (n.d.).
  • ResearchGate. (n.d.). Study of the interaction of 2H-furo[3,2-b]pyran-2-ones with nitrogen-containing nucleophiles.
  • Chinese Journal of Energetic Materials. (n.d.).
  • PubMed Central (PMC). (n.d.). Multiple degradation pathways of phenanthrene by Stenotrophomonas maltophilia C6.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • PubMed Central (PMC). (n.d.).
  • PubMed Central (PMC). (n.d.).
  • PubMed. (n.d.). 4-Phenyl-4-oxo-butanoic acid derivatives inhibitors of kynurenine 3-hydroxylase.
  • MDPI. (2021). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles.
  • BLDpharm. (n.d.). N-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)furan-2-carboxamide.

Sources

Technical Support Center: Optimizing Furoxan Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for furoxan synthesis. This guide is designed for researchers, chemists, and drug development professionals actively working with 1,2,5-oxadiazole 2-oxides (furoxans). The labile nature of the furoxan ring and the potential for multiple reaction pathways often present unique challenges.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate these complexities and optimize your reaction conditions for successful and reproducible outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of furoxan derivatives. Each entry details the issue, explores the underlying chemical principles, and provides actionable solutions.

Problem 1: My reaction yield is low or I'm getting no desired furoxan product.

Low or no yield is a frequent issue, often stemming from the stability of precursors, reaction kinetics, or unintended side reactions. A systematic approach is crucial for diagnosis.

Causality Analysis:

The synthesis of the furoxan ring is often a delicate balance. For instance, in methods involving the dimerization of nitrile oxides, the intermediate is highly reactive and prone to other reactions if not carefully controlled.[3] Similarly, in syntheses starting from α-nitroximes or dinitromethyl compounds, the precursors themselves can be unstable under the reaction conditions.[4][5]

Troubleshooting Workflow:

Use the following decision tree to diagnose the root cause of low yield.

LowYieldTroubleshooting start Low / No Yield Observed check_sm Step 1: Verify Starting Materials (SMs) start->check_sm check_cond Step 2: Evaluate Reaction Conditions check_sm->check_cond SMs OK sub_sm1 Purity Check (NMR, LC-MS) Confirm structure & absence of inhibitors. check_sm->sub_sm1 sub_sm2 SM Degradation? Store sensitive precursors (e.g., oximes) properly; use freshly prepared. check_sm->sub_sm2 check_inter Step 3: Investigate Intermediate Stability check_cond->check_inter Conditions OK sub_cond1 Temperature Too High/Low? Run a temperature screen. Some cyclizations are slow at RT. [1] check_cond->sub_cond1 sub_cond2 Incorrect Solvent/Base? Screen solvents (e.g., DCM, MeCN, Pyridine). Base choice is critical. [3] check_cond->sub_cond2 check_workup Step 4: Assess Workup & Purification check_inter->check_workup Intermediate OK sub_inter1 Side Reactions Prevalent? (e.g., nitrile oxide dimerization) Generate intermediate in situ. Use slow addition of precursor. [11] check_inter->sub_inter1 solution Optimized Protocol check_workup->solution Workup OK sub_workup1 Product Degradation? Furoxan ring can be labile. Use mild acidic/basic washes. Avoid harsh conditions. [18] check_workup->sub_workup1

Caption: A decision-making flowchart for troubleshooting low yields.

Step-by-Step Protocol for Yield Optimization:

  • Verify Starting Material Integrity:

    • Confirm the purity and identity of your precursors (e.g., dioximes, styrenes, α-nitroximes) using NMR or LC-MS.

    • For methods relying on nitrile oxide intermediates, ensure the precursor (e.g., hydroxamoyl chloride) has not degraded. Generate it fresh if necessary.

  • Optimize Reaction Conditions:

    • Temperature: Some furoxan formations, like the cyclization of a dinitromethyl group, can proceed slowly at room temperature (25°C) and may be stored at -10°C to prevent premature reaction.[4] Conversely, other methods may require heating. Perform a temperature screen (e.g., 0°C, 25°C, 50°C) to find the optimal point.

    • Solvent & Base: The choice of solvent and base can be critical. For syntheses from styrenes using NOBF₄, pyridine can act as both the base and solvent, while using dichloromethane (DCM) as a solvent with a few equivalents of pyridine can also be effective, albeit with longer reaction times.[6]

    • Reagent Stoichiometry & Addition: For dimerization reactions, control the concentration of the reactive intermediate. Employing slow, syringe-pump addition of one precursor to the other can maintain a low steady-state concentration, favoring the desired reaction pathway over side reactions.

  • Monitor the Reaction:

    • Use Thin-Layer Chromatography (TLC) or in-situ NMR to track the consumption of starting material and the formation of the product.[4] This helps determine the optimal reaction time and reveals if the reaction is stalling or if the product is degrading over time.

Problem 2: My reaction produces a mixture of regioisomers.

When synthesizing asymmetrically substituted furoxans, the formation of two regioisomers is a common challenge due to the asymmetry of the furoxan ring itself.[7]

Causality Analysis:

The position of the exocyclic N-oxide oxygen atom is determined during the ring-closing step. The regioselectivity is governed by a combination of steric hindrance and the electronic properties of the substituents on the precursor molecule. There is no universal rule, and the outcome is often substrate-dependent.

Strategies to Improve Regioselectivity:

  • Modify Precursor Electronics: The electronic nature of the substituents can direct the cyclization. For example, in the reaction of styrenes, electron-donating or electron-withdrawing groups on the aromatic ring can influence the regiochemical outcome, although sometimes only modestly.[6] An electron-rich styrene was reported to give a poor yield, indicating substrate sensitivity.[6]

  • Alter Reaction Conditions:

    • Solvent Polarity: Systematically screen solvents with varying polarities (e.g., hexane, DCM, acetonitrile, ethanol). Solvent interactions can stabilize one transition state over the other, influencing the isomer ratio.

    • Catalysis: For certain cycloadditions, Lewis acid catalysts can be employed to enhance regioselectivity. While not universally applied to furoxan synthesis, this is a valid strategy in related heterocyclic chemistry.[3]

  • Characterization is Key: Since achieving perfect selectivity can be difficult, reliable characterization is essential to determine the isomer ratio.

    • ¹³C NMR: This is a powerful tool for distinguishing furoxan regioisomers. The carbon atom adjacent to the exocyclic N-oxide (C3) typically resonates at a higher field (around 115 ppm) compared to the other ring carbon (C4, around 160 ppm) due to mesomeric electron donation.[1][2]

    • Single-Crystal X-ray Diffraction: For solid products, this is the definitive method to confirm the molecular structure of a specific isomer.[4]

Table 1: Factors Influencing Regioselectivity in Furoxan Synthesis

FactorInfluence on RegioselectivityExperimental Approach
Electronic Effects Electron-withdrawing vs. donating groups on precursors can favor one cyclization pathway.Modify substituents on the starting materials.
Steric Hindrance Bulky substituents may sterically disfavor the formation of one regioisomer.Introduce bulky groups near the reaction center.
Solvent Polarity Can differentially stabilize the transition states leading to each isomer.Screen a range of solvents from non-polar to polar.
Temperature May affect the kinetic vs. thermodynamic product ratio. Isomerization can occur at >100°C.[1]Run the reaction at different temperatures (low to high).
Problem 3: The furoxan ring opens or decomposes during reaction or workup.

The furoxan ring is an aromatic 6π-electron system, but its stability is lower than many other heterocycles and it can be susceptible to ring-opening, especially in the presence of certain nucleophiles or under harsh conditions.[1][2]

Causality Analysis:

The N-O bonds within the ring are relatively weak points. Strong nucleophiles, particularly nitrogen nucleophiles like primary and secondary amines, can attack the ring carbons and induce ring-opening side reactions.[1][7] Reductive conditions or high heat can also lead to decomposition.

Protective Measures and Protocols:

  • Avoid Harsh Reagents:

    • Bases: Use mild inorganic bases (e.g., NaHCO₃, K₂CO₃) or organic bases (e.g., pyridine, triethylamine) instead of strong bases like NaOH, KOH, or alkoxides if ring instability is observed.

    • Nucleophiles: If a nitrogen nucleophile is required for substitution on a pre-formed furoxan, consider using a protected version (e.g., a trimethylsilyl amine) to moderate its reactivity.[7]

  • Control Thermal Conditions:

    • Reaction: If the reaction requires heat, monitor it closely to avoid prolonged exposure to high temperatures, which can cause isomerization or decomposition.[1]

    • Purification: When removing solvent via rotary evaporation, use a low-temperature water bath. For purification, column chromatography on silica gel is generally feasible, but care should be taken.[8]

  • Perform a Stability Test:

    • Before a full-scale reaction, dissolve a small amount of your purified furoxan in the solvents and reagents planned for subsequent steps. Monitor by TLC or LC-MS for any signs of degradation to assess compatibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable methods for synthesizing a furoxan ring?

There are several established methodologies, each with its own advantages. The choice depends heavily on the available starting materials and the desired substitution pattern.

SynthesisMethods title Common Furoxan Synthesis Routes A Oxidative Cyclization of α-Dioximes A_desc Reagents: NaOCl, H₂O₂ [2, 11] Pros: Readily available precursors. Cons: Can be harsh. A->A_desc B Dimerization of Nitrile Oxides B_desc Generated in situ from oximes. Pros: Versatile. Cons: Dimerization is often a side reaction. [11] B->B_desc C Cyclization of Dinitromethyl Groups C_desc Spontaneous cyclization with loss of HNO₃. [1] Pros: Novel, can occur at RT. Cons: Precursor stability can be an issue. C->C_desc D Reaction of Alkenes (e.g., Styrenes) D_desc Reagents: NOBF₄, NaNO₂/Acid [3] Pros: Good for aryl-substituted furoxans. Cons: Can have regioselectivity issues. D->D_desc

Caption: Overview of major furoxan synthesis pathways.

Table 2: Comparison of Key Furoxan Synthesis Methodologies

MethodTypical PrecursorsKey ReagentsAdvantagesCommon Challenges
Oxidation of α-Dioximes α-DioximesNaOCl, N₂O₄, H₂O₂[8][9]Widely applicable, starting materials often accessible.Oxidizing conditions can be harsh for sensitive functional groups.
Dimerization of Nitrile Oxides Aldoximes, Hydroxamoyl halidesBase, Dehydrating agentVersatile route for symmetrical furoxans.Nitrile oxides are unstable; dimerization is often an undesired side product in cycloadditions.[3]
From Dinitromethyl Compounds Dinitromethyl-substituted heterocyclesSpontaneous or mild heatCan occur at room temperature; novel route to energetic materials.[4]Precursor stability is critical; reaction can be slow.
From Alkenes Styrenes, other alkenesNaNO₂/HOAc, NOBF₄[6]Good for accessing aryl-substituted furoxans under non-acidic conditions.Regioselectivity can be poor; electron-rich substrates may be oxidized.[6]
Q2: My furoxan is a potential nitric oxide (NO) donor. How does this affect synthesis and handling?

Furoxans are a well-known class of NO-donating compounds, but this activity is highly dependent on their substitution pattern and requires bioactivation, typically by thiols like cysteine or glutathione.[1][9][10]

  • During Synthesis: The furoxan ring is generally stable under standard synthetic conditions (e.g., in organic solvents, in the absence of thiols). The NO-releasing property is a biological one and does not typically interfere with chemical synthesis unless thiol-containing reagents are used.

  • Handling and Storage: Furoxans are generally stable solids or liquids at ambient temperature.[1] For long-term storage, keep them in a cool, dark place, protected from light and reactive chemicals. For energetic furoxans, which are synthesized for their high energy density, strict safety protocols for handling explosive materials must be followed.[11][12]

  • Biological Assays: To measure NO release, a Griess assay is commonly used, which detects nitrite (NO₂⁻), an oxidation product of NO.[9][13][14] The assay is performed under physiological conditions (pH 7.4, 37°C) and requires the presence of a thiol cofactor.[9][10]

Q3: Are there greener or more efficient methods for furoxan synthesis emerging?

Yes, the field is evolving towards more sustainable and efficient protocols.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields by providing efficient and uniform heating.[3][15] This has been successfully applied to multicomponent reactions to build complex molecules that are then coupled to a furoxan moiety.[15][16]

  • Mechanochemistry: Solvent-free mechanochemical methods, using ball-milling, have been developed for the dimerization of aldoximes to furoxans. These protocols can reduce reaction times, lower temperatures, and eliminate the need for bulk solvents, aligning with the principles of green chemistry.[17]

  • Greener Solvents: Efforts are being made to replace traditional volatile organic compounds with more environmentally benign solvents like 2-MeTHF (derived from biorenewable sources).[15]

References

  • Finding Furoxan Rings. (2020). The Royal Society of Chemistry.
  • Synthesis of Some Furoxanes as a Potential Nitric Oxide Donor and Investigation of NO Releasing Activity. (2019).
  • Furoxan Synthesis From Styrenes Under Non- Acidic Conditions. (2013). Synthesis.
  • Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents. (N/A). PMC - PubMed Central.
  • Optimization of the reaction conditions. (N/A).
  • Recent progress in synthesis and application of furoxan. (2023). RSC Publishing.
  • Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. (N/A). PubMed Central.
  • Synthetic Strategy, Cyclization Mechanism of Furoxan and Its Application in Energetic M
  • Synthesis, Spectroscopy and Structure of the Parent Furoxan (HCNO)2. (N/A).
  • Regioselective Synthesis of NO-Donor (4-Nitro-1,2,3-triazolyl)furoxans via Eliminative Azide–Olefin Cycloaddition. (2023). MDPI.
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions. (2022). Colibri.
  • Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions. (2022). PMC - NIH.
  • The existence of tautomers reduces the stability of furoxan skeleton and also causes difficulties in energetic synthesis. (2023). MDPI.
  • Recent progress in synthesis and application of furoxan. (2023).
  • Recent progress in synthesis and applic
  • Synthesis and Characterization of 3,4-Bis[3(2-azidoethoxy)furazan-4-yl]furoxan (DAeTF)
  • Novel synthesis method of furoxan. (N/A).
  • Recent progress in synthesis and applic
  • Methods for the ring formation of furoxan (a) and benzofuroxan (b). (N/A).
  • Promising furoxan derivatives exhibiting antiplatelet activity. (N/A).
  • Mechanochemical Dimerization of Aldoximes to Furoxans. (2022). PMC - NIH.
  • Finding furoxan rings. (2020).

Sources

Furoxan Isomer Characterization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to our technical support center dedicated to the nuanced challenges of furoxan isomer characterization. Furoxans (1,2,5-oxadiazole-2-oxides) are a critical class of compounds in drug development, particularly as nitric oxide (NO) donors. However, their unique asymmetric N-oxide structure, which gives rise to regioisomers when substituents at the C3 and C4 positions differ, presents significant analytical hurdles.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently encountered questions during experimental work.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the analysis of furoxan isomers.

Q1: Why is it so difficult to separate and identify furoxan isomers?

A1: The challenges are rooted in the fundamental properties of the furoxan ring system:

  • Structural Similarity: Regioisomers of furoxans often have very similar physicochemical properties, such as polarity, boiling point, and molecular weight. This makes chromatographic separation challenging, as they interact similarly with stationary and mobile phases.

  • Potential for Isomerization: While generally stable at room temperature, furoxan isomers can interconvert at elevated temperatures (often above 100°C), which can complicate analytical methods that require heat, such as gas chromatography (GC), or during certain synthetic workup conditions.[1][3]

  • Labile Nature of the Furoxan Ring: The furoxan ring can be susceptible to opening or rearrangement under various reaction conditions, particularly with nucleophiles, leading to complex reaction mixtures that are difficult to purify and characterize.[2][4]

Q2: What is the most definitive method for assigning the correct isomeric structure?

A2: Unambiguously, single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a furoxan isomer, provided you can grow a suitable crystal.[2][5] This technique provides precise bond lengths and angles, leaving no doubt as to the position of the N-oxide and the substituents. However, obtaining high-quality crystals can be a significant bottleneck in itself.[5]

Q3: Can I use ¹³C NMR to reliably distinguish between the two regioisomers?

A3: Yes, ¹³C NMR is a powerful and highly reliable tool for this purpose. The electronic environment of the two carbons in the furoxan ring is distinctly different due to the N-oxide. This leads to a large and predictable difference in their chemical shifts:

  • The C3 carbon (adjacent to the N-oxide nitrogen) is shielded and typically resonates at a higher magnetic field, around 115 ppm .[1][2]

  • The C4 carbon is more deshielded and resonates at a lower field, around 160 ppm .[1][6]

By using 2D NMR techniques like HSQC and HMBC, you can correlate these carbon signals with protons on the substituents to definitively assign the structure.[7][8]

Part 2: Troubleshooting Guides by Analytical Technique

This section provides detailed troubleshooting for specific experimental challenges.

Chromatographic Separation (HPLC)

Problem: My furoxan isomers are co-eluting or have very poor resolution in reversed-phase HPLC.

Causality: The isomers have nearly identical polarity, leading to similar retention times on standard C18 columns. The mobile phase composition may not be selective enough to exploit the subtle differences in their structure.

Troubleshooting Protocol:

  • Column Selection:

    • Switch to a Phenyl-Hexyl or Biphenyl Stationary Phase: These phases offer alternative selectivities, including π-π interactions, which can help differentiate aromatic-containing furoxan isomers that are inseparable on C18 columns.

    • Consider Normal-Phase HPLC: For more polar furoxan derivatives, normal-phase chromatography using a silica or diol column with a non-polar mobile phase (e.g., hexane/ethyl acetate) can provide better separation.[9]

  • Mobile Phase Optimization:

    • Solvent Choice: Systematically vary the organic modifier. If you are using acetonitrile, try methanol. Methanol is a hydrogen-bond donor and can alter selectivity for isomers with hydrogen-bond accepting groups.

    • Additive Modification: The addition of small amounts of an acid, like formic acid or trifluoroacetic acid (TFA), can protonate basic sites on your molecules or the stationary phase, altering retention and improving peak shape.[9]

  • Temperature Control:

    • Run the separation at a controlled, sub-ambient temperature (e.g., 10-20°C). Lower temperatures can enhance the subtle intermolecular interactions that lead to separation, improving resolution. Be mindful not to go so low that viscosity becomes an issue.

Table 1: HPLC Starting Conditions for Furoxan Isomer Separation

ParameterReversed-Phase (RP-HPLC)Normal-Phase (NP-HPLC)
Column Phenyl-Hexyl or Biphenyl, 2.6-5 µmSilica or Diol, 3-5 µm
Mobile Phase A 0.1% Formic Acid in WaterHexane
Mobile Phase B Acetonitrile or MethanolEthyl Acetate or Isopropanol
Gradient Start at 95:5 (A:B), ramp to 5:95 over 20 minStart at 98:2 (A:B), ramp to 70:30 over 20 min
Flow Rate 1.0 mL/min (for 4.6 mm ID)1.0 mL/min (for 4.6 mm ID)
Temperature 25°C (or controlled at 15°C)Ambient
Detection UV at 254 nm or appropriate λmaxUV at 254 nm or appropriate λmax
Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: The aromatic signals of my furoxan isomer substituents are overlapping in the ¹H NMR spectrum, making assignment impossible.

Causality: The chemical shift differences between protons on the substituents may be too small at the magnetic field strength you are using, leading to complex and overlapping multiplets.

Troubleshooting Workflow:

Sources

Technical Support Center: Troubleshooting Nitric Oxide Detection Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for nitric oxide (NO) detection. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of accurately measuring nitric oxide and its stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻). Drawing from extensive field experience, this resource provides in-depth, scientifically-grounded answers to common challenges, ensuring the integrity and reliability of your experimental data.

Frequently Asked Questions (FAQs): The Griess Assay

The Griess assay is the most common colorimetric method for indirect NO measurement by quantifying nitrite.[1][2][3] It relies on a two-step diazotization reaction that produces a magenta-colored azo compound, which is measured spectrophotometrically at ~540 nm.[4] While simple and inexpensive, it is susceptible to numerous interferences.[2][5]

Question 1: My sample contains phenol red (e.g., cell culture media). Is this interfering with my Griess assay and what can I do?

Answer:

Yes, phenol red is a well-known interferent in the Griess assay. The issue is spectral interference . Phenol red, a pH indicator, absorbs light in the same region as the final azo dye product of the Griess reaction (~540 nm).[6] This overlap leads to artificially high background absorbance, which can mask a weak signal or falsely inflate your results.

Causality: The acidic nature of the Griess reagents can shift the pH of your sample, causing the phenol red to change color and, consequently, its absorbance spectrum, further complicating accurate measurement.[6]

Troubleshooting & Solutions:

  • Best Practice: The most effective solution is to eliminate the source of interference. Culture your cells in phenol red-free medium for the final 24-48 hours of your experiment. This is the gold-standard approach.

  • Correction Method: If using phenol red-free medium is not possible, you must run a specific control for every sample. Prepare a "sample blank" that contains the same cell culture medium (with phenol red) and any treatments, but instead of adding the complete Griess reagents, add only the acidic vehicle. Subtract the absorbance of this sample blank from your final reading. While feasible, this method is less accurate than removing phenol red.

  • Alternative Assays: Consider using a fluorescent probe-based assay or a chemiluminescence-based method, which operate at different wavelengths and are not affected by phenol red.[7][8]

Question 2: I'm seeing no color change or a very weak signal in my positive control or stimulated samples. What's going wrong?

Answer:

A lack of signal when one is expected points to several potential issues, ranging from reagent failure to inhibitory substances in your sample matrix. The most common culprits are the presence of reducing agents or nucleophiles that interfere with the diazotization reaction, or issues with the nitrate reduction step.

Causality: The Griess reaction is an oxidative process.[9] Compounds like ascorbate (Vitamin C), glutathione, dithiothreitol (DTT), and β-mercaptoethanol can directly quench the reaction, preventing the formation of the diazonium salt.[5][9]

Troubleshooting Flowchart:

G start No/Weak Signal Detected check_standards Q: Are the nitrite standards working? start->check_standards standards_no A: No. Reagents are bad or expired. Prepare fresh Griess reagents and nitrite standards. check_standards->standards_no No standards_yes A: Yes. The issue is with the samples. check_standards->standards_yes Yes check_reduction Q: Are you measuring total NOx (Nitrate + Nitrite)? standards_yes->check_reduction reduction_yes A: Yes check_reduction->reduction_yes reduction_no A: No, only Nitrite. check_reduction->reduction_no test_reductase Test Nitrate Reductase Efficiency. (See Protocol 1) reduction_yes->test_reductase matrix_issue Potential Sample Matrix Interference reduction_no->matrix_issue reductase_fail Enzyme is inactive. Purchase new enzyme. test_reductase->reductase_fail Fails reductase_pass Enzyme is active. Problem is likely sample matrix. test_reductase->reductase_pass Passes reductase_pass->matrix_issue deproteinize Did you deproteinize your sample? (e.g., plasma, serum, lysate) matrix_issue->deproteinize deproteinize_no Proteins can interfere. Use ZnSO₄ precipitation or a 10 kDa MWCO filter. Avoid acid precipitation. deproteinize->deproteinize_no No deproteinize_yes Check for chemical interferents. deproteinize->deproteinize_yes Yes check_chemicals Q: Does your sample buffer contain high concentrations of sulfhydryls (DTT, GSH) or antioxidants (ascorbate)? deproteinize_yes->check_chemicals chemicals_yes A: Yes. These quench the reaction. Dilute the sample or remove interferents via dialysis/desalting. check_chemicals->chemicals_yes Yes chemicals_no A: No. Consider insufficient NO production. check_chemicals->chemicals_no No check_cells Verify cell stimulation and health. Ensure adequate L-arginine in media. chemicals_no->check_cells

Caption: Troubleshooting workflow for weak or absent Griess assay signals.

Question 3: My results are inconsistent and not reproducible. How can I improve the reliability of my assay?

Answer:

Reproducibility issues often stem from subtle variations in sample handling, matrix effects, or improper standard curve preparation. Biological samples are complex, and components within them can affect the assay differently than the clean buffer used for your standards.[5][10]

Key Areas for Improvement:

  • Standard Curve Preparation: Your standard curve must be prepared in the same matrix as your samples.[11] If you are measuring NO in cell culture medium, prepare your nitrite standards by diluting them in that same medium.[11] This accounts for background interference from the matrix.

  • Sample Deproteinization: Proteins in samples like serum, plasma, or cell lysates can interfere with the Griess reaction and cause turbidity.[5][12] It is critical to remove them.

    • Recommended Method: Use zinc sulfate (ZnSO₄) to precipitate proteins, followed by centrifugation.[5] This method is effective and also helps reduce interference from ascorbate.[5]

    • Alternative: Use a molecular weight cutoff (MWCO) filter (e.g., 10 kDa) to remove proteins.[12]

    • Avoid: Do not use acid precipitation methods, as the low pH can cause nitrite loss.[5]

  • Matrix Validation with Spike-and-Recovery: This is a critical experiment to validate that your sample matrix is not inhibiting or enhancing the assay.[10][13] (See Protocol 2 for a detailed guide). Acceptable recovery is typically defined as 80-120%. If your recovery is outside this range, it confirms a matrix effect that must be addressed, usually by further diluting the sample.

Table 1: Common Griess Assay Interferents and Mitigation Strategies

Interfering SubstanceMechanism of InterferenceRecommended Solution
Proteins (Serum, Lysates)Background absorbance, precipitation in acid.[5][12]Deproteinize with ZnSO₄ or a 10 kDa MWCO filter.[5][12]
Phenol Red Spectral overlap at ~540 nm.[6]Use phenol red-free media or subtract a sample-specific blank.[6]
Sulfhydryl Compounds (GSH, DTT)Quench the diazotization reaction (reducing agents).[5][9]Dilute sample, or remove via dialysis/desalting for concentrated samples.
Ascorbate (Vitamin C)Antioxidant that interferes with the reaction.[5]ZnSO₄ precipitation can reduce interference.[5] Otherwise, dilute the sample.
NADPH/NADH Strongly inhibit the Griess reaction.[5][14]Oxidize excess NADPH with lactate dehydrogenase (LDH) and pyruvate before adding Griess reagents.[9][14]
Hemoglobin Spectral interference and chemical reaction with NO/nitrite.[2][15]Remove red blood cells to prepare plasma/serum. Not suitable for whole blood.[2]
Heparin Can cause precipitation with acidic Griess reagents.[14]Use EDTA or citrate as an anticoagulant instead of heparin.[14][16]

FAQs: Fluorescent NO Probes (DAF Family, etc.)

Fluorescent dyes like Diaminofluoresceins (DAFs) offer higher sensitivity and the ability to perform real-time imaging in living cells.[17][18] However, they come with their own set of challenges, including pH sensitivity, potential for artifacts, and quenching.[19]

Question 4: I'm using DAF-2 DA for live-cell imaging, but my background fluorescence is very high even in control cells. What is causing this?

Answer:

High background fluorescence is a common issue with DAF-family dyes and can be caused by several factors, including dye instability, side reactions, and improper loading/washing.

Causality: The reaction of DAF-2 with NO to form the fluorescent triazole product is not perfectly specific. DAF dyes can be auto-oxidized or react with other reactive nitrogen species (RNS) or reactive oxygen species (ROS), leading to NO-independent fluorescence.[19] Furthermore, incomplete hydrolysis of the diacetate (DA) group can lead to compartmentalization or leakage.[17]

Troubleshooting Steps:

  • Optimize Dye Concentration and Loading Time: Use the lowest possible concentration of DAF-2 DA and the shortest incubation time that still provides a detectable signal upon stimulation. This minimizes auto-oxidation and off-target effects.

  • Washing is Critical: After loading, wash the cells thoroughly with fresh buffer to remove any extracellular dye. The leakage of hydrolyzed DAF-2 can contribute to background signal.[17]

  • pH Control: The fluorescence of DAF-2 is pH-dependent.[19] Ensure your imaging buffer is well-buffered to a physiological pH (7.2-7.4), as acidic conditions can quench the signal while alkaline conditions may increase background.

  • Include Proper Controls:

    • NOS Inhibitor Control: Treat cells with a non-specific NOS inhibitor like L-NAME. A significant reduction in fluorescence confirms the signal is largely NO-dependent.

    • NO Scavenger Control: Use a scavenger like cPTIO to chelate NO. This should also abolish the specific signal.

    • Autofluorescence Control: Image an unstained sample of cells under the same conditions to determine the intrinsic autofluorescence of your cells.

Experimental Protocols for Validation

Protocol 1: Testing Nitrate Reductase (NR) Enzyme Efficiency

This protocol verifies that your NR enzyme is active and capable of converting nitrate to nitrite, a crucial step for total NOx measurement.

Objective: To confirm that a known concentration of nitrate is fully converted to nitrite by the enzyme.

Materials:

  • Nitrate Reductase (NR) enzyme and its buffer

  • NADPH (or NADH, depending on the enzyme source)[5]

  • Potassium Nitrate (KNO₃) standard solution (e.g., 100 µM)

  • Griess Reagents

  • Microplate reader

Procedure:

  • Prepare a known concentration of nitrate standard (e.g., 50 µM) in your assay buffer.

  • In a microplate well, add the nitrate standard.

  • Add the NR enzyme and its required cofactor (NADPH).

  • Prepare a "No Enzyme" control well containing the nitrate standard and cofactor, but substitute enzyme buffer for the enzyme itself.

  • Prepare a "No Nitrate" control well containing the enzyme and cofactor in buffer alone to check for background.

  • Incubate the plate according to the enzyme manufacturer's instructions (e.g., 30-60 minutes at 37°C).

  • Following incubation, proceed with the addition of the Griess reagents to all wells.

  • Read the absorbance at 540 nm.

Interpreting the Results:

  • Successful Conversion: The absorbance of the well containing the nitrate standard + enzyme should be significantly higher than the "No Enzyme" control and should correspond to the expected 50 µM concentration on your nitrite standard curve.

  • Failed Conversion: If the absorbance is low or similar to the "No Enzyme" control, your enzyme is inactive or inhibited.[16]

Protocol 2: Spike-and-Recovery for Matrix Effect Validation

This experiment determines if substances in your sample matrix (e.g., plasma, media) interfere with the assay's accuracy.[10][13]

Objective: To measure the recovery of a known amount of analyte (nitrite) added to a sample matrix.

Procedure:

  • Divide your sample pool into two aliquots: "Endogenous" and "Spiked."

  • Prepare a nitrite "spike" solution of a known concentration. The concentration should be high enough to be detected above the endogenous level but within the linear range of your standard curve.

  • Add a small volume of the spike solution to the "Spiked" aliquot. Add an equal volume of assay buffer to the "Endogenous" aliquot to account for dilution.

  • Measure the nitrite concentration in both the "Endogenous" and "Spiked" samples using the Griess assay.

  • Calculate the Percent Recovery using the following formula:

    % Recovery = ([Spiked Sample Conc. - Endogenous Sample Conc.] / Known Spike Conc.) * 100

Interpreting the Results:

  • Acceptable (80-120%): Your sample matrix is not significantly interfering with the assay.[20]

  • Low Recovery (<80%): Suggests your matrix contains inhibitory substances that are quenching the signal.

  • High Recovery (>120%): Suggests your matrix contains substances that are enhancing the signal.

  • Solution for Poor Recovery: The most common solution is to dilute the sample in the assay buffer (e.g., 1:2, 1:5, 1:10) and repeat the spike-and-recovery experiment until the recovery falls within the acceptable range.[20]

Caption: Workflow for performing a spike-and-recovery experiment.

References

  • Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology, 411, 43–52.
  • Gao, S., et al. (2020). In vitro Nitrate Reductase Activity Assay of Mycolicibacterium smegmatis Crude Extract. Bio-protocol, 10(15), e3693.
  • Grima, M. R., et al. (2001). Nitrite and nitrate measurement by Griess reagent in human plasma: evaluation of interferences and standardization. Clinica Chimica Acta, 306(1-2), 1-8.
  • Aryal, S. (2022). Nitrate Reduction Test - Principle, Procedure, Uses and Interpretation. Microbiology Info.
  • Acharya, T. (2024). Nitrate Reduction Test- Principle, Procedure, Types, Results, Uses. Microbe Notes.
  • Hetrick, E. M., & Schoenfisch, M. H. (2009). Inaccuracies of nitric oxide measurement methods in biological media. Annual International Conference of the IEEE Engineering in Medicine and Biology Society, 2009, 4341–4344.
  • LibreTexts Biology. (2021). Nitrate Reduction.
  • Yang, D., et al. (2015). Practical assay for nitrite and nitrosothiol as an alternative to the Griess assay or the 2,3-diaminonaphthalene assay. Analytical Chemistry, 87(2), 1274–1280.
  • ResearchGate. (n.d.). A Practical Assay for Nitrite and Nitrosothiol as an Alternative to the Griess Assay or the 2,3-Diaminonaphthalene (DAN) Assay. Request PDF.
  • Semantic Scholar. (n.d.). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay.
  • Sun Diagnostics. (n.d.). Assay Interference: A Brief Review and Helpful Hints.
  • ResearchGate. (2024). Why yellow color appears while doing Griess asaay using cell culture supernatant?.
  • Feelisch, M., & Stamler, J. S. (Eds.). (1996). Methods in Nitric Oxide Research. John Wiley & Sons.
  • Interchim. (n.d.). Nitrate/Nitrite Colorimetric Assay Kit.
  • Gomes, A. S., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. International Journal of Molecular Sciences, 21(11), 3988.
  • Abu-Qare, A. W., & Abou-Donia, M. B. (2001). Determination of Nitrite and Nitrate in Cell Culture Medium by Reversed-Phase High-Performance Liquid Chromatography with Simultaneous Ultraviolet and Fluorescence Detection. Jordan Journal of Chemistry, 2(2), 159-166.
  • NECi. (n.d.). Standard Range Test Tube Format Nitrate Test Kit Protocol.
  • Lablogatory. (2017). Interference in Lab Assays.
  • Biosensis. (n.d.). TECHNICAL NOTE #1 Determining the Accuracy of an ELISA using Spike-and-Recovery and Linearity-of-Dilution Experiments.
  • Remote Labs. (n.d.). Analysis of Nitrate-low-level.
  • eClinpath. (n.d.). Interferences.
  • Kumar, S., et al. (2018). Nitric oxide detection methods in vitro and in vivo. Journal of Acute Disease, 7(3), 98-105.
  • Omar, H. A., et al. (1995). Sulfhydryl involvement in nitric oxide sequestration and nitric oxide induced guanylyl cyclase activation in vascular smooth muscle. Biochemical and Molecular Biology International, 36(4), 777-784.
  • Rodriguez, C. A., et al. (2024). A Method for Compensating Hemoglobin Interference in Total Serum Bilirubin Measurement Using a Simple Two-Wavelength Reflectance Photometer. IEEE Journal of Translational Engineering in Health and Medicine, 12, 532-540.
  • Society for Redox Biology and Medicine (SfRBM). (n.d.). Methods to detect nitric oxide and its metabolites in biological samples.
  • ResearchGate. (2015). Can anyone suggest problem solutions in a Nitric Oxide Synthase Detection System?.
  • YouTube. (2020). Two methods for preparing a standard curve.
  • Biology Stack Exchange. (2013). What would be the best design for spike-and-recovery and linearity-of-dilution validation experiments in one 96-well ELISA plate?.
  • Bongaerts, J. P., et al. (2007). Evaluation of the interference due to haemoglobin, bilirubin and lipids on Immulite 2500 assays: a practical approach. Clinical Chemistry and Laboratory Medicine, 45(8), 1043-1049.
  • Fata, J. E., et al. (2014). Characterization of a Fluorescent Probe for Imaging Nitric Oxide. PLoS ONE, 9(5), e98383.
  • Nomura, H., et al. (2000). Effects of sulfhydryl reagents on nitric oxide release from a nitric oxide donor NOR 3 in the presence of rat hepatocytes. Pharmacology & Toxicology, 87(5), 246-248.
  • Stevenson, L., & Purushothama, S. (2014).
  • Kojima, H., et al. (1998). Detection and imaging of nitric oxide with novel fluorescent indicators: diaminofluoresceins. Analytical Chemistry, 70(13), 2446-2453.
  • Gow, A. J., et al. (1997). Reaction of nitric oxide with the free sulfhydryl group of human serum albumin yields a sulfenic acid and nitrous oxide. Journal of Biological Chemistry, 272(5), 2841-2845.
  • Austin Publishing Group. (2015). Advancement of Fluorescent Methods for Detection of Nitric Oxide.
  • Wikipedia. (n.d.). Griess test.
  • ResearchGate. (n.d.). Fluorescent Indicators for Nitric Oxide.
  • ResearchGate. (n.d.). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: Appraisal of the Griess reaction in the L-arginine/nitric oxide area of research. Request PDF.
  • ResearchGate. (2015). Griess reagent issues/ queries; no observable colouration, why?.

Sources

Technical Support Center: Managing Furoxan Compound Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Furoxan Bioactivity

Welcome to the technical support guide for managing the cytotoxicity of furoxan-based compounds in cell-based assays. Furoxans (1,2,5-oxadiazole 2-oxides) are a versatile class of heterocyclic compounds of significant interest in drug development, largely due to their capacity to act as nitric oxide (NO) donors.[1][2] Their biological effects, ranging from anticancer to neuroprotective, are intrinsically linked to this NO-releasing property.[2][3]

This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to help you anticipate, identify, and manage the cytotoxic effects of furoxan derivatives in your cell-based assays, ensuring the integrity and reproducibility of your data.

Core Mechanisms of Furoxan-Induced Cytotoxicity

Understanding the root cause of cytotoxicity is the first step toward managing it. The cytotoxic profile of a furoxan derivative is typically multifactorial, stemming from its core chemical reactivity.

  • Nitric Oxide (NO) Overload and RNS Formation: The intended therapeutic action of furoxans is NO release. However, the concentration of NO is critical; while low levels can be cytoprotective, high fluxes are cytotoxic.[2] Excess NO can react with superoxide anions (O₂⁻) to form peroxynitrite (ONOO⁻), a highly damaging reactive nitrogen species (RNS) that can lead to lipid peroxidation, DNA damage, and protein nitration.[6]

  • Reactive Oxygen Species (ROS) Induction: The interaction of furoxans with cellular components can disrupt the intracellular redox balance, leading to the accumulation of ROS.[5][7] This oxidative stress can damage cellular macromolecules and trigger apoptotic pathways.[6]

  • Covalent Modification of Proteins: Some furoxan derivatives, particularly those substituted with a strong leaving group like phenylsulfonyl, can exert cytotoxic effects not just through NO release but also by forming covalent adducts with essential biological thiols, such as cysteine residues in proteins.[8] This can inhibit critical enzyme functions and disrupt cellular signaling.

  • Thiol Depletion: The bioactivation process consumes intracellular thiols like GSH.[5] GSH is a primary cellular antioxidant, and its depletion can leave cells vulnerable to oxidative damage from both the furoxan's activity and normal metabolic processes.

Visualizing the Cytotoxicity Pathway

The following diagram illustrates the interconnected pathways leading from furoxan bioactivation to cell death.

G Furoxan Furoxan Compound Bioactivation Bioactivation Furoxan->Bioactivation Thiols Intracellular Thiols (GSH, Cysteine) Thiols->Bioactivation NO_Release High NO Flux Bioactivation->NO_Release Covalent_Binding Covalent Adducts (Thiol Depletion) Bioactivation->Covalent_Binding RNS Reactive Nitrogen Species (e.g., ONOO-) NO_Release->RNS ROS Reactive Oxygen Species NO_Release->ROS Oxidative_Stress Oxidative Stress Covalent_Binding->Oxidative_Stress RNS->Oxidative_Stress ROS->Oxidative_Stress Cell_Damage Macromolecule Damage (DNA, Proteins, Lipids) Oxidative_Stress->Cell_Damage Apoptosis Apoptosis / Necrosis Cell_Damage->Apoptosis

Caption: Key pathways of furoxan-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: My furoxan compound is far more cytotoxic than predicted. What's the most likely cause? A: This is a common issue. The most frequent causes are:

  • Concentration is too high: You may be operating in the toxic range of NO release. A thorough dose-response analysis is essential.[9]

  • Compound Instability: The furoxan may be degrading too quickly in your cell culture medium, causing a rapid, toxic burst of NO.

  • High Cellular Reactivity: Your specific cell line may have lower antioxidant capacity or be particularly sensitive to NO/ROS-induced stress.

Q2: Which cell viability assay is most reliable for furoxan compounds? A: While tetrazolium-based assays like MTT and MTS are widely used, they measure metabolic activity and can be confounded if the furoxan compound itself alters cellular metabolism or directly reduces the assay reagent.[10][11]

  • Recommended Primary Assay: A Lactate Dehydrogenase (LDH) release assay is often more reliable as it directly measures loss of membrane integrity, a clear marker of cytotoxicity.[12]

  • Orthogonal Method: It is best practice to validate findings with a second, mechanistically different assay, such as a luminescence-based ATP assay (e.g., CellTiter-Glo®) or direct cell counting.[11]

Q3: How can I definitively prove that the observed cytotoxicity is mediated by nitric oxide? A: The most direct method is to perform a rescue experiment. Co-incubate your cells with the furoxan compound and a well-established NO scavenger, such as 2-(4-carboxyphenyl)-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide (c-PTIO) . If the scavenger attenuates the cytotoxicity, it provides strong evidence for an NO-dependent mechanism.[5]

Q4: What is the best way to prepare and store my furoxan stock solutions? A: Prepare a high-concentration stock solution (e.g., 10-100 mM) in anhydrous DMSO.[1] Aliquot the stock into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C, protected from light. When treating cells, ensure the final DMSO concentration in the culture medium is low and consistent across all conditions, typically <0.1% , to avoid solvent-induced toxicity.[1]

Q5: My results are inconsistent from one experiment to the next. What should I check first? A: Inconsistent results often stem from subtle variations in experimental conditions.

  • Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at a consistent density for every experiment.[13]

  • Reagent Stability: Confirm the stability of your furoxan stock and prepare fresh dilutions for each experiment.

  • Incubation Time: The kinetics of NO release can vary. Ensure incubation times are precisely controlled.

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during in vitro assays with furoxan compounds.

Visualizing the Troubleshooting Workflow

G Start Unexpected Cytotoxicity Result Problem What is the issue? Start->Problem HighTox Toxicity is Too High Problem->HighTox Too High LowTox Toxicity is Too Low or Absent Problem->LowTox Too Low Inconsistent Results are Inconsistent Problem->Inconsistent Inconsistent CheckConc Is concentration optimized? HighTox->CheckConc CheckNO Is the compound releasing NO? LowTox->CheckNO CheckCells Are cell conditions standardized? Inconsistent->CheckCells RunDose Solution: Perform detailed dose-response curve CheckConc->RunDose No CheckMech Is it NO/ROS mediated? CheckConc->CheckMech Yes UseScavenger Solution: Use NO/ROS scavengers (PTIO, NAC) CheckMech->UseScavenger Unsure Griess Solution: Perform Griess Assay on supernatant CheckNO->Griess Unsure CheckGSH Do cells have high antioxidant capacity? CheckNO->CheckGSH Yes MeasureGSH Solution: Measure intracellular GSH levels Standardize Solution: Standardize seeding density & passage number CheckCells->Standardize No CheckStock Is stock solution stable? CheckCells->CheckStock Yes Aliquot Solution: Aliquot stock; avoid freeze-thaw cycles

Caption: A decision tree for troubleshooting furoxan cytotoxicity assays.

Data Summary: Troubleshooting Matrix
Problem Possible Cause Recommended Solution & Validation
Excessive Cytotoxicity at Low Doses 1. High NO/ROS Flux: The compound is highly potent, or the concentration is too high, leading to oxidative stress.[2][5]Solution: Titrate the compound across a wider, lower concentration range (e.g., nanomolar to low micromolar). Validation: Co-treat with an antioxidant like N-acetyl-L-cysteine (NAC) to see if it rescues cells, confirming ROS involvement.[5]
2. Compound Instability: The furoxan is rapidly degrading in the culture medium, causing a toxic burst of NO.Solution: Reduce the treatment duration. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to find an optimal window. Validation: Measure NO release into the medium over time using the Griess assay to characterize the release kinetics.[4]
Inconsistent Results Between Replicates/Experiments 1. Assay Interference: The furoxan compound is directly reacting with the viability assay reagent (e.g., reducing MTT).[11]Solution: Run a cell-free control by adding the compound to culture medium in a well and performing the assay. A significant signal indicates interference. Validation: Switch to an orthogonal assay method, such as the LDH release assay, which measures membrane integrity.[12]
2. Variable Cell State: Differences in cell passage number, confluency, or metabolic state affect susceptibility.Solution: Strictly adhere to a standardized cell culture protocol. Use cells within a defined passage number range and seed at a consistent density.[13] Validation: Monitor control wells for consistent growth and morphology across experiments.
No or Low Cytotoxicity Observed 1. Insufficient NO Release: The specific furoxan derivative may be a poor NO donor under your experimental conditions.Solution: Confirm the compound's activity by measuring NO release in the cell culture supernatant using the Griess assay.[2][4] Validation: As a positive control, perform an acellular Griess assay by incubating the compound with L-cysteine to confirm its thiol-dependent reactivity.[1][2]
2. High Intrinsic Antioxidant Capacity: The chosen cell line may have high levels of intracellular GSH, effectively neutralizing the NO/ROS before damage occurs.[5]Solution: Measure the basal intracellular GSH levels of your cell line. Validation: Compare the compound's effect in your cell line versus a cell line known to have lower GSH levels.

Detailed Experimental Protocols

Protocol 1: Standard Cytotoxicity Assessment (LDH Release Assay)

This protocol measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes. It is a direct measure of cell death.

Materials:

  • Cells of interest

  • 96-well cell culture plates (clear, flat-bottom)

  • Furoxan compound stock solution (in DMSO)

  • Complete cell culture medium

  • Commercially available LDH Cytotoxicity Assay Kit (follow manufacturer's instructions)

  • Lysis Buffer (provided in kit, for maximum LDH release control)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the furoxan compound in fresh culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells.

  • Controls:

    • Vehicle Control: Treat cells with medium containing the same final concentration of DMSO as the highest compound concentration.

    • Spontaneous LDH Release: Vehicle control wells.

    • Maximum LDH Release: Add Lysis Buffer to a set of vehicle control wells 1 hour before the end of the incubation.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24 or 48 hours).

  • Assay:

    • Centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of supernatant from each well to a fresh 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate for 15-30 minutes at room temperature, protected from light.

    • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which normalizes the sample absorbance to the spontaneous and maximum release controls.[14]

Protocol 2: Measurement of Nitric Oxide Release (Griess Assay)

This colorimetric assay quantifies nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solution.[2][13]

Materials:

  • Supernatant from furoxan-treated cells (from Protocol 1)

  • Griess Reagent System (typically contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

  • Sodium Nitrite (NaNO₂) standard

  • 96-well plate

Procedure:

  • Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 100 µM down to 1.5 µM) in cell culture medium.

  • Sample Preparation: Use 50 µL of cell culture supernatant collected from your experiment.

  • Reaction:

    • Add 50 µL of the sulfanilamide solution to each well containing standards or samples.

    • Incubate for 5-10 minutes at room temperature.

    • Add 50 µL of the N-(1-naphthyl)ethylenediamine solution to each well.

  • Incubation & Measurement: Incubate for 10-15 minutes at room temperature. A purple/magenta color will develop. Measure the absorbance at ~540 nm within 30-60 minutes.[13]

  • Analysis: Determine the nitrite concentration in your samples by interpolating from the sodium nitrite standard curve.

Protocol 3: Mechanistic Validation with Scavengers

This protocol is used to determine if cytotoxicity is dependent on ROS or NO. It should be run in parallel with your primary cytotoxicity assay.

Materials:

  • N-acetyl-L-cysteine (NAC) for ROS scavenging

  • c-PTIO for NO scavenging

  • All materials listed in Protocol 1

Procedure:

  • Setup: Follow the cell seeding and treatment setup as described in Protocol 1.

  • Co-treatment Groups: Create additional experimental groups:

    • Furoxan Compound + NAC (a typical starting concentration is 1-5 mM)

    • Furoxan Compound + c-PTIO (a typical starting concentration is 100-200 µM)

    • NAC alone (control)

    • c-PTIO alone (control)

  • Pre-incubation (Optional but Recommended): For optimal scavenging, you can pre-incubate the cells with NAC or c-PTIO for 1-2 hours before adding the furoxan compound.

  • Assay: After the treatment period, perform the LDH cytotoxicity assay as described in Protocol 1.

  • Interpretation:

    • If NAC significantly reduces the furoxan-induced cytotoxicity, it indicates a strong contribution from ROS.[5]

    • If c-PTIO significantly reduces the cytotoxicity, it confirms the effect is largely NO-dependent.[5]

    • If neither has an effect, the cytotoxicity may be due to other mechanisms, such as covalent modification.[8]

References

  • Boiani, L., et al. (2004). Cytotoxicity of furoxans: quantitative structure-activity relationships study. Il Farmaco, 59(5), 405-12.
  • Ronzoni, R., et al. (2021). Tuning NO release of organelle-targeted furoxan derivatives and their cytotoxicity against lung cancer cells. Bioorganic Chemistry, 111, 104868.
  • Request PDF. (2025). Cytotoxicity of Furoxans: Quantitative Structure—Activity Relationships Study.
  • Schiefer, I. T., et al. (2012). Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. Journal of Medicinal Chemistry, 55(7), 3157-66.
  • Seleo, C., et al. (2022). Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions. Molecules, 27(5), 1716.
  • da Silva, G. N., et al. (2023). Furoxan–piplartine hybrids as effective NO donors and ROS inducers in PC3 cancer cells: design, synthesis, and biological evaluation. RSC Medicinal Chemistry, 14(10), 2004-2017.
  • Vandeveer, M. J., et al. (2019). Furoxans (Oxadiazole-4N-oxides) with Attenuated Reactivity are Neuroprotective, Cross the Blood Brain Barrier, and Improve Passive Avoidance Memory. ACS Chemical Neuroscience, 10(6), 2959-2971.
  • ResearchGate. (n.d.). Cell viability and inhibition of nitric oxide (NO) and reactive oxygen species (ROS) generation in RAW246.7 cells.
  • Anonymous. (n.d.). Materials and Methods Cell viability assay.
  • Kim, M. J., et al. (2016). Inhibition of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) by Gelidium elegans Using Alternative Drying and Extraction Conditions in 3T3-L1 and RAW 264.7 Cells. Journal of Medicinal Food, 19(11), 1056-1062.
  • Taylor & Francis Online. (n.d.). Viability assays – Knowledge and References.
  • Wang, H., et al. (2023). Recent progress in synthesis and application of furoxan. Organic & Biomolecular Chemistry, 21(11), 2269-2287.
  • Frost, M. C., et al. (2016). Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors. Analytica Chimica Acta, 938, 73-82.
  • Enzo Life Sciences. (n.d.). Bioactive Small Molecules for Nitric Oxide & Cell Stress Research.
  • Scilit. (n.d.). Furoxans (1,2,5-Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents.
  • ResearchGate. (2016). (PDF) Direct Measurement of Actual Levels of Nitric Oxide (NO) in Cell Culture Conditions Using Soluble NO Donors.
  • Kleschyov, A. L., et al. (2007). Detection of nitric oxide production in cell cultures by luciferin–luciferase chemiluminescence. Biochemical and Biophysical Research Communications, 359(2), 360-364.
  • ResearchGate. (2025). (PDF) Altered cytotoxicity of ROS-inducing compounds by sodium pyruvate in cell culture medium depends on the location of ROS generation.
  • ResearchGate. (n.d.). NO release from furoxan in physiological solution under the action of thiols (adapted from ref.[15]).
  • Li, Y., et al. (2024). ROS-responsive & scavenging NO nanomedicine for vascular diseases treatment by inhibiting endoplasmic reticulum stress and improving NO bioavailability. Journal of Nanobiotechnology, 22(1), 125.
  • Wang, H., et al. (2023). Recent progress in synthesis and application of furoxan. Organic & Biomolecular Chemistry, 21(11), 2269-2287.
  • Vandeveer, M. (2019). Synthesis and Characterization of Furoxan Incorporating Photoaffinity Labeling Probes. Frontiers in Chemistry.
  • ACS Publications. (2012). Furoxans (1,2,5-Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. Journal of Medicinal Chemistry.
  • Wang, Z., et al. (2014). Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents. Molecules, 19(11), 18563-18581.
  • Ferioli, R., et al. (1995). A new class of furoxan derivatives as NO donors: mechanism of action and biological activity. British Journal of Pharmacology, 114(4), 816-822.
  • Biostock. (n.d.). Drug development – The challenges.
  • Institute of Medicine (US) Forum on Neuroscience and Nervous System Disorders. (2014). Improving and Accelerating Therapeutic Development for Nervous System Disorders. National Academies Press (US).
  • Sun, D., et al. (2022). Why 90% of clinical drug development fails and how to improve it? Acta Pharmaceutica Sinica B, 12(7), 3049-3062.
  • Larsson, P., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5897.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Tönjes, A., & Greim, H. (2018). Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples. Journal of Pharmacology and Experimental Therapeutics, 367(1), 133-146.
  • Ramasamy, S., et al. (2022). Alamar Blue assay optimization to minimize drug interference and inter assay viability. Scientific Reports, 12(1), 16361.
  • Berry-Kravis, E., et al. (2018). Drug development for neurodevelopmental disorders: lessons learned from fragile X syndrome. Nature Reviews Drug Discovery, 17(4), 280-299.

Sources

Validation & Comparative

A Comparative Guide to Nitric Oxide Donors: 4-Phenyl-3-furoxancarbonitrile in Focus

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 4-Phenyl-3-furoxancarbonitrile against other classical nitric oxide (NO) donors. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative performance, and key experimental protocols, offering a robust framework for selecting the appropriate NO donor for your research needs.

Introduction: The Crucial Role of Nitric Oxide and Its Donors

Nitric oxide (NO) is a pleiotropic signaling molecule integral to a vast array of physiological processes, including vasodilation, neurotransmission, and immune regulation.[1] Its therapeutic potential is significant, yet its short half-life and gaseous nature make direct administration challenging.[2][3] This has led to the development of NO donors—stable molecules that release NO under specific physiological conditions.[3] These compounds are invaluable tools in both research and clinical settings. This guide focuses on a potent furoxan derivative, this compound, and contrasts its properties with three major classes of NO donors: organic nitrates (Nitroglycerin), nitroprusside (Sodium Nitroprusside), and S-nitrosothiols.

Profile: this compound (4-Ph-3-FCN)

This compound (C₉H₅N₃O₂) is a heterocyclic compound belonging to the furoxan class of NO donors.[4][5] Furoxans are distinguished by their mechanism of bioactivation, which is a critical consideration for experimental design.

Mechanism of NO Release: Unlike spontaneous donors, 4-Ph-3-FCN is a prodrug that requires the presence of thiol-containing cofactors, such as L-cysteine or glutathione, to release NO.[1][5][6] The process is initiated by a nucleophilic attack of the thiol on the furoxan ring, leading to ring-opening and subsequent liberation of NO.[1][7] This thiol-dependency is a key characteristic, as it implies that the local redox environment and concentration of thiols can modulate its activity. Solutions of 4-Ph-3-FCN in buffer alone do not spontaneously release NO, a feature that provides a controllable baseline in experimental setups.[6][8]

Biological Activity: Experimental data demonstrates that 4-Ph-3-FCN is a highly potent agent. Its biological effects are directly linked to the canonical NO signaling pathway.

  • Vasodilation: It displays powerful vasodilatory activity, proving to be 3-10 times more potent than the clinical standard, glyceryl trinitrate (GTN), in relaxing pre-contracted rabbit aortic rings.[6][8]

  • Platelet Inhibition: It is a potent inhibitor of collagen-induced platelet aggregation, with IC50 values in the sub-micromolar range.[1][6]

  • Guanylate Cyclase Activation: As expected for an NO donor, it effectively activates soluble guanylate cyclase (sGC), the primary receptor for NO.[1][4][6]

The presence of an electron-withdrawing cyano group at the 3-position of the furoxan ring is believed to enhance the rate and amount of NO production, contributing to its high potency.[7]

The NO Signaling Pathway: A Unifying Mechanism

The vasodilatory and anti-platelet effects of 4-Ph-3-FCN and other NO donors are mediated through the activation of soluble guanylate cyclase (sGC). The diagram below illustrates this fundamental signaling cascade.

NO_Signaling_Pathway Canonical NO/cGMP Signaling Pathway cluster_EC Extracellular Space / Donor cluster_SMC Smooth Muscle Cell NO_Donor NO Donor (e.g., 4-Ph-3-FCN) NO Nitric Oxide (NO) NO_Donor->NO Bioactivation (e.g., + Thiols) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activation cGMP cGMP sGC->cGMP Conversion GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activation Ca Decrease in intracellular [Ca²⁺] PKG->Ca Phosphorylation events lead to... Relaxation Smooth Muscle Relaxation Ca->Relaxation

Caption: Canonical NO/cGMP signaling pathway activated by NO donors.

Comparative Analysis of NO Donors

The choice of an NO donor profoundly impacts experimental outcomes. Below is a comparison of 4-Ph-3-FCN with other commonly used agents.

FeatureThis compoundNitroglycerin (GTN)Sodium Nitroprusside (SNP)S-Nitrosothiols (e.g., SNAP)
Class FuroxanOrganic NitrateNitroprussideS-Nitrosothiol
Mechanism of NO Release Thiol-dependent enzymatic/non-enzymatic bioactivation[1][6]Enzymatic bioactivation (mtALDH)[9]Non-enzymatic, enhanced by reducing agents[10][11]Spontaneous (light/metal catalyzed) or via transnitrosation[12][13]
Release Profile Controlled by thiol availability; can be modulated[7]Gradual, subject to enzymatic kineticsRapid, spontaneous burst[14]Sustained release, but can be variable[15]
Primary Site of Action Arterial and venous vasodilatorPrimarily venodilator[16]Potent arterial and venous vasodilator[14]Arterial and venous vasodilator
Potency High (3-10x > GTN)[6][8]Moderate (Clinical Standard)HighVariable, depends on structure
Key Advantage High potency, controllable release, low tolerance potentialLong history of clinical usePotent and reliable NO releaseCan mediate S-nitrosylation, a distinct signaling pathway[17]
Key Disadvantage Requires thiols for activationDevelopment of tolerance[9]Release of cyanide, potential for toxicity[14][18]Instability, sensitivity to light and metal ions

Essential Experimental Protocols

To ensure scientific integrity, methodologies must be robust and reproducible. Here we detail two key protocols for evaluating and comparing NO donors.

Protocol: Quantification of NO Release via Griess Assay

The Griess assay is a widely used colorimetric method for the indirect quantification of NO. It measures nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous solution.[15][19]

Causality Behind Experimental Choices:

  • Indirect Measurement: NO itself is a transient radical, making direct measurement difficult.[2] Measuring the stable NO₂⁻ product provides a reliable and accessible proxy for total NO production over time.

  • Phenol Red-Free Medium: Phenol red, a common pH indicator in cell culture media, has an overlapping absorbance spectrum with the azo dye product of the Griess reaction. Its omission is critical to prevent color interference and ensure accurate spectrophotometric readings.

  • Standard Curve: A sodium nitrite standard curve is essential for converting absorbance values into absolute nitrite concentrations, making the assay quantitative rather than merely qualitative.

Materials:

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water. (Note: Mix equal volumes of A and B immediately before use).[20]

  • Sodium Nitrite (NaNO₂) for standard curve (0-100 µM).

  • Phosphate-buffered saline (PBS) or other appropriate buffer/medium (phenol red-free).

  • 96-well microplate.

  • Microplate reader (540 nm).

  • NO donor stock solutions (e.g., 4-Ph-3-FCN, SNP).

  • Thiol solution (e.g., 5 mM L-cysteine), if required for activation.

Step-by-Step Methodology:

  • Prepare Standard Curve: Create a series of NaNO₂ standards (e.g., 100, 50, 25, 12.5, 6.25, 0 µM) in the same buffer/medium as your samples.

  • Sample Preparation: In the wells of a 96-well plate, add your buffer. For thiol-dependent donors like 4-Ph-3-FCN, add L-cysteine to a final concentration of 5 mM.[6]

  • Initiate Reaction: Add the NO donor to the wells at the desired final concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired time period (e.g., 30, 60, 120 minutes) at 37°C. Time courses are recommended to understand release kinetics.

  • Griess Reaction:

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of the freshly mixed Griess Reagent to each well.

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Quantification: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot the standard curve (Absorbance vs. Nitrite Concentration) and use the resulting linear regression equation to calculate the nitrite concentration in your samples.

The workflow for this assay is visualized below.

Griess_Assay_Workflow Workflow for Comparing NO Donors using the Griess Assay cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A 1. Prepare NaNO₂ Standards (0-100 µM) D 4. Transfer 50 µL Supernatant A->D B 2. Prepare Samples - Buffer/Medium - Thiol (if needed) - NO Donor C 3. Incubate at 37°C (Time Course) B->C C->D E 5. Add 50 µL Griess Reagent D->E F 6. Incubate 15 min (Room Temp, Dark) E->F G 7. Read Absorbance (540 nm) F->G H 8. Plot Standard Curve G->H I 9. Calculate Sample [Nitrite] H->I

Caption: Workflow for comparing NO donors using the Griess assay.

Protocol: Ex Vivo Assessment of Vasodilatory Activity

This protocol uses isolated arterial rings to create concentration-response curves, allowing for the direct comparison of the vasodilatory potency (often expressed as EC₅₀) of different NO donors.

Materials:

  • Thoracic aorta from a rat or rabbit.

  • Krebs-Henseleit buffer.

  • Organ bath system with force transducers.

  • Vasoconstrictor agent (e.g., Phenylephrine or Noradrenaline).

  • NO donor compounds.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate the thoracic aorta and place it in ice-cold Krebs-Henseleit buffer. Carefully clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.

  • Mounting: Mount the aortic rings in the organ baths filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • Pre-contraction: Contract the rings with a submaximal concentration of a vasoconstrictor (e.g., 1 µM Noradrenaline) until a stable plateau is reached.[6]

  • Concentration-Response Curve: Add the NO donor cumulatively to the organ bath in increasing concentrations (e.g., from 1 nM to 10 µM). Allow the relaxation response to stabilize at each concentration before adding the next.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contracted tension. Plot the percentage relaxation against the log concentration of the donor and fit the data to a sigmoidal curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

Conclusion and Future Directions

This compound stands out as a highly potent, thiol-dependent NO donor. Its mechanism of action offers a layer of biological control not present in spontaneous donors like sodium nitroprusside. Compared to nitroglycerin, it demonstrates significantly higher potency and may circumvent the mechanisms leading to tolerance, although this requires further investigation.

The choice of an NO donor is not trivial and must be aligned with the experimental question.

  • For studies requiring a rapid, high-concentration bolus of NO, sodium nitroprusside is a reliable choice, provided cyanide toxicity is controlled.

  • For mimicking endogenous S-nitrosylation or for sustained, long-term NO release, S-nitrosothiols like SNAP are more appropriate.

  • For applications demanding high potency and where NO release can be modulated by the local thiol environment, This compound and other furoxans present a compelling and flexible tool.

The continued exploration of furoxan derivatives, leveraging substituent effects to fine-tune NO release kinetics and potency, holds great promise for the development of novel therapeutics targeting NO-deficient pathologies.

References

  • Ferioli, R., et al. (1995). A new class of furoxan derivatives as NO donors: mechanism of action and biological activity. British Journal of Pharmacology, 114(4), 816–820. [Link]
  • Bates, J. N., et al. (1991). Nitric oxide generation from nitroprusside by vascular tissue. Evidence that reduction of the nitroprusside anion and cyanide loss are required. Biochemical Pharmacology, 42 Suppl, S157-65. [Link]
  • Patsnap Synapse. (2024). What is the mechanism of Sodium Nitroprusside?
  • Ronzani, C., et al. (2005). Sodium nitroprusside: mechanism of NO release mediated by sulfhydryl-containing molecules. Journal of Medicinal Chemistry, 48(7), 2622-6. [Link]
  • Wikipedia. Sodium nitroprusside. Wikipedia. [Link]
  • Khan, S. U., & Gupta, V. (2023). Nitroglycerin.
  • Jourd'heuil, D., et al. (1995). NO+, NO., and NO- donation by S-nitrosothiols: implications for regulation of physiological functions by S-nitrosylation and acceleration of disulfide formation. Archives of Biochemistry and Biophysics, 318(2), 279-85. [Link]
  • Medana, C., et al. (1994). Furoxans as Nitric Oxide Donors. This compound. Journal of Medicinal Chemistry, 37(24), 4412–4416. [Link]
  • Modin, A., et al. (2001). Mechanisms of nitric oxide generation from nitroglycerin and endogenous sources during hypoxia in vivo. British Journal of Pharmacology, 133(2), 245–252. [Link]
  • Matos, J. O., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. Molecules, 25(11), 2580. [Link]
  • Wikipedia. S-Nitrosothiol. Wikipedia. [Link]
  • Ignarro, L. J. (2002). After 130 years, the molecular mechanism of action of nitroglycerin is revealed. Proceedings of the National Academy of Sciences, 99(12), 7816–7817. [Link]
  • ResearchGate. (2000). S-Nitrosothiols as Nitric Oxide-Donors: Chemistry, Biology and Possible Future Therapeutic Applications.
  • ResearchGate. (2001). Current Status and Future Possibilities of Nitric Oxide-Donor Drugs: Focus on S-Nitrosothiols.
  • Zhou, Y., et al. (2016). Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents. Molecules, 21(11), 1546. [Link]
  • As-Salkhi, M., et al. (2019). S-nitrosothiols and H2S donors: Potential chemo-therapeutic agents in cancer. Nitric Oxide, 86, 44-52. [Link]
  • Busti, A. J. (2015). Nitroglycerin's Mechanism of Action to Improve Myocardial Oxygen Demand. EBM Consult. [Link]
  • Armando Hasudungan. (2020). How Do Nitrates Work? (Nitroglycerin). YouTube. [Link]
  • British Pharmacological Society. (1995). A new class of furoxan derivatives as NO donors- mechanism of action and biological activity. British Pharmacological Society. [Link]
  • Ferrer-Sueta, G., & Radi, R. (2009). Detection and quantification of nitric oxide–derived oxidants in biological systems. Journal of Biological Chemistry, 284(43), 29211-29219. [Link]
  • Gaponova, I., et al. (2021). Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity. Molecules, 26(11), 3333. [Link]
  • Carpenter, A. W., & Schoenfisch, M. H. (2012). Nitric Oxide Release Part III. Measurement and Reporting. ACS Biomaterials Science & Engineering, 3(2), 118-127. [Link]
  • Gasco, A., et al. (2004). NO donors: Focus on furoxan derivatives. Pure and Applied Chemistry, 76(5), 973-981. [Link]
  • Medana, C., et al. (1994). Furoxans as Nitric Oxide Donors. This compound: Thiol-Mediated Nitric Oxide Release and Biological Evaluation. Journal of Medicinal Chemistry. [Link]
  • Rolando, B., et al. (2020). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. International Journal of Molecular Sciences, 21(23), 9037. [Link]
  • PubChem. This compound. PubChem. [Link]
  • Napoli, C., & Ignarro, L. J. (2001). Nitric Oxide Donors and Cardiovascular Agents Modulating the Bioactivity of Nitric Oxide. Current Pharmaceutical Design, 7(5), 415-425. [Link]

Sources

A Comparative Guide to Phenylfuroxan Isomers: Unpacking the Potency of 4-Phenyl-3-furoxancarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers in Drug Discovery

In the landscape of nitric oxide (NO) donor chemistry, the furoxan (1,2,5-oxadiazole 2-oxide) scaffold represents a versatile and highly tunable platform for designing potent vasodilators and other therapeutic agents.[1][2] The biological activity of these compounds is critically dependent on their ability to release NO, a process intricately linked to the electronic environment of the heterocyclic ring.[3] This guide provides a detailed comparative analysis of two key positional isomers: 4-Phenyl-3-furoxancarbonitrile and its regioisomer, 3-Phenyl-4-furoxancarbonitrile.

We will dissect how the simple transposition of the phenyl and cyano groups dramatically influences the molecule's reactivity and pharmacological performance. This analysis is grounded in established experimental data and provides practical, field-proven protocols for researchers aiming to evaluate similar compounds.

Structural and Physicochemical Properties: A Tale of Two Isomers

At first glance, the two isomers are constitutionally identical, sharing the same molecular formula and weight. However, the arrangement of the electron-withdrawing cyano group and the bulkier phenyl group relative to the furoxan's N-oxide dictates their chemical behavior.

G cluster_0 This compound cluster_1 3-Phenyl-4-furoxancarbonitrile a a b b

Caption: Chemical structures of the two positional isomers.

The nomenclature itself can be ambiguous; this compound is also commonly referred to as 3-cyano-4-phenyl-1,2,5-oxadiazole 2-oxide.[1] For clarity, this guide will use the "Phenylfuroxancarbonitrile" naming convention.

Table 1: Comparative Physicochemical Properties

PropertyThis compound3-Phenyl-4-furoxancarbonitrile
IUPAC Name 2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-carbonitrile[1]2-oxido-3-phenyl-1,2,5-oxadiazol-2-ium-4-carbonitrile
Synonyms 3-Cyano-4-phenylfuroxan, RVC-589[1][4]4-Cyano-3-phenylfuroxan
CAS Number 125520-62-9[1][4]Not readily available in public databases
Molecular Formula C₉H₅N₃O₂[1][5]C₉H₅N₃O₂
Molecular Weight 187.15 g/mol [1][5]187.15 g/mol

The Decisive Factor: Mechanism of Thiol-Mediated NO Release

The primary mechanism for NO release from furoxans under physiological conditions is a thiol-dependent bioactivation.[6] This process is not a simple, spontaneous decomposition but a chemically driven ring-opening reaction initiated by a nucleophilic attack from a thiol-containing molecule, such as endogenous cysteine or glutathione.

The causality behind this mechanism is rooted in the electrophilic nature of the furoxan ring carbons. A thiolate anion (RS⁻) attacks one of the ring carbons, leading to the cleavage of the fragile N-O bond and subsequent rearrangement that ultimately liberates NO.[7]

Herein lies the critical difference between the isomers. The potency of NO donation is extremely sensitive to the nature of the substituent at the 3-position of the ring.[1]

  • For this compound: The strongly electron-withdrawing cyano (-CN) group is at the 3-position. This group significantly increases the electrophilicity of the adjacent C3 carbon, making it more susceptible to nucleophilic attack by thiols. This facilitated attack promotes a more efficient ring opening and, consequently, a more robust release of nitric oxide.[1]

  • For 3-Phenyl-4-furoxancarbonitrile: The phenyl group resides at the 3-position. While still influencing the ring's electronics, it is substantially less electron-withdrawing than a cyano group. As a result, the C3 carbon is less electrophilic, the nucleophilic attack by thiols is less favored, and the rate and quantity of NO release are diminished compared to its isomer.

Caption: Generalized workflow for the thiol-mediated release of NO from a furoxan ring.

Comparative Pharmacological Performance

The difference in chemical reactivity translates directly to a disparity in biological activity. The superior NO-releasing capability of this compound makes it a significantly more potent vasodilator. The primary downstream target of NO in vascular smooth muscle is the enzyme soluble guanylate cyclase (sGC). Activation of sGC leads to the production of cyclic guanosine monophosphate (cGMP), which triggers a signaling cascade resulting in muscle relaxation and vasodilation.

Experimental studies comparing series of phenyl-substituted furoxans have consistently demonstrated this structure-activity relationship.

Table 2: Comparative Biological Activity Profile

ParameterThis compound (3-CN)3-Phenyl-4-furoxancarbonitrile (4-CN)Rationale for Difference
NO Releasing Capacity HighLowerThe electron-withdrawing -CN group at C3 enhances susceptibility to thiol-mediated ring opening, leading to greater NO release.[1]
sGC Activation Higher Stimulatory Effect[8]Lower Stimulatory Effect[8]As a direct consequence of its superior NO-donating ability, this isomer delivers more NO to its enzymatic target, sGC.
Vasodilator Potency High Potency[8]Lower Potency[1]The greater activation of the NO/sGC/cGMP pathway results in a more pronounced relaxation of vascular smooth muscle for a given concentration.[1][8]
Platelet Aggregation Inhib. High Potency (Sub-micromolar IC₅₀)[8]Less PotentThe anti-platelet effect is also an NO/cGMP-mediated pathway; higher NO release leads to stronger inhibition.

Self-Validating Experimental Protocols

To empower researchers to validate these findings and assess novel analogues, the following detailed protocols are provided. These methodologies include inherent controls that ensure the trustworthiness of the results.

Protocol 1: Quantification of Nitric Oxide Release via Griess Assay

This protocol quantifies NO release by measuring its stable oxidation product, nitrite (NO₂⁻), in an aqueous solution. The inclusion of a thiol cofactor is essential, and its omission serves as a crucial negative control to validate that NO release is thiol-dependent.

G start Start prep Prepare Furoxan Stock (e.g., 10 mM in DMSO) and L-cysteine Solution (e.g., 50 mM in PBS) start->prep incubate Incubate Furoxan (e.g., 100 µM final) with L-cysteine (e.g., 5 mM final) in PBS (pH 7.4) at 37°C prep->incubate aliquot Collect Aliquots at Time Points (e.g., 0, 30, 60, 120 min) incubate->aliquot griess Add Griess Reagent A (Sulfanilamide) Incubate 10 min, protected from light aliquot->griess griess2 Add Griess Reagent B (NED) Incubate 10 min griess->griess2 read Measure Absorbance at ~540 nm griess2->read quantify Quantify Nitrite Concentration using a NaNO₂ Standard Curve read->quantify end End quantify->end

Caption: Workflow for the Griess assay to quantify furoxan-derived NO release.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Griess Reagent A: Prepare a solution of 1% (w/v) sulfanilamide in 5% (v/v) phosphoric acid. Store in a dark bottle at 4°C.

    • Griess Reagent B: Prepare a solution of 0.1% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) in deionized water. Store in a dark bottle at 4°C.

    • Nitrite Standard: Prepare a 1 M stock solution of sodium nitrite (NaNO₂) in deionized water. Create a series of dilutions (e.g., 1-100 µM) in PBS (pH 7.4) to generate a standard curve.

    • Test Compound: Prepare a 10 mM stock solution of the furoxan derivative in DMSO.

  • Reaction Setup (in triplicate):

    • In a microplate or microcentrifuge tubes, add PBS (pH 7.4).

    • Add L-cysteine to a final concentration of 5 mM.

    • Self-Validation Control: Prepare parallel wells without L-cysteine to confirm thiol-dependency.

    • Initiate the reaction by adding the furoxan stock solution to a final concentration of 100 µM. The final DMSO concentration should be kept low (<1%).

  • Incubation: Incubate the reaction mixture at 37°C for the desired time course (e.g., 2 hours).

  • Griess Reaction:

    • Transfer 50 µL of each sample and standard to a new 96-well plate.

    • Add 50 µL of Griess Reagent A to each well. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well. Incubate for another 10 minutes at room temperature, protected from light. A pink/magenta color will develop.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at ~540 nm using a microplate reader.

    • Plot the absorbance of the nitrite standards versus their concentration to generate a standard curve.

    • Calculate the nitrite concentration in the experimental samples using the linear regression equation from the standard curve.

Protocol 2: Ex Vivo Assessment of Vasodilatory Activity

This organ bath experiment provides definitive functional data on a compound's ability to relax vascular tissue. The protocol's integrity relies on several key steps: denuding the endothelium in some rings to distinguish endothelium-dependent from -independent effects, pre-contracting the tissue to establish a stable tone against which relaxation can be measured, and using an sGC inhibitor to confirm the NO-pathway involvement.

G start Start isolate Isolate Thoracic Aorta from Rabbit or Rat start->isolate prepare Prepare Aortic Rings (2-3 mm) Mount in Organ Bath with Krebs Solution (37°C, 95% O₂/5% CO₂) isolate->prepare equilibrate Equilibrate under Tension (e.g., 1.5-2.0 g) prepare->equilibrate contract Induce Maximal Contraction with Vasoconstrictor (e.g., Phenylephrine, 1 µM) equilibrate->contract add_drug Add Furoxan Isomer (Cumulative Concentrations) contract->add_drug measure Record Isometric Tension Changes (Measure Relaxation) add_drug->measure analyze Calculate % Relaxation Generate Dose-Response Curve & Determine EC₅₀ measure->analyze end End analyze->end

Caption: Experimental workflow for assessing vasodilator activity using isolated aortic rings.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Humanely euthanize a male Wistar rat or rabbit according to institutional guidelines.

    • Excise the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit solution.

    • Carefully remove adhering fat and connective tissue. Cut the aorta into rings of 2-3 mm in width.

    • Self-Validation Control: For some rings, mechanically remove the endothelium by gently rubbing the intimal surface with a fine wire or wooden stick. Successful denudation can be confirmed by the lack of relaxation to an endothelium-dependent vasodilator like acetylcholine (1 µM).

  • Organ Bath Setup:

    • Suspend each aortic ring between two L-shaped stainless-steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution. The solution should be maintained at 37°C and continuously gassed with 95% O₂ / 5% CO₂.

    • Connect the upper hook to an isometric force transducer linked to a data acquisition system.

  • Equilibration and Contraction:

    • Apply an optimal resting tension (e.g., 2 g for rat aorta) and allow the tissue to equilibrate for 60-90 minutes, replacing the Krebs solution every 15-20 minutes.

    • Induce a sustained contraction by adding a vasoconstrictor, such as Phenylephrine (PE, 1 µM) or Noradrenaline (NA, 1 µM).[8]

  • Drug Administration:

    • Once the contraction has reached a stable plateau, add the furoxan test compounds in a cumulative manner (e.g., from 1 nM to 10 µM), allowing the tissue to reach a steady-state response at each concentration.

  • Data Analysis:

    • Record the relaxation at each concentration as a percentage of the maximal contraction induced by PE.

    • Plot the percentage of relaxation against the logarithm of the drug concentration to generate a dose-response curve.

    • Calculate the EC₅₀ value (the concentration of the drug that produces 50% of the maximal relaxation) from the curve using non-linear regression analysis.

    • Self-Validation Control: In a separate experiment, pre-incubate contracted rings with an sGC inhibitor like ODQ (1H-[1][3][5]oxadiazolo[4,3-a]quinoxalin-1-one, 10 µM) for 20-30 minutes before adding the furoxan. A significant rightward shift in the dose-response curve confirms that the vasodilation is mediated by the NO-sGC pathway.[1]

Conclusion and Outlook

The comparative analysis of this compound and its 3-phenyl isomer provides a clear and compelling demonstration of structure-activity relationships in the furoxan class of NO donors. The position of the electron-withdrawing cyano group is the decisive factor determining the efficiency of thiol-mediated bioactivation.

Key Takeaways:

  • Positional Isomerism is Critical: Placing a strong electron-withdrawing group at the C3 position of the furoxan ring, as in this compound, dramatically enhances NO release and subsequent pharmacological activity.[1][8]

  • Predictive Power for Drug Design: This principle allows researchers to rationally design novel furoxan derivatives with tailored NO-releasing profiles. By modulating the electronic properties of the C3 substituent, the potency and duration of action can be fine-tuned for specific therapeutic applications, from treating hypertension to developing anti-proliferative agents.

  • Validated Methodologies are Essential: The biological performance of these compounds must be confirmed using robust, self-validating protocols such as the Griess assay and ex vivo organ bath experiments, which can definitively link chemical structure to functional outcomes.

For drug development professionals, understanding these fundamental principles is paramount. The insights gained from comparing these two isomers serve as a powerful guidepost for the future design of next-generation NO-donating therapeutics with improved efficacy and target specificity.

References

  • Molecules. (2023). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. PubMed Central.
  • Ferioli, R., Folco, G.C., Ferretti, C., Gasco, A.M., Medana, C., Fruttero, R., Civelli, M., & Gasco, A. (1995). A new class of furoxan derivatives as NO donors: mechanism of action and biological activity. British Journal of Pharmacology, 114(4), 816-820.
  • Medana, C., Ermondi, G., Fruttero, R., Di Stilo, A., Ferretti, C., & Gasco, A. (1994). Furoxans as Nitric Oxide Donors. This compound: Thiol-Mediated Nitric Oxide Release and Biological Evaluation. Journal of Medicinal Chemistry, 37(25), 4412-4416.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Matsubara, R. (2023). Recent progress in synthesis and application of furoxan. Organic & Biomolecular Chemistry, 21(11), 2268-2281.
  • Gasco, A., & Fruttero, R. (2004). NO donors: Focus on furoxan derivatives. Pure and Applied Chemistry, 76(5), 973-981.
  • Rai, G., Sayed, A.A., Lea, W.A., Luecke, H.F., Chakrapani, H., Prast-Nielsen, S., Jadhav, A., Leister, W., Shen, M., Inglese, J., Austin, C.P., Keefer, L.K., Arnér, E.S.J., Simeonov, A., & Maloney, D.J. (2013). Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. ACS Chemical Neuroscience, 4(1), 115-125.
  • Cerecetto, H., & González, M. (2002). Pharmacological properties of furoxans and benzofuroxans: recent developments. Mini Reviews in Medicinal Chemistry, 2(1), 55-63.

Sources

biological activity of 4-Phenyl-3-furoxancarbonitrile vs. furazan analogs

Expected Outcome: this compound will exhibit potent, dose-dependent inhibition of platelet aggregation. The furazan analog will show significantly weaker or no inhibitory effect. [5][6]

Conclusion

The comparative analysis of this compound and its furazan analogs provides a clear illustration of structure-activity relationships in the context of nitric oxide donation. The presence of the N-oxide in the furoxan ring is the critical determinant of its potent vasodilatory, antiplatelet, and antiproliferative activities. The furazan analogs, lacking this key functional group, serve as excellent negative controls, confirming that the primary mechanism of action for this class of furoxans is indeed the thiol-mediated release of nitric oxide. For researchers in drug discovery, the furoxan scaffold offers a tunable platform for the development of targeted NO-releasing drugs, with the potential to address a wide range of therapeutic needs.

References

  • Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human pl
  • Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. British Journal of Pharmacology. [Link]
  • Furoxans and tocopherol analogs-furoxan hybrids as anticancer agents. PubMed. [Link]
  • This compound | C9H5N3O2. PubChem. [Link]
  • Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents. Molecules. [Link]
  • Furoxans as Nitric Oxide Donors. This compound. Journal of Medicinal Chemistry. [Link]
  • New hybrid furoxan structures with antiaggregant activity.
  • Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions. PubMed. [Link]
  • Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions. Molecules. [Link]
  • Chemical structures of furoxan and benzofuroxan derivatives with antiplatelet activity.
  • Recent progress in synthesis and applic
  • Promising furoxan derivatives exhibiting antiplatelet activity.
  • Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. Molecules. [Link]
  • Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. British Journal of Pharmacology. [Link]
  • Furoxans (1, 2, 5-Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. ACS Chemical Neuroscience. [Link]
  • Mechanism of NO release
  • Furoxans as Nitric Oxide Donors. This compound: Thiol-Mediated Nitric Oxide Release and Biological Evaluation. Journal of Medicinal Chemistry. [Link]
  • NO donors: Focus on furoxan derivatives.
  • Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. International Journal of Molecular Sciences. [Link]
  • NO release from furoxan in physiological solution under the action of thiols.
  • Characterisation of furoxancarbonitriles as a new class of vasodil
  • Synthesis and structure-activity relationships of novel furazan-3,4-diamide analogs as potent anti-cancer agents. PubMed. [Link]
  • Study of synthesis and cardiovascular activity of some furoxan derivatives as potential NO-donors. PubMed. [Link]

A Senior Application Scientist's Guide to the Mechanistic Validation of 4-Phenyl-3-furoxancarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the experimental validation of 4-Phenyl-3-furoxancarbonitrile's mechanism of action as a nitric oxide (NO) donor. We will move beyond simple protocol recitation to explore the causal logic behind experimental choices, establish self-validating systems, and compare its performance against relevant alternatives. Our objective is to equip researchers with the strategy and methodology required to generate a robust and defensible data package for this compound.

Introduction: The Furoxan Class and the Imperative for Mechanistic Clarity

This compound is a heterocyclic compound belonging to the furoxan class, which is recognized for its capacity to act as a nitric oxide (NO) donor.[1][2] Its biological activities, including vasodilation and inhibition of platelet aggregation, are attributed to this NO-releasing property, which subsequently activates soluble guanylate cyclase (sGC).[1][3][4]

In drug development, a compound's purported mechanism of action (MoA) is a hypothesis that must be rigorously tested. For an NO donor like this compound, validation is not merely about detecting NO release; it requires a multi-tiered approach to demonstrate a clear, causal link from the parent compound to the ultimate physiological effect. This guide outlines such an approach, emphasizing experimental design that is both logical and self-validating.

The Comparative Landscape: Contextualizing Performance

To validate the MoA of this compound, its profile must be compared against both positive and negative controls. This contextualizes its efficacy and specificity.

  • Positive Controls (Alternative NO Donors):

    • Sodium Nitroprusside (SNP): A spontaneous NO donor that does not require enzymatic or thiol-mediated activation. It serves as a benchmark for maximum sGC-mediated response.

    • S-Nitroso-N-acetyl-DL-penicillamine (SNAP): A well-characterized S-nitrosothiol that releases NO, often used as a standard in platelet and vascular studies.[5]

    • Nitroglycerin (GTN): An organic nitrate requiring enzymatic bioactivation, representing a clinically relevant comparator for vasodilatory studies.

  • Crucial Negative Control:

    • 4-Phenyl-3-furazancarbonitrile: The corresponding furazan analogue of the target compound. Furazans are structurally similar to furoxans but lack the N-oxide moiety responsible for NO release.[6][7][8] This makes them the ideal negative control to distinguish NO-dependent effects from potential off-target actions of the core chemical scaffold.

The Experimental Validation Workflow: A Three-Tiered Approach

We will employ a sequential, three-tiered validation process. Each tier builds upon the last, creating a logical cascade from direct chemical reactivity to cellular and tissue-level responses.

Tier 1: Direct Quantification of Nitric Oxide Release

Causality: The foundational claim is that this compound is an NO donor. The first step is to prove this directly. Furoxans are known to release NO in the presence of thiols, such as L-cysteine or glutathione, which are abundant in biological systems.[3][8]

Primary Experiment: Thiol-Mediated NO Release using the Griess Assay.

The Griess assay is a straightforward colorimetric method that detects nitrite (NO₂⁻), a stable oxidation product of NO in aqueous, aerobic solutions.[6]

dot

Caption: Tier 1 Experimental Workflow: Griess Assay.

Detailed Protocol: Griess Assay for NO Release

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound and all control compounds in DMSO.

    • Prepare a 100 mM stock solution of L-cysteine in phosphate-buffered saline (PBS), pH 7.4.

    • Prepare Griess Reagent by mixing equal volumes of 1% (w/v) sulfanilamide in 5% phosphoric acid and 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Prepare a sodium nitrite standard curve (0-100 µM) in PBS.

  • Reaction Setup:

    • In a 96-well plate, add 50 µL of PBS (pH 7.4).

    • Add 5 µL of the compound stock solution to achieve a final concentration of 100 µM.

    • Initiate the reaction by adding 50 µL of the L-cysteine solution (final concentration 50 mM). For the "no thiol" control, add 50 µL of PBS instead.

  • Incubation:

    • Incubate the plate at 37°C for 1 hour, protected from light.

  • Detection:

    • Add 100 µL of Griess Reagent to each well.

    • Incubate at room temperature for 10 minutes.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by interpolating from the standard curve.

Comparative Data Summary (Expected Outcomes)

CompoundThiol CofactorExpected Nitrite (µM)Interpretation
This compound + L-Cysteine High Confirms thiol-dependent NO release
This compound- L-CysteineLow / BaselineDemonstrates requirement for thiol cofactor
4-Phenyl-3-furazancarbonitrile+ L-CysteineLow / BaselineConfirms N-oxide is essential for NO release
Sodium Nitroprusside (SNP)+/- L-CysteineHighValidates assay; shows thiol-independent release
Tier 2: Validation of Target Engagement and Downstream Signaling

Causality: If the compound releases NO, it should activate its primary biological target, soluble guanylate cyclase (sGC), leading to an increase in the second messenger, cyclic guanosine monophosphate (cGMP).[9][10] This step connects the chemical event (NO release) to a specific molecular signaling pathway.

Primary Experiment: Cellular cGMP Accumulation Assay.

This experiment is typically performed in a cell line known to express sGC, such as vascular smooth muscle cells (VSMCs) or platelets.

dot

Caption: Tier 2 Signaling Pathway: NO-sGC-cGMP Axis.

Detailed Protocol: cGMP Competitive ELISA

  • Cell Culture:

    • Plate rat aortic smooth muscle cells (A7r5 line) in 24-well plates and grow to confluence.

  • Assay Preparation:

    • Wash cells twice with serum-free medium.

    • Pre-incubate cells for 15 minutes in serum-free medium containing 1 mM 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor, to prevent cGMP degradation.

  • Compound Treatment:

    • Add this compound or control compounds at various concentrations (e.g., 0.1 to 100 µM).

    • Incubate for 15 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium and lyse the cells using the lysis buffer provided in a commercial cGMP ELISA kit.

  • Quantification:

    • Perform the competitive ELISA according to the manufacturer's instructions. This typically involves incubating the cell lysate with a cGMP-HRP conjugate and a cGMP-specific antibody in a pre-coated plate.

    • Measure absorbance and calculate cGMP concentrations based on the kit's standard curve. Normalize data to total protein content.

Comparative Data Summary (Expected Outcomes)

CompoundExpected EC₅₀ for cGMP AccumulationInterpretation
This compound Potent (Low µM) Confirms engagement of the NO-sGC signaling axis
4-Phenyl-3-furazancarbonitrileInactive or very low potencyDemonstrates effect is NO-dependent
Sodium Nitroprusside (SNP)Potent (Low µM / High nM)Validates the responsiveness of the cellular system
Nitroglycerin (GTN)Potent (µM range)Provides a benchmark against a clinically used pro-drug
Tier 3: Confirmation of Physiological/Phenotypic Response

Causality: The increase in cGMP should lead to a measurable physiological response, such as smooth muscle relaxation (vasodilation) or inhibition of platelet aggregation.[3] This final tier links the molecular signaling pathway to a functional outcome.

Primary Experiment: Ex Vivo Vasodilation in Aortic Rings.

This assay uses isolated segments of rat thoracic aorta to directly measure the compound's ability to relax pre-constricted vascular tissue.

Detailed Protocol: Aortic Ring Vasorelaxation Assay

  • Tissue Preparation:

    • Isolate the thoracic aorta from a euthanized rat and place it in cold Krebs-Henseleit buffer.

    • Clean the aorta of adhering tissue and cut it into 2-3 mm rings.

  • Organ Bath Setup:

    • Mount the aortic rings in an organ bath chamber containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

    • Connect the rings to an isometric force transducer to record changes in tension.

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

  • Contraction and Treatment:

    • Induce a stable contraction by adding a submaximal concentration of phenylephrine (PE, ~1 µM).

    • Once the contraction plateaus, add cumulative concentrations of this compound or control compounds.

  • Data Analysis:

    • Record the relaxation response at each concentration.

    • Express the relaxation as a percentage of the maximal PE-induced contraction.

    • Calculate the EC₅₀ value (the concentration required to produce 50% of the maximal relaxation).

    • To confirm the NO-sGC pathway, a separate experiment can be run where the rings are pre-incubated with ODQ (1H-[1][6][8]Oxadiazolo[4,3-a]quinoxalin-1-one), a specific sGC inhibitor.

Comparative Data Summary (Expected Outcomes)

CompoundConditionExpected EC₅₀ for VasorelaxationInterpretation
This compound Standard Potent (Low µM) Confirms functional vasodilatory effect
This compound+ ODQ (sGC inhibitor)Significant rightward shift / loss of potencyProves the effect is mediated by sGC activation
4-Phenyl-3-furazancarbonitrileStandardInactive or very low potencyConfirms the vasodilation is NO-dependent
Sodium Nitroprusside (SNP)StandardPotent (High nM)Validates tissue viability and responsiveness

Conclusion: Synthesizing a Coherent Mechanistic Narrative

By systematically progressing through these three tiers—from direct NO quantification to target engagement and finally to a functional physiological response—a researcher can build a robust and compelling case for the mechanism of action of this compound. The strategic inclusion of positive and, most importantly, negative (furazan) controls at each stage ensures that the observed effects are specifically attributable to the thiol-mediated release of nitric oxide from the furoxan ring. This self-validating experimental framework is essential for establishing the scientific integrity and trustworthiness of any claims regarding the compound's biological activity.

References

  • PubChem. This compound.
  • Gasco, A., et al. (2007). Nitric Oxide Donor β2-Agonists: Furoxan Derivatives Containing the Fenoterol Moiety and Related Furazans. Journal of Medicinal Chemistry. [Link]
  • American Chemical Society. (2007).
  • Aldini, G., et al. (2018). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. MDPI. [Link]
  • Medana, C., et al. (1994). Furoxans as Nitric Oxide Donors. This compound. Journal of Medicinal Chemistry. [Link]
  • Gasco, A., & Fruttero, R. (2004). NO donors: Focus on furoxan derivatives. Pure and Applied Chemistry. [Link]
  • Wang, L., et al. (2015). Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents. Molecules. [Link]
  • American Chemical Society. (1994). Furoxans as Nitric Oxide Donors. This compound: Thiol-Mediated Nitric Oxide Release and Biological Evaluation. Journal of Medicinal Chemistry. [Link]
  • L-Arginine and Nitric Oxide in Vascular Regulation—Experimental Findings in the Context of Blood Don
  • Feelisch, M., & Stamler, J. S. (1996). The use of nitric oxide donors in pharmacological studies. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]
  • Megson, I. L., & Webb, D. J. (2002). Recent developments in nitric oxide donor drugs. British Journal of Pharmacology. [Link]

Sources

A Comparative Analysis of Furoxan-Based Vasodilators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of cardiovascular drug discovery, the quest for novel vasodilators with superior efficacy and safety profiles is a perpetual endeavor. Among the promising classes of nitric oxide (NO) donors, furoxans (1,2,5-oxadiazole-2-oxides) have emerged as a compelling area of research. Their unique mechanism of action, involving the thiol-mediated release of nitric oxide, sets them apart from traditional organic nitrates and other vasodilating agents. This guide provides a comprehensive comparative study of furoxan-based vasodilators, offering in-depth technical insights, supporting experimental data, and detailed protocols for researchers, scientists, and drug development professionals.

The Furoxan Advantage: A Mechanistic Deep Dive

Furoxans act as prodrugs, releasing the potent vasodilator nitric oxide upon interaction with endogenous thiols, such as glutathione and cysteine.[1] This bioactivation process is a key differentiator from organic nitrates, which often rely on enzymatic pathways that can be prone to the development of tolerance.[1]

The released NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP, in turn, activates protein kinase G (PKG), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation, leading to vasodilation.[1] This fundamental pathway underscores the therapeutic potential of furoxans in conditions characterized by endothelial dysfunction and impaired NO bioavailability.

furoxan_mechanism cluster_extracellular Extracellular Space cluster_intracellular Vascular Smooth Muscle Cell Furoxan Furoxan Furoxan_int Furoxan Furoxan->Furoxan_int Diffusion NO Nitric Oxide (NO) Furoxan_int->NO Bioactivation Thiols Thiols Thiols->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP Cyclic GMP (cGMP) GTP:s->cGMP:n Conversion PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation Leads to

Figure 1: Signaling pathway of furoxan-based vasodilators.

Comparative Vasodilator Potency: An Evidence-Based Overview

The true measure of a vasodilator's potential lies in its potency. The following table summarizes the half-maximal effective concentration (EC50) values for various furoxan derivatives in comparison to established vasodilators in rat aortic ring assays. Lower EC50 values indicate greater potency.

CompoundVasodilator Potency (EC50) in Rat AortaReference(s)
Furoxan Derivatives
Phenyl-cyano furoxan isomers3-10 fold more potent than GTN[2][3]
3,4-dicyanofuroxan3-10 fold more potent than GTN[2][3]
Organic Nitrates
Glyceryl Trinitrate (GTN)Phase I: 0.1 µM, Phase II: 14 µM[4]
Other NO Donors
Sodium Nitroprusside (SNP)Potent vasodilator, specific EC50 varies[5][6][7]

Analysis: The data clearly indicates that certain furoxan derivatives, particularly those with electron-withdrawing groups like cyano substituents, exhibit significantly higher vasodilator potency compared to the widely used organic nitrate, glyceryl trinitrate.[2][3] This enhanced potency is a crucial factor for developing drugs with a wider therapeutic window and potentially lower side effects.

Beyond Vasodilation: The Antiplatelet Activity of Furoxan Hybrids

A significant advancement in furoxan chemistry is the development of hybrid molecules that combine the NO-donating furoxan moiety with other pharmacologically active agents. A notable example is the creation of furoxan-aspirin hybrids, which aim to leverage the antiplatelet effects of both components.

The following table presents a comparison of the half-maximal inhibitory concentration (IC50) values for the antiplatelet activity of furoxan derivatives and established antiplatelet drugs.

CompoundAntiplatelet Activity (IC50)AgonistReference(s)
Furoxan-Aspirin Hybrids
B8 (a furoxan-aspirin hybrid)0.62 ± 0.1 µM (in PRP)Collagen[8][9][10]
B7 (a furoxan-aspirin hybrid)400 ± 89 µM (in PRP)Collagen[8][9][10]
Standard Antiplatelet Drugs
AspirinLimited effect on ADP-induced aggregationADP[11][12][13]
Clopidogrel1.9 ± 0.3 µM (in washed platelets)ADP[14]
Clopidogrel3291.07 µM (in PRP)ADP

Analysis: The furoxan-aspirin hybrid B8 demonstrates potent antiplatelet activity, with an IC50 value in the sub-micromolar range, comparable to that of clopidogrel in washed platelets.[8][9][10][15][14] This highlights the potential of furoxan-based hybrids to offer a dual mechanism of action, combining vasodilation with effective inhibition of platelet aggregation, which is highly desirable in the management of thrombotic cardiovascular diseases.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the scientific integrity and reproducibility of research in this field, this section provides detailed, step-by-step methodologies for key in vitro experiments.

Aortic Ring Vasodilation Assay

This ex vivo method is the gold standard for assessing the vasodilator or vasoconstrictor effects of pharmacological compounds on isolated arterial segments.

aortic_ring_workflow cluster_preparation Tissue Preparation cluster_mounting Mounting and Equilibration cluster_experiment Experimental Procedure cluster_analysis Data Analysis isolate_aorta Isolate Thoracic Aorta clean_aorta Clean Connective Tissue isolate_aorta->clean_aorta cut_rings Cut into 2-3 mm Rings clean_aorta->cut_rings mount_rings Mount Rings in Organ Bath cut_rings->mount_rings equilibrate Equilibrate under Tension mount_rings->equilibrate check_viability Check Viability (e.g., with KCl) equilibrate->check_viability pre-contract Pre-contract with Agonist (e.g., Phenylephrine) check_viability->pre-contract add_compound Cumulative Addition of Test Compound pre-contract->add_compound record_response Record Relaxation Response add_compound->record_response plot_curve Plot Concentration- Response Curve record_response->plot_curve calculate_ec50 Calculate EC50 Value plot_curve->calculate_ec50

Figure 2: Experimental workflow for the aortic ring vasodilation assay.

Step-by-Step Methodology:

  • Tissue Preparation:

    • Humanely euthanize a rat and carefully excise the thoracic aorta.

    • Immediately place the aorta in cold Krebs-Henseleit buffer.

    • Under a dissecting microscope, remove all adherent connective and adipose tissue.

    • Cut the cleaned aorta into rings of 2-3 mm in length.

  • Mounting and Equilibration:

    • Suspend each aortic ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

    • Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.

    • After equilibration, assess the viability of the rings by inducing a contraction with a high concentration of potassium chloride (e.g., 60 mM).

  • Experimental Procedure:

    • Wash the rings to return to baseline tension.

    • Induce a stable submaximal contraction with a vasoconstrictor agonist, such as phenylephrine (e.g., 1 µM).

    • Once a stable plateau is reached, add the furoxan-based vasodilator or other test compounds in a cumulative manner, allowing the response to stabilize between additions.

    • Record the isometric tension changes using a force transducer connected to a data acquisition system.

  • Data Analysis:

    • Express the relaxation responses as a percentage of the pre-contraction induced by the agonist.

    • Plot the concentration-response curves and calculate the EC50 values using appropriate pharmacological software.

Griess Assay for Nitric Oxide Quantification

This colorimetric assay is a simple and sensitive method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite.

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare a cell-free supernatant from the experimental system (e.g., cultured cells, plasma).

    • If necessary, deproteinize the sample to avoid interference.

  • Standard Curve Preparation:

    • Prepare a series of sodium nitrite standards of known concentrations in the same buffer as the samples.

  • Griess Reaction:

    • Add the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to both the samples and the standards.

    • Incubate the mixture at room temperature for a specified time (e.g., 10-15 minutes) to allow for the colorimetric reaction to develop.

  • Measurement and Analysis:

    • Measure the absorbance of the samples and standards at a wavelength of approximately 540 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the nitrite concentration in the samples by interpolating their absorbance values on the standard curve.

Platelet Aggregation Assay using Light Transmission Aggregometry

This is the gold standard method for assessing platelet function and the efficacy of antiplatelet agents.

platelet_aggregation_workflow cluster_prp_prep Platelet-Rich Plasma (PRP) Preparation cluster_ppp_prep Platelet-Poor Plasma (PPP) Preparation cluster_lta Light Transmission Aggregometry (LTA) cluster_analysis_lta Data Analysis collect_blood Collect Whole Blood (in citrate) centrifuge_low Centrifuge at Low Speed collect_blood->centrifuge_low centrifuge_high Centrifuge Remaining Blood at High Speed collect_prp Collect Supernatant (PRP) centrifuge_low->collect_prp set_baseline Set Baseline with PPP (100% T) and PRP (0% T) collect_prp->set_baseline collect_ppp Collect Supernatant (PPP) centrifuge_high->collect_ppp collect_ppp->set_baseline incubate_prp Incubate PRP with Test Compound set_baseline->incubate_prp add_agonist Add Platelet Agonist (e.g., ADP, Collagen) incubate_prp->add_agonist measure_aggregation Measure Change in Light Transmission add_agonist->measure_aggregation plot_aggregation Plot Aggregation Curve measure_aggregation->plot_aggregation calculate_ic50 Calculate IC50 Value plot_aggregation->calculate_ic50

Figure 3: Experimental workflow for the platelet aggregation assay.

Step-by-Step Methodology:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood from healthy volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP as the supernatant.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP as the supernatant.

  • Light Transmission Aggregometry:

    • Calibrate the aggregometer using PPP to set 100% light transmission and PRP to set 0% light transmission.

    • Pipette a known volume of PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

    • Add the furoxan-based compound or other antiplatelet agent at various concentrations and incubate for a specified time.

    • Initiate platelet aggregation by adding a platelet agonist, such as adenosine diphosphate (ADP) or collagen.

    • Record the increase in light transmission as platelets aggregate.

  • Data Analysis:

    • Express the extent of platelet aggregation as the maximum percentage change in light transmission.

    • Plot the inhibition of platelet aggregation against the concentration of the test compound to determine the IC50 value.

Synthesis of Furoxan-Based Nitric Oxide Donors

The synthesis of furoxan derivatives typically involves the cyclization of α-dioximes. A general synthetic scheme is outlined below. The specific reaction conditions and starting materials will vary depending on the desired substituents on the furoxan ring.

General Synthetic Route:

  • Oxime Formation: Reaction of a suitable ketone or aldehyde with hydroxylamine to form the corresponding oxime.

  • Dimerization and Cyclization: Treatment of the oxime with a nitrating agent (e.g., dinitrogen tetroxide) or an oxidizing agent leads to the formation of the furoxan ring.

  • Functional Group Interconversion: Further chemical modifications can be performed on the substituents of the furoxan ring to generate a library of derivatives with diverse pharmacological properties.

Conclusion and Future Directions

Furoxan-based vasodilators represent a promising class of NO-donating compounds with the potential to overcome some of the limitations of existing therapies. Their potent vasodilator activity, coupled with the versatility of creating hybrid molecules with additional pharmacological benefits such as antiplatelet effects, makes them an exciting area for further investigation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the potency, selectivity, and pharmacokinetic properties of furoxan derivatives.

  • In Vivo Efficacy and Safety Studies: To translate the promising in vitro findings into preclinical and clinical settings.

  • Elucidation of Bioactivation Mechanisms: A deeper understanding of the thiol-mediated NO release will aid in the design of more efficient and targeted furoxan-based drugs.

By leveraging the detailed experimental protocols and comparative data presented in this guide, researchers can accelerate the discovery and development of novel furoxan-based therapeutics for the treatment of cardiovascular diseases.

References

  • Savi, P., et al. (2001). Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro. Journal of Thrombosis and Haemostasis, 85(1), 137-143.
  • Savi, P., et al. (2001). Specific inhibition of ADP-induced platelet aggregation by clopidogrel in vitro.
  • Katsanopoulou, M., et al. (2023). Comparative IC50 Values of Clopidogrel Against PAF- and ADP-Induced Platelet Aggregation.
  • Feelisch, M., & Noack, E. (1987). Biphasic relaxant curves to glyceryl trinitrate in rat aortic rings. Evidence for two mechanisms of action. European Journal of Pharmacology, 139(1), 19-30.
  • Butler, A. R., & Feelisch, M. (2006). Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. British Journal of Pharmacology, 148(4), 483-492.
  • Kirkby, N. S., et al. (2011). Antiplatelet effects of aspirin vary with level of P2Y12 receptor blockade supplied by either ticagrelor or prasugrel. Journal of Thrombosis and Haemostasis, 9(10), 2103-2105.
  • Butler, A. R., & Feelisch, M. (2006). Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. British Journal of Pharmacology, 148(4), 483-492.
  • Butler, A. R., & Feelisch, M. (2006).
  • Martin, W., et al. (1985). Vasodilation induced by acetylcholine and by glyceryl trinitrate in rat aortic and mesenteric vasculature. Journal of Pharmacology and Experimental Therapeutics, 232(3), 708-716.
  • Kirkby, N. S., et al. (2011). Antiplatelet effects of aspirin vary with level of P2Y12 receptor blockade supplied by either ticagrelor or prasugrel. ScienceOpen.
  • Zhilin, E. S., et al. (2022). Promising furoxan derivatives exhibiting antiplatelet activity.
  • Rapoport, R. M., & Murad, F. (1987). Effects of glyceryl trinitrate on endothelium-dependent and -independent relaxation and cyclic GMP levels in rat aorta and human coronary artery. Journal of Cardiovascular Pharmacology, 10(1), 82-89.
  • Perez-Guerrero, C., et al. (2000). Vasodilator effects of sodium nitroprusside, levcromakalim and their combination in isolated rat aorta. British Journal of Pharmacology, 131(4), 755-762.
  • Dias, A. S., et al. (2008).
  • Chakraborty, T., et al. (2003). Inhibition of ADP induced platelet aggregation by aspirin, salicylic acid and ibuprofen.
  • Perez-Guerrero, C., et al. (2000).
  • Müller, I., et al. (2001). Antiplatelet effects of clopidogrel compared with aspirin after myocardial infarction: enhanced inhibitory effects of combination therapy. Journal of the American College of Cardiology, 38(4), 989-995.
  • Müller, I., et al. (2001). Antiplatelet effects of clopidogrel compared with aspirin after myocardial infarction. CORE.
  • Marwali, M. R., et al. (2007). Modulation of ADP-induced platelet activation by aspirin and pravastatin: role of lectin-like oxidized low-density lipoprotein receptor-1, nitric oxide, oxidative stress, and inside-out integrin signaling. The Journal of Pharmacology and Experimental Therapeutics, 322(2), 794-801.
  • de Oliveira, R. B., et al. (2017). Synthesis, antiplatelet and antithrombotic activities of resveratrol derivatives with NO-donor properties. Bioorganic & Medicinal Chemistry Letters, 27(15), 3511-3515.
  • Li, Y., et al. (2003). Study of synthesis and cardiovascular activity of some furoxan derivatives as potential NO-donors. Bioorganic & Medicinal Chemistry, 11(20), 4429-4435.
  • Feelisch, M., et al. (1992). Thiol-mediated generation of nitric oxide accounts for the vasodilator action of furoxans. Biochemical Pharmacology, 44(6), 1149-1157.
  • Duarte, Y., et al. (2002). A novel mechanism of vascular relaxation induced by sodium nitroprusside in the isolated rat aorta. Vascular Pharmacology, 38(3), 141-147.
  • Deranged Physiology. (2023).
  • Salvemini, D., et al. (1994). Influence of the endothelium on ex vivo tolerance and metabolism of glyceryl trinitrate in rat aorta. British Journal of Pharmacology, 113(4), 1148-1154.
  • Ferioli, R., et al. (1995). A new class of furoxan derivatives as NO donors: mechanism of action and biological activity. British Journal of Pharmacology, 114(4), 816-820.
  • Wu, C. C., et al. (1995). Attenuation of sodium nitroprusside responses after prolonged incubation of rat aorta with endotoxin. British Journal of Pharmacology, 116(2), 1957-1962.
  • Ruetten, H., et al. (1999). Mechanisms of tolerance to sodium nitroprusside in rat cultured aortic smooth muscle cells. British Journal of Pharmacology, 128(2), 345-352.
  • Ferioli, R., et al. (1995). A new class of furoxan derivatives as NO donors- mechanism of action and biological activity. British Pharmacological Society.
  • Ibarra-Alvarado, C., et al. (2019).

Sources

A Comparative Guide to the Structure-Activity Relationship of Substituted Phenylfuroxans as Nitric Oxide Donors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Furoxan Scaffold

Furoxans, also known as 1,2,5-oxadiazole-2-oxides, are a fascinating class of heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their primary pharmacological importance stems from their ability to function as nitric oxide (NO) donors.[3] Nitric oxide is a critical gaseous signaling molecule involved in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and host defense.[4][5] The transient nature and radical character of NO make its direct administration challenging, creating a demand for donor molecules that can release it in a controlled manner. Furoxans excel in this role, releasing NO under physiological conditions, particularly through interaction with endogenous thiols like glutathione and cysteine.[1][2][6]

The phenylfuroxan scaffold, in particular, offers a versatile platform for drug design. By modifying the substituents on the phenyl ring and the furoxan moiety, chemists can fine-tune the molecule's electronic properties, lipophilicity, and steric profile. These modifications directly impact the rate and extent of NO release, as well as the compound's interaction with biological targets, leading to a wide spectrum of activities, most notably as vasodilators and anticancer agents.[7][8] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted phenylfuroxans, compares their performance with supporting experimental data, and details the methodologies used to evaluate them.

Core Mechanism: Thiol-Mediated Nitric Oxide Release

The bioactivation of most furoxans is contingent upon a reaction with thiol-containing molecules.[1] The generally accepted mechanism involves a nucleophilic attack by the thiol on one of the carbons of the furoxan ring. This leads to the opening of the heterocyclic ring and a cascade of reactions that ultimately liberate nitric oxide.[3][7] The potency and kinetics of NO release are highly dependent on the electronic nature of the substituents on the furoxan and phenyl rings. Electron-withdrawing groups, for instance, can render the ring more susceptible to nucleophilic attack, thereby enhancing the rate of NO release.

Thiol-Mediated NO Release from Phenylfuroxan cluster_1 Step 2: Ring Opening cluster_2 Step 3: Decomposition & Release Phenylfuroxan Substituted Phenylfuroxan Intermediate Unstable Thio-adduct Intermediate Phenylfuroxan->Intermediate Ring Opening Thiol R-SH (e.g., Cysteine) Thiol->Phenylfuroxan NO Nitric Oxide (NO) Intermediate->NO Decomposition Byproducts Denitrated Byproducts Intermediate->Byproducts

Caption: Proposed mechanism for thiol-mediated nitric oxide release from phenylfuroxans.

Structure-Activity Relationship (SAR) in Anticancer Applications

Phenylfuroxans, especially phenylsulfonylfuroxan derivatives, have emerged as potent anticancer agents.[4] Their cytotoxic effects are often linked to their ability to release high concentrations of NO, which can induce apoptosis, inhibit cell proliferation, and even trigger ferroptosis by inhibiting glutathione peroxidase 4 (GPX4).[4]

The SAR for anticancer activity is complex, but key trends can be identified. The nature and position of substituents on the phenyl ring significantly modulate the biological activity.

  • Phenylsulfonyl Moiety: The phenylsulfonyl group attached to the furoxan ring is a key pharmacophore for potent anticancer activity.[8] This strong electron-withdrawing group enhances the NO-releasing capability and provides a scaffold for further modification.

  • Substituents on the Phenyl Ring: The introduction of various groups on the phenyl ring of the phenylsulfonyl moiety allows for the fine-tuning of activity. For example, in a series of pyrimidine-phenylsulfonylfuroxan hybrids, compound 21y showed excellent antiproliferative activity against the PC-3 prostate cancer cell line, superior to the standard drug 5-FU.[8] In another study, hybridizing a sinomenine moiety with a furoxan produced compound 7Cc , which exerted superior cytotoxic effects against MDA-MB-231 triple-negative breast cancer cells.[8]

Table 1: Comparison of Anticancer Activity of Substituted Phenylfuroxans

Compound IDCancer Cell LineKey Structural FeatureIC50 (µM)Reference
9h K562 (Leukemia)Oridonin hybrid with o-phenylene linker1.82[9]
9h MGC-803 (Gastric)Oridonin hybrid with o-phenylene linker1.81[9]
9h Bel-7402 (Liver)Oridonin hybrid with o-phenylene linker0.86[9]
21y PC-3 (Prostate)Pyrimidine-phenylsulfonylfuroxan hybrid0.82[8]
7Cc MDA-MB-231 (Breast)Sinomenine-furoxan hybrid0.82[8]
5b MCF-7 (Breast)Fluoro at meta-position of phenyl ring0.53 - 1.95[10]

Data synthesized from multiple sources to illustrate SAR trends.[8][9][10]

The data clearly indicates that creating hybrid molecules by linking the phenylfuroxan core to other known anticancer agents or pharmacophores is a highly effective strategy for enhancing potency and selectivity.[8][9]

Structure-Activity Relationship (SAR) in Vasodilator Applications

The ability of furoxans to release NO makes them potent vasodilators, acting through the canonical NO-sGC-cGMP pathway.[7][11] In vascular smooth muscle cells, NO activates soluble guanylyl cyclase (sGC), which increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to smooth muscle relaxation and vasodilation.[5][12]

The vasodilator potency of phenylfuroxans is directly correlated with their NO-releasing capacity.[13]

  • Substituents on the Furoxan Ring: The nature of the substituent at position 3 of the furoxan ring is a critical determinant of activity. For example, a phenylsulfonyl group (compound 5 ) results in much higher reactivity and NO release compared to a cyano group (compound 12 ).[7]

  • Isomerism: The position of the N-oxide group in the furoxan ring can create regioisomers with different biological activities. For instance, C92-4678 (4-phenyl-furoxan-3-carboxylic acid amide) and C92-4679 (3-phenyl-furoxan-4-carboxylic acid amide) exhibit different vasodilator potencies.[13]

Table 2: Comparison of Vasodilator and Antiproliferative Activity of Phenylfuroxan Derivatives

Compound IDKey Structural FeatureVasodilator Potency (Rat Aorta, EC50 µM)Antiproliferative Potency (SMCs, IC50 µM)Reference
6 3-phenyl-4-furoxanyl acetic acidN/A1.5[7]
11 3-acetoxy-4-phenylfuroxanN/A3.9[7]
C92-4609 4-hydroxymethyl-furoxan-3-carboxamide0.1-50N/A[13]
C92-4678 4-phenyl-furoxan-3-carboxylic acid amide0.1-50N/A[13]

Data extracted from cited literature.[7][13]

Interestingly, while NO release is crucial for vasodilation, some studies suggest that the antiproliferative effects of furoxans on vascular smooth muscle cells (SMCs) may involve NO-independent mechanisms.[7] This highlights the polypharmacological nature of this class of compounds, where different structural features can contribute to distinct biological outcomes.

Experimental Protocols

To ensure scientific integrity, the protocols described below are self-validating and represent standard methodologies in the field for synthesizing and evaluating phenylfuroxan derivatives.

General Synthesis of a Phenylfuroxan Derivative

The synthesis of phenylfuroxans typically involves the oxidative cyclization of a corresponding benzaldioxime. This multi-step process is a foundational workflow in furoxan chemistry.

Phenylfuroxan Synthesis Workflow Start Substituted Benzaldehyde Step1 Reaction with Hydroxylamine HCl Start->Step1 Dioxime Benzaldioxime Intermediate Step1->Dioxime Step2 Oxidative Cyclization (e.g., NaOCl) Dioxime->Step2 Purification Purification (Chromatography/ Recrystallization) Step2->Purification Product Substituted Phenylfuroxan Purification->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

Caption: General experimental workflow for the synthesis of substituted phenylfuroxans.

Step-by-Step Methodology:

  • Dioxime Formation:

    • To a solution of the appropriately substituted benzaldehyde (1.0 mmol) in ethanol, add hydroxylamine hydrochloride (2.2 mmol) and sodium hydroxide or another suitable base.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After cooling, pour the reaction mixture into ice-water to precipitate the crude dioxime.

    • Filter, wash with water, and dry the solid product.

  • Oxidative Cyclization to Furoxan:

    • Suspend the synthesized benzaldioxime (1.0 mmol) in a suitable solvent like dichloromethane or ethanol.[2]

    • Cool the mixture in an ice bath and add an oxidizing agent, such as sodium hypochlorite (NaOCl) solution, dropwise with vigorous stirring.[2]

    • Allow the reaction to stir at room temperature for several hours or until TLC indicates the consumption of the starting material.

    • Perform a work-up by separating the organic layer, washing with water and brine, and drying over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the pure phenylfuroxan derivative.[14]

  • Structural Characterization:

    • Confirm the structure of the final compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).[15]

Quantification of Nitric Oxide Release (Griess Assay)

The Griess assay is a widely used, indirect method to measure NO release by quantifying its stable breakdown product, nitrite (NO₂⁻), in aqueous solution.[6][9]

Causality Behind Experimental Choices:

  • Thiol Cofactor: The assay is performed in the presence of a thiol like L-cysteine or glutathione because the NO release from most furoxans is thiol-dependent.[2][6] This mimics the intracellular environment where these thiols are abundant.

  • Griess Reagent: This reagent (containing sulfanilamide and N-(1-naphthyl)ethylenediamine) converts nitrite into a colored azo compound, allowing for colorimetric quantification via spectrophotometry.

Step-by-Step Methodology:

  • Reaction Setup:

    • Prepare a solution of the test phenylfuroxan compound (e.g., 100 µM) in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a thiol cofactor, typically L-cysteine, to a final concentration of 2.5-5.0 mM.[6]

    • Incubate the mixture at 37 °C for a specified time course (e.g., 0-60 minutes).[9]

  • Griess Reaction:

    • At each time point, take an aliquot (e.g., 50 µL) of the reaction mixture.

    • Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride and incubate for another 10 minutes.

  • Quantification:

    • Measure the absorbance of the resulting pink/purple solution at approximately 540 nm using a microplate reader.

    • Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.

    • Results are often expressed as the concentration of NO produced (µmol/L) or as a percentage of the molar equivalent of the parent compound.[6][9]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is commonly used to determine the cytotoxic potential of anticancer compounds.[10]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed human cancer cells (e.g., MCF-7, PC-3) into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37 °C with 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the phenylfuroxan test compounds in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or 5-FU).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solubilized formazan at approximately 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[10]

Comparative Analysis and Future Perspectives

The structure-activity relationship of substituted phenylfuroxans is a compelling example of how subtle chemical modifications can profoundly influence biological activity. The key takeaway is the tunability of this scaffold:

  • For Anticancer Activity: The focus is on maximizing NO release in the tumor microenvironment and often involves creating hybrid molecules that possess a secondary mechanism of action. The phenylsulfonylfuroxan core is a privileged starting point for designing potent cytotoxic agents.[4][8]

  • For Vasodilator Activity: The goal is a more controlled and sustained release of NO. The electronic properties of substituents on both the phenyl and furoxan rings are paramount in modulating the rate of thiol-mediated activation.[7][13]

Compared to other NO donors like organic nitrates, phenylfuroxans offer distinct advantages, including a potentially different mechanism of bioactivation that may circumvent the development of tolerance.[13]

The future of phenylfuroxan research lies in the development of highly targeted therapies. This includes designing tumor-activated prodrugs, creating conjugates with other therapeutic agents (e.g., chemotherapy drugs, photosensitizers), and exploring novel delivery systems like polymeric conjugates to improve pharmacokinetic profiles and reduce systemic side effects.[1][4][16] By continuing to unravel the intricate SAR of this versatile scaffold, researchers are poised to develop next-generation therapeutics for cancer, cardiovascular disease, and beyond.

References

  • Gao, C., Li, X., Liu, T., Wang, W., & Wu, J. (2024). An overview of phenylsulfonylfuroxan-based nitric oxide donors for cancer treatment. Bioorganic chemistry, 154, 108020.
  • Rath, N. P., et al. (2010). Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. Journal of Medicinal Chemistry.
  • Li, Y., et al. (2016). Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents. Molecules.
  • Mazzone, G., et al. (2020). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms.
  • Feelisch, M., et al. (1995). Characterization of furoxans as a new class of tolerance-resistant nitrovasodilators. Naunyn-Schmiedeberg's Archives of Pharmacology.
  • Gao, C., et al. (2024). Recent advances of phenylsulfonylfuroxan derivatives and their structure-activity relationships.
  • Kollár, L., et al. (2018).
  • Yıldırım, S., et al. (2019). Synthesis of Some Furoxanes as a Potential Nitric Oxide Donor and Investigation of NO Releasing Activity.
  • Gasco, A., et al. (1994). Furoxans as Nitric Oxide Donors.
  • Gao, C., et al. (2024).
  • Benchchem. Phenyl Fluoroformate in the Synthesis of Novel Heterocyclic Compounds.
  • Wang, Y., et al. (2013). Synthesis and biological evaluation of benzofuroxan derivatives as fungicides against phytopathogenic fungi. Journal of Agricultural and Food Chemistry.
  • Gasco, A., et al. (1994). Furoxans as Nitric Oxide Donors. 4-Phenyl-3-furoxancarbonitrile: Thiol-Mediated Nitric Oxide Release and Biological Evaluation. Journal of Medicinal Chemistry. [Link]
  • Fassihi, A., et al. (2018). Structure-activity relationship analysis of different substitutions on phenyl ring at position 3 of quinazolinone ring (N-3) on their antiproliferative effects.
  • Schmeda-Hirschmann, G., et al. (2012). Vasodilator Compounds Derived from Plants and Their Mechanisms of Action. Molecules.
  • Gasco, A., & Fruttero, R. (2004).
  • Waldman, S. A., & Murad, F. (1987). Intracellular mechanism of action of vasodilators. Progress in clinical and biological research.
  • Patel, H., et al. (2023). Vasodilators.

Sources

Validating the Critical Role of Thiols in the Bioactivity of 4-Phenyl-3-furoxancarbonitrile: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of nitric oxide (NO) research, the furoxan class of heterocyclic compounds has garnered significant interest as potent, thiol-dependent NO donors. Among these, 4-Phenyl-3-furoxancarbonitrile stands out for its well-documented vasodilatory and anti-platelet aggregation properties.[1] However, the absolute reliance of its bioactivity on the presence of thiol cofactors necessitates a robust framework for its validation and comparison against other NO-donating agents. This guide provides an in-depth technical overview and experimental protocols designed for researchers, scientists, and drug development professionals to objectively assess the thiol-mediated activity of this compound.

The Furoxan Conundrum: A Thiol-Activated Prodrug

Furoxans, unlike spontaneous NO donors, are essentially prodrugs that require chemical activation to release their therapeutic payload of nitric oxide.[1] The central tenet of their mechanism lies in the nucleophilic attack by a thiol on the furoxan ring, initiating a cascade of reactions that ultimately liberates NO. This thiol-dependency is a critical feature that distinguishes this compound from other classes of NO donors and has profound implications for its pharmacological profile and therapeutic application.

The proposed mechanism involves the interaction of a thiol with the furoxan ring, leading to ring-opening and the formation of intermediate species that subsequently decompose to release NO.[2][3][4][5] This process is not merely a passive release but an active chemical transformation, highlighting the importance of the local thiol environment in modulating the drug's efficacy.

Below is a generalized schematic of the proposed thiol-mediated NO release from a furoxan derivative.

Thiol_Mediated_NO_Release cluster_0 Initiation cluster_1 Ring Opening & Intermediate Formation cluster_2 NO Release & Product Formation Furoxan This compound Intermediate1 Unstable Adduct Furoxan->Intermediate1 Nucleophilic Attack Thiol Thiol (R-SH) Thiol->Intermediate1 Intermediate2 Key Intermediate Intermediate1->Intermediate2 Ring Opening NO Nitric Oxide (NO) Intermediate2->NO Products Reaction Products Intermediate2->Products Griess_Assay_Workflow cluster_setup Experimental Setup cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare NO Donor Stock Solutions (e.g., 4-Ph-3-FCN, SNAP, SNP) D Incubate NO Donor with/without Thiol in buffer (e.g., PBS) A->D B Prepare Thiol Solutions (e.g., Glutathione, Cysteine) B->D C Prepare Griess Reagents E Add Griess Reagents to Samples C->E D->E F Incubate and Measure Absorbance (540 nm) E->F H Calculate Nitrite Concentration F->H G Generate Nitrite Standard Curve G->H

Caption: Workflow for the Griess assay to quantify NO release.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO).

    • Prepare 10 mM stock solutions of comparative NO donors (e.g., SNAP, SNP) in appropriate solvents.

    • Prepare 100 mM stock solutions of thiols (e.g., L-glutathione, L-cysteine) in phosphate-buffered saline (PBS, pH 7.4).

    • Prepare Griess reagents:

      • Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

      • Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Prepare a sodium nitrite standard curve (0-100 µM) in PBS.

  • Reaction:

    • In a 96-well plate, add 50 µL of PBS.

    • Add 10 µL of the thiol solution (or PBS for the no-thiol control) to the appropriate wells.

    • Add 10 µL of the NO donor solution to initiate the reaction.

    • Incubate the plate at 37°C for a defined period (e.g., 30, 60, 120 minutes).

  • Detection:

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration in the samples by comparing their absorbance to the sodium nitrite standard curve.

Expected Outcome: A significant increase in nitrite concentration should be observed for this compound only in the presence of thiols. The NO release from SNAP may be moderately affected by thiols, while SNP and other spontaneous donors should show thiol-independent NO release.

Biological Activity Assessment: Ex Vivo Vasodilation Assay

The vasodilatory effect of NO donors can be quantified by measuring the relaxation of pre-constricted arterial rings.

Objective: To compare the vasorelaxant potency of this compound and other NO donors and to demonstrate the thiol-dependency of this compound's effect.

Detailed Protocol:

  • Aortic Ring Preparation:

    • Humanely euthanize a rat and excise the thoracic aorta.

    • Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.

    • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C, bubbled with 95% O₂ and 5% CO₂.

  • Assay Procedure:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2 g.

    • Induce a sustained contraction with a vasoconstrictor, such as phenylephrine (1 µM).

    • Once the contraction has stabilized, cumulatively add increasing concentrations of the NO donor (e.g., 1 nM to 100 µM).

    • To test for thiol dependency, pre-incubate some aortic rings with a thiol-depleting agent (e.g., buthionine sulfoximine) or perform the assay in the presence and absence of an exogenous thiol like L-cysteine.

  • Data Analysis:

    • Record the changes in isometric tension.

    • Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.

    • Construct concentration-response curves and calculate the EC₅₀ values (the concentration of the drug that causes 50% of the maximal relaxation).

Expected Outcome: this compound should induce potent vasodilation in the presence of endogenous or exogenous thiols. This effect should be significantly attenuated in thiol-depleted tissues. The vasorelaxant effects of spontaneous NO donors should be largely independent of the thiol status of the tissue.

Biological Activity Assessment: Platelet Aggregation Assay

NO is a potent inhibitor of platelet aggregation. This assay measures the ability of NO donors to prevent platelet clumping.

Objective: To evaluate and compare the anti-platelet aggregation activity of this compound and other NO donors and to confirm the thiol-dependency of this compound's action.

Detailed Protocol:

  • Platelet-Rich Plasma (PRP) Preparation:

    • Draw human blood into tubes containing sodium citrate.

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP.

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 10 minutes.

  • Aggregation Measurement:

    • Use a light transmission aggregometer, setting 100% aggregation with PPP and 0% with PRP.

    • Pre-incubate PRP with the NO donor at various concentrations for a few minutes.

    • To investigate thiol dependency, pre-incubate PRP with a thiol (e.g., N-acetylcysteine) before adding this compound.

    • Induce platelet aggregation with an agonist such as adenosine diphosphate (ADP) or collagen.

    • Record the change in light transmission over time.

  • Data Analysis:

    • Calculate the percentage of inhibition of platelet aggregation for each concentration of the NO donor.

    • Determine the IC₅₀ value (the concentration that inhibits aggregation by 50%).

Expected Outcome: this compound will inhibit platelet aggregation in a concentration-dependent manner, and this effect will be significantly enhanced in the presence of added thiols.

Concluding Remarks

The experimental framework presented in this guide provides a comprehensive approach to validating the pivotal role of thiols in the bioactivity of this compound. By systematically comparing its performance against other classes of NO donors, researchers can gain a deeper understanding of its unique mechanism of action. This knowledge is crucial for the rational design of novel furoxan-based therapeutics and for optimizing their application in various pathological conditions where targeted NO delivery is desired. The self-validating nature of these protocols, which directly link chemical reactivity with biological function, ensures the generation of reliable and reproducible data, upholding the principles of scientific integrity.

References

  • Feelisch, M., et al. (1992). Thiol-mediated generation of nitric oxide accounts for the vasodilator action of furoxans. Biochemical Pharmacology, 44(6), 1149-1157. [Link]
  • PubChem. (n.d.). This compound.
  • Gasco, A., et al. (2004). NO donors: Focus on furoxan derivatives. Pure and Applied Chemistry, 76(5), 973-981. [Link]
  • Sorrenti, V., et al. (2021). Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms. International Journal of Molecular Sciences, 22(16), 8887. [Link]
  • Feelisch, M., & Noack, E. A. (1987). Correlation between nitric oxide formation during degradation of organic nitrates and activation of guanylate cyclase. European journal of pharmacology, 139(1), 19-30. [Link]
  • Ignarro, L. J., et al. (1981). Mechanism of vascular smooth muscle relaxation by organic nitrates, nitrites, nitroprusside and nitric oxide: evidence for the involvement of S-nitrosothiols as active intermediates. Journal of Pharmacology and Experimental Therapeutics, 218(3), 739-749. [Link]
  • Dicks, A. P., & Williams, D. L. H. (1996). Generation of nitric oxide from S-nitrosothiols. Chemistry & biology, 3(8), 655-659. [Link]
  • Keefer, L. K. (2003). A new era for nitric oxide-releasing drugs. ACS chemical biology, 1(1), 19-21. [Link]
  • Clerici, C., et al. (2002). Thiol-mediated release of nitric oxide from 3-phenyl-4-substituted-furozans. Bioorganic & medicinal chemistry letters, 12(13), 1679-1682. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Nitric Oxide (NO) Measurement

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of nitric oxide (NO) is paramount. This transient, highly reactive free radical is a critical signaling molecule in a myriad of physiological and pathological processes. However, its fleeting nature presents a significant analytical challenge. The selection of an appropriate measurement technique is only the first step; rigorous cross-validation against alternative methods is essential to ensure data integrity and build confidence in your experimental findings.

This guide provides an in-depth comparison of the most common analytical methods for NO measurement, grounded in the principles of scientific integrity and regulatory expectations. We will move beyond a simple listing of protocols to explain the causality behind experimental choices, empowering you to design and execute a robust cross-validation strategy.

The Imperative of Cross-Validation for a Transient Analyte

Direct measurement of NO is often impractical due to its short half-life.[1][2] Consequently, most methods rely on the detection of its more stable oxidation products, nitrite (NO₂⁻) and nitrate (NO₃⁻), or utilize trapping agents.[1][3] This indirect approach introduces potential for artifacts and interferences, making a single-method approach inherently risky. Cross-validation, the process of comparing results from two or more distinct analytical methods, is therefore not just good practice but a scientific necessity to:

  • Confirm Accuracy: Ensure the measured values are close to the true value.[4]

  • Establish Specificity: Demonstrate that the method is measuring the analyte of interest and not interfering substances.[5][6]

  • Understand Method Bias: Identify and quantify any systematic errors inherent to a particular technique.

This guide will focus on the cross-validation of three widely used methods: the Griess Assay , Chemiluminescence , and Fluorescent Probes . Our approach is rooted in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA) guidelines for analytical procedure validation.[5][7][8][9][10]

Comparative Overview of Core NO Measurement Technologies

Before delving into the cross-validation workflow, it is crucial to understand the fundamental principles, strengths, and weaknesses of each technique.

MethodPrincipleKey AdvantagesKey Limitations
Griess Assay A two-step diazotization reaction that colorimetrically measures nitrite.[3][11] Nitrate must first be reduced to nitrite for total NO quantification.[3][12]Simple, cost-effective, and suitable for high-throughput screening.[13]Lower sensitivity (~0.5 µM), prone to interference from other biological molecules, and requires a deproteinization step.[11][13][14][15]
Chemiluminescence Highly sensitive detection of NO in the gas phase as it reacts with ozone to produce light.[1][3][13] For liquid samples, NO metabolites are reduced to NO gas before detection.Considered a gold-standard method due to its high sensitivity (nanomolar range) and specificity.[13][14][16]Requires specialized and expensive equipment, and can be affected by foaming in high-protein samples.[1][13][14]
Fluorescent Probes Utilizes specific chemical probes (e.g., diaminofluoresceins - DAFs) that become fluorescent upon reacting with NO or its derivatives.[17][18]Enables real-time imaging of NO production in living cells with high spatiotemporal resolution.[17][18]Can be prone to artifacts, photobleaching, and interference from other reactive species. The specificity of some probes is still a subject of debate.[15] Some probes require oxygen for the reaction.[19]

A Practical Workflow for Cross-Validation

The following workflow provides a structured approach to the cross-validation of NO measurement methods. This process is designed to be a self-validating system, where each step builds upon the last to provide a comprehensive and trustworthy dataset.

CrossValidationWorkflow cluster_prep Phase 1: Preparation & Standardization cluster_validation Phase 2: Independent Method Validation cluster_comparison Phase 3: Comparative Analysis Start Define Analytical Target Profile (ATP) Prepare_Standards Prepare Certified Nitrite/Nitrate Standards Start->Prepare_Standards Spike_Matrix Prepare Spiked Samples in Relevant Biological Matrix Prepare_Standards->Spike_Matrix Griess Griess Assay Validation (Linearity, Accuracy, Precision, LOD/LOQ) Spike_Matrix->Griess Chemi Chemiluminescence Validation (Linearity, Accuracy, Precision, LOD/LOQ) Spike_Matrix->Chemi Fluoro Fluorescent Probe Validation (Linearity, Specificity, Photostability) Spike_Matrix->Fluoro Compare_Results Direct Comparison of Quantified NO from Spiked Samples Griess->Compare_Results Chemi->Compare_Results Fluoro->Compare_Results Analyze_Discrepancies Investigate Discrepancies (Matrix Effects, Interferences) Compare_Results->Analyze_Discrepancies Final_Report Generate Final Report & Select Optimal Method Analyze_Discrepancies->Final_Report

Caption: A structured workflow for the cross-validation of NO analytical methods.

Phase 1: Preparation and Standardization

The foundation of any successful validation is meticulous preparation.

  • Define the Analytical Target Profile (ATP): Before initiating any experimental work, clearly define what you are measuring and the required performance characteristics of the method for its intended use. This concept is central to modern analytical guidelines.[4]

  • Prepare Certified Standards: Utilize certified sodium nitrite and sodium nitrate standards to prepare a series of dilutions in the appropriate buffer or cell culture medium. These standards will be used to establish the linearity and accuracy of each method.

  • Prepare Spiked Samples: To assess the influence of the sample matrix, prepare aliquots of your typical biological sample (e.g., cell culture supernatant, plasma) and spike them with known concentrations of the nitrite and nitrate standards. This is crucial for evaluating accuracy and recovery.

Phase 2: Independent Method Validation

Validate each method independently according to ICH Q2(R1) principles.[5][8][10]

Experimental Protocol: Griess Assay

  • Reagent Preparation:

    • Griess Reagent A: 1% (w/v) sulfanilamide in 5% phosphoric acid.

    • Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in deionized water.

    • Nitrate Reductase: For total NO measurement, use a commercially available nitrate reductase kit.

  • Standard Curve Generation:

    • Add 50 µL of each nitrite standard dilution to a 96-well plate in triplicate.

    • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Sample Analysis:

    • For total NO, first incubate samples with nitrate reductase according to the manufacturer's instructions to convert nitrate to nitrite.

    • Perform the Griess reaction on both spiked and unspiked samples as described for the standard curve.

  • Data Analysis:

    • Plot the standard curve and determine the linearity (R² > 0.99).

    • Calculate the concentration of nitrite in your samples from the standard curve.

    • Determine accuracy by calculating the percent recovery of the spiked analyte.

    • Assess precision (repeatability and intermediate precision) by calculating the relative standard deviation (RSD) of replicate measurements.

    • Establish the Limit of Detection (LOD) and Limit of Quantitation (LOQ) based on the standard deviation of the blank and the slope of the calibration curve.[20][21][22][23]

Experimental Protocol: Chemiluminescence

  • Instrument Setup and Calibration: Calibrate the chemiluminescence NO analyzer according to the manufacturer's instructions using a certified NO gas standard.

  • Sample Preparation: Use a reducing agent (e.g., vanadium(III) chloride in HCl) to convert nitrite and nitrate in the liquid sample to NO gas.

  • Analysis: Inject a defined volume of the prepared sample into the reaction chamber. The instrument will measure the light produced from the reaction of the generated NO with ozone.

  • Data Analysis:

    • Generate a standard curve using the certified nitrite/nitrate standards.

    • Determine linearity, accuracy, precision, LOD, and LOQ as described for the Griess assay.

Experimental Protocol: Fluorescent Probes

  • Probe Selection and Preparation: Choose a suitable fluorescent probe (e.g., DAF-FM diacetate) and prepare a stock solution according to the manufacturer's protocol.

  • Cell Loading (for cellular assays): Incubate cells with the probe to allow for intracellular accumulation and de-esterification.

  • Standard Curve (in vitro): Prepare a standard curve using an NO donor (e.g., S-nitroso-N-acetyl-DL-penicillamine, SNAP) to generate known concentrations of NO.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or fluorescence microscope at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Assess the linearity of the fluorescence response to the NO donor concentration.

    • Evaluate specificity by testing the probe's response to other reactive oxygen and nitrogen species.

    • Determine photostability by measuring the fluorescence intensity over time under continuous illumination.

Phase 3: Comparative Analysis

This is the crucial cross-validation step where the datasets from the independent validations are compared.

ComparativeAnalysis cluster_data Input Data cluster_analysis Analysis cluster_output Output Griess_Data Griess Assay Results (Spiked Samples) Correlation Correlation Analysis (e.g., Pearson's r) Griess_Data->Correlation Bland_Altman Bland-Altman Plot (Agreement between methods) Griess_Data->Bland_Altman Chemi_Data Chemiluminescence Results (Spiked Samples) Chemi_Data->Correlation Chemi_Data->Bland_Altman Fluoro_Data Fluorescent Probe Results (Relative Quantification) Matrix_Effects Assessment of Matrix Effects Correlation->Matrix_Effects Bland_Altman->Matrix_Effects Conclusion Conclusion on Method Agreement & Selection Matrix_Effects->Conclusion

Caption: A logical flow for the comparative analysis of cross-validation data.

  • Direct Comparison of Quantitative Data: Tabulate the NO concentrations obtained from the Griess assay and chemiluminescence for the same set of spiked samples.

  • Statistical Analysis:

    • Correlation Analysis: Calculate the Pearson correlation coefficient (r) to assess the linear relationship between the results from the two quantitative methods. A value close to 1 indicates a strong positive correlation.

    • Bland-Altman Plot: This is a more informative method for assessing the agreement between two quantitative methods. It plots the difference between the two measurements against their average. This plot helps to visualize any systematic bias and random error.

  • Investigate Discrepancies: If significant discrepancies are observed, consider potential causes such as:

    • Matrix Effects: One method may be more susceptible to interference from components in the biological matrix.

    • Specificity: The Griess assay, for instance, can react with other compounds, leading to an overestimation of nitrite.

  • Qualitative vs. Quantitative Comparison: Compare the relative changes in NO detected by the fluorescent probe with the quantitative data from the other two methods. While a direct quantitative comparison may not be feasible, the trends should be consistent.

  • Final Report and Method Selection: Conclude the study with a comprehensive report detailing the performance characteristics of each method. Based on the ATP and the cross-validation data, select the most appropriate method for your routine analyses. It is often recommended to use at least two different methods for measuring NO to obtain more reliable results.[14]

Summary of Performance Parameters for Cross-Validation

Validation ParameterGriess AssayChemiluminescenceFluorescent Probes
Specificity Moderate; can be affected by interfering substances.High; very specific for NO.Variable; depends on the probe and potential cross-reactivity.
Linearity Good within its dynamic range.Excellent over a wide dynamic range.Generally good, but can be affected by saturation.
Accuracy (% Recovery) Typically 85-115%, but can be matrix-dependent.Typically 90-110%.Difficult to assess in absolute terms; relative accuracy is evaluated.
Precision (% RSD) < 15%< 10%Variable; depends on experimental conditions.
LOD/LOQ ~0.5 µM / ~1-2 µM~1-10 nM / ~5-20 nMHighly variable, can be in the low nM range.[24][25]

Conclusion: Ensuring Trustworthiness in Your NO Measurements

The cross-validation of analytical methods for NO measurement is a critical exercise in ensuring the scientific rigor and trustworthiness of your research. By systematically comparing the performance of different techniques, you can identify potential method-specific biases and interferences, leading to a more accurate and reliable quantification of this challenging analyte. This guide provides a framework for conducting such a study, grounded in established regulatory principles. Remember, the ultimate goal of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[5] A robust cross-validation strategy is the most effective way to achieve this for the complex and critical task of measuring nitric oxide.

References

  • U.S. Food and Drug Administration. (n.d.). Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
  • European Compliance Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
  • Lab Manager. (2025, September 2).
  • Maniscalco, M., et al. (n.d.). Validation of a New Portable Exhaled Nitric Oxide Analyzer, NIOX VERO®: Randomized Studies in Asthma. springermedizin.de. [Link]
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
  • Beydon, N., et al. (2014, February 10). Validation of a portable nitric oxide analyzer for screening in primary ciliary dyskinesias.
  • ProPharma. (2024, June 25).
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
  • U.S. Food and Drug Administration. (2023, November). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
  • Gupta, K. J., & Igamberdiev, A. U. (2013). Recommendations of using at least two different methods for measuring NO. Frontiers in Plant Science, 4, 447. [Link]
  • Calatrava-Pérez, E., et al. (2024, March 21). A fluorescent probe with an ultra-rapid response to nitric oxide. RSC Publishing. [Link]
  • Kouis, P., et al. (2018). Comparison of diagnostic accuracy between the chemiluminescence and electrochemical methods for nasal nitric oxide measurements in PCD. European Respiratory Journal, 52(Suppl 62), PA4669. [Link]
  • Tang, Y., et al. (2020). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Molecules, 25(23), 5673. [Link]
  • Bryan, N. S., & Grisham, M. B. (2007). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. Free Radical Biology and Medicine, 43(5), 645–657. [Link]
  • Calatrava-Pérez, E., et al. (2024). A fluorescent probe with an ultra-rapid response to nitric oxide. Journal of Materials Chemistry B, 12(12), 3045-3053. [Link]
  • Hering, K. W., et al. (2018). Inaccuracies of nitric oxide measurement methods in biological media. PLoS One, 13(1), e0190117. [Link]
  • Beydon, N., et al. (2014). Validation of a portable nitric oxide analyzer for screening in primary ciliary dyskinesias.
  • Tiso, M., et al. (2021). High-Throughput Griess Assay of Nitrite and Nitrate in Plasma and Red Blood Cells for Human Physiology Studies under Extreme Conditions. International Journal of Molecular Sciences, 22(16), 8887. [Link]
  • McQuade, L. E., & Lippard, S. J. (2010). Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling. Current Opinion in Chemical Biology, 14(1), 43–49. [Link]
  • New, S. Y., et al. (2015). Advancement of Fluorescent Methods for Detection of Nitric Oxide. Austin Journal of Biosensors & Bioelectronics, 1(1), 1003. [Link]
  • Misko, T. P., et al. (1993). Improved methods to measure end products of nitric oxide in biological fluids: nitrite, nitrate, and S-nitrosothiols. Analytical Biochemistry, 214(1), 11-16. [Link]
  • ResearchGate. (n.d.). The measuring device used for validation of nitric oxide (NO) and....
  • Gomes, A. C., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. International Journal of Molecular Sciences, 21(11), 3986. [Link]
  • Gomes, A. C., et al. (2020). A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media.
  • Batori, S., & Toth, E. (2014). Measurement of NO in biological samples.
  • Leigh, M. W., et al. (2017). Accuracy of Nasal Nitric Oxide Measurement as a Diagnostic Test for Primary Ciliary Dyskinesia. A Systematic Review and Meta-analysis. Annals of the American Thoracic Society, 14(7), 1074–1084. [Link]
  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist Reviews, 29(Suppl 1), S49–S52. [Link]
  • Lösungsfabrik. (2018, May 22). What is meant by the limit of detection and quantification (LOD / LOQ)?. Lösungsfabrik. [Link]
  • BioPharm International. (2016). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation.
  • Lazar Research Laboratories Inc. (n.d.). MEASUREMENT OF NITRIC OXIDE IN BIOLOGICAL SAMPLES. Lazar Research. [Link]
  • ResearchGate. (n.d.). The accuracy and precision of the nitrate measurement 1.
  • Adwoa Biotech. (2022, December 29). CALCULATE LIMIT OF DETECTION (LoD)
  • Feelisch, M., & Archer, S. (1995). Analytical Techniques for Assaying Nitric Oxide Bioactivity. Hypertension, 25(4), 547–557. [Link]
  • Hetrick, E. M., & Schoenfisch, M. H. (2009). Analytical Chemistry of Nitric Oxide. Annual Review of Analytical Chemistry, 2, 409–433. [Link]
  • European Federation of Clinical Chemistry and Laboratory Medicine. (n.d.).
  • Hetrick, E. M., & Schoenfisch, M. H. (2009). Analytical Chemistry of Nitric Oxide. Annual Review of Analytical Chemistry, 2, 409-433. [Link]

Sources

A Comparative Analysis of the Antiplatelet Activity of Furoxan Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antithrombotic drug discovery, the quest for potent and safe antiplatelet agents is a paramount objective. Furoxans, or 1,2,5-oxadiazole N-oxides, have emerged as a promising class of compounds due to their unique mechanism of action, primarily centered on the release of nitric oxide (NO). This guide provides a comprehensive comparison of the antiplatelet activity of various furoxan derivatives, supported by experimental data and detailed methodologies, to aid researchers in the evaluation and development of these novel therapeutic agents.

The Therapeutic Promise of Furoxan Derivatives as Antiplatelet Agents

Platelet aggregation is a critical event in the pathophysiology of arterial thrombosis, leading to myocardial infarction and ischemic stroke. While existing antiplatelet therapies, such as aspirin and P2Y12 inhibitors, are effective, they are associated with limitations, including gastrointestinal side effects and bleeding risks. Furoxan derivatives offer a compelling alternative by acting as NO donors. Nitric oxide is a key endogenous signaling molecule that plays a crucial role in maintaining vascular homeostasis, in part by inhibiting platelet activation and aggregation. By releasing NO, furoxan derivatives can mimic this natural protective mechanism, offering a potentially more targeted and safer approach to antiplatelet therapy.

Mechanism of Action: The NO-sGC-cGMP Signaling Pathway

The primary antiplatelet effect of furoxan derivatives is mediated through the nitric oxide (NO) signaling pathway. Upon entering the physiological environment, particularly in the presence of thiol-containing molecules like glutathione, the furoxan ring undergoes biotransformation, leading to the release of NO.[1] This released NO then activates soluble guanylate cyclase (sGC) in platelets, which in turn catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3] Elevated intracellular cGMP levels activate protein kinase G (PKG), which phosphorylates several downstream targets, ultimately leading to a decrease in intracellular calcium levels and inhibition of platelet aggregation. Some hybrid furoxan derivatives may also exhibit secondary mechanisms of action, such as cyclooxygenase (COX) inhibition, depending on the nature of the appended pharmacophore.[4][5]

Furoxan Antiplatelet Signaling Pathway cluster_0 Platelet Furoxan Furoxan Derivative NO Nitric Oxide (NO) Furoxan->NO Biotransformation (Thiol-dependent) sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive Binds & Activates sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Inhibition Inhibition of Platelet Aggregation PKG->Inhibition Phosphorylation Cascade

Caption: The NO-sGC-cGMP signaling pathway activated by furoxan derivatives.

Comparative Antiplatelet Activity of Furoxan Derivatives

The antiplatelet potency of furoxan derivatives is highly dependent on their chemical structure. Hybrid molecules, in which the furoxan moiety is coupled with other pharmacologically active scaffolds, have shown particularly promising results. Below is a comparative summary of the in vitro antiplatelet activity of selected furoxan derivatives.

Derivative ClassCompoundInducerIC50 (µM)SpeciesReference
Aspirin Hybrids B8Collagen0.62 ± 0.1 (PRP)Human[4][5][6]
B7Collagen400 ± 89 (PRP)Human[4][5][6]
Resveratrol Hybrids 4fADP>150 (inhibition %)Human
4fArachidonic Acid>150 (inhibition %)Human
4fCollagen>150 (inhibition %)Human
Phenylfuroxans Phenyl-cyano isomersCollagenSub-micromolarRabbit[7]

PRP: Platelet-Rich Plasma

Experimental Protocols for Evaluating Antiplatelet Activity

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections provide detailed methodologies for the key assays used to characterize the antiplatelet activity of furoxan derivatives.

Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

Light Transmission Aggregometry (LTA) is the gold standard for assessing platelet function. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.

Materials:

  • Freshly drawn human whole blood in 3.2% sodium citrate tubes.

  • Benchtop centrifuge.

  • Light Transmission Aggregometer.

  • Platelet agonists (e.g., Collagen, ADP, Arachidonic Acid).

  • Furoxan derivatives of interest.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Centrifuge whole blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Carefully aspirate the upper PRP layer.

    • Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain PPP.

  • Platelet Count Adjustment:

    • Determine the platelet count in the PRP and adjust to 2.5 x 10⁸ platelets/mL with PPP.

  • LTA Measurement:

    • Pre-warm PRP and PPP to 37°C.

    • Calibrate the aggregometer with PPP (100% transmission) and PRP (0% transmission).

    • Add 450 µL of adjusted PRP to a cuvette with a stir bar.

    • Add 50 µL of the furoxan derivative solution (or vehicle control) and incubate for 5 minutes.

    • Add the platelet agonist and record the change in light transmission for at least 5 minutes.

  • Data Analysis:

    • The maximum platelet aggregation is expressed as a percentage.

    • Calculate the IC50 value (the concentration of the furoxan derivative that inhibits platelet aggregation by 50%) from a dose-response curve.

LTA Workflow cluster_workflow Light Transmission Aggregometry Workflow A Whole Blood Collection (3.2% Sodium Citrate) B Centrifugation (200 x g, 15 min) → PRP A->B C Centrifugation (2000 x g, 10 min) → PPP A->C D Adjust Platelet Count (2.5 x 10⁸/mL) B->D C->D E Pre-warm PRP & PPP to 37°C D->E F Calibrate Aggregometer (PPP=100%, PRP=0%) E->F G Incubate PRP with Furoxan Derivative F->G H Add Agonist & Record Aggregation G->H I Calculate % Inhibition & IC50 H->I

Caption: Workflow for Light Transmission Aggregometry (LTA).

Protocol 2: Measurement of Nitric Oxide Release using the Griess Assay

The Griess assay is a colorimetric method for the indirect measurement of NO through the determination of its stable breakdown product, nitrite.

Materials:

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Sodium nitrite standard solution.

  • 96-well microplate reader.

  • Furoxan derivatives of interest.

  • Phosphate-buffered saline (PBS) with L-cysteine (as a thiol source).

Procedure:

  • Sample Preparation:

    • Incubate the furoxan derivative at various concentrations in PBS containing L-cysteine at 37°C for a defined period.

  • Griess Reaction:

    • Add 50 µL of the sample to a 96-well plate.

    • Add 50 µL of Griess Reagent Solution A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Quantification:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

Protocol 3: Determination of Platelet cGMP Levels using ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the levels of cGMP in platelets following treatment with furoxan derivatives.

Materials:

  • Commercially available cGMP ELISA kit.

  • Washed platelet suspension.

  • Furoxan derivatives of interest.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cGMP degradation.

  • Microplate reader.

Procedure:

  • Platelet Stimulation:

    • Pre-incubate washed platelets with a phosphodiesterase inhibitor.

    • Add the furoxan derivative at various concentrations and incubate at 37°C for a specified time.

  • Cell Lysis:

    • Stop the reaction and lyse the platelets according to the ELISA kit manufacturer's instructions (e.g., using 0.1 M HCl).

  • ELISA:

    • Perform the competitive ELISA for cGMP according to the kit protocol. This typically involves adding the cell lysate and a cGMP-enzyme conjugate to a microplate pre-coated with a cGMP-specific antibody.

  • Measurement and Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the cGMP concentration in the samples based on the standard curve provided with the kit.

In Vivo Antithrombotic Activity

While in vitro assays provide valuable information on the antiplatelet activity of furoxan derivatives, in vivo models of thrombosis are crucial for evaluating their therapeutic potential. Several studies have demonstrated the in vivo efficacy of furoxan-aspirin hybrids in preventing thrombosis in animal models.[6] For instance, these compounds have been shown to reduce infarct size in a pig model of cardiac ischemia and prevent restenosis in hypercholesterolemic mice.[6]

Conclusion and Future Directions

Furoxan derivatives represent a promising class of antiplatelet agents with a unique NO-donating mechanism of action. Their ability to activate the endogenous sGC-cGMP signaling pathway offers a potentially safer and more targeted approach to antithrombotic therapy. The development of hybrid molecules that combine the NO-releasing properties of the furoxan moiety with other pharmacologically active scaffolds is a particularly exciting area of research. Further studies are warranted to fully elucidate the structure-activity relationships of this diverse class of compounds, optimize their pharmacokinetic and pharmacodynamic properties, and evaluate their long-term safety and efficacy in preclinical and clinical settings. This guide provides a foundational framework for researchers to design and execute robust comparative studies of furoxan derivatives, ultimately contributing to the development of novel and improved antiplatelet therapies.

References

  • Turnbull, C. M., Cena, C., Fruttero, R., Gasco, A., Rossi, A. G., & Megson, I. L. (2006). Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. British Journal of Pharmacology, 148(7), 990–997. [Link]
  • Turnbull, C. M., Cena, C., Fruttero, R., Gasco, A., Rossi, A. G., & Megson, I. L. (2006). Mechanism of action of novel NO-releasing furoxan derivatives of aspirin in human platelets. University of Edinburgh Research Explorer. [Link]
  • Turnbull, C. M., Cena, C., Fruttero, R., Gasco, A., Rossi, A. G., & Megson, I. L. (2006).
  • Ferioli, R., Folco, G. C., Ferretti, C., Gasco, A. M., Medana, C., Fruttero, R., ... & Gasco, A. (1995). A new class of furoxan derivatives as NO donors: mechanism of action and biological activity. British journal of pharmacology, 114(4), 816–820. [Link]
  • Gresele, P., Momi, S., & Falcinelli, E. (2011). An ex vivo standardized assay to measure human platelet cGMP. Thrombosis research, 128(5), 483–488. [Link]
  • Dutra, L. A., de Oliveira, A. P., da Silva, M. A., de Faria, D. L., Jordão, A. K., & dos Santos, J. L. (2017). Synthesis, antiplatelet and antithrombotic activities of resveratrol derivatives with NO-donor properties. Bioorganic & medicinal chemistry letters, 27(11), 2450–2453. [Link]
  • National Cancer Institute. (n.d.). Analysis of Platelet Aggregation by Light Transmission Aggregometry.
  • Practical-Haemostasis.com. (2022, September 27). Platelet Function Testing: Light Transmission Aggregometry. [Link]
  • Mansurova, J., Karazhanova, L., & Zhunuspekova, A. (2021, March 5).
  • Silva, T., Rodini, C. O., Bussadori, S. K., de Brito Sousa, K., & Fernandes, K. P. S. (2019, December 8). Protocol Griess Test. [Link]
  • Gasco, A., Fruttero, R., & Sorba, G. (2000). NO donors: Focus on furoxan derivatives. Pure and Applied Chemistry, 72(12), 2359-2364. [Link]
  • Larin, A. A., Ustyuzhanina, N. E., Fershtat, L. L., Sheremetev, A. B., & Makhova, N. N. (2020). New hybrid furoxan structures with antiaggregant activity.
  • Zhilin, E. S., Ustyuzhanina, N. E., Fershtat, L. L., & Makhova, N. N. (2021). (Furoxanyl)azasydnone hybrids as novel antiplatelet agents. Molecules, 26(16), 4995. [Link]
  • Dutra, L. A., de Oliveira, A. P., da Silva, M. A., de Faria, D. L., Jordão, A. K., & dos Santos, J. L. (2017). Synthesis, antiplatelet and antithrombotic activities of resveratrol derivatives with NO-donor properties. Bioorganic & Medicinal Chemistry Letters, 27(11), 2450-2453. [Link]
  • Ferioli, R., Folco, G. C., Ferretti, C., Gasco, A. M., Medana, C., Fruttero, R., ... & Gasco, A. (1995). A new class of furoxan derivatives as NO donors: mechanism of action and biological activity. British journal of pharmacology, 114(4), 816–820. [Link]
  • Cloud-Clone Corp. (n.d.).
  • Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids with assays based on the Griess reaction: appraisal of the Griess reaction, its application, and pitfalls. Analytical biochemistry, 371(1), 1-14. [Link]
  • Ferioli, R., Folco, G. C., Ferretti, C., Gasco, A. M., Medana, C., Fruttero, R., ... & Gasco, A. (1995). A new class of furoxan derivatives as NO donors: mechanism of action and biological activity. British journal of pharmacology, 114(4), 816–820. [Link]
  • Leadley, R. J., & Chi, L. (2003). In vivo models for the evaluation of antithrombotics and thrombolytics. Current protocols in pharmacology, Chapter 14, Unit 14.3. [Link]
  • Chan, P., & Che, C. T. (2001). Study of synthesis and cardiovascular activity of some furoxan derivatives as potential NO-donors. Life sciences, 68(13), 1559–1568. [Link]

Sources

A Senior Application Scientist's Guide to Furoxan-Based Nitric Oxide Donors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. In the landscape of nitric oxide (NO) therapeutics, the quest for donors with controlled release profiles, minimal tolerance development, and targeted activity remains paramount. Furoxans, or 1,2,5-oxadiazole-2-oxides, have emerged as a highly versatile and promising class of NO-releasing prodrugs. Unlike spontaneous donors, their bioactivation is primarily dependent on reactions with endogenous thiols, offering a pathway for tunable and sustained NO delivery.

This guide moves beyond a simple literature review to provide a synthesized, head-to-head style comparison of key furoxan-based NO donors. While direct comparative studies encompassing a wide range of these compounds in a single report are rare, by collating and analyzing data from pivotal studies, we can construct a "virtual" comparative framework. We will dissect their NO-releasing capacities, compare their biological performance in cardiovascular and oncological contexts, and provide the detailed experimental methodologies necessary to validate these findings in your own research.

The Furoxan Scaffold: Mechanism of Thiol-Dependent Bioactivation

The therapeutic action of furoxans is rooted in their chemical structure. The furoxan ring is an electrophilic heterocycle that is relatively stable under physiological conditions but reacts with nucleophilic thiol-containing molecules, such as glutathione (GSH) or cysteine[1][2]. This interaction initiates the cleavage of the furoxan ring, leading to the release of NO.[3][4] The specific substituents on the furoxan ring at the C3 and C4 positions critically modulate the compound's reactivity with thiols, and consequently, the rate and amount of NO release.[2] Not all furoxans are capable of releasing NO; this ability is highly dependent on the specific substituent pattern.[3][5]

The generally accepted, though still debated, mechanism involves the nucleophilic attack of a thiol on a carbon atom of the furoxan ring, leading to ring-opening and subsequent rearrangement that liberates NO.[3][6]

Furoxan_Bioactivation cluster_0 Thiol-Mediated Bioactivation Furoxan Furoxan Derivative (R-Substituted) Intermediate Thiol-Adduct Intermediate Furoxan->Intermediate + Thiol Thiol (e.g., Glutathione, Cysteine) Thiol->Intermediate Products Ring-Opened Products + Denitrosated Thiol Intermediate->Products Ring Cleavage & Rearrangement NO Nitric Oxide (NO) Intermediate->NO caption General mechanism of furoxan bioactivation.

Caption: General mechanism of furoxan bioactivation.

Part 1: Comparative Analysis in Cardiovascular Applications

Furoxans first gained prominence for their potent vasodilatory effects, acting as alternatives to traditional organic nitrates. Their mechanism of action largely mirrors that of endogenous NO: activation of soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels and subsequent smooth muscle relaxation.[1][7]

Key Comparators:
  • 3-phenyl-4-cyano-furoxan (and isomer): Classic examples where regio-isomerism dramatically affects activity.

  • CAS 1609 (4-hydroxymethyl-furoxan-3-carboxamide): A well-studied, water-soluble derivative often used as a benchmark.[8]

  • Furoxan-Nicorandil Hybrids: Designed to combine NO donation with potassium channel opening for enhanced cardiovascular effects.[9]

Head-to-Head Performance Data (Synthesized)

The following table compiles data from various studies to compare the vasodilating potency of these representative compounds.

Compound/ClassKey Structural FeatureVasodilating Potency (EC50/IC50)NO Release CorrelationReference
Phenyl-cyano-furoxan Isomers Electron-withdrawing cyano groupPotency is 3-10 fold higher than glyceryl trinitrate (GTN). 3-R isomers are more potent sGC stimulators.Strong correlation between NO-releasing capacity (with L-cysteine) and sGC stimulation.[7][10]
CAS 1609 Hydroxymethyl and carboxamide groupsIC50 of 0.9 µM (phenylephrine-contracted guinea-pig pulmonary artery).Effective NO donor that significantly lowers blood pressure in vivo.[8]
Furoxan-Nicorandil Hybrids Furoxan linked to nicorandil moietyEight compounds reduced KCl-induced contraction by >30% at 10 µM.Activity is enhanced by electron-withdrawing groups on the phenyl ring.[9][11]

Disclaimer: The data presented are synthesized from different publications and experimental systems. Direct comparison should be made with caution. The primary value is in observing the relative potencies and structure-activity relationships.

Downstream Signaling Pathway

The vasodilatory and anti-platelet effects of furoxan-derived NO are primarily mediated through the canonical NO/sGC/cGMP pathway.

NO_Signaling_Pathway Furoxan Furoxan (Prodrug) NO Nitric Oxide (NO) Furoxan->NO Thiol-mediated Activation sGC Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC Binds to Heme Iron sGC_active sGC (Active) sGC->sGC_active Conformational Change cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation Platelet Inhibition of Platelet Aggregation PKG->Platelet caption The canonical NO/sGC/cGMP signaling pathway.

Caption: The canonical NO/sGC/cGMP signaling pathway.

Part 2: Comparative Analysis in Anti-Cancer Applications

More recently, furoxans have been extensively explored as anti-cancer agents. High concentrations of NO can induce cytotoxicity, cell cycle arrest, and apoptosis in tumor cells.[12] A prominent strategy involves creating hybrid molecules that link a furoxan moiety to a known cytotoxic agent, aiming for synergistic effects and enhanced tumor selectivity.[5][13]

Key Comparators:
  • Furoxan-Oridonin Hybrids: Combine the NO-donating furoxan with oridonin, a natural product with known anti-tumor properties.[12]

  • Furoxan-Piplartine Hybrids: Link furoxan to piplartine, a natural product that induces reactive oxygen species (ROS).[13][14]

Head-to-Head Performance Data (Synthesized)

The following table compares the anti-proliferative activity of these hybrid compounds, highlighting the dramatic increase in potency achieved through this strategy.

Compound/ClassTarget Cancer Cell LineIC50 (Hybrid)IC50 (Precursor/Parent)Key FindingReference
Furoxan-Oridonin Hybrids (e.g., 9h) Bel-7402 (Hepatocellular Carcinoma)0.86 µM>40 µM (Oridonin)All hybrid compounds exhibited stronger anti-proliferative activity than the parent compound, oridonin.[12]
Furoxan-Piplartine Hybrids (e.g., 9) PC3 (Prostate Cancer)0.05 µM5.5 µM (Piplartine); 0.13 µM (Furoxan precursor 6)The hybrid was ~110-fold more cytotoxic than piplartine alone and showed high selectivity for cancer cells over normal cells.[13][14]
Furoxan-Piplartine Hybrids (e.g., 8) PC3 (Prostate Cancer)0.13 µM5.5 µM (Piplartine); 3.8 µM (Furoxan precursor 5)The hybrid was ~43-fold more cytotoxic than piplartine alone.[13]

Disclaimer: The data presented are synthesized from different publications and experimental systems. Direct comparison should be made with caution.

The enhanced efficacy of these hybrids is often attributed to a dual mechanism: the NO released from the furoxan moiety acts synergistically with the primary mechanism of the parent drug (e.g., ROS generation by piplartine).[13] This combined assault can more effectively induce DNA damage, modulate cell cycle regulators, and trigger apoptosis.[13][14] The cytotoxic effect can be significantly attenuated by NO scavengers, confirming the critical role of the furoxan moiety.[5][14]

Part 3: Essential Experimental Protocols

To facilitate comparative studies in your laboratory, we provide detailed, self-validating protocols for the key assays discussed.

Experimental Workflow Overview

Experimental_Workflow cluster_0 In Vitro Characterization Synthesis Compound Synthesis & Characterization NO_Release Protocol 1: Quantification of NO Release (Griess Assay) Synthesis->NO_Release Activity Biological Activity Assays Synthesis->Activity Cytotoxicity Protocol 2: Cytotoxicity Assessment (MTT Assay) Activity->Cytotoxicity Vasoactivity Protocol 3: Vasoactivity Assessment (Aortic Ring Assay) Activity->Vasoactivity caption Workflow for comparing furoxan-based NO donors.

Caption: Workflow for comparing furoxan-based NO donors.

Protocol 1: Quantification of NO Release via the Griess Assay

Principle: This colorimetric assay quantifies nitrite (NO₂⁻), a stable and primary oxidation product of NO in aqueous solutions.[12][13] It relies on a two-step diazotization reaction.

Materials:

  • Furoxan compounds

  • Thiol cofactor solution (e.g., 5-10 mM L-cysteine or Glutathione in PBS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water

  • Sodium Nitrite (NaNO₂) standard solution (for standard curve)

  • 96-well microplate and plate reader (540 nm)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, add the furoxan compound (e.g., to a final concentration of 50-100 µM) to the thiol cofactor solution in PBS (pH 7.4). Prepare a "no thiol" control to assess spontaneous release.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1, 2, 4, 24 hours). Time course experiments are highly recommended to understand release kinetics.

  • Standard Curve: Prepare a series of NaNO₂ standards in the same buffer (e.g., 0-100 µM).

  • Griess Reaction:

    • Pipette 50 µL of each sample and standard into a 96-well plate.

    • Add 50 µL of Griess Reagent Solution A to each well. Mix and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well. Mix and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at ~540 nm.

  • Analysis: Calculate the nitrite concentration in your samples by interpolating from the linear standard curve.

Senior Scientist Insight: The Griess assay only measures nitrite. To measure total NO products (nitrite + nitrate), pre-treatment of the sample with a nitrate reductase (e.g., from Aspergillus) is required to convert nitrate to nitrite before adding the Griess reagents. This provides a more complete picture of total NO release.

Protocol 2: Evaluation of Cytotoxicity using the MTT Assay

Principle: This assay measures the metabolic activity of cells. The mitochondrial enzyme succinate dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., PC3, K562, Bel-7402)

  • Complete cell culture medium

  • Furoxan compounds dissolved in a suitable vehicle (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plate and plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the furoxan compounds in culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) in a standard cell culture incubator (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. Observe the formation of purple precipitate in the cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly.

  • Measurement: Measure the absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.

Senior Scientist Insight: It is crucial to ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is non-toxic to the cells (typically <0.5%). Always run a positive control (e.g., a standard chemotherapeutic like cisplatin) to validate the assay's performance.

Protocol 3: Assessment of Vasodilation using Organ Bath Studies

Principle: This functional assay directly measures the ability of a compound to relax isolated arterial tissue that has been pre-contracted with an agonist, providing a physiologically relevant measure of vasodilatory potency.[7]

Materials:

  • Isolated arterial tissue (e.g., thoracic aorta from a rat or rabbit)

  • Krebs-Henseleit buffer (physiologic salt solution)

  • Contractile agonist (e.g., Phenylephrine or KCl)

  • Furoxan compounds

  • Organ bath system with isometric force transducers and data acquisition software

Procedure:

  • Tissue Preparation: Isolate the thoracic aorta and cut it into rings (2-3 mm). Mount the rings in the organ bath chambers filled with Krebs-Henseleit buffer, gassed with 95% O₂/5% CO₂ and maintained at 37°C.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g), replacing the buffer every 15-20 minutes.

  • Pre-contraction: Contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) until a stable plateau of contraction is reached.

  • Cumulative Concentration-Response Curve: Add the furoxan compound to the bath in a cumulative manner (i.e., increasing the concentration stepwise without washing out the previous concentration). Record the relaxation response at each concentration.

  • Analysis: Express the relaxation at each concentration as a percentage of the maximal pre-contraction. Plot the percent relaxation against the log of the compound concentration and use a non-linear regression (e.g., sigmoidal dose-response) to calculate the EC50 value.

Senior Scientist Insight: To specifically test for endothelium-independent vasodilation (i.e., a direct effect on smooth muscle), the endothelium can be mechanically removed by gently rubbing the inner surface of the aortic ring with a wire before mounting. Successful removal can be verified by the lack of relaxation to an endothelium-dependent vasodilator like acetylcholine.

Conclusion and Future Perspectives

The furoxan scaffold represents a remarkably tunable platform for the development of advanced NO-donor therapeutics. As demonstrated through this comparative guide, simple substitutions on the furoxan ring can dramatically alter NO-releasing kinetics and, consequently, cardiovascular potency. Furthermore, the strategy of creating hybrid molecules has proven exceptionally fruitful, particularly in oncology, where combining NO-mediated cytotoxicity with the action of another anti-cancer agent leads to potent synergistic effects and enhanced selectivity.[5][13][14]

Future research will likely focus on developing furoxans with more sophisticated triggering mechanisms beyond bulk thiol concentration, potentially responding to specific enzymes overexpressed in disease states or external stimuli like light. By continuing to build on the foundational comparative data and employing the robust methodologies outlined here, the scientific community can unlock the full therapeutic potential of this versatile class of NO donors.

References

  • Feelisch, M., Brands, F., & Kelm, M. (1994).
  • Lau, Y. S., et al. (2006). Study of synthesis and cardiovascular activity of some furoxan derivatives as potential NO-donors. PubMed. [Link]
  • Bohn, H., Brendel, J., Martorana, P. A., & Schönafinger, K. (1995). Cardiovascular actions of the furoxan CAS 1609, a novel nitric oxide donor. British journal of pharmacology. [Link]
  • Thatcher, G. R., et al. (2014). Furoxans (1, 2, 5 Oxadiazole-N-Oxides) as Novel NO Mimetic Neuroprotective and Procognitive Agents. ACS chemical neuroscience. [Link]
  • Ling, Y., et al. (2014). Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents. Molecules (Basel, Switzerland). [Link]
  • Campos, D. L., et al. (2021).
  • Ferioli, R., et al. (1995). A new class of furoxan derivatives as NO donors: mechanism of action and biological activity. British journal of pharmacology. [Link]
  • Saito, K., & Hori, M. (2023). Recent progress in synthesis and application of furoxan. Organic & biomolecular chemistry. [Link]
  • Campos, D. L., et al. (2021).
  • Saito, K., & Hori, M. (2023).
  • Gasco, A., et al. (2005). NO donors: Focus on furoxan derivatives.
  • Lau, Y. S., et al. (2006). Study of Synthesis and Cardiovascular Activity of Some Furoxan Derivatives as Potential NO-Donors.
  • Shirobokikh, I. N., et al. (2024). Exploring the Anticancer Potential of NO-Donor Oxadiazole Assemblies Against Malignant Pleural Mesothelioma. International journal of molecular sciences. [Link]
  • Burov, O. N., et al. (2020). Mechanism of Thiol-Induced Nitrogen(II) Oxide Donation by Furoxans: a Quantum-Chemical Study.
  • Prabhuling, S., et al. (2020). Synthesis and Modeling Studies of Furoxan Coupled Spiro-Isoquinolino Piperidine Derivatives as NO Releasing PDE 5 Inhibitors. Biomedicines. [Link]
  • Shchekotikhin, A. E., et al. (2023). Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids. Molecules. [Link]
  • Sorba, G., et al. (1997). Water soluble furoxan derivatives as NO prodrugs. Journal of medicinal chemistry. [Link]
  • Ferioli, R., et al. (1995). A new class of furoxan derivatives as NO donors: mechanism of action and biological activity. British Pharmacological Society. [Link]

Sources

Comparative Proteomics of Cells Treated with Different NO Donors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of nitric oxide (NO) signaling, the choice of an appropriate NO donor is a critical experimental decision. This guide provides an in-depth, objective comparison of the proteomic consequences of treating cells with different classes of NO donors. We will delve into the underlying chemical biology of these compounds, present supporting experimental data, and provide detailed protocols to empower you to make informed decisions for your research.

Introduction: The Multifaceted Role of Nitric Oxide in Cellular Signaling

Nitric oxide (NO) is a pleiotropic signaling molecule that plays a crucial role in a vast array of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1][2] A primary mechanism through which NO exerts its effects is via the post-translational modification of proteins, most notably through S-nitrosylation, the covalent attachment of an NO moiety to the thiol group of a cysteine residue.[3] This reversible modification can profoundly alter a protein's function, stability, and interaction partners, thereby modulating entire signaling pathways.[4][5]

The labile nature and low abundance of endogenous S-nitrosylation present significant analytical challenges.[1][6] Consequently, researchers often rely on NO donors, exogenous compounds that release NO, to study its biological effects.[2] However, the term "NO donor" encompasses a chemically diverse group of molecules, each with distinct mechanisms of NO release, kinetics, and potential off-target effects.[7][8] Understanding these differences is paramount for interpreting experimental results accurately.

This guide will compare and contrast the proteomic impact of commonly used NO donors, providing a framework for selecting the most appropriate tool for your specific research question.

A Comparative Overview of Common Nitric Oxide Donors

The choice of NO donor can significantly influence the resulting cellular S-nitrosoproteome. This is due to differences in their chemical class, mechanism of NO release, and the redox state of the nitrogen monoxide species generated (NO•, NO+, or NO-).[9]

NO Donor Class Examples Mechanism of NO Release Key Characteristics
S-Nitrosothiols (RSNOs) S-nitrosoglutathione (GSNO), S-nitroso-N-acetyl-penicillamine (SNAP)Spontaneous decomposition (thermal/photolytic), metal-ion catalyzed.[10]Endogenously relevant. Release can be sustained. Stability can be an issue.[11]
Diazeniumdiolates (NONOates) DETA NONOate, Spermine NONOateSpontaneous, pH- and temperature-dependent decomposition.[10]Predictable, first-order kinetics. Half-life can be tailored.[12]
Sodium Nitroprusside (SNP) Sodium nitroprussideRequires enzymatic or chemical reduction.[7]Can release cyanide ions, a potential source of toxicity.[13]
Organic Nitrates NitroglycerinRequire enzymatic metabolism.[14]Primarily used in clinical settings; tolerance can develop.[14]
Furoxans -Heterocyclic compounds that can release NO.[9]Can have NO-independent effects.[9]

Key Insight: The chemical diversity of NO donors leads to distinct profiles of protein S-nitrosylation.[15] For instance, the rapid burst of NO from a NONOate might favor the nitrosylation of different protein subsets compared to the sustained, low-level release from an S-nitrosothiol.[10]

Experimental Workflow for Comparative Proteomics

A robust and well-controlled experimental workflow is essential for obtaining high-quality, reproducible data in comparative proteomics studies.

Experimental Design and Cell Treatment

Careful planning of the experimental conditions is the first step towards a successful proteomics experiment. This includes selecting the appropriate cell line, NO donor concentrations, and treatment times.

Step-by-Step Protocol: Cell Culture and NO Donor Treatment
  • Cell Culture: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • NO Donor Preparation: Prepare fresh stock solutions of NO donors immediately before use, as many are unstable.[11] For NONOates, follow the manufacturer's instructions for preparation and storage to avoid moisture contamination.[12]

  • Treatment: Replace the cell culture medium with fresh, serum-free medium (to avoid confounding factors from serum proteins) containing the desired concentration of the NO donor or vehicle control.

  • Incubation: Incubate the cells for the predetermined time period. This will vary depending on the half-life of the NO donor and the biological question being addressed.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. It is crucial to also include reagents to preserve the labile S-nitrosothiol modifications, such as EDTA and neocuproine.[16]

Proteomic Sample Preparation for S-Nitrosylation Analysis

Several methods have been developed to enrich and identify S-nitrosylated proteins. The biotin-switch technique (BST) and its variations are the most widely used.[5][17] More recently, methods utilizing isobaric tags like iodoTMT have gained prominence for their multiplexing capabilities.[1][6]

Workflow Diagram: iodoTMT Switch Assay (ISA)

ISA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis A Cell Lysate (Free Thiols & SNOs) B Block Free Thiols (e.g., MMTS) A->B Step 1 C Selectively Reduce SNOs (Ascorbate) B->C Step 2 D Label Nascent Thiols (iodoTMT Reagents) C->D Step 3 E Combine Samples & Digest (Trypsin) D->E Step 4 F Enrich iodoTMT-labeled Peptides (Anti-TMT Resin) E->F Step 5 G LC-MS/MS Analysis F->G Step 6 H Data Analysis & Quantification G->H Step 7

Caption: Workflow of the iodoTMT Switch Assay for S-nitrosylation analysis.

Step-by-Step Protocol: iodoTMT Switch Assay (ISA) [1][6]
  • Blocking Free Thiols: Incubate the cell lysate with a thiol-blocking reagent like S-methyl methanethiosulfonate (MMTS) to cap all free cysteine residues.

  • Selective Reduction: Remove excess MMTS and selectively reduce the S-nitrosothiols to free thiols using ascorbate.

  • Isobaric Labeling: Label the newly formed free thiols with iodoTMT reagents. Each iodoTMT reagent has the same total mass but a unique reporter ion mass, allowing for the multiplexing of up to six samples.[4]

  • Protein Digestion: Combine the labeled samples and digest the proteins into peptides using an enzyme such as trypsin.

  • Enrichment: Enrich the iodoTMT-labeled peptides using an anti-TMT antibody resin. This step is crucial for increasing the detection sensitivity of the low-abundance modified peptides.[18]

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). During MS/MS fragmentation, the reporter ions are released, and their relative intensities are used for quantification.

  • Data Analysis: Use specialized software to identify the S-nitrosylated peptides and quantify the relative changes in modification levels across the different treatment conditions.

Mass Spectrometry and Data Analysis

The choice of mass spectrometry platform and data analysis software is critical for a successful proteomics experiment. High-resolution mass spectrometers are essential for accurate identification and quantification of peptides.

Data Analysis Workflow

Data_Analysis_Workflow A Raw MS Data B Database Search (e.g., Sequest, Mascot) A->B C Peptide/Protein Identification B->C D Quantification of Reporter Ions C->D E Statistical Analysis (e.g., ANOVA, t-test) D->E F Pathway & Functional Analysis E->F

Caption: A typical data analysis pipeline for quantitative proteomics.

Interpreting the Proteomic Data: A Comparative Look

The proteomic data generated from cells treated with different NO donors will likely reveal both overlapping and distinct sets of S-nitrosylated proteins.

Quantitative Comparison of S-Nitrosylation Profiles

A hypothetical dataset comparing the effects of a fast-releasing NO donor (e.g., DETA NONOate) and a slow-releasing NO donor (e.g., GSNO) is presented below.

Protein Function Fold Change (DETA NONOate vs. Control) Fold Change (GSNO vs. Control)
Protein A Signal Transduction3.51.2
Protein B Metabolism1.84.2
Protein C Cytoskeletal2.12.3
Protein D DNA Repair0.83.1

Interpretation: This hypothetical data suggests that DETA NONOate, with its rapid NO release, preferentially nitrosylates proteins involved in immediate signaling events (Protein A). In contrast, the sustained release from GSNO leads to a greater modification of proteins involved in longer-term processes like metabolism and DNA repair (Proteins B and D). Proteins involved in fundamental cellular structures may be similarly affected by both donors (Protein C).

Signaling Pathways Affected by Different NO Donors

The differential S-nitrosylation profiles will translate into the differential regulation of cellular signaling pathways.

Signaling Pathway Diagram: Hypothetical NO Donor Effects

Signaling_Pathways cluster_DETA DETA NONOate (Fast Release) cluster_GSNO GSNO (Slow Release) DETA DETA NONOate Kinase_A Kinase A DETA->Kinase_A SNO TF_A Transcription Factor A Kinase_A->TF_A Activates Gene_A Gene A Expression TF_A->Gene_A Induces GSNO GSNO Enzyme_B Metabolic Enzyme B GSNO->Enzyme_B SNO Metabolite_X Metabolite X Enzyme_B->Metabolite_X Produces

Sources

A Comparative Guide to the Therapeutic Potential of 4-Phenyl-3-furoxancarbonitrile in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of 4-Phenyl-3-furoxancarbonitrile, a potent nitric oxide (NO) donor, and evaluates its therapeutic potential in comparison to other relevant compounds in various preclinical disease models. We will delve into its mechanism of action, present comparative efficacy data, and provide detailed experimental protocols for its validation.

Introduction: The Therapeutic Promise of Nitric Oxide Donors

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological processes, including the regulation of vascular tone, neurotransmission, and immune responses.[1] The discovery of its role as a key biological messenger has paved the way for the development of NO-donating compounds as potential therapeutics for a wide range of diseases. Furoxans, a class of 1,2,5-oxadiazole-2-oxides, have emerged as promising NO donors due to their ability to release NO under physiological conditions.[2][3]

This compound stands out within this class due to its potent biological activities, including vasodilation and inhibition of platelet aggregation.[4][5] This guide will explore the therapeutic potential of this compound by comparing its performance with other NO donors and standard-of-care agents in relevant disease models.

Mechanism of Action: Thiol-Mediated Nitric Oxide Release and Downstream Signaling

The primary mechanism by which this compound exerts its biological effects is through the release of nitric oxide. This process is critically dependent on the presence of thiol cofactors, such as L-cysteine.[5][6] The interaction between the furoxan ring and the thiol group leads to the opening of the ring and the subsequent liberation of NO.[3][7]

Once released, NO diffuses into target cells, such as vascular smooth muscle cells and platelets, where it activates soluble guanylate cyclase (sGC).[4][5][8][9] This enzyme then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[10] The accumulation of cGMP triggers a cascade of downstream signaling events, ultimately leading to vasodilation and the inhibition of platelet aggregation.

Signaling Pathway of this compound

Signaling Pathway cluster_intracellular Intracellular Space (e.g., Smooth Muscle Cell) 4P3F 4-Phenyl-3- furoxancarbonitrile sGC Soluble Guanylate Cyclase (sGC) NO_Release NO 4P3F->NO_Release Thiol-mediated ring opening Thiol Thiol Cofactor (e.g., L-cysteine) Thiol->NO_Release GTP GTP cGMP cGMP GTP->cGMP sGC catalysis PKG Protein Kinase G (PKG) cGMP->PKG Activation Ca Decreased Intracellular Ca2+ PKG->Ca Phosphorylation of ion channels Relaxation Vasodilation / Inhibition of Platelet Aggregation Ca->Relaxation NO_Release->sGC Activation

Caption: Signaling pathway of this compound.

Comparative Efficacy in Preclinical Disease Models

The therapeutic potential of this compound has been evaluated in several preclinical models, primarily focusing on its cardiovascular effects.

Vasodilation

The vasodilatory properties of this compound have been demonstrated in ex vivo studies using isolated blood vessel preparations. It has been shown to be a potent vasodilator, often exhibiting greater potency than established organic nitrates like glyceryl trinitrate (GTN).[6]

Table 1: Comparative Vasodilatory Potency

CompoundVessel PreparationPre-contraction AgentPotency (IC50/EC50)Reference
This compound Rabbit aortic ringsNoradrenaline3-10 fold higher than GTN[6]
Glyceryl Trinitrate (GTN) Rabbit aortic ringsNoradrenaline-[6]
4-Phenylfuroxans (general) Rat isolated aorta rings-Higher than 3-phenyl furoxans[7]
Inhibition of Platelet Aggregation

In addition to its vasodilatory effects, this compound is a potent inhibitor of platelet aggregation.[4][5] This anti-platelet activity is also mediated by the NO-cGMP signaling pathway.

Table 2: Comparative Anti-platelet Aggregation Activity

CompoundAgonistPotency (IC50)Reference
This compound CollagenSub-micromolar range[6]
Other Furoxan Derivatives Arachidonic Acid-[3]

Experimental Protocols

To facilitate the validation of this compound in your own research, we provide the following detailed experimental protocols.

Ex Vivo Assessment of Vasodilation in Rat Aortic Rings

This protocol describes the methodology for evaluating the vasodilatory effects of this compound on isolated rat thoracic aorta rings.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)

  • Noradrenaline

  • This compound

  • Organ bath system with isometric force transducers

  • Data acquisition system

Procedure:

  • Euthanize the rat by an approved method and excise the thoracic aorta.

  • Carefully clean the aorta of adhering fat and connective tissue and cut it into rings of 3-4 mm in length.

  • Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

  • After equilibration, pre-contract the aortic rings with a submaximal concentration of noradrenaline (e.g., 1 µM).

  • Once the contraction has reached a stable plateau, add cumulative concentrations of this compound to the organ bath.

  • Record the relaxation response at each concentration until a maximal response is achieved.

  • Calculate the percentage relaxation relative to the pre-contracted tension.

  • Plot the concentration-response curve and determine the EC50 value.

Experimental Workflow for Vasodilation Assay

Vasodilation Workflow A Aorta Excision and Ring Preparation B Suspension in Organ Bath A->B C Equilibration B->C D Pre-contraction with Noradrenaline C->D E Cumulative Addition of This compound D->E F Data Recording and Analysis E->F

Caption: Workflow for the ex vivo vasodilation assay.

Safety and Toxicity Profile

Preliminary safety data indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled. It may also cause skin and eye irritation.[4] Further comprehensive preclinical toxicology studies are warranted to fully characterize its safety profile for potential therapeutic development.

Discussion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent in preclinical models, primarily due to its potent NO-donating properties. Its superior vasodilatory and anti-platelet aggregation activities compared to some existing agents make it a compelling candidate for further investigation in cardiovascular diseases such as hypertension, thrombosis, and ischemia-reperfusion injury.

Future research should focus on:

  • In vivo studies in relevant animal models of cardiovascular disease to confirm its efficacy and establish optimal dosing regimens.

  • Comprehensive pharmacokinetic and pharmacodynamic profiling.

  • Detailed toxicology and safety pharmacology studies to assess its therapeutic index.

  • Exploration of its therapeutic potential in other disease areas where NO signaling is implicated, such as cancer and neurodegenerative disorders.[11][12]

By systematically addressing these areas, the full therapeutic potential of this compound can be elucidated, paving the way for its potential translation into clinical practice.

References

  • This compound | C9H5N3O2 | CID 1756 - PubChem.
  • Pharmacological properties of furoxans and benzofuroxans: recent developments - PubMed.
  • Pharmacochemistry of the furoxan ring: recent developments - PubMed.
  • Furoxans as Nitric Oxide Donors. This compound - American Chemical Society.
  • A new class of furoxan derivatives as NO donors: mechanism of action and biological activity - PubMed.
  • A new class of furoxan derivatives as NO donors- mechanism of action and biological activity | British Pharmacological Society. Wiley Online Library. [Link]
  • NO donors: Focus on furoxan derivatives - ResearchGate.
  • Furoxans as Nitric Oxide Donors. This compound: Thiol-Mediated Nitric Oxide Release and Biological Evaluation | Journal of Medicinal Chemistry - ACS Publications.
  • Recent progress in synthesis and application of furoxan - PMC - NIH.
  • Proteomics Studies Suggest That Nitric Oxide Donor Furoxans Inhibit In Vitro Vascular Smooth Muscle Cell Proliferation by Nitric Oxide-Independent Mechanisms - MDPI. MDPI. [Link]
  • Novel Nitric Oxide Donors of Phenylsulfonylfuroxan and 3-Benzyl Coumarin Derivatives as Potent Antitumor Agents - PMC - NIH.
  • Synthesis of Furoxan Derivatives Based on 4-Aminofuroxan-3-carboxylic Acid Azide. Karger Publishers. [Link]
  • Recent developments in nitric oxide donor drugs - PMC - PubMed Central.
  • This compound suppliers USA. LookChem. [Link]
  • Synthesis and Biological Evaluation of Novel Furozan-Based Nitric Oxide-Releasing Derivatives of Oridonin as Potential Anti-Tumor Agents - PMC - PubMed Central.

Sources

Safety Operating Guide

Safeguarding the Laboratory: A Comprehensive Guide to the Proper Disposal of 4-Phenyl-3-furoxancarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds are at the forefront of scientific advancement. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through the proper management and disposal of chemical waste. This guide provides an in-depth, procedural framework for the safe disposal of 4-Phenyl-3-furoxancarbonitrile, a compound recognized for its vasodilatory and platelet aggregation inhibitory properties. By understanding the chemical nature of this molecule and adhering to rigorous disposal protocols, laboratories can maintain a safe operating environment and comply with regulatory standards.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (C9H5N3O2) is a multifaceted molecule with the potential for significant biological and chemical reactivity.[1]

Key Hazard Considerations:

  • Acute Toxicity: This compound is harmful if swallowed, inhaled, or in contact with skin.[2]

  • Irritant Properties: It is known to cause skin and serious eye irritation.[2]

  • Nitric Oxide Donor: As a furoxan derivative, it can release nitric oxide (NO), particularly in the presence of thiols.[3] While this is key to its therapeutic action, uncontrolled release of NO in a waste stream can have unintended consequences.

  • Thermal Instability: Furoxan-containing compounds can be energetic and may decompose exothermically at elevated temperatures. Thermal decomposition of a related compound, 3,4-bis(4'-aminofurazano-3') furoxan, has been shown to produce gases including carbon dioxide (CO2), nitrogen dioxide (NO2), nitrous oxide (N2O), and nitric oxide (NO).[4]

PropertyValue/InformationSource
Molecular Formula C9H5N3O2[1]
Molecular Weight 187.15 g/mol [2]
Appearance Powder
GHS Hazard Statements H302, H312, H315, H319, H332[2]
Storage Temperature 2-8°C

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following protocol outlines the necessary procedures for handling this compound from the point of generation to final disposal.

DisposalWorkflow cluster_pre_disposal Pre-Disposal & Segregation cluster_labeling_storage Labeling & Storage cluster_final_disposal Final Disposal A Step 1: Immediate Segregation at Point of Generation B Step 2: Selection of Appropriate Waste Container A->B  Ensure chemical compatibility C Step 3: Accurate and Detailed Labeling B->C  Clearly identify contents and hazards D Step 4: Secure Temporary Storage C->D  Store in designated satellite accumulation area E Step 5: Coordination with EHS for Pickup D->E  Follow institutional procedures F Step 6: Documentation and Record Keeping E->F  Maintain a cradle-to-grave record

Sources

A Senior Application Scientist's Guide to Handling 4-Phenyl-3-furoxancarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovative research. As scientists and drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of ourselves and our colleagues. This guide provides an in-depth, experience-driven framework for the safe handling of 4-Phenyl-3-furoxancarbonitrile, a potent nitric oxide (NO) donor. My approach is to move beyond a simple checklist, instead grounding each recommendation in the specific chemical and toxicological properties of the compound, ensuring a self-validating system of safety.

Part 1: Hazard Analysis - Understanding the "Why" Behind the Precautions

This compound is not a benign research tool. Its potency as a biological modulator is matched by its potential hazards. A thorough understanding of its risk profile is non-negotiable and dictates every procedural step that follows.

Toxicological Profile:

The primary hazards associated with this compound are clearly defined by its GHS classifications.[1][2] It is designated as Acutely Toxic (Category 4) via oral, dermal, and inhalation routes.[1][2] This "triple threat" profile is a significant concern; it means the compound can cause harm regardless of the route of exposure. Furthermore, it is classified as a skin and eye irritant and may cause respiratory irritation (STOT SE 3).[1][2]

The causality is clear: because the compound is harmful upon skin contact, robust glove selection is critical. Because it is harmful upon inhalation of its powdered form, respiratory protection is mandatory. Because it is a potent NO donor, its systemic effects post-absorption could be significant, including vasodilation and impacts on platelet aggregation.[1][2]

Hazard Summary Table
Hazard ClassificationGHS CodeRoute of ExposureImplication for Handling
Acute Toxicity, OralH302IngestionAvoid hand-to-mouth contact; no eating/drinking in the lab.
Acute Toxicity, DermalH312Skin ContactDouble-gloving and appropriate lab coat are essential.
Acute Toxicity, InhalationH332InhalationMust be handled in a certified chemical fume hood with proper respiratory protection.
Skin IrritationH315Skin ContactGlove material must be resistant to the compound.
Serious Eye IrritationH319Eye ContactChemical splash goggles are mandatory.
Specific Target Organ Toxicity (Single Exposure)H335InhalationRespiratory protection is necessary to prevent irritation.

Part 2: Personal Protective Equipment (PPE) - A Self-Validating System of Defense

The selection of PPE is not a matter of preference but a scientifically determined choice based on the hazards identified above. The goal is to create a series of barriers that are individually and collectively effective.

PPE Selection Workflow

PPE_Workflow cluster_0 Hazard Assessment cluster_1 Engineering Controls cluster_2 Personal Protective Equipment (PPE) cluster_3 Safe Handling Start Assess Hazards: - Acute Toxicity (Oral, Dermal, Inhalation) - Skin/Eye Irritation Hood Work in Certified Chemical Fume Hood Start->Hood Primary Containment Resp Respiratory Protection: Select N100/FFP3 Respirator Hood->Resp Secondary Protection Gloves Hand Protection: Double-Glove with Nitrile Resp->Gloves Eye Eye Protection: Chemical Splash Goggles Gloves->Eye Body Body Protection: Lab Coat & Closed-Toe Shoes Eye->Body Proceed Proceed with Handling Protocol Body->Proceed All Barriers in Place

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.